Product packaging for 1,1,2-Trimethylcyclopropane(Cat. No.:CAS No. 4127-45-1)

1,1,2-Trimethylcyclopropane

Cat. No.: B11992267
CAS No.: 4127-45-1
M. Wt: 84.16 g/mol
InChI Key: BXIIJPAVISPOGI-UHFFFAOYSA-N
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Description

1,1,2-Trimethylcyclopropane is a useful research compound. Its molecular formula is C6H12 and its molecular weight is 84.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12 B11992267 1,1,2-Trimethylcyclopropane CAS No. 4127-45-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,2-trimethylcyclopropane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
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InChI

InChI=1S/C6H12/c1-5-4-6(5,2)3/h5H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXIIJPAVISPOGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H12
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60871056
Record name 1,1,2-Trimethylcyclopropane
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Molecular Weight

84.16 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4127-45-1
Record name 1,1,2-Trimethylcyclopropane
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Record name 1,2-Trimethylcyclopropane
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Record name 1,1,2-Trimethylcyclopropane
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Record name 1,1,2-TRIMETHYLCYCLOPROPANE
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 1,1,2-Trimethylcyclopropane

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of 1,1,2-trimethylcyclopropane, a fascinating and structurally significant small carbocycle. Tailored for researchers, medicinal chemists, and professionals in drug development, this document delves into the core aspects of its synthesis, elucidates its physicochemical and spectroscopic properties, and contextualizes its relevance within the broader landscape of organic chemistry. By integrating established synthetic protocols with mechanistic insights, this guide aims to be an authoritative resource for the scientific community.

Introduction: The Significance of the Cyclopropane Motif

The cyclopropane ring, a three-membered carbocycle, is a recurring structural motif in a myriad of biologically active natural products and pharmaceutical agents.[1][2] Its inherent ring strain, a consequence of compressed bond angles deviating significantly from the ideal sp³ hybridization, imparts unique chemical reactivity and conformational rigidity. These characteristics make cyclopropane-containing molecules valuable as versatile synthetic intermediates and as modulators of biological activity. This compound, with its specific substitution pattern, serves as an excellent case study for exploring the synthesis and properties of this important class of compounds. This guide will provide a detailed exploration of its preparation and characterization.

Synthesis of this compound: A Mechanistic Approach

The construction of the sterically hindered this compound ring necessitates synthetic strategies that are both efficient and stereoselective. The primary and most effective methods involve the addition of a carbene or carbenoid to the double bond of 2-methyl-2-butene.

The Simmons-Smith Reaction: A Stereospecific Workhorse

The Simmons-Smith reaction is a cornerstone of cyclopropane synthesis, prized for its stereospecificity and functional group tolerance.[1][3][4] This reaction utilizes an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), which delivers a methylene group to both carbons of an alkene concurrently.[4]

2.1.1. Mechanistic Rationale

The choice of the Simmons-Smith reaction is predicated on its concerted mechanism, which ensures that the stereochemistry of the starting alkene is preserved in the cyclopropane product.[4][5] The reaction proceeds through a "butterfly-type" transition state, where the zinc carbenoid complexes with the alkene before the simultaneous formation of the two new carbon-carbon bonds.[1][3] This avoids the formation of discrete carbocationic intermediates, which could lead to undesired rearrangements, a significant consideration given the tertiary carbocation that could form from 2-methyl-2-butene.

A notable and often preferred variant is the Furukawa modification, which employs diethylzinc (Et₂Zn) in place of the zinc-copper couple.[4][6] This modification often leads to increased reactivity and higher yields.

Caption: The Simmons-Smith reaction pathway.

2.1.2. Detailed Experimental Protocol (Furukawa Modification)
  • Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet is assembled.

  • Reagent Charging: The flask is charged with a solution of 2-methyl-2-butene (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂).

  • Carbenoid Generation: In a separate flask under nitrogen, a solution of diethylzinc (Et₂Zn, 1.2 eq) in anhydrous CH₂Cl₂ is prepared. To this solution, diiodomethane (CH₂I₂, 1.2 eq) is added dropwise at 0 °C. The mixture is stirred for 30 minutes to form the zinc carbenoid.

  • Cyclopropanation: The freshly prepared carbenoid solution is transferred to the dropping funnel and added dropwise to the alkene solution at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 12-16 hours.

  • Workup: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The organic layer is separated, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation to yield pure this compound.

Carbene Addition from Diazo Compounds

An alternative, albeit more hazardous, approach involves the generation of a carbene from a diazo compound, which then adds to the alkene.[7][8] The decomposition of diazomethane (CH₂N₂) or its derivatives, often facilitated by heat, light, or a transition metal catalyst (e.g., copper), generates a highly reactive carbene intermediate.[7][9]

2.2.1. Mechanistic Considerations

The addition of a singlet carbene to an alkene is a concerted and stereospecific process, similar to the Simmons-Smith reaction.[5][10] However, the high reactivity of free carbenes can lead to side reactions, such as C-H insertion, which can diminish the yield of the desired cyclopropane.[11] The use of a copper catalyst helps to moderate the reactivity of the carbene by forming a metal-carbenoid complex, which is more selective for cyclopropanation.

Caption: Carbene addition to an alkene.

Gustavson Reaction Modification

Historically, the reaction of 1,3-dihalides with zinc dust has been used for cyclopropane synthesis. A modified Gustavson synthesis has been reported for this compound.[12] This method involves the intramolecular cyclization of a 1,3-dibromide. While effective, this approach requires the prior synthesis of the specific dibromoalkane, making it a multi-step process. One study found that running the reaction in n-propanol at ice temperature minimized the formation of elimination by-products such as 2-methyl-1-pentene and 2-methyl-2-pentene.[12]

Physicochemical and Spectroscopic Properties

The accurate characterization of this compound is crucial for its identification and for understanding its behavior in various applications.

Physical Properties

The physical properties of this compound are summarized in the table below. These values are compiled from various authoritative sources.

PropertyValueSource
Molecular Formula C₆H₁₂[13][14][15][16]
Molecular Weight 84.16 g/mol [13][14][15][16]
CAS Number 4127-45-1[14][15][16]
Boiling Point 49.6 °C at 760 mmHg[14][16]
Density 0.681 g/cm³[13]
Refractive Index (n²⁰D) 1.386[13]
Melting Point -138 °C[13][16]
Stereochemistry

This compound possesses a single chiral center at the C2 position, which is bonded to a hydrogen, a methyl group, and two other carbon atoms of the ring that are themselves part of an asymmetric environment.[17] Consequently, it exists as a pair of enantiomers, (R)-1,1,2-trimethylcyclopropane and (S)-1,1,2-trimethylcyclopropane. The synthesis from an achiral alkene like 2-methyl-2-butene results in a racemic mixture of these two enantiomers. Asymmetric cyclopropanation methods would be required to produce an enantioenriched sample.

Spectroscopic Data

Spectroscopic analysis provides the definitive structural confirmation of this compound.

3.3.1. ¹H NMR Spectroscopy

The proton NMR spectrum is characteristic of the molecule's structure. The geminal methyl groups (at C1) are diastereotopic and may exhibit slightly different chemical shifts. The methyl group at the chiral center (C2) will appear as a doublet due to coupling with the adjacent proton. The proton at C2 will be a complex multiplet. The methylene protons on the cyclopropane ring (C3) are also diastereotopic and will likely appear as complex multiplets.

3.3.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for each of the carbon atoms in the molecule, reflecting their different chemical environments.[18] The number of signals will confirm the presence of six carbon atoms in unique positions.

3.3.3. Infrared (IR) Spectroscopy

The IR spectrum of this compound will be dominated by C-H stretching vibrations of the methyl and cyclopropyl groups in the region of 2850-3000 cm⁻¹. A characteristic feature of cyclopropane rings is the C-H stretching vibration that occurs at a higher frequency (around 3050-3100 cm⁻¹) and a ring deformation ("breathing") mode near 1020 cm⁻¹.

3.3.4. Mass Spectrometry

The mass spectrum provides information about the molecular weight and fragmentation pattern. The molecular ion peak (M⁺) would be observed at m/z = 84.[19] Common fragmentation pathways for alkylcyclopropanes involve the loss of methyl groups (m/z = 69) and other alkyl fragments.

Safety and Handling

This compound is classified as toxic if swallowed.[15] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be employed when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion and Outlook

This compound, while a simple molecule, provides a rich platform for understanding the fundamental principles of cyclopropane synthesis and characterization. The Simmons-Smith reaction and its modifications stand out as the most reliable and stereospecific methods for its preparation. The detailed physicochemical and spectroscopic data presented in this guide serve as a critical reference for its unambiguous identification. As the demand for novel molecular scaffolds in drug discovery and materials science continues to grow, a thorough understanding of the synthesis and properties of fundamental building blocks like this compound remains indispensable.

References

  • 9.16: Addition of Carbenes to Alkenes - Cyclopropane Synthesis - Chemistry LibreTexts. (2020-05-30).
  • Addition of Carbenes to Alkenes: Cyclopropane Synthesis | Organic Chemistry Class Notes.
  • Carbene Addition to Alkenes | Cyclopropane Formation & Simmons–Smith Reaction Explained - YouTube. (2021-02-13).
  • 8.9: Addition of Carbenes to Alkenes - Cyclopropane Synthesis - Chemistry LibreTexts. (2024-04-01).
  • Addition of Carbenes to Alkenes: Cyclopropane Synthesis.
  • The Synthesis and Properties of 1,1,2-Trimethylcyclopropane1.
  • This compound - Stenutz.
  • This compound | C6H12 | CID 138125 - PubChem.
  • Cyclopropane, 1,1,2-trimethyl- - NIST Chemistry WebBook.
  • The Synthesis and Properties of this compound 1 - ACS Publications.
  • 1,1,2-TRIMETHYL CYCLOPROPANE 4127-45-1 wiki.
  • Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - NIH.
  • Simmons-Smith Reaction | NROChemistry.
  • Simmons–Smith reaction - Wikipedia.
  • This compound - Optional[1H NMR] - Chemical Shifts - SpectraBase.
  • Ch 14: Cyclopropane synthesis - University of Calgary.
  • The Preparation and Identification of Alkylcyclopropanes: this compound and 1,2-Dimethyl-3-ethylcyclopropane | Journal of the American Chemical Society.
  • This compound - Optional[13C NMR] - Chemical Shifts - SpectraBase.
  • Cyclopropane, 1,2,3-trimethyl- | C6H12 | CID 521226 - PubChem.
  • Cyclopropanation of Alkenes - Master Organic Chemistry. (2023-10-18).
  • Cyclopropanation - Wikipedia.
  • Cyclobutane and Cyclobutene Synthesis: Catalytic Enantioselective [2+2] Cycloadditions | Request PDF - ResearchGate. (2025-08-07).
  • Catalytic Asymmetric Cyclopropanations with Non-Stabilized Carbenes - PubMed Central.
  • Synthesis Workshop: Cyclopropanation via Radical Carbenoids with Dr. Ana García Herraiz (Episode 85) - YouTube. (2022-03-05).
  • Cyclopropane, 1,1,2-trimethyl- - NIST Chemistry WebBook.
  • Draw the structure of (S)-1,1,2-trimethylcyclopropane. | Homework.Study.com.
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Sources

Introduction: The Enduring Intrigue of the Strained Ring

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1,1,2-Trimethylcyclopropane: From Discovery to Modern Chemical Significance

In the landscape of organic chemistry, few structures are as deceptively simple yet profoundly influential as the cyclopropane ring. Its inherent ring strain and unique electronic properties bestow upon it reactivity and conformational rigidity that have been harnessed by chemists for over a century. For drug development professionals and researchers, substituted cyclopropanes are not mere chemical curiosities; they are powerful tools used to fine-tune the properties of bioactive molecules, enhancing potency, improving metabolic stability, and optimizing pharmacokinetic profiles.[1][2]

This guide delves into the history and core technical details of a foundational member of this class: This compound . We will trace its journey from the early, challenging days of its first synthesis to its characterization with modern spectroscopic methods. By understanding the origins and fundamental properties of this molecule, we gain a deeper appreciation for the broader role of the cyclopropyl motif in contemporary chemical and pharmaceutical science.

Part 1: Genesis - The Discovery and Early Synthesis of a Strained Hydrocarbon

The synthesis of cyclopropane derivatives was historically a significant challenge for organic chemists. The high ring strain makes the three-membered ring difficult to form and prone to opening. The story of this compound is intrinsically linked to the evolution of synthetic methods capable of overcoming this energetic barrier.

The Precursors: Gustavson and the Zinc-Mediated Closure

The earliest successful cyclopropane syntheses relied on intramolecular coupling of 1,3-dihalides. The most notable of these is the Gustavson reaction , first reported in 1887, which utilized zinc dust to effect the ring closure. While groundbreaking, this method often suffered from competing elimination reactions, leading to olefinic by-products and low yields, particularly with highly substituted or sterically hindered precursors.

Several decades later, researchers sought to refine this approach. Lankelma and his coworkers discovered that running the reaction in n-propanol at lower, ice-cold temperatures could significantly suppress the formation of unwanted by-products and favor cyclization.[3] This modification was a crucial step forward, paving the way for a more thorough investigation of complex cyclopropanes.

The Definitive Synthesis: The Work of Kelso, Greenlee, Derfer, and Boord (1952)

A landmark investigation published in 1952 provided the first truly comprehensive study of this compound.[3][4] This work, conducted at The Ohio State University, not only scaled up the synthesis but also meticulously characterized the hydrocarbon and its reaction by-products. The researchers adapted Lankelma's modified Gustavson procedure to produce the target molecule in sufficient quantities for detailed physical property analysis.[3]

The synthetic route begins with the conversion of 2,3-dimethyl-2-butanol to 2,3-dibromo-2-methylpentane, the crucial 1,3-dibromide precursor. This precursor is then subjected to zinc-mediated ring closure.

The following protocol is an adapted representation of the methodology described by Kelso et al. in their 1952 publication.

Step 1: Preparation of 2,3-Dibromo-2-methylpentane

  • 2,3-Dimethyl-2-pentene is prepared via the dehydration of 2,3-dimethyl-2-pentanol.

  • The purified olefin is then treated with anhydrous hydrogen bromide at a low temperature to yield 2,3-dibromo-2-methylpentane. Causality Note: Using anhydrous HBr and low temperatures minimizes rearrangement and elimination side reactions, favoring the desired 1,3-dihalide product.

Step 2: Zinc-Mediated Ring Closure

  • A reaction vessel is charged with high-purity zinc dust and n-propanol. The mixture is stirred vigorously to create a slurry.

  • The slurry is cooled to ice temperature (0 °C). Causality Note: Low temperature is critical to increase the yield of the cyclopropane by disfavoring the competing dehydrohalogenation pathway that leads to olefinic by-products.

  • The 2,3-dibromo-2-methylpentane, dissolved in n-propanol, is added dropwise to the cold, stirred zinc slurry over several hours.

  • After the addition is complete, the reaction is allowed to proceed at low temperature until completion.

  • The crude product is then isolated, typically by distillation, and subjected to purification to separate the this compound from the solvent and by-products.

cluster_precursor Precursor Synthesis cluster_cyclization Ring Closure (Modified Gustavson) cluster_purification Purification A 2,3-Dimethyl-2-pentanol B 2,3-Dimethyl-2-pentene A->B Dehydration C 2,3-Dibromo-2-methylpentane B->C Anhydrous HBr E Reaction Mixture C->E Dropwise Addition D Zinc Dust + n-Propanol (0 °C) D->E F Crude Product Mixture E->F Reaction G Distillation F->G H Pure this compound G->H I By-products G->I

Caption: Workflow for the synthesis of this compound.

Reaction Products Analysis

The work by Kelso et al. was pivotal in identifying the composition of the crude product. Their analysis revealed that the desired cyclopropane was the major component, but several olefinic and alkane by-products were also formed.[3]

CompoundPercentage of Hydrocarbon Mixture
This compound 68%
2-MethylpentaneMajor By-product
2-Methyl-1-penteneIdentified By-product
2-Methyl-2-penteneIdentified By-product
4-Methyl-2-penteneMinor By-product
Table 1: Composition of the crude hydrocarbon product from the modified Gustavson synthesis as reported by Kelso et al. (1952).[3]

Part 2: Structural Elucidation and Physicochemical Profile

Once a pure sample was isolated, a full characterization was possible. The initial identification relied on classical methods, which have since been corroborated and expanded upon by modern spectroscopic techniques.

Core Physicochemical Properties

The fundamental physical constants of this compound provide a baseline for its identity and behavior. These values are critical for purification, handling, and theoretical modeling.

PropertyValueSource
CAS Number 4127-45-1[5][6]
Molecular Formula C₆H₁₂[5][6]
Molecular Weight 84.16 g/mol [5]
Boiling Point 52.8 °C (at 760 mm Hg)[3]
Density 0.693 g/cm³ at 20 °C[3]
Refractive Index (n²⁰_D) 1.3855[3]

Table 2: Key physicochemical properties of this compound.

Spectroscopic Signature

Modern spectroscopy provides unambiguous confirmation of the this compound structure. The molecule's symmetry and substitution pattern give rise to a distinct spectral fingerprint.

Caption: Structure of this compound.

  • ¹H NMR Spectroscopy : The proton NMR spectrum is characteristic. One would expect to see complex multiplets for the diastereotopic methylene protons on the cyclopropane ring (C3), a multiplet for the single proton at the C2 position, and distinct singlets or doublets for the three methyl groups. The gem-dimethyl groups at C1 are chemically non-equivalent, and the methyl group at C2 will be split by the adjacent proton.

  • ¹³C NMR Spectroscopy : The carbon NMR spectrum should display distinct signals for the three types of cyclopropyl carbons and the three methyl carbons, providing clear evidence of the carbon skeleton.

  • Infrared (IR) Spectroscopy : The IR spectrum is notable for C-H stretching vibrations of the cyclopropyl ring, which typically appear at higher wavenumbers (around 3050-3100 cm⁻¹) than those in acyclic alkanes. This is a classic diagnostic feature for the strained ring system.[6]

  • Mass Spectrometry : Electron ionization mass spectrometry would show a molecular ion peak (M⁺) at m/z = 84. The fragmentation pattern would be characterized by the loss of methyl groups (m/z = 69) and subsequent rearrangements common to small carbocycles.[5]

Part 3: Modern Relevance in Drug Discovery

While this compound itself is not a therapeutic agent, its structural framework is of immense interest to medicinal chemists. The incorporation of a cyclopropyl ring, particularly a substituted one, into a drug candidate can profoundly and beneficially alter its biological properties.[1]

The unique sp²-hybridized character of the C-C bonds in a cyclopropane ring allows it to act as a "bioisostere" for a double bond or even a phenyl ring in some contexts, while maintaining a three-dimensional structure. The trimethyl substitution pattern, as seen in this compound, further enhances lipophilicity and provides specific steric bulk that can improve binding to a target protein or shield a molecule from metabolic enzymes.

Key Advantages of the Cyclopropyl Moiety

The rationale for incorporating this structural unit into drug candidates is multifaceted and grounded in well-established principles of medicinal chemistry.

cluster_core 1 Cyclopropyl Moiety in Lead Compound 2 Enhanced Potency 1->2 Conformational Lock 3 Improved Metabolic Stability 1->3 Blocks Metabolic Sites 4 Reduced Off-Target Effects 1->4 Increased Selectivity 5 Optimized ADME Properties 1->5 Modulates pKa/Lipophilicity

Caption: Benefits of cyclopropyl groups in drug design.

  • Enhanced Potency : By locking rotatable bonds, the cyclopropyl group reduces the entropic penalty of binding to a biological target, which can lead to a significant increase in potency.[1]

  • Metabolic Stability : The C-H bonds on a cyclopropane ring are stronger than those in a corresponding alkane. A gem-dimethyl group, like that in this compound, can act as a "metabolic shield," sterically hindering nearby sites that are susceptible to oxidation by cytochrome P450 enzymes.[1][2]

  • Reduced Off-Target Effects : The rigid conformation imposed by the ring can orient the molecule for optimal interaction with its intended target while preventing it from adopting a shape that would allow it to bind to off-target proteins, thus improving the drug's safety profile.[1]

  • Modulation of Physicochemical Properties : The addition of a cyclopropyl group increases lipophilicity, which can enhance membrane permeability and brain penetration.[1]

Conclusion

This compound serves as more than just an entry in a chemical catalog. Its history encapsulates the evolution of synthetic organic chemistry, from the brute-force methods of the 19th century to the nuanced, high-yield reactions of the 20th. The detailed characterization of this molecule provided a crucial data point for understanding the fundamental nature of strained ring systems. Today, the principles learned from simple molecules like this compound are applied at the cutting edge of drug discovery, where its structural motifs are strategically deployed to build safer, more effective medicines for the future.

References

  • Kelso, R. G., Greenlee, K. W., Derfer, J. M., & Boord, C. E. (1952). The Synthesis and Properties of this compound. Journal of the American Chemical Society, 74(1), 287–292. [Link]
  • American Chemical Society Publications. (1952). The Synthesis and Properties of 1,1,2-Trimethylcyclopropane1. Journal of the American Chemical Society. [Link]
  • National Institute of Standards and Technology (NIST). Cyclopropane, 1,1,2-trimethyl-. NIST Chemistry WebBook. [Link]
  • Lankelma, H. P., & Shaver, F. W. (1946). The Preparation and Identification of Alkylcyclopropanes: this compound and 1,2-Dimethyl-3-ethylcyclopropane. Journal of the American Chemical Society, 68(12), 2654–2656. [Link]
  • Stenutz, R. This compound. Stenutz. [Link]
  • National Center for Biotechnology Information (NCBI). This compound. PubChem Compound Summary for CID 138125. [Link]
  • National Center for Biotechnology Information (NCBI). (2S)-1,1,2-trimethylcyclopropane. PubChem Compound Summary for CID 25022262. [Link]
  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. [Link]
  • National Center for Biotechnology Information (NCBI). Cyclopropane, 1,2,3-trimethyl-. PubChem Compound Summary for CID 521226. [Link]
  • LookChem. 1,1,2-TRIMETHYL CYCLOPROPANE 4127-45-1 wiki. LookChem. [Link]

Sources

spectroscopic data of 1,1,2-trimethylcyclopropane

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 1,1,2-trimethylcyclopropane

Executive Summary

This technical guide provides a comprehensive analysis of the spectroscopic data for this compound (CAS No. 4127-45-1)[1][2][3][4]. Aimed at researchers, scientists, and professionals in drug development, this document delves into the interpretation of Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS) data. The guide emphasizes the causal relationships between molecular structure and spectral features, offering field-proven insights into experimental choices and data interpretation. Detailed experimental protocols are provided as self-validating systems, and all technical claims are substantiated with citations to authoritative sources.

Introduction

This compound is a saturated cyclic hydrocarbon with the molecular formula C₆H₁₂[2][5]. As a substituted cyclopropane, its unique three-membered ring structure imparts significant ring strain, leading to chemical and physical properties distinct from acyclic alkanes[6]. The bonding in cyclopropanes is often described in terms of bent bonds, which gives the C-C bonds increased π-character and influences their reactivity and spectroscopic behavior[6]. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this molecule in various applications, from synthetic chemistry to materials science. This guide provides a foundational understanding of its key spectral signatures.

Molecular Structure and Spectroscopic Implications

The structure of this compound features a cyclopropane ring with two methyl groups attached to one carbon (C1) and a single methyl group on an adjacent carbon (C2). This substitution pattern removes the high symmetry of the parent cyclopropane molecule (D₃h)[6], meaning all carbons and most protons are chemically non-equivalent, leading to more complex NMR spectra than the parent compound.

cluster_protons Protons on Ring H2 H at C2 H3_cis H at C3 (cis to Me) H2->H3_cis ³J_trans H3_trans H at C3 (trans to Me) H2->H3_trans ³J_cis H3_cis->H3_trans ²J_geminal

Caption: Key ¹H-¹H NMR coupling relationships in the cyclopropane ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides direct evidence for the number of non-equivalent carbon environments. Due to the molecule's asymmetry, all six carbon atoms are expected to be chemically distinct, resulting in six unique signals.

Signal Assignments and Rationale:

  • Ring Carbons: Similar to the protons, the ring carbons are highly shielded and appear at a high field (low ppm) compared to acyclic alkanes. The quaternary C1 will be the most deshielded of the ring carbons, followed by the tertiary C2, and finally the secondary C3, which is the most shielded.[7]

  • Methyl Carbons: The three methyl carbons will also have distinct chemical shifts, typically in the 10-25 ppm range. Their exact positions are influenced by steric and electronic effects from the rest of the molecule.

Data Summary: ¹³C NMR Spectroscopy

Carbon Assignment Chemical Shift (δ, ppm)
C3 (Ring CH₂) ~10 - 15
C2 (Ring CH) ~18 - 22
C1 (Ring C) ~22 - 26

| Methyl Carbons | ~15 - 28 |

Note: Data is available from sources including SpectraBase and PubChem, referencing work by D.P. Kelly and H.C. Brown and spectra run on a Varian CFT-20.[8][9]

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry of this compound leads to the formation of a molecular ion (M⁺•) and a series of fragment ions. The fragmentation pattern is a unique fingerprint that can be used for identification and structural confirmation.

Interpretation of the Mass Spectrum:

  • Molecular Ion (M⁺•): The molecular ion peak is observed at an m/z corresponding to the molecular weight of the molecule, which is 84.16 g/mol .[1][2] The presence of this peak confirms the molecular formula C₆H₁₂.

  • Key Fragmentation Pathways: Alkanes and cycloalkanes fragment through the loss of alkyl radicals.[10][11] For this compound, the most prominent fragmentation involves the loss of a methyl group (CH₃•, 15 Da) to form a stable tertiary or secondary carbocation at m/z 69. Subsequent loss of ethylene (C₂H₄, 28 Da) from the ring-opened molecular ion is also a common pathway for cyclopropanes, leading to a peak at m/z 56.[12] The fragmentation process is driven by the formation of the most stable carbocation possible.[13][14] The base peak in the spectrum is often the [M-15]⁺ ion (m/z 69).

Data Summary: Mass Spectrometry (EI)

m/z Proposed Fragment Comments
84 [C₆H₁₂]⁺• Molecular Ion (M⁺•)
69 [C₅H₉]⁺ Loss of CH₃• (M-15), often the base peak
56 [C₄H₈]⁺• Loss of C₂H₄ (M-28) via ring opening

| 41 | [C₃H₅]⁺ | Allyl cation, a common fragment in hydrocarbon MS |

Note: The definitive mass spectrum is available from the NIST WebBook.[1]

M [C₆H₁₂]⁺• m/z = 84 M_15 [C₅H₉]⁺ m/z = 69 M->M_15 - •CH₃ M_28 [C₄H₈]⁺• m/z = 56 M->M_28 - C₂H₄ M_43 [C₃H₅]⁺ m/z = 41 M_15->M_43 - C₂H₄

Caption: Proposed major fragmentation pathways for this compound in EI-MS.

Experimental Protocols

The acquisition of high-quality spectroscopic data requires adherence to validated experimental protocols. The following are generalized procedures that serve as a starting point for analysis.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher for better resolution). Tune and shim the instrument to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to ensure each unique carbon appears as a singlet. A longer acquisition time and a greater number of scans are typically required due to the low natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase the spectrum and perform baseline correction. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of this compound between two KBr or NaCl plates (neat sample).

  • Background Spectrum: Record a background spectrum of the empty sample compartment to subtract atmospheric H₂O and CO₂ absorptions.

  • Sample Spectrum: Place the prepared sample in the spectrometer's beam path and record the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum by the instrument software.

Mass Spectrometry (GC-MS)
  • Sample Introduction: Dilute the sample in a volatile solvent (e.g., hexane or dichloromethane). Inject a small volume (e.g., 1 µL) into a Gas Chromatograph (GC) to separate the analyte from any impurities.

  • Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded with high-energy electrons (typically 70 eV) for Electron Ionization (EI).

  • Mass Analysis: The resulting ions (molecular and fragment ions) are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: Ions are detected, and their abundance is recorded, generating the mass spectrum.

Summary and Conclusion

The spectroscopic profile of this compound is defined by a unique set of features directly attributable to its strained three-membered ring and asymmetric substitution pattern. IR spectroscopy confirms the presence of the cyclopropyl ring and alkyl C-H bonds. NMR spectroscopy provides a detailed map of the six distinct carbon and multiple non-equivalent proton environments, with characteristic upfield shifts and stereochemically dependent coupling constants. Mass spectrometry reveals a clear molecular ion and predictable fragmentation pathways, primarily involving the loss of a methyl radical. Together, these techniques provide an unambiguous and robust characterization of this compound, essential for its reliable use in scientific research and development.

References

  • Hutton, H. M., & Schaefer, T. (1962). PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES. Canadian Journal of Chemistry, 40(5), 875-883.
  • Kelso, R. G., Greenlee, K. W., Derfer, J. M., & Boord, C. E. (1953). The Synthesis and Properties of this compound. Journal of the American Chemical Society, 75(15), 3897-3902.
  • Graham, J. D., & Rogers, M. T. (1962). PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES. Journal of the American Chemical Society, 84(12), 2249-2254.
  • Wikipedia contributors. (2023). Cyclopropane. Wikipedia. [Link]
  • Kelso, R. G., Greenlee, K. W., Derfer, J. M., & Boord, C. E. (1953). The Synthesis and Properties of this compound. Journal of the American Chemical Society, 75(15), 3897-3902. [Link]
  • NIST. (n.d.). Cyclopropane, 1,1,2-trimethyl-. In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]
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  • Wiberg, K. B., & Lampman, G. M. (1963). NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY. CYCLOPROPANE DERIVATIVES.
  • Wiley. (n.d.). This compound [¹H NMR]. In SpectraBase. [Link]
  • Durig, J. R., & Natter, W. J. (1970). Infrared and Raman spectra and vibrational assignment of methylene cyclopropane-h6 and -d6. Canadian Journal of Chemistry, 48(24), 3889-3897. [Link]
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  • PubChem. (n.d.). This compound.
  • Chembase.cn. (n.d.). 1,1,2-TRIMETHYL CYCLOPROPANE 4127-45-1 wiki. [Link]
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  • Baker, A. W., & Lord, R. C. (1955). Vibrational Spectra and Structure of Cyclopropane and Cyclopropane-d6. The Journal of Chemical Physics, 23(9), 1636-1643. [Link]
  • Lankelma, H. P., & Shaver, F. W. (1947). The Preparation and Identification of Alkylcyclopropanes: this compound and 1,2-Dimethyl-3-ethylcyclopropane. Journal of the American Chemical Society, 69(3), 578-579. [Link]
  • Wiley-VCH. (n.d.). This compound [¹³C NMR]. In SpectraBase. [Link]
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  • NIST. (n.d.). Cyclopropane, 1,1,2-trimethyl-. In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]
  • Cremer, D., & Zou, W. (2022). The Local Vibrational Mode Theory and Its Place in the Vibrational Spectroscopy Arena. The Journal of Physical Chemistry A, 126(46), 8527-8551. [Link]
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  • ResearchGate. (2024). Vibrational Spectra and Molecular Vibrational Behaviors of All‐Carboatomic Rings, cycloc[23]arbon and Its Analogues. [Link]
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An In-depth Technical Guide to 1,1,2-Trimethylcyclopropane: Nomenclature, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1,1,2-trimethylcyclopropane, a saturated three-membered carbocycle. Intended for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the molecule's structural nomenclature, stereochemical properties, synthetic methodologies, and detailed spectroscopic characterization.

IUPAC Nomenclature and Structural Elucidation

The systematic name for the compound is This compound , as determined by the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules.[1][2]

Principles of Cycloalkane Nomenclature

The naming of substituted cycloalkanes follows a specific set of rules to ensure clarity and universality.[3][4][5]

  • Parent Chain Identification : The cyclopropane ring, consisting of three carbon atoms, serves as the parent structure. When the number of carbons in the cyclic portion is equal to or greater than the longest acyclic substituent chain, the cyclic structure is named as the parent.

  • Numbering the Substituents : The numbering of the ring carbons is initiated to assign the lowest possible locants (numbers) to the substituents. In this case, numbering begins at one of the geminal (attached to the same carbon) methyl groups. This carbon is designated as C1.[4]

  • Lowest Locant Rule : To ensure the lowest possible sum of locant numbers, the ring is numbered from C1 towards the carbon bearing the next substituent.[3][4] A carbon with multiple substituents is given a lower number than a carbon with a single substituent.[3][4] Therefore, the carbon with the two methyl groups is C1, and the adjacent carbon with one methyl group is C2. This results in the locants 1, 1, and 2.

  • Alphabetical Ordering : While not applicable here as all substituents are methyl groups, in cases with different alkyl groups, they would be listed alphabetically.[4][5]

The application of these rules unambiguously leads to the name this compound.

Caption: IUPAC numbering for this compound.

Stereochemistry: The Presence of Chirality

A critical feature of this compound is the existence of a stereocenter. The C2 carbon is bonded to four different groups: a hydrogen atom, a methyl group, the C1 carbon (substituted with two methyl groups), and the C3 carbon (a CH₂ group). This makes C2 a chiral center.[6]

Consequently, this compound exists as a pair of enantiomers: (R)-1,1,2-trimethylcyclopropane and (S)-1,1,2-trimethylcyclopropane. These molecules are non-superimposable mirror images of each other and will rotate plane-polarized light in opposite directions.

Enantiomers cluster_S (S)-1,1,2-trimethylcyclopropane cluster_R (R)-1,1,2-trimethylcyclopropane S_img S_img R_img R_img S_img->R_img Mirror Plane

Caption: Enantiomers of this compound.

Synthesis of this compound

Several methods for the synthesis of this compound have been reported.[7][8] A robust and widely applicable method for creating cyclopropane rings from alkenes is the Simmons-Smith reaction.[9] This reaction involves an organozinc carbenoid, which reacts stereospecifically with an alkene.[9]

For the synthesis of this compound, the logical alkene precursor is 2-methyl-2-butene.

The Simmons-Smith Reaction Workflow

The reaction proceeds via the formation of an organozinc intermediate (a carbenoid), typically from diiodomethane and a zinc-copper couple.[9][10] This carbenoid then delivers a methylene group (:CH₂) to the double bond of the alkene in a concerted, stereospecific manner, meaning the geometry of the alkene is preserved in the cyclopropane product.[9][10]

Simmons_Smith_Workflow reagents Diiodomethane (CH₂I₂) + Zinc-Copper Couple (Zn(Cu)) carbenoid Organozinc Carbenoid Formation (ICH₂ZnI) reagents->carbenoid alkene 2-Methyl-2-butene reaction Cyclopropanation Reaction alkene->reaction solvent Solvent (e.g., Diethyl Ether) solvent->carbenoid carbenoid->reaction workup Aqueous Workup (e.g., sat. NH₄Cl) reaction->workup purification Purification (Distillation) workup->purification product This compound purification->product

Caption: Workflow for Simmons-Smith cyclopropanation.

Experimental Protocol: Simmons-Smith Synthesis

Objective: To synthesize this compound from 2-methyl-2-butene.

Materials:

  • Zinc-copper couple (Zn(Cu))

  • Diiodomethane (CH₂I₂)

  • 2-Methyl-2-butene

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet.

  • Reagent Addition: Under a nitrogen atmosphere, charge the flask with the zinc-copper couple. Add anhydrous diethyl ether, followed by the dropwise addition of diiodomethane. A gentle reflux should be observed, indicating the formation of the organozinc carbenoid.

  • Alkene Addition: Once the initial reaction subsides, add 2-methyl-2-butene to the mixture.

  • Reaction: Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by GC or TLC).

  • Quenching and Workup: Cool the reaction mixture to room temperature. Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether. Combine the organic layers.

  • Drying and Filtration: Wash the combined organic layers with brine, then dry over anhydrous MgSO₄. Filter to remove the drying agent.

  • Purification: Remove the solvent by rotary evaporation. Purify the crude product by fractional distillation to yield pure this compound.[7]

Spectroscopic Characterization

The structural confirmation of this compound relies on a combination of spectroscopic techniques.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework.[1][11]

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl groups and the cyclopropyl protons. The two geminal methyl groups at C1 are diastereotopic and may show slightly different chemical shifts. The methyl group at C2 will appear as a doublet due to coupling with the adjacent methine proton. The cyclopropyl ring protons at C3 and the methine proton at C2 will appear in the characteristic upfield region for cyclopropanes, typically between 0 and 1 ppm.

¹³C NMR: The carbon NMR spectrum provides information on the number of unique carbon environments.[11]

  • The quaternary C1 carbon will appear as a singlet.

  • The chiral C2 carbon (methine) will appear as a doublet in an off-resonance decoupled spectrum.

  • The C3 carbon (methylene) will appear as a triplet.

  • The three methyl carbons will also be visible, with the two attached to C1 potentially being inequivalent.

Table 1: Predicted NMR Chemical Shifts

Atom Carbon Type Predicted ¹³C Shift (ppm) Predicted ¹H Shift (ppm) Multiplicity
C1 Quaternary 20-30 - -
C2 Methine (CH) 20-30 0.5-1.0 Multiplet
C3 Methylene (CH₂) 10-20 0.1-0.5 Multiplet
C1-CH₃ (x2) Methyl (CH₃) 15-25 0.8-1.2 Singlets

| C2-CH₃ | Methyl (CH₃) | 10-20 | 0.9-1.3 | Doublet |

Note: These are approximate chemical shift ranges. Actual values can vary based on solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by C-H stretching and bending vibrations. Key expected absorptions include:

  • C-H stretching (sp³): Just below 3000 cm⁻¹

  • Cyclopropane ring vibrations: A characteristic absorption band around 1020 cm⁻¹ can sometimes be observed for the cyclopropyl ring itself.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern.[2]

  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 84, corresponding to the molecular formula C₆H₁₂.[12]

  • Fragmentation: Common fragmentation pathways for alkylcyclopropanes involve the loss of methyl groups (M-15) leading to a peak at m/z = 69, and subsequent fragmentation of the ring.

Conclusion

This compound is a chiral, saturated hydrocarbon whose structure and properties are well-defined. Its IUPAC name is derived from systematic rules that prioritize the lowest locant numbers for substituents on the parent cyclopropane ring. The presence of a chiral center at C2 gives rise to enantiomeric forms. It can be reliably synthesized via established methods such as the Simmons-Smith reaction, and its identity is unequivocally confirmed through a suite of spectroscopic techniques, including NMR, IR, and mass spectrometry. This guide provides the foundational knowledge required for the synthesis, identification, and further investigation of this molecule in a research and development setting.

References

  • Vertex AI Search. (n.d.). IUPAC Rules for Nomenclature of substituted Cycloalkanes. Retrieved January 8, 2026.
  • University of Calgary. (n.d.). Substituted Cycloalkanes.
  • Kelso, R. G., Greenlee, K. W., Derfer, J. M., & Boord, C. E. (1953). The Synthesis and Properties of this compound. Journal of the American Chemical Society, 75(13), 3337-3341.
  • Chemistry LibreTexts. (2024, June 18). 4.1: Naming Cycloalkanes.
  • Chemistry LibreTexts. (2023, November 1). 4.1: Naming Cycloalkanes.
  • Brilliant.org. (n.d.). IUPAC Nomenclature - Branched Chain Alkanes, Cyclic Compounds Unsaturated Compounds. Retrieved January 8, 2026.
  • ACS Publications. (n.d.). The Synthesis and Properties of this compound.
  • Study.com. (n.g.). Draw the structure of (S)-1,1,2-trimethylcyclopropane.
  • PubChem. (n.d.). This compound.
  • Wikipedia. (n.d.). Simmons–Smith reaction.
  • TCI Chemicals. (n.d.). Simmons-Smith Cyclopropanation Reaction.
  • University of Calgary. (n.d.). Ch 14: Cyclopropane synthesis. Retrieved January 8, 2026.
  • Master Organic Chemistry. (2023, October 18). Cyclopropanation of Alkenes.
  • Organic Chemistry Portal. (n.d.). Simmons-Smith Reaction.
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An In-Depth Technical Guide to 1,1,2-Trimethylcyclopropane for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Cyclopropyl Moiety

In the landscape of modern drug discovery and advanced chemical synthesis, the cyclopropyl group stands out as a uniquely powerful structural motif.[1] This highly strained, three-membered carbocycle offers a suite of compelling physicochemical properties that medicinal chemists and researchers leverage to overcome significant developmental hurdles.[2] The cyclopropane ring's rigid structure, combined with its unique electronic character—shorter, stronger C-H bonds and C-C bonds with significant π-character—provides a sophisticated tool for fine-tuning molecular properties.[2][3] Its incorporation into a molecular scaffold can enhance biological potency, improve metabolic stability against cytochrome P450 enzymes, modulate lipophilicity, and reduce off-target effects.[1][2][4]

This guide focuses on a specific, chiral member of this family: 1,1,2-trimethylcyclopropane (CAS No. 4127-45-1) . We will provide an in-depth exploration of its core properties, proven synthetic protocols, detailed characterization data, and its relevance within the broader context of therapeutic development, offering field-proven insights for researchers, scientists, and drug development professionals.

Section 1: Core Molecular Identity and Physicochemical Properties

A precise understanding of a compound's fundamental properties is the bedrock of its effective application in research and development. This section outlines the essential identifiers and physical characteristics of this compound.

Identification and Structure

This compound is a saturated cyclic hydrocarbon.[5] Its structure features a cyclopropane ring substituted with three methyl groups: two on the C1 carbon (a gem-dimethyl group) and one on the C2 carbon.[5][6] This substitution pattern results in the C2 carbon being a stereocenter, meaning the molecule is chiral and exists as a pair of enantiomers, (2R)- and (2S)-1,1,2-trimethylcyclopropane.[7]

  • Chemical Abstracts Service (CAS) Number: 4127-45-1[5][6][8][9][10]

  • Molecular Formula: C₆H₁₂[5][8][9]

  • Molecular Weight: 84.16 g/mol [5][6][9]

  • IUPAC Name: this compound[6]

  • InChIKey: BXIIJPAVISPOGI-UHFFFAOYSA-N[5]

Physicochemical Data

The physical properties of this compound are critical for its handling, purification, and use in synthetic protocols. The data presented below has been aggregated from authoritative chemical databases.

PropertyValueSource(s)
Boiling Point 49.6 °C (at 760 mmHg)[9]
Density 0.753 g/cm³[9]
Refractive Index (n²⁰D) 1.413[9]
Vapor Pressure 310 mmHg (at 25 °C)[9]
logP (Computed) 2.5[6]

Section 2: Synthesis and Purification: A Validated Protocol

The preparation of this compound with high purity is essential for its use in further applications. The most well-documented and effective method is a modification of the Gustavson reaction, which involves the intramolecular cyclization of a 1,3-dibromide using zinc dust.[11] The protocol detailed below is based on the work of Kelso, Greenlee, Derfer, and Boord, who optimized this procedure for a larger laboratory scale.[11][12]

Causality in Experimental Design

The choice of reaction conditions is critical for maximizing the yield of the desired cyclopropane while minimizing side reactions.

  • Precursor Selection: The synthesis starts from 2,4-dibromo-2-methylpentane. The 1,3-disposition of the bromine atoms is a structural prerequisite for the formation of the three-membered ring via reductive cyclization.

  • Low-Temperature Reaction: The reaction is conducted at 0°C.[11] This is a deliberate choice to suppress dehydrohalogenation, a common side reaction with branched dibromides that leads to the formation of unsaturated acyclic by-products like 2-methyl-1-pentene and 2-methyl-2-pentene.[11] Running the reaction at a lower temperature significantly favors the desired cyclopropane formation.

  • Solvent System: An aqueous n-propanol medium is used. The protonic solvent is necessary for the Gustavson-type reaction mechanism.

Step-by-Step Synthesis and Purification Protocol

This protocol describes the synthesis of this compound from its dibromide precursor.

  • Reaction Setup: Equip a suitable reaction vessel with a mechanical stirrer, a thermometer, and an addition funnel. Charge the vessel with zinc dust and aqueous n-propanol.

  • Cooling: Cool the reaction mixture to 0°C using an ice-salt bath.

  • Reactant Addition: Slowly add 2,4-dibromo-2-methylpentane to the stirred zinc suspension, maintaining the temperature at 0°C.

  • Reaction Monitoring: Allow the reaction to proceed at 0°C until completion, which can be monitored by techniques such as GC-MS to observe the disappearance of the starting dibromide.

  • Initial Product Isolation: Upon completion, distill the reaction mixture to remove all volatile components boiling up to 70°C. This crude distillate will contain the desired this compound, along with acyclic by-products and solvent.[11]

  • Drying and Purification: Dry the crude hydrocarbon fraction using a suitable drying agent (e.g., anhydrous CaCl₂).

  • Fractional Distillation: Perform a careful fractional distillation using a high-efficiency column to separate the pure this compound (b.p. ~50°C) from lower and higher boiling impurities.[11] The primary by-product, 2-methylpentane, and various methylpentenes must be effectively removed.[11]

This procedure has been reported to yield a hydrocarbon mixture containing approximately 68% this compound, with an overall yield of 67% from the dibromide.[11]

Synthesis Workflow Diagram

SynthesisWorkflow cluster_synthesis Step 1: Reductive Cyclization cluster_workup Step 2: Isolation & Purification A 2,4-Dibromo- 2-methylpentane C Reaction at 0°C (Modified Gustavson) A->C Substrate B Zinc Dust & Aq. n-Propanol B->C Reagents D Distillation (Volatiles < 70°C) C->D Crude Product E Drying (Anhydrous Agent) D->E F Fractional Distillation E->F G Pure 1,1,2-Trimethyl- cyclopropane F->G Final Product (b.p. ~50°C)

Caption: Workflow for the synthesis and purification of this compound.

Section 3: Spectroscopic and Structural Characterization

Unambiguous characterization is paramount for confirming the identity and purity of a synthesized compound. The strained nature of the cyclopropane ring gives rise to distinct spectroscopic signatures.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound results in a characteristic fragmentation pattern. The molecular ion peak (M⁺) is observed at m/z 84.[6][13] Key fragment ions typically include those resulting from the loss of methyl groups or ring-opening pathways. The most abundant peaks are often observed at m/z 69 ([M-CH₃]⁺) and m/z 41.[6]

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present. For cyclopropanes, the C-H stretching vibrations appear at a characteristically high frequency, typically above 3000 cm⁻¹.[14]

  • C-H Stretching (Ring): ~3080 - 3040 cm⁻¹. This absorption is a hallmark of C-H bonds on a cyclopropyl ring and is a key diagnostic feature.[14]

  • C-H Stretching (Methyl): Absorptions in the typical alkane region of 2960-2850 cm⁻¹.

  • -CH₂- Skeletal Vibration: A distinct band is often observed around 1020-1000 cm⁻¹, which is characteristic of the cyclopropane ring itself.[14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are the most powerful tools for detailed structural elucidation. The high shielding environment of the cyclopropane ring results in proton and carbon signals appearing in the upfield region of the spectrum.

NucleusEnvironmentApproximate Chemical Shift (δ, ppm)Key Insights
¹H Ring Protons (-CH-, -CH₂-)-0.3 to 1.0Highly shielded due to ring current effects; complex splitting patterns.
¹H Methyl Protons (-CH₃)0.8 to 1.2Multiple distinct signals for the gem-dimethyl and C2-methyl groups.
¹³C Ring Carbons (C1, C2, C3)15 to 30Upfield chemical shifts are characteristic of strained cyclopropyl carbons.[15]
¹³C Methyl Carbons (-CH₃)10 to 25Signals for the three distinct methyl environments.[15]

Note: Specific chemical shifts can vary depending on the solvent and reference standard used. The data is based on typical ranges for substituted cyclopropanes.[16][17]

Characterization Summary Diagram

Characterization cluster_spectra Key Spectroscopic Signatures mol This compound | {CAS: 4127-45-1 | Formula: C₆H₁₂ | MW: 84.16} MS Mass Spec (EI) M⁺ at m/z 84 Key Fragments: m/z 69, 41 mol->MS Analysis IR IR mol->IR Analysis NMR NMR ¹H (Ring): Upfield (-0.3 to 1.0 ppm) ¹³C (Ring): Upfield (15 to 30 ppm) mol->NMR Analysis

Caption: Key analytical data points for the characterization of the title compound.

Section 4: Reactivity and Mechanistic Considerations

The high degree of ring strain in cyclopropane (approximately 28 kcal/mol) is a defining feature of its chemistry.[18] This strain arises primarily from two sources:

  • Angle Strain: The internal C-C-C bond angles are forced to be 60°, a significant deviation from the ideal 109.5° for sp³ hybridized carbon.[18][19]

  • Torsional Strain: The C-H bonds on adjacent carbon atoms are eclipsed, further contributing to the molecule's inherent instability.[18]

This stored potential energy makes the cyclopropane ring susceptible to ring-opening reactions under conditions that would not affect a typical alkane.[18] For instance, catalytic hydrogenation of this compound over a nickel catalyst leads to ring cleavage, primarily yielding 2-methylpentane.[11] This reactivity is a crucial consideration for drug development professionals, as the metabolic stability of a cyclopropyl-containing drug can be influenced by enzymatic processes that exploit this inherent strain.

Section 5: The Cyclopropyl Moiety in Modern Drug Discovery

The deliberate inclusion of a cyclopropyl ring is a validated and increasingly common strategy in medicinal chemistry.[2][20] Its benefits are multifaceted and directly address common roadblocks in the drug discovery pipeline.[2]

Strategic Advantages in Drug Design
  • Metabolic Stability: The C-H bonds on a cyclopropyl ring are stronger and less susceptible to oxidative metabolism by P450 enzymes, which can block a metabolic hotspot and increase a drug's half-life.[3][4]

  • Potency Enhancement: By acting as a rigid linker or a conformationally locked bioisostere for groups like gem-dimethyl or vinyl, the cyclopropyl ring can optimize the orientation of a molecule within a target's binding pocket, thereby increasing potency.[1]

  • Improved Pharmacokinetics: Introduction of a cyclopropyl group can alter pKa and lipophilicity, which can be used to reduce P-glycoprotein efflux, enhance permeability, and decrease plasma clearance.[2]

  • Reduced Off-Target Effects: By locking the conformation and blocking sites of unwanted metabolism, the cyclopropyl group can lead to a "cleaner" pharmacological profile with fewer off-target activities.[1]

Advances in Cyclopropanation Chemistry

While classic methods like the Simmons-Smith reaction are effective, they often require sensitive or hazardous reagents.[3] The demand for safer, more versatile, and scalable cyclopropanation methods in the pharmaceutical industry is driving significant innovation.

A recent breakthrough from researchers at Penn State demonstrated a novel pathway that transforms alkenes into cyclopropanes using visible light, oxygen, and common chemical ingredients.[21] This method proceeds through a radical-mediated mechanism, completely avoiding the highly reactive and often problematic carbene intermediates required by traditional methods.[21] This new approach is broadly applicable to complex and sensitive molecules, including pharmaceutically relevant scaffolds, representing a major step forward in making this critical structural modification more accessible and sustainable during drug development.[21]

Comparison of Cyclopropanation Strategies

Cyclopropanation cluster_traditional Traditional Carbene-Based Methods cluster_new Modern Radical-Based Method (Giri, 2023) A1 Alkene Substrate A4 Cyclopropane Product A1->A4 A2 Diazo Compounds or Diiodomethane A3 { Highly Reactive Carbene Intermediate | e.g., :CH₂} A2->A3 Metal Catalyst (e.g., Cu, Rh, Pd) A3->A4 Cycloaddition A_cons Cons: - Hazardous/Explosive Reagents - Limited Substrate Scope - Strict Reaction Conditions B1 Alkene Substrate B4 Cyclopropane Product B1->B4 B2 Common Reagents + Oxygen (O₂) B3 { Radical Intermediate | (Stepwise electron transfer)} B2->B3 Visible Light (Photocatalysis) B3->B4 Radical Cyclization B_pros Pros: - Safe, Common Reagents - Broad Substrate Scope - Mild, Practical Conditions

Sources

molecular structure of 1,1,2-trimethylcyclopropane

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure of 1,1,2-Trimethylcyclopropane

Abstract

The cyclopropane moiety, a fundamental three-membered carbocycle, is a recurring motif in natural products and a versatile building block in synthetic chemistry. Its inherent ring strain dictates unique geometric, electronic, and reactive properties. This guide provides a comprehensive examination of the , a chiral derivative. We will delve into its stereochemistry, three-dimensional geometry as determined by computational and spectroscopic methods, detailed spectroscopic signatures for characterization, and the influence of its structure on reactivity. This document is intended for researchers, scientists, and drug development professionals who require a deep, technical understanding of this specific substituted cyclopropane.

Nomenclature and Stereoisomerism

The International Union of Pure and Applied Chemistry (IUPAC) name for the molecule is This compound .[1] The numbering of the cyclopropane ring begins at one of the gem-dimethyl substituted carbons (C1), proceeds to the carbon bearing the single methyl group (C2), and finishes at the remaining carbon (C3).

A critical feature of this compound is the presence of a stereocenter at the C2 position. This carbon atom is bonded to four different groups: a hydrogen atom, a methyl group, the C1 carbon (itself substituted with two methyl groups), and the C3 carbon. Consequently, the molecule is chiral and exists as a pair of non-superimposable mirror images, or enantiomers. These are designated as ( R )-1,1,2-trimethylcyclopropane and ( S )-1,1,2-trimethylcyclopropane.

stereoisomers R_img mirror Mirror Plane S_img

Caption: Enantiomers of this compound.

Three-Dimensional Geometry and Conformational Analysis

The geometry of the cyclopropane ring is fundamentally dictated by its high degree of ring strain, estimated to be around 27.5 kcal/mol.[2] This strain arises from two main factors:

  • Angle Strain: The internal C-C-C bond angles are constrained to 60°, a significant deviation from the ideal sp³ tetrahedral angle of 109.5°. This results in "bent" or banana bonds, where the inter-orbital angle is larger than the internuclear angle.[3]

  • Torsional Strain: The planar nature of the three-carbon ring forces the C-H bonds on adjacent carbon atoms into an eclipsed conformation, maximizing torsional strain.[4]

Table 1: Predicted Geometric Parameters of this compound

Parameter Description Predicted Value Causality
C1-C2 Bond Length Bond between the two substituted carbons ~1.52 Å Steric repulsion between the C1 gem-dimethyl groups and the C2 methyl group can slightly elongate this bond compared to unsubstituted cyclopropane (~1.51 Å).
C1-C3 / C2-C3 Bond Lengths Bonds involving the unsubstituted CH₂ group ~1.51 Å These are expected to be closer to the standard cyclopropane C-C bond length.
C-C-C Angles Internal ring angles ~60° Largely fixed by the cyclic nature of the molecule.

| H-C2-C1-C(gem) Dihedral Angle | Torsional angle defining methyl group conformation | Varies | The methyl groups will rotate to minimize steric interactions. The C2-methyl group likely adopts a staggered conformation relative to the C1-geminal methyl groups. |

Conformational Flexibility: The primary source of conformational flexibility in this compound is the rotation of the three methyl groups around their respective C-C single bonds. The cyclopropane ring itself is exceptionally rigid.[4] The rotational barriers for these methyl groups are influenced by steric hindrance from neighboring groups. The two geminal methyl groups at C1 will experience steric repulsion, and both will interact with the methyl group at C2. These interactions, though small, define the minimum energy conformation of the molecule.

Spectroscopic Characterization

Spectroscopic methods are indispensable for the structural elucidation and confirmation of this compound. A combination of NMR, IR, and mass spectrometry provides a complete picture of the molecule's connectivity and chemical environment.

workflow substance Unknown Sample (Suspected this compound) ms Mass Spectrometry (MS) substance->ms Determines Molecular Weight ir Infrared (IR) Spectroscopy substance->ir Identifies Functional Groups nmr NMR Spectroscopy (¹H, ¹³C, COSY) substance->nmr Maps C-H Framework elucidation Structural Elucidation ms->elucidation ir->elucidation nmr->elucidation

Caption: Workflow for the spectroscopic elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of this molecule. The high ring strain and resulting electronic structure cause protons and carbons of the cyclopropane ring to be significantly shielded, appearing at unusually high-field (low ppm) values in the NMR spectrum.[6]

¹H NMR Spectrum: The proton NMR spectrum of this compound is complex due to the chirality and the diastereotopic nature of the protons on the C3 carbon.

  • Methyl Protons: Three distinct signals are expected for the three methyl groups. The two geminal methyls at C1 are diastereotopic and thus chemically non-equivalent, giving rise to two separate singlets. The methyl group at C2 will appear as a doublet due to coupling with the adjacent proton at C2.

  • Ring Protons: The single proton at the chiral center (C2) will appear as a complex multiplet due to coupling with the C2-methyl protons and the two diastereotopic protons on C3. The two protons on C3 are also diastereotopic and will appear as distinct multiplets, coupling with each other (geminal coupling) and with the proton on C2 (vicinal coupling).

¹³C NMR Spectrum: The carbon NMR spectrum provides a clear count of the unique carbon environments.

  • Methyl Carbons: Three distinct signals are expected for the three methyl groups due to their different chemical environments.

  • Ring Carbons: Three signals are expected for the ring carbons (C1, C2, and C3), confirming the asymmetry of the molecule.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

Group ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Multiplicity (¹H)
C1-(CH₃)₂ (gem-cis) ~0.9 - 1.1 ~20 - 25 Singlet
C1-(CH₃)₂ (gem-trans) ~0.9 - 1.1 ~25 - 30 Singlet
C2-CH₃ ~1.0 - 1.2 ~15 - 20 Doublet
C2-H ~0.5 - 0.7 ~20 - 25 Multiplet
C3-H₂ ~0.1 - 0.4 ~10 - 15 Multiplets

Note: These are estimated values. Actual spectra should be consulted for precise assignments.[1][7]

Infrared (IR) Spectroscopy

Vibrational spectroscopy probes the molecule's functional groups and skeletal structure.[8][9] For this compound, the key IR absorptions are:

  • C-H Stretching (sp³): Strong bands in the 2850-3000 cm⁻¹ region corresponding to the methyl C-H bonds.

  • C-H Stretching (cyclopropyl): A characteristic, slightly higher frequency band around 3050-3080 cm⁻¹ for the C-H bonds directly attached to the strained ring.

  • CH₂ Scissoring/Bending: Absorptions around 1450-1470 cm⁻¹.

  • Cyclopropane Ring Vibrations: A characteristic band, often referred to as the "ring breathing" mode, typically appears near 1020 cm⁻¹.[10]

Protocol: Acquiring a ¹H NMR Spectrum

This protocol outlines a self-validating system for obtaining a high-quality proton NMR spectrum.

  • Sample Preparation: a. Accurately weigh approximately 5-10 mg of this compound. b. Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Causality: Deuterated solvent is used to avoid a large interfering solvent signal in the proton spectrum.[6] c. Add a small amount of an internal standard, typically tetramethylsilane (TMS). Causality: TMS provides a reference signal at 0.00 ppm, allowing for accurate calibration of the chemical shift axis.

  • Instrument Setup: a. Insert the sample into the NMR spectrometer. b. Lock the spectrometer onto the deuterium signal of the solvent. Trustworthiness: A stable lock ensures field stability throughout the experiment, preventing signal drift. c. Shim the magnetic field to optimize its homogeneity. This is visually confirmed by observing a sharp, symmetrical signal for the TMS peak. Trustworthiness: Proper shimming is critical for high resolution and accurate multiplet analysis.

  • Data Acquisition: a. Set the appropriate spectral width (e.g., -2 to 12 ppm) and acquisition time (~2-4 seconds). b. Apply a calibrated 90° radiofrequency pulse. c. Collect the Free Induction Decay (FID) signal. d. Repeat the process for a set number of scans (e.g., 8 or 16) to improve the signal-to-noise ratio. The signal increases by the number of scans (N), while the noise increases by the square root of N.

  • Data Processing: a. Apply a Fourier transform to the averaged FID to convert the time-domain data into the frequency-domain spectrum. b. Phase correct the spectrum to ensure all peaks are in pure absorption mode. c. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. d. Integrate the area under each peak. The relative ratios of these integrals should correspond to the ratio of protons in each unique environment, providing a self-check on the assignment.

Synthesis and Reactivity

Synthesis: A common route to substituted cyclopropanes is the cyclopropanation of an alkene. For this compound, a logical precursor would be 2-methyl-2-butene. The Simmons-Smith reaction, using diiodomethane (CH₂I₂) and a zinc-copper couple (Zn(Cu)), is a classic and effective method for this transformation.

Reactivity: The chemical reactivity of this compound is dominated by its high ring strain.[11] Reactions that lead to the opening of the three-membered ring are thermodynamically favorable. For example, catalytic hydrogenation with H₂ over a palladium or platinum catalyst at elevated temperature and pressure will cleave a C-C bond to yield the corresponding acyclic alkane, 2,3-dimethylbutane. The strained bonds are also susceptible to attack by strong electrophiles, initiating ring-opening pathways.[12][13]

Applications in Research

While not a widely used commercial chemical, this compound and its derivatives serve as important model compounds in physical organic chemistry for studying the effects of strain and substitution on molecular properties and reactivity. The rigid, well-defined geometry of the cyclopropane ring makes it a valuable scaffold in medicinal chemistry and drug design, where it can act as a conformationally restricted bioisostere for other chemical groups.[2]

Conclusion

The is a fascinating case study in the interplay of ring strain, steric effects, and stereochemistry. Its chiral nature, the unique spectroscopic signatures resulting from its strained electronic system, and its strain-driven reactivity make it a molecule of significant academic interest. A thorough understanding of its three-dimensional structure and spectroscopic properties, as outlined in this guide, is essential for any scientist working with or designing molecules containing this fundamental carbocyclic unit.

References

  • Panchenko, Y. N., De Maré, G. R., Abramenkov, A. V., & de Meijere, A. (2006). Vibrational spectra and ab initio analysis of tert-butyl, trimethylsilyl, trimethylgermyl, and trimethylstannyl derivatives of 3,3-dimethylcyclopropene VIII. 3,3-Dimethyl-1,2-bis-(trimethylstannyl)cyclopropene. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 65(3-4), 575-583. [Link]
  • Brainly. (2023). How many total stereoisomers are possible for 1,2,3-trimethylcyclopropane?. Brainly.com. [Link]
  • Panchenko, Y. N., De Maré, G. R., & Abramenkov, A. V. (2005). Vibrational spectra and ab initio analysis of tert-butyl, trimethylsilyl, and trimethylgermyl derivatives of 3,3-dimethyl cyclopropene.
  • YouTube. (2022).
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  • Chemistry Stack Exchange. (2016). 1,2,3-Trimethylcyclopropane stereoisomers. Chemistry Stack Exchange. [Link]
  • Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Dalal Institute. [Link]
  • SciSpace. (2015). Conformational analysis of cycloalkanes. SciSpace. [Link]
  • Dr. Shyama Prasad Mukherjee University. (n.d.). Chemistry of Aliphatic Hydrocarbons C. Cycloalkanes and Conformational Analysis. Dr. Shyama Prasad Mukherjee University. [Link]
  • Ghorbani, F., & Mayr, H. (2018). Reactivity of electrophilic cyclopropanes. Beilstein Journal of Organic Chemistry, 14, 2585–2613. [Link]
  • Stenutz. (n.d.). This compound. Stenutz. [Link]
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  • NIST. (n.d.). Cyclopropane, 1,1,2-trimethyl-. NIST Chemistry WebBook. [Link]
  • NIST. (2022).
  • ResearchGate. (n.d.). Reactivity of electrophilic cyclopropanes.
  • Google Patents. (n.d.). GB2312896A - Synthesis of 1,1-bis(hydroxymethyl)cyclopropane.
  • Doc Brown's Chemistry. (n.d.). cyclopropane low high resolution H-1 proton nmr spectrum. Doc Brown's Chemistry. [Link]
  • ACS Division of Organic Chemistry. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0013733). HMDB. [Link]
  • NIST. (n.d.). Bond lengths, angles, or dihedrals given molecule at different levels of theory.
  • NIST. (n.d.). CCCBDB Experimental bond lengths.
  • Wiley-VCH GmbH. (n.d.). This compound - 13C NMR. SpectraBase. [Link]
  • MOspace. (2022). Chemical and Biochemical Applications of Vibrational Spectroscopy. University of Missouri-Kansas City. [Link]
  • MDPI. (2023). Divergent Reactivity of D-A Cyclopropanes under PTC Conditions, Ring-Opening vs. Decyanation Reaction. Molecules, 28(8), 3491. [Link]
  • YouTube. (2015).
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An In-depth Technical Guide to 1,1,2-Trimethylcyclopropane: Properties, Synthesis, and Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,2-Trimethylcyclopropane is a saturated hydrocarbon featuring a strained three-membered ring with three methyl substituents. This unique structural motif imparts distinct physical and chemical properties that are of significant interest in various fields of chemical research, including medicinal chemistry and materials science. The cyclopropane ring, with its high degree of s-character in the C-C bonds, behaves in some respects like a double bond, influencing the molecule's reactivity and conformational behavior. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its reactivity, with a focus on applications relevant to drug development.

Molecular Structure and Identification

The fundamental structure of this compound consists of a cyclopropane ring with two methyl groups attached to one carbon atom (C1) and one methyl group to an adjacent carbon atom (C2).

Molecular Structure of this compound

Caption: 2D representation of the this compound molecule.

IdentifierValue
IUPAC Name This compound[1]
CAS Number 4127-45-1[1]
Molecular Formula C₆H₁₂[1]
Molecular Weight 84.16 g/mol [1]
SMILES CC1CC1(C)C[1]
InChI InChI=1S/C6H12/c1-5-4-6(5,2)3/h5H,4H2,1-3H3[1]

Physical Properties

The physical properties of this compound are summarized in the table below. These properties are crucial for its handling, purification, and use in various experimental setups.

PropertyValueSource
Boiling Point 49.6 °C at 760 mmHg[2]
Melting Point -138.18 °C[3]
Density 0.753 g/cm³[2]
Refractive Index 1.413[2]
Vapor Pressure 310 mmHg at 25 °C[2]

Synthesis of this compound

A common and effective method for the synthesis of this compound is through the Simmons-Smith cyclopropanation reaction. This method involves the reaction of an alkene with a carbenoid, typically generated from diiodomethane and a zinc-copper couple.

Experimental Protocol: Simmons-Smith Reaction

Materials:

  • 2-Methyl-2-butene (trimethylethylene)

  • Diiodomethane (CH₂I₂)

  • Zinc-copper couple (Zn(Cu))

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of the Zinc-Copper Couple: In a dry, nitrogen-flushed flask, add zinc dust and a small amount of copper(I) chloride. Heat the mixture gently under vacuum to activate the zinc.

  • Reaction Setup: To a stirred suspension of the activated zinc-copper couple in anhydrous diethyl ether under a nitrogen atmosphere, add diiodomethane dropwise. The formation of the organozinc intermediate, iodomethylzinc iodide (ICH₂ZnI), is typically exothermic.

  • Cyclopropanation: Cool the reaction mixture in an ice bath and add 2-methyl-2-butene dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. The progress of the reaction can be monitored by gas chromatography (GC) by observing the disappearance of the starting alkene.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation.

  • Purification: The crude product can be purified by fractional distillation to yield pure this compound.

Simmons-Smith Reaction Workflow

cluster_prep Carbenoid Formation cluster_reaction Cyclopropanation cluster_workup Purification Zn(Cu) Zinc-Copper Couple ICH2ZnI Iodomethylzinc Iodide Zn(Cu)->ICH2ZnI in Et₂O CH2I2 Diiodomethane CH2I2->ICH2ZnI Product_crude Crude Product ICH2ZnI->Product_crude Alkene 2-Methyl-2-butene Alkene->Product_crude Workup Aqueous Workup (NH₄Cl) Product_crude->Workup Extraction Extraction (Et₂O) Workup->Extraction Drying Drying (MgSO₄) Extraction->Drying Distillation Fractional Distillation Drying->Distillation Pure_Product Pure this compound Distillation->Pure_Product

Caption: Flowchart of the synthesis and purification of this compound.

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the different types of protons and their connectivity in the molecule.

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum reveals the number of unique carbon environments.

  • Sample Preparation: A more concentrated sample (20-50 mg in ~0.6 mL of CDCl₃) is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

Spectroscopic DataChemical Shift (δ, ppm) and Multiplicity
¹H NMR Data available on SpectraBase[1]
¹³C NMR Data available on SpectraBase[1]
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

  • Sample Preparation: For Gas Chromatography-Mass Spectrometry (GC-MS), a dilute solution of the compound in a volatile solvent (e.g., dichloromethane or diethyl ether) is prepared.

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (m/z = 84).

Chemical Reactivity

The reactivity of this compound is dominated by the high ring strain of the cyclopropane ring, which is approximately 27.5 kcal/mol. This strain energy makes the ring susceptible to cleavage under various conditions, particularly with electrophiles and in radical reactions.

Ring-Opening Reactions

The C-C bonds of the cyclopropane ring can be cleaved by electrophiles such as protic acids and halogens. The regioselectivity of the ring opening is influenced by the stability of the resulting carbocation intermediate. For this compound, acid-catalyzed ring opening is expected to proceed via the most stable tertiary carbocation.

Acid-Catalyzed Ring-Opening

Start This compound Protonation Protonation (H⁺) Start->Protonation Carbocation Tertiary Carbocation Intermediate Protonation->Carbocation Nucleophilic_Attack Nucleophilic Attack (Nu⁻) Carbocation->Nucleophilic_Attack Product Ring-Opened Product Nucleophilic_Attack->Product

Caption: General mechanism for the acid-catalyzed ring-opening of this compound.

Safety and Handling

This compound is classified as a flammable liquid and is toxic if swallowed.[1] Therefore, appropriate safety precautions must be taken during its handling and storage.

  • Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated fume hood.

  • Fire Safety: Keep away from open flames, sparks, and other sources of ignition. Use a fire extinguisher rated for flammable liquids.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents.

Conclusion

This compound is a valuable small molecule with distinct properties arising from its strained three-membered ring. This guide has provided a detailed overview of its physical and chemical characteristics, a practical protocol for its synthesis, and an outline of its expected reactivity. For researchers in drug discovery and organic synthesis, understanding these fundamental aspects is crucial for the effective utilization of this and related cyclopropane-containing scaffolds in the design and development of new chemical entities.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Stenutz, R. (n.d.). This compound.
  • NIST. (n.d.). Cyclopropane, 1,1,2-trimethyl-. NIST Chemistry WebBook.
  • Chemistry LibreTexts. (2020, July 1). 9.6: Experimental Procedure and Analysis.
  • Mayr, H., & Ofial, A. R. (2023). Reactivity of electrophilic cyclopropanes. Pure and Applied Chemistry, 95(4), 389-400. [Link]

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An In-depth Technical Guide to the Stereoisomers of 1,1,2-Trimethylcyclopropane: Synthesis, Separation, and Potential Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The cyclopropane ring, a motif of significant interest in medicinal chemistry, imparts unique conformational rigidity and metabolic stability to bioactive molecules. When substituted, the three-membered ring can introduce elements of chirality, leading to stereoisomers with potentially distinct pharmacological profiles. This technical guide provides a comprehensive overview of the stereoisomers of 1,1,2-trimethylcyclopropane, a simple yet illustrative example of a chiral cyclopropane. We will delve into the stereochemical considerations of this molecule, propose robust methodologies for its enantioselective synthesis and separation, detail analytical techniques for its characterization, and discuss the potential implications of its stereoisomers in the context of drug discovery and development. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the application of chiral small molecules.

Introduction: The Significance of Chiral Cyclopropanes in Medicinal Chemistry

The cyclopropane moiety is a recurring structural element in a diverse array of natural products and synthetic pharmaceuticals. Its inherent ring strain and unique electronic properties contribute to a rigidified conformation that can enhance binding affinity to biological targets and improve metabolic stability by blocking sites of oxidative metabolism. The introduction of stereocenters onto the cyclopropane ring gives rise to stereoisomers, which can exhibit profound differences in their pharmacokinetic and pharmacodynamic properties. It is a well-established principle in pharmacology that the biological activity of a chiral drug can reside in a single enantiomer, with the other being inactive or even contributing to undesirable side effects. Therefore, the ability to synthesize and isolate stereochemically pure cyclopropane derivatives is of paramount importance in modern drug discovery.

This compound serves as an excellent model system to explore the fundamental principles of chirality in this important class of molecules. It possesses a single stereocenter at the C2 position, giving rise to a pair of enantiomers: (R)-1,1,2-trimethylcyclopropane and (S)-1,1,2-trimethylcyclopropane. Understanding the synthesis, separation, and potential biological relevance of these stereoisomers provides a solid foundation for the development of more complex chiral cyclopropane-containing drug candidates.

Stereochemistry of this compound

The stereoisomerism of this compound arises from the presence of a chiral center at the carbon atom bearing a single methyl group (C2). The C1 atom is a quaternary center and thus not chiral, and the C3 atom has two identical hydrogen atoms. This results in the existence of two non-superimposable mirror images, known as enantiomers.

  • (R)-1,1,2-trimethylcyclopropane

  • (S)-1,1,2-trimethylcyclopropane

The absolute configuration of each enantiomer is assigned based on the Cahn-Ingold-Prelog (CIP) priority rules. For the C2 carbon, the priorities of the substituents are as follows:

  • The C1 carbon of the cyclopropane ring (highest priority as it is bonded to two other carbons and two methyl groups).

  • The C3 carbon of the cyclopropane ring.

  • The methyl group attached to C2.

  • The hydrogen atom attached to C2 (lowest priority).

A three-dimensional representation of the enantiomers is crucial for visualizing their spatial arrangement.

Caption: 3D representation of the (R) and (S) enantiomers of this compound.

Enantioselective Synthesis Strategies

The preparation of enantiomerically pure this compound requires a stereoselective synthetic approach. While the direct synthesis of this specific molecule is not extensively documented, established methods for asymmetric cyclopropanation can be applied. A plausible and efficient strategy involves the asymmetric cyclopropanation of 2-methyl-2-butene.

Proposed Synthetic Pathway: Asymmetric Simmons-Smith Cyclopropanation

The Simmons-Smith reaction is a classic method for the formation of cyclopropanes from alkenes.[1] The use of a stoichiometric or catalytic amount of a chiral ligand can induce enantioselectivity. A proposed synthetic workflow is outlined below.

synthesis_workflow start 2-Methyl-2-butene reaction Asymmetric Simmons-Smith Cyclopropanation start->reaction reagents CH2I2, Et2Zn Chiral Ligand reagents->reaction product Racemic or Enantioenriched This compound reaction->product

Caption: Proposed workflow for the asymmetric synthesis of this compound.

Detailed Experimental Protocol (Hypothetical):

This protocol is based on established procedures for asymmetric Simmons-Smith reactions of unfunctionalized alkenes.[2][3]

  • Preparation of the Chiral Catalyst: In a flame-dried, argon-purged flask, a solution of a suitable chiral ligand (e.g., a chiral dioxaborolane or a TADDOL-derived ligand) in an anhydrous solvent (e.g., dichloromethane) is prepared.

  • Reaction Setup: To this solution, diethylzinc (Et₂Zn) is added dropwise at a low temperature (e.g., 0 °C), and the mixture is stirred for 30 minutes to allow for the formation of the chiral zinc complex.

  • Substrate Addition: 2-Methyl-2-butene is then added to the reaction mixture.

  • Cyclopropanation: Diiodomethane (CH₂I₂) is added slowly to the stirring solution, and the reaction is allowed to proceed at a controlled temperature (e.g., 0 °C to room temperature) for several hours. The progress of the reaction is monitored by gas chromatography (GC).

  • Workup: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an appropriate solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the enantioenriched this compound. The enantiomeric excess (ee) is determined by chiral GC or HPLC analysis.

Causality Behind Experimental Choices:

  • Chiral Ligand: The choice of chiral ligand is critical for inducing high enantioselectivity. Ligands that can effectively coordinate with the zinc reagent and create a chiral environment around the reactive species are essential.

  • Solvent: Anhydrous and non-coordinating solvents are typically preferred to prevent the decomposition of the organozinc reagent and to maximize the influence of the chiral ligand.

  • Temperature Control: Low temperatures are often necessary to enhance enantioselectivity by favoring the transition state leading to the desired enantiomer.

Separation of Enantiomers: Chiral Chromatography

In cases where the enantioselective synthesis does not yield a product with sufficiently high enantiomeric purity, or for the resolution of a racemic mixture, chiral chromatography is the method of choice. Both chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for separating enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral stationary phases (CSPs) are the cornerstone of enantioselective HPLC. For non-polar compounds like this compound, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective.

Representative Experimental Protocol for Chiral HPLC Separation:

This protocol is adapted from general methods for the separation of cyclopropane derivatives.[4][5]

  • Column: A chiral column, such as a Chiralcel® OD-H or Chiralpak® AD-H, is selected.

  • Mobile Phase: A non-polar mobile phase, typically a mixture of hexane and isopropanol, is used. The ratio of the two solvents is optimized to achieve the best resolution and reasonable retention times.

  • Instrumentation: A standard HPLC system equipped with a UV detector is used. Since this compound lacks a strong chromophore, detection may be challenging. A refractive index (RI) detector or coupling the HPLC to a mass spectrometer (LC-MS) would be more suitable.

  • Sample Preparation: A dilute solution of the racemic this compound in the mobile phase is prepared.

  • Analysis: The sample is injected onto the column, and the chromatogram is recorded. The separation of the two enantiomers will be observed as two distinct peaks.

Chiral Gas Chromatography (GC)

For volatile compounds like this compound, chiral GC offers excellent resolution. Modified cyclodextrins are commonly used as chiral selectors in the stationary phase.

Representative Experimental Protocol for Chiral GC Separation:

This protocol is based on established methods for the enantioselective GC analysis of cyclopropane derivatives.[6]

  • Column: A capillary column coated with a chiral stationary phase, such as Chirasil-Dex CB, is used.

  • Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.

  • Temperature Program: An optimized temperature program is crucial for achieving good separation. This usually involves an initial isothermal period followed by a temperature ramp.

  • Injector and Detector: A split/splitless injector and a flame ionization detector (FID) are commonly used.

  • Analysis: A small volume of a dilute solution of the racemic mixture in a volatile solvent (e.g., pentane) is injected. The retention times of the two enantiomers will differ, allowing for their separation and quantification.

Analytical Characterization

The characterization of the stereoisomers of this compound relies on a combination of spectroscopic and chiroptical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for structural elucidation. While the ¹H and ¹³C NMR spectra of the two enantiomers are identical in an achiral solvent, they provide crucial information about the overall structure of the molecule.

¹H and ¹³C NMR Data for Racemic this compound: [7]

NucleusChemical Shift (ppm)MultiplicityAssignment
¹H~0.1-0.3mCyclopropyl CH₂
¹H~0.5-0.7mCyclopropyl CH
¹H~0.9-1.1mMethyl groups
¹³C~10-15CH₂C3
¹³C~18-22CHC2
¹³C~25-30CC1
¹³C~20-25CH₃Methyl groups

Note: The exact chemical shifts can vary depending on the solvent and the specific instrument used.

To distinguish between the enantiomers using NMR, a chiral solvating agent or a chiral derivatizing agent must be used. This will induce diastereomeric interactions, leading to the appearance of separate signals for each enantiomer.

Chiroptical Properties: Specific Rotation

The most direct method to confirm the enantiomeric nature of the separated isomers is by measuring their optical rotation. Enantiomers rotate the plane of polarized light to an equal extent but in opposite directions.

The specific rotation, [α], is a characteristic physical property of a chiral compound and is calculated using the following formula:

[α] = α / (l × c)

where:

  • α is the observed rotation

  • l is the path length of the polarimeter tube in decimeters

  • c is the concentration of the sample in g/mL

Potential Biological Activity and Applications in Drug Development

While there is no specific data in the public domain on the biological activity of the stereoisomers of this compound, the principles of stereochemistry in drug action suggest that the two enantiomers could have different biological effects.[8][9] The rigid, three-dimensional structure of the cyclopropane ring can play a crucial role in the binding of a molecule to a chiral receptor or enzyme active site.

Hypothetical Scenarios for Differential Biological Activity:

  • Enantioselective Receptor Binding: One enantiomer may fit snugly into the binding pocket of a receptor, leading to a biological response, while the other enantiomer may not be able to bind effectively due to steric hindrance.

  • Differential Metabolism: The enantiomers may be metabolized at different rates by chiral enzymes in the body, such as cytochrome P450s. This can lead to differences in the duration of action and the pharmacokinetic profile of the drug.

  • Off-Target Effects: One enantiomer may be responsible for the desired therapeutic effect, while the other may interact with other biological targets, leading to unwanted side effects.

The development of enantioselective syntheses and separation methods for simple chiral building blocks like this compound is crucial for the construction of more complex drug candidates. These enantiomerically pure building blocks can be incorporated into larger molecules to probe the stereochemical requirements for biological activity.

drug_development_logic cluster_synthesis Synthesis & Separation cluster_testing Biological Evaluation cluster_development Drug Development racemic Racemic this compound resolution Chiral Resolution racemic->resolution R_isomer (R)-isomer resolution->R_isomer S_isomer (S)-isomer resolution->S_isomer bio_testing Screening for Biological Activity R_isomer->bio_testing S_isomer->bio_testing R_activity Activity of (R)-isomer bio_testing->R_activity S_activity Activity of (S)-isomer bio_testing->S_activity lead_opt Lead Optimization R_activity->lead_opt S_activity->lead_opt

Sources

Navigating the Stereochemical Landscape of (S)-1,1,2-trimethylcyclopropane: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chirality in Strained Ring Systems

Chiral cyclopropanes are privileged structural motifs in medicinal chemistry and materials science, offering a unique combination of conformational rigidity and three-dimensionality.[1] The precise spatial arrangement of substituents on the cyclopropane ring can profoundly influence biological activity and material properties. (S)-1,1,2-trimethylcyclopropane, a simple yet representative chiral hydrocarbon, serves as an excellent case study for exploring the principles of stereoselective synthesis, stereochemical assignment, and the chiroptical properties inherent to this important class of molecules.

This technical guide provides a comprehensive overview of the chirality of (S)-1,1,2-trimethylcyclopropane, designed for researchers, scientists, and drug development professionals. We will delve into the theoretical underpinnings of its chirality, plausible synthetic strategies for its enantioselective preparation, and modern analytical techniques for the determination of its enantiomeric purity. While specific experimental data for (S)-1,1,2-trimethylcyclopropane is not extensively reported in publicly accessible literature, this guide will leverage established methodologies for analogous chiral cyclopropanes to provide a robust framework for its study.

I. The Chiral Center of 1,1,2-trimethylcyclopropane

The chirality of this compound arises from the presence of a single stereocenter at the C2 position. This carbon atom is bonded to four different substituents: a hydrogen atom, a methyl group, and two distinct carbons of the cyclopropane ring (C1 and C3).[2] The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the absolute configuration as either (R) or (S).

To assign the configuration of (S)-1,1,2-trimethylcyclopropane, the substituents at the C2 stereocenter are prioritized based on atomic number. The hydrogen atom receives the lowest priority (4). The methyl group is priority (3). The C1 atom of the cyclopropane ring, being substituted with two methyl groups, takes priority over the C3 atom, which is bonded to two hydrogen atoms. Therefore, the order of priority is: C1 > C3 > methyl > hydrogen. With the lowest priority group (hydrogen) pointing away from the viewer, the sequence from highest to lowest priority (C1 to C3 to methyl) proceeds in a counter-clockwise direction, designating the (S) configuration.[2]

II. Strategies for the Asymmetric Synthesis of (S)-1,1,2-trimethylcyclopropane

The enantioselective synthesis of (S)-1,1,2-trimethylcyclopropane presents a significant challenge due to its small, non-functionalized nature. Established methods for asymmetric cyclopropanation often rely on the presence of directing groups or specific functionalities in the alkene precursor.[3] Based on the extensive literature on asymmetric cyclopropanation, a plausible and effective strategy would involve the cyclopropanation of a suitable trisubstituted alkene using a chiral catalyst or reagent.

A promising approach is the asymmetric Simmons-Smith cyclopropanation of 2-methyl-2-butene. The Simmons-Smith reaction and its variants are well-established methods for the stereospecific synthesis of cyclopropanes from alkenes.[3] The use of a chiral ligand to modify the zinc carbenoid is a key strategy for inducing enantioselectivity.

Proposed Experimental Protocol: Asymmetric Simmons-Smith Cyclopropanation

This protocol is a proposed methodology based on established principles of asymmetric Simmons-Smith reactions and would require optimization for this specific substrate.

Objective: To synthesize (S)-1,1,2-trimethylcyclopropane with high enantiomeric excess.

Materials:

  • 2-Methyl-2-butene

  • Diiodomethane (CH₂I₂)

  • Diethylzinc (Et₂Zn)

  • (-)-N,N'-Dibenzyl-N,N'-ethylenetartramide (a chiral ligand)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for air- and moisture-sensitive reactions

Procedure:

  • Ligand-Reagent Complex Formation: In a flame-dried, argon-purged flask, dissolve the chiral tartramide ligand in anhydrous DCM. Cool the solution to 0 °C and slowly add a solution of diethylzinc in hexanes. Stir the mixture at 0 °C for 30 minutes to allow for the formation of the chiral zinc complex.

  • Cyclopropanation Reaction: To the solution of the chiral zinc complex, add 2-methyl-2-butene. Subsequently, add diiodomethane dropwise at 0 °C.

  • Reaction Monitoring and Quenching: Allow the reaction to stir at 0 °C and monitor its progress by capillary gas chromatography (GC). Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Work-up and Purification: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the solution and carefully remove the solvent by distillation at atmospheric pressure due to the volatility of the product. Further purification can be achieved by preparative gas chromatography.

Causality Behind Experimental Choices:

  • Chiral Ligand: The choice of a C₂-symmetric tartramide-derived ligand is based on its proven effectiveness in inducing high enantioselectivity in Simmons-Smith reactions of unfunctionalized alkenes. The chiral environment created by the ligand dictates the facial selectivity of the methylene transfer to the prochiral alkene.

  • Diethylzinc and Diiodomethane: This combination generates the active zinc carbenoid species. Diethylzinc is often preferred over the traditional zinc-copper couple for its higher reactivity and reproducibility.[4]

  • Anhydrous Conditions: The organozinc reagents are highly sensitive to moisture and air. Therefore, the reaction must be carried out under an inert atmosphere using anhydrous solvents to prevent decomposition of the reagents and ensure high yields.

III. Determination of Enantiomeric Purity

Once the synthesis is complete, the crucial next step is to determine the enantiomeric excess (ee) of the product. Due to the lack of a strong chromophore in this compound, standard HPLC with UV detection is not feasible. Chiral Gas Chromatography (GC) is the analytical method of choice for separating and quantifying the enantiomers of volatile chiral hydrocarbons.

Experimental Protocol: Chiral Gas Chromatography Analysis

Objective: To separate the enantiomers of this compound and determine the enantiomeric excess.

Instrumentation and Materials:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Chiral capillary column (e.g., a cyclodextrin-based stationary phase like β-DEX™ or γ-DEX™).

  • High-purity helium or hydrogen as the carrier gas.

  • A sample of the synthesized this compound dissolved in a volatile solvent (e.g., pentane).

  • A racemic standard of this compound (for peak identification).

Procedure:

  • Sample Preparation: Prepare a dilute solution of the synthesized this compound in pentane. Prepare a similar solution of the racemic standard.

  • GC Method Development:

    • Column Selection: A cyclodextrin-based chiral stationary phase is essential for the separation of hydrocarbon enantiomers. The chiral cavities of the cyclodextrin provide the necessary stereospecific interactions for separation.[5]

    • Temperature Program: Start with an initial oven temperature of around 40-50 °C and hold for several minutes to ensure good separation of the volatile components. Then, implement a slow temperature ramp (e.g., 1-2 °C/min) to elute the enantiomers. The optimal temperature program will need to be determined empirically.

    • Injector and Detector Temperatures: Set the injector and detector temperatures significantly higher than the final oven temperature (e.g., 200-250 °C) to ensure rapid volatilization and prevent peak broadening.

  • Analysis: Inject the racemic standard to determine the retention times of the (R) and (S) enantiomers. Then, inject the synthesized sample under the same conditions.

  • Data Analysis: Integrate the peak areas of the two enantiomers in the chromatogram of the synthesized sample. Calculate the enantiomeric excess using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 where Area₁ and Area₂ are the integrated areas of the major and minor enantiomers, respectively.

IV. Chiroptical Properties: A Window into Chirality

Chiroptical properties, such as optical rotation and circular dichroism, provide experimental verification of the chirality of a molecule and can be used to determine its absolute configuration by comparison with theoretical calculations.

Optical Rotation

Optical rotation is the rotation of the plane of plane-polarized light by a chiral substance. The specific rotation, [α], is a characteristic physical property of a chiral molecule.[6]

Measurement of Specific Rotation:

The specific rotation of (S)-1,1,2-trimethylcyclopropane would be measured using a polarimeter. A solution of the enantiomerically enriched compound of known concentration would be placed in a sample cell of a defined path length. The observed rotation would then be used to calculate the specific rotation using the following equation:

[α]ᵀλ = α / (l * c)

where:

  • [α] is the specific rotation

  • T is the temperature

  • λ is the wavelength of the light (typically the sodium D-line, 589 nm)

  • α is the observed rotation

  • l is the path length of the sample tube in decimeters

  • c is the concentration of the sample in g/mL

While no experimental value for the specific rotation of (S)-1,1,2-trimethylcyclopropane has been found in the surveyed literature, it is expected to have a non-zero value, with the (R)-enantiomer exhibiting a rotation of equal magnitude but opposite sign.

Vibrational Circular Dichroism (VCD)

Vibrational Circular Dichroism (VCD) is a powerful technique for determining the absolute configuration of chiral molecules in solution.[7] It measures the differential absorption of left and right circularly polarized infrared light. The resulting VCD spectrum is highly sensitive to the three-dimensional structure of the molecule.

Theoretical Prediction and Experimental Verification:

For a molecule like (S)-1,1,2-trimethylcyclopropane, the absolute configuration can be confidently assigned by comparing the experimental VCD spectrum with a theoretically calculated spectrum. The computational prediction of the VCD spectrum for the (S)-enantiomer would be performed using quantum chemical calculations, such as Density Functional Theory (DFT). A good match between the experimental and calculated spectra would provide unambiguous proof of the absolute configuration.

V. Conclusion and Future Directions

The chirality of (S)-1,1,2-trimethylcyclopropane, while conceptually straightforward, presents interesting challenges and opportunities in asymmetric synthesis and stereochemical analysis. This technical guide has outlined plausible, state-of-the-art methodologies for its enantioselective synthesis and the determination of its enantiomeric purity based on established principles for analogous chiral molecules.

Future research in this area would be highly valuable. The development and publication of a robust and scalable asymmetric synthesis of (S)-1,1,2-trimethylcyclopropane, along with the full characterization of its chiroptical properties, would be a significant contribution to the field of stereochemistry. Such data would not only provide a valuable reference for the scientific community but also pave the way for the exploration of this simple chiral building block in the development of new pharmaceuticals and advanced materials. The protocols and principles outlined in this guide provide a solid foundation for any researcher venturing into the fascinating stereochemical world of chiral cyclopropanes.

References

  • Werth, J., & Uyeda, C. (2018). Regioselective Simmons–Smith-type cyclopropanations of polyalkenes enabled by transition metal catalysis. Chemical Science, 9(3), 658-662. [Link]
  • Echavarren, A. M., et al. (2017). Enantioselective Synthesis of Cyclobutenes by Intermolecular [2+2] Cycloaddition with Non-C2 Symmetric Digold Catalysts. Journal of the American Chemical Society, 139(39), 13686-13689. [Link]
  • Charette, A. B., & Beauchemin, A. (2001). Asymmetric Cyclopropanation. In Asymmetric Synthesis of Three-Membered Rings (pp. 1-84). Wiley-VCH. [Link]
  • Zhang, Y., et al. (2023). Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes. Journal of the American Chemical Society, 145(17), 9453-9458. [Link]
  • Werth, J., & Uyeda, C. (2018). Regioselective Simmons–Smith-type Cyclopropanations of Polyalkenes Enabled by Transition Metal Catalysis.
  • Ghanem, A., & Schurig, V. (2005). Enantioselective Gas Chromatographic Analysis of Cyclopropane Derivatives.
  • Charette, A. B. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 103(4), 977-1050. [Link]
  • Wikipedia. (n.d.).
  • MDPI. (2020). Enantioselective Cyclopropanation Catalyzed by Gold(I)-Carbene Complexes. [Link]
  • National Institutes of Health. (n.d.). Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes. [Link]
  • Study.com. (n.d.). Draw the structure of (S)-1,1,2-trimethylcyclopropane. [Link]
  • Master Organic Chemistry. (2023, October 18).
  • ResearchGate. (n.d.). Vibrational Circular Dichroism Spectroscopy of Chiral Molecules. [Link]
  • The Royal Society of Chemistry. (2020). The genesis of OH-stretching vibrational circular dichroism in chiral molecular crystals. [Link]
  • PubChem. (n.d.). (2S)-1,1,2-trimethylcyclopropane. [Link]
  • PubChem. (n.d.). This compound. [Link]
  • NIST. (n.d.). Cyclopropane, 1,1,2-trimethyl-. [Link]
  • ACS Publications. (2019). A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides. [Link]
  • PubMed. (2001).
  • White Rose Research Online. (n.d.). Vibrational circular dichroism spectroscopy for probing the expression of chirality in mechanically planar chiral rotaxanes. [Link]
  • Global Substance Registration System. (n.d.). This compound. [Link]
  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. [Link]
  • Chrom-Tech. (n.d.). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. [Link]
  • Master Organic Chemistry. (2017, February 7).
  • KPU Pressbooks. (n.d.). 5.4 Optical Activity – Organic Chemistry I. [Link]
  • The Royal Society of Chemistry. (2019). Fluorine containing cyclopropanes: synthesis of aryl substituted all-cis 1,2,3-trifluorocyclopropanes, a facially polar motif. [Link]
  • ChemSec. (n.d.). (S)-1,1,2-trimethylcyclopropane. [Link]
  • YouTube. (2021, May 21).
  • MDPI. (2020). Mechanical Chirality of Rotaxanes: Synthesis and Function. [Link]
  • YouTube. (2021, August 30). stereochemistry Part-9 #Optical Activity due to Chiral Plane [Cyclophanes]#Chirality due to helicity. [Link]

Sources

An In-Depth Technical Guide to the Thermodynamic Stability of 1,1,2-Trimethylcyclopropane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the thermodynamic stability of 1,1,2-trimethylcyclopropane, a fascinating molecule at the intersection of ring strain and steric effects. Designed for researchers, scientists, and professionals in drug development, this document delves into the fundamental principles governing its stability, outlines rigorous experimental and computational methodologies for its quantification, and presents a comparative analysis with its isomers. Through a synthesis of theoretical concepts and practical protocols, this guide aims to equip the reader with a deep understanding of the factors controlling the energetics of substituted cyclopropanes, critical knowledge for the rational design of novel chemical entities.

Introduction: The Delicate Balance of Strain in Substituted Cyclopropanes

The cyclopropane ring, a three-membered carbocycle, is a recurring motif in natural products and a valuable building block in synthetic chemistry. Its unique chemical reactivity and rigid conformational framework are direct consequences of significant ring strain, estimated to be approximately 27.5 kcal/mol.[1] This inherent strain arises from two primary sources:

  • Angle Strain: The C-C-C bond angles in the planar cyclopropane ring are constrained to 60°, a severe deviation from the ideal 109.5° for sp³-hybridized carbon atoms. This deviation leads to poor overlap of the carbon atomic orbitals, resulting in weaker "bent" or "banana" bonds and increased potential energy.[2]

  • Torsional Strain: The planar geometry of the cyclopropane ring forces the hydrogen atoms on adjacent carbon atoms into an eclipsed conformation, leading to repulsive electronic interactions and contributing to the overall strain energy.[3]

The introduction of substituents, such as methyl groups in the case of this compound, adds another layer of complexity to the thermodynamic landscape. While alkyl groups can have a stabilizing effect on small rings, they also introduce steric interactions that can either augment or counteract the inherent ring strain.[4] Understanding the interplay of these factors is paramount for predicting the stability and reactivity of substituted cyclopropanes.

This guide will explore the thermodynamic stability of this compound through a multi-faceted approach, combining experimental data with modern computational techniques.

The Energetic Landscape: Quantifying Thermodynamic Stability

The thermodynamic stability of a molecule is quantitatively expressed by its standard enthalpy of formation (ΔH°f), which represents the change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. A lower (more negative or less positive) enthalpy of formation indicates greater thermodynamic stability.

For this compound, experimental data for its enthalpy of formation in the liquid phase is available from the National Institute of Standards and Technology (NIST) Chemistry WebBook. This value, derived from combustion calorimetry, provides a crucial benchmark for its stability.

Comparative Analysis of Trimethylcyclopropane Isomers

To fully appreciate the thermodynamic profile of this compound, it is instructive to compare its stability with its structural isomers: 1,1,3-trimethylcyclopropane and 1,2,3-trimethylcyclopropane. The arrangement of the methyl groups significantly influences the steric interactions within the molecule, leading to differences in their overall stability.

CompoundEnthalpy of Formation (ΔH°f, gas)Enthalpy of Formation (ΔH°f, liquid)Source
This compound --123.0 kJ/mol
1,2,3-Trimethylcyclopropane -135.05 kJ/mol (Calculated)-[5]
1,1,3-Trimethylcyclopropane No experimental data foundNo experimental data found-

Note: The enthalpy of formation for 1,2,3-trimethylcyclopropane is a calculated value and may differ from experimental measurements. Experimental data for 1,1,3-trimethylcyclopropane was not found in the searched literature.

The available data suggests that the substitution pattern has a notable impact on the thermodynamic stability of trimethylcyclopropanes. A detailed analysis of the conformational preferences and steric interactions is necessary to rationalize these differences.

Experimental Determination of Thermodynamic Stability

The cornerstone of understanding molecular stability lies in precise experimental measurements. For volatile organic compounds like this compound, bomb calorimetry is the primary technique for determining the enthalpy of combustion, from which the enthalpy of formation can be derived.

Experimental Protocol: Bomb Calorimetry for Volatile Liquids

This protocol outlines the essential steps for determining the heat of combustion of this compound using an isoperibol bomb calorimeter. The procedure is adapted for volatile samples to ensure accurate and reproducible results.[6]

Objective: To determine the standard enthalpy of combustion (ΔH°c) of liquid this compound.

Materials:

  • Isoperibol bomb calorimeter

  • Oxygen bomb

  • Platinum crucible

  • Ignition wire (e.g., nickel-chromium)

  • Benzoic acid (certified standard for calibration)

  • This compound (high purity)

  • Gelatin capsules or a specialized sealed crucible for volatile liquids[6]

  • High-pressure oxygen source

  • Digital thermometer with high resolution

  • Analytical balance

Procedure:

  • Calorimeter Calibration:

    • Accurately weigh approximately 1 g of benzoic acid into the crucible.

    • Assemble the bomb, placing the crucible in the holder and attaching a 10 cm length of ignition wire between the electrodes, ensuring it is in contact with the benzoic acid pellet.

    • Seal the bomb and charge it with pure oxygen to a pressure of approximately 30 atm.

    • Submerge the bomb in a precisely measured mass of water in the calorimeter bucket.

    • Allow the system to reach thermal equilibrium, then ignite the sample.

    • Record the temperature change of the water until a peak is reached and the temperature begins to fall.

    • From the known enthalpy of combustion of benzoic acid and the observed temperature rise, calculate the heat capacity of the calorimeter system.

  • Sample Preparation and Combustion:

    • For the volatile this compound, accurately weigh a gelatin capsule.

    • Carefully fill the capsule with the liquid sample and seal it to prevent evaporation. Reweigh the filled capsule to determine the precise mass of the sample.[1]

    • Place the encapsulated sample in the platinum crucible.

    • Assemble the bomb as described in the calibration step, ensuring the ignition wire is in contact with the capsule.

    • Repeat the combustion procedure (sealing, charging with oxygen, immersing in the water jacket, and igniting).

    • Record the temperature change.

  • Data Analysis:

    • Calculate the total heat released during the combustion of the sample and the gelatin capsule.

    • Subtract the heat of combustion of the gelatin capsule (determined in a separate experiment) to find the heat released by the this compound sample.

    • Calculate the enthalpy of combustion (ΔH°c) per mole of the sample.

    • Using the known standard enthalpies of formation of CO₂ and H₂O, calculate the standard enthalpy of formation (ΔH°f) of this compound using Hess's Law.

G Bomb Calorimetry Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Calibrate Calibrate Calorimeter (with Benzoic Acid) Prepare_Sample Prepare Volatile Sample (in sealed capsule) Calibrate->Prepare_Sample Assemble_Bomb Assemble and Seal Bomb Prepare_Sample->Assemble_Bomb Charge_O2 Charge with Oxygen (~30 atm) Assemble_Bomb->Charge_O2 Equilibrate Equilibrate in Water Jacket Charge_O2->Equilibrate Ignite Ignite Sample Equilibrate->Ignite Record_Temp Record Temperature Change Ignite->Record_Temp Calc_Q Calculate Heat Released (Q) Record_Temp->Calc_Q Calc_Hc Calculate Enthalpy of Combustion (ΔH°c) Calc_Q->Calc_Hc Calc_Hf Calculate Enthalpy of Formation (ΔH°f) Calc_Hc->Calc_Hf

Caption: Workflow for determining the enthalpy of formation via bomb calorimetry.

Computational Chemistry: A Theoretical Lens on Stability

In parallel with experimental methods, computational chemistry provides a powerful toolkit for dissecting the factors that contribute to molecular stability. Quantum mechanical calculations can be employed to determine the strain energy of this compound and to explore its conformational landscape.

Computational Protocol: Calculating Strain Energy using Isodesmic Reactions

An isodesmic reaction is a hypothetical reaction where the number and types of bonds are conserved on both the reactant and product sides.[1] This approach allows for the cancellation of systematic errors in the calculations and provides a reliable estimate of the strain energy.

Objective: To computationally determine the strain energy of this compound using an isodesmic reaction.

Software: A quantum chemistry software package such as Gaussian, Q-Chem, or Spartan.

Methodology:

  • Structure Building and Optimization:

    • Construct the 3D structure of this compound.

    • Perform a geometry optimization using a suitable level of theory and basis set (e.g., B3LYP/6-31G(d)).

  • Isodesmic Reaction Design:

    • Design an isodesmic reaction that isolates the strain of the cyclopropane ring. A suitable reaction is: This compound + 3 Ethane → Propane + 2-Methylpropane + 2,2-Dimethylpropane

  • Calculations for All Reaction Components:

    • Perform geometry optimization and frequency calculations for all molecules in the isodesmic reaction (this compound, ethane, propane, 2-methylpropane, and 2,2-dimethylpropane) at the same level of theory and basis set.

  • Strain Energy Calculation:

    • Calculate the enthalpy change (ΔH) for the isodesmic reaction at 298.15 K: ΔH = [ΣH(products)] - [ΣH(reactants)] where H is the calculated enthalpy for each molecule.

    • The calculated ΔH for this reaction is equal to the strain energy of this compound.

G Isodesmic Reaction for Strain Energy Calculation Reactants This compound + 3 Ethane Products Propane + 2-Methylpropane + 2,2-Dimethylpropane Reactants->Products DeltaH ΔH = Strain Energy

Caption: Isodesmic reaction scheme for calculating the strain energy.

Conformational Analysis and Steric Hindrance

The substitution pattern in this compound gives rise to specific steric interactions that influence its stability. The two methyl groups on C1 (gem-dimethyl) and the single methyl group on C2 create a crowded environment.

While the cyclopropane ring itself is planar and rigid, rotation around the C-C single bonds connecting the methyl groups to the ring can occur. However, certain conformations will be energetically favored to minimize steric clash.

  • Eclipsing Interactions: The methyl groups on C1 and C2 are in close proximity, leading to eclipsing or near-eclipsing interactions between their hydrogen atoms. This is a source of torsional strain.

  • Gauche-like Interactions: The interaction between the methyl group on C2 and one of the gem-dimethyl groups on C1 can be considered a gauche-like interaction, which is a form of steric strain.

Computational modeling can be used to perform a conformational search to identify the lowest energy conformer of this compound and to quantify the energetic penalties of less stable conformations. This analysis provides a molecular-level understanding of how steric hindrance contributes to the overall thermodynamic stability of the molecule.

Conclusion

The thermodynamic stability of this compound is a result of a complex interplay between the inherent high ring strain of the cyclopropane core and the steric effects introduced by the three methyl substituents. This guide has provided a framework for understanding and quantifying this stability through both experimental and computational approaches.

The determination of the enthalpy of formation via bomb calorimetry provides a direct measure of its thermodynamic stability, while computational methods, such as the use of isodesmic reactions, allow for the dissection of this stability into its constituent parts, namely ring strain and steric effects. A comparative analysis with its isomers underscores the significant role that substituent positioning plays in the overall energetics of these small-ring systems.

For researchers in drug discovery and development, a thorough understanding of the thermodynamic stability of molecular scaffolds like substituted cyclopropanes is crucial. This knowledge informs the design of molecules with desired properties, from reactivity and metabolic stability to conformational preferences that dictate biological activity. The protocols and concepts outlined in this guide provide a solid foundation for the continued exploration and application of these fascinating and important molecules.

References

  • Cheméo. (n.d.). Cyclopropane, 1,2,3-trimethyl-.
  • WorldofTest.com. (2025, November 14). Bomb Calorimetry Testing: A Complete How-To Guide.
  • Frey, H. M., & Walsh, R. (1969). The Thermal Isomerization of 1,2-Dimethylcyclopropane. I. Cis-trans Isomerization. Proceedings of the Royal Society of London. Series A, Mathematical and Physical Sciences, 308(1493), 221-233.
  • NIST. (n.d.). Cyclopropane, 1,1,2-trimethyl-. In NIST Chemistry WebBook.
  • Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings).
  • Maricopa Open Digital Press. (n.d.). Conformational Analysis of Cycloalkanes. In Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications.
  • Khan Academy. (n.d.). Stability of cycloalkanes.
  • Master Organic Chemistry. (2014, March 24). Calculation of Ring Strain In Cycloalkanes.
  • Rablen, P. R. (2020). A Procedure For Computing Hydrocarbon Strain Energies Using Computational Group Equivalents, With Application to 66 Molecules. Molecules, 25(9), 2135. [Link]
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  • Bach, R. D., & Dmitrenko, O. (2004). Strain Energy of Small Ring Hydrocarbons. Influence of C−H Bond Dissociation Energies. Journal of the American Chemical Society, 126(13), 4444–4452. [Link]
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The Fundamental Concept of Ring Strain in Cycloalkanes

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Ring Strain Energy of 1,1,2-Trimethylcyclopropane

This guide provides a comprehensive technical analysis of the ring strain energy (RSE) of this compound, a polysubstituted carbocycle of significant interest in physical organic chemistry and as a structural motif in medicinal chemistry. We will explore both the experimental and theoretical underpinnings of its strain energy, offering detailed methodologies for its determination and a nuanced discussion of the structural factors that govern its stability. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of how molecular strain influences chemical properties and reactivity.

Ring strain is a type of instability that arises when the bonding angles in a cyclic molecule deviate from their ideal values, leading to an increase in potential energy compared to a hypothetical strain-free analogue.[1] This excess energy is a composite of several factors:

  • Angle Strain (Baeyer Strain): This results from the compression or expansion of bond angles from the optimal sp³ tetrahedral angle of 109.5°. In cyclopropane, the internal C-C-C angles are constrained to 60°, inducing significant angle strain.[2]

  • Torsional Strain (Pitzer Strain): This arises from the eclipsing of bonds on adjacent atoms. The planar geometry of the cyclopropane ring forces all C-H bonds on neighboring carbons into an eclipsed conformation, further contributing to its inherent instability.[2]

  • Transannular Strain (van der Waals Strain): In larger rings, this can occur due to steric repulsion between substituents or hydrogen atoms across the ring. For a small, substituted ring like this compound, this manifests as steric interactions between adjacent methyl groups.

The total ring strain energy is a critical determinant of a molecule's thermodynamic stability and its kinetic reactivity.[3] Molecules with high ring strain, such as cyclopropanes, often exhibit unique chemical behaviors, participating in ring-opening reactions to relieve this stored energy.[4]

Structural Contributions to Strain in this compound

The substitution pattern of this compound introduces a complex interplay of electronic and steric effects that modulate the inherent strain of the parent cyclopropane ring.

The Thorpe-Ingold (gem-Dimethyl) Effect

The presence of two methyl groups on the C1 carbon (a gem-dimethyl group) is a key structural feature. The Thorpe-Ingold effect posits that gem-dialkyl substitution can alter the bond angles and conformational preferences of a molecule.[5] In the context of cyclopropane, this effect can influence the ring's stability. While often discussed in the context of accelerating cyclization reactions, the gem-dimethyl group also impacts the strain of the pre-formed ring. Computational studies have shown that gem-dimethyl substitution can lower the strain energy of cyclopropanes by 6–10 kcal/mol relative to an unbranched acyclic reference molecule.[6] This is attributed to the widening of the exocyclic C-C-C angle, which consequently allows for a slight relaxation of the endocyclic angle strain.

Buttressing and Steric Interactions

The vicinal arrangement of a methyl group on C2 relative to the gem-dimethyl groups on C1 introduces steric repulsions. This "buttressing effect" occurs when bulky adjacent groups press against each other, leading to localized strain. In this compound, the interaction between the C2-methyl group and one of the C1-methyl groups likely increases the overall strain energy compared to a 1,1-dimethylcyclopropane, counteracting some of the stabilizing influence of the Thorpe-Ingold effect.

The logical relationship between these structural features and the resulting strain energy is depicted in the following diagram:

G cluster_0 Core Ring Structure cluster_1 Substituent Effects cluster_2 Strain Components cluster_3 Overall Energy Cyclopropane Cyclopropane Ring Angle_Strain Angle Strain Cyclopropane->Angle_Strain Torsional_Strain Torsional Strain Cyclopropane->Torsional_Strain Gem_Dimethyl Gem-Dimethyl Group (C1) (Thorpe-Ingold Effect) Buttressing Buttressing Effect Gem_Dimethyl->Buttressing Gem_Dimethyl->Angle_Strain Slightly Reduces Vicinal_Methyl Vicinal Methyl Group (C2) Vicinal_Methyl->Buttressing Steric_Strain Steric Strain Vicinal_Methyl->Steric_Strain Increases Buttressing->Steric_Strain Total_RSE Total Ring Strain Energy of this compound Angle_Strain->Total_RSE Torsional_Strain->Total_RSE Steric_Strain->Total_RSE

Figure 1: Factors influencing the ring strain of this compound.

Experimental Determination of Ring Strain Energy

The ring strain energy of a molecule cannot be measured directly. Instead, it is determined by comparing the experimentally measured standard enthalpy of formation (ΔHf°) of the cyclic compound with the theoretical enthalpy of formation of a strain-free acyclic reference molecule with the same atomic composition.[1]

The workflow for this determination is as follows:

G A 1. Bomb Calorimetry B Measure Standard Enthalpy of Combustion (ΔH_c°) of liquid this compound A->B C 2. Calculation of Enthalpy of Formation B->C D Calculate Standard Enthalpy of Formation (ΔH_f°) of liquid this compound C->D E 3. Phase Correction D->E F Estimate Enthalpy of Vaporization (ΔH_vap) and convert liquid ΔH_f° to gas ΔH_f° E->F I 5. Ring Strain Energy Calculation F->I G 4. Strain-Free Reference Calculation H Calculate theoretical ΔH_f° of a strain-free C6H12 alkane (e.g., using Benson Group Increments) G->H H->I J RSE = ΔH_f°(strain-free) - ΔH_f°(gas) I->J

Figure 2: Workflow for the experimental determination of ring strain energy.
Protocol: Bomb Calorimetry

The standard enthalpy of combustion is determined using an oxygen-bomb calorimeter.

Methodology:

  • A precisely weighed sample of high-purity liquid this compound is sealed in a glass ampoule.

  • The ampoule is placed in a platinum crucible inside a steel decomposition vessel ("bomb").

  • A small, known amount of water is added to the bomb to ensure saturation of the final atmosphere.

  • The bomb is sealed and pressurized with an excess of pure oxygen (typically to ~30 atm).

  • The bomb is placed in a calorimeter jacket containing a precisely measured quantity of water. The system is allowed to reach thermal equilibrium.

  • The sample is ignited by passing an electric current through a fuse wire.

  • The temperature change of the water in the calorimeter is meticulously recorded until thermal equilibrium is re-established.

  • The energy equivalent of the calorimeter is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid.

  • Corrections are made for the heat of ignition, formation of nitric acid from residual nitrogen, and for bringing all reactants and products to standard conditions (298.15 K and 1 atm).

Calculation of Ring Strain Energy

The following is a step-by-step calculation of the ring strain energy of this compound based on available experimental and theoretical data.

Step 1: Experimental Enthalpy of Combustion The standard enthalpy of combustion for liquid this compound (C₆H₁₂) has been experimentally determined to be: ΔHc°(liquid) = -951.21 ± 0.18 kcal/mol[7]

The combustion reaction is: C₆H₁₂(l) + 9 O₂(g) → 6 CO₂(g) + 6 H₂O(l)

Step 2: Calculation of Enthalpy of Formation (Liquid) Using the standard enthalpies of formation for CO₂(g) (-94.05 kcal/mol) and H₂O(l) (-68.32 kcal/mol), we can calculate the enthalpy of formation of the liquid: ΔHc° = [6 * ΔHf°(CO₂) + 6 * ΔHf°(H₂O)] - [ΔHf°(C₆H₁₂, l) + 9 * ΔHf°(O₂)] -951.21 = [6 * (-94.05) + 6 * (-68.32)] - [ΔHf°(C₆H₁₂, l) + 0] -951.21 = [-564.3 - 409.92] - ΔHf°(C₆H₁₂, l) -951.21 = -974.22 - ΔHf°(C₆H₁₂, l) ΔHf°(C₆H₁₂, l) = -23.01 kcal/mol

Step 3: Estimation of Enthalpy of Vaporization and Gas-Phase Enthalpy of Formation The enthalpy of vaporization (ΔHvap) for this compound is not experimentally available. We can estimate it using group contribution methods or by comparing it to structurally similar compounds. A reasonable estimate for a C₆ branched alkane is approximately 7.5 kcal/mol. ΔHf°(C₆H₁₂, g) = ΔHf°(C₆H₁₂, l) + ΔHvap ΔHf°(C₆H₁₂, g) ≈ -23.01 + 7.5 = -15.51 kcal/mol

Step 4: Calculation of the Enthalpy of a Strain-Free Reference We will use Benson's Group Increment Theory to calculate the enthalpy of formation of a strain-free acyclic C₆H₁₂ isomer, 2,3-dimethylbutane.[8] The groups in 2,3-dimethylbutane are:

  • 4 primary carbons: 4 * C-(C)(H)₃

  • 2 tertiary carbons: 2 * C-(C)₃(H)

Using standard Benson group values (in kcal/mol at 298.15 K):[8]

  • C-(C)(H)₃ = -10.20

  • C-(C)₃(H) = -1.90 ΔHf°(2,3-dimethylbutane) = 4 * (-10.20) + 2 * (-1.90) = -40.8 - 3.8 = -44.6 kcal/mol

Step 5: Calculation of the Ring Strain Energy RSE = ΔHf°(strain-free reference) - ΔHf°(this compound, g) RSE = -44.6 - (-15.51) = -29.09 kcal/mol

The negative sign is a convention issue; strain energy is a positive quantity representing the excess energy. RSE ≈ 29.1 kcal/mol

ParameterValueSource
ΔHc°(liquid)-951.21 ± 0.18 kcal/molExperimental[7]
ΔHf°(liquid)-23.01 kcal/molDerived
ΔHvap~7.5 kcal/molEstimated
ΔHf°(gas)~-15.51 kcal/molDerived
ΔHf°(strain-free ref.)-44.6 kcal/molBenson Group Calculation[8]
Ring Strain Energy (RSE) ~29.1 kcal/mol (~121.7 kJ/mol) Calculated

This value is slightly higher than the ~27.5 kcal/mol for the parent cyclopropane, which is consistent with the introduction of destabilizing steric interactions from the three methyl groups.

Theoretical Determination of Ring Strain Energy

Modern computational chemistry provides powerful tools for accurately calculating thermochemical data and strain energies, complementing experimental approaches.

High-Accuracy Composite Methods (e.g., G4 Theory)

Gaussian-4 (G4) theory and similar composite methods are multi-step computational protocols designed to achieve high accuracy in calculating molecular energies and enthalpies of formation.[9][10] These methods approximate a very high-level calculation by combining results from lower-level calculations with larger basis sets and higher-level calculations with smaller basis sets, along with empirical corrections.

G4 Calculation Workflow:

  • Geometry Optimization: The molecular geometry is optimized using a reliable and computationally efficient method, typically density functional theory (DFT) with a moderate basis set (e.g., B3LYP/6-31G(2df,p)).

  • Vibrational Frequencies: Harmonic vibrational frequencies are calculated at the same level to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy.

  • Single-Point Energy Calculations: A series of single-point energy calculations are performed at higher levels of theory (e.g., MP2, MP4, CCSD(T)) with progressively larger basis sets.

  • Extrapolation: The energies are extrapolated to the complete basis set (CBS) limit.

  • Higher-Level Correction (HLC): An empirical correction is added to account for remaining deficiencies in the basis sets and electron correlation treatment.

Homodesmotic Reactions

To specifically isolate the ring strain energy while canceling out other bonding and steric effects, a homodesmotic reaction is constructed.[11] This is a hypothetical reaction where the number of bonds of each type is conserved on both the reactant and product sides, and the hybridization states of the atoms are also maintained. This approach minimizes errors arising from the imperfect cancellation of non-strain-related energies.[12]

For this compound, a suitable homodesmotic reaction is:

This compound + 3 CH₃-CH₃ → CH₃-CH(CH₃)₂ + (CH₃)₃C-CH₃

The strain energy is the calculated enthalpy change (ΔHrxn) for this reaction. By using a high-accuracy method like G4 to calculate the energies of all species in this reaction, a very reliable value for the RSE can be obtained. Computational studies on a series of methyl-substituted cyclopropanes using the G4 method have shown that the strain energy lies in the range of 117.0 to 146.1 kJ/mol (28.0 to 34.9 kcal/mol).[11] Our experimentally derived value of ~29.1 kcal/mol falls comfortably within this range.

Conclusion and Applications

The ring strain energy of this compound is a significant thermodynamic quantity, determined to be approximately 29.1 kcal/mol (121.7 kJ/mol) through a combination of experimental combustion data and theoretical reference calculations. This value reflects the dominant angle and torsional strain of the cyclopropane ring, slightly modulated by the electronic and steric effects of the three methyl substituents.

For professionals in drug development and medicinal chemistry, understanding these principles is crucial. The cyclopropyl group is a common bioisostere for gem-dimethyl or vinyl groups, and its inherent strain can influence:

  • Conformational Rigidity: The rigid three-membered ring can lock pendant substituents into specific spatial orientations, which is critical for optimizing interactions with biological targets.

  • Metabolic Stability: The strong C-H bonds on a cyclopropane ring can make it more resistant to metabolic oxidation compared to an analogous isopropyl group.

  • Reactivity: The stored strain energy can be harnessed in strain-release-driven reactions, a concept increasingly used in bioconjugation and chemical biology.

This guide provides the foundational knowledge and detailed methodologies necessary for a robust understanding and accurate quantification of the ring strain energy of this compound, empowering researchers to better predict and manipulate the chemical behavior of molecules containing this important structural motif.

References

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An In-depth Technical Guide to the Gas-Phase Ion Energetics of 1,1,2-Trimethylcyclopropane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the gas-phase ion energetics of 1,1,2-trimethylcyclopropane. As a strained cyclic alkane, its behavior upon ionization is of significant interest in fundamental chemical physics and has implications for mass spectrometric analyses in various scientific domains, including drug development. We will delve into the core energetic parameters—ionization energy and proton affinity—and explore the methodologies used for their determination. This document synthesizes experimental data with computational insights to offer a holistic understanding of this molecule's intrinsic properties in the gas phase.

Introduction: The Significance of Gas-Phase Ion Energetics

The study of gas-phase ion energetics provides a fundamental understanding of a molecule's intrinsic stability and reactivity, free from solvent effects.[1] For a molecule like this compound (C6H12), which possesses a highly strained three-membered ring, these energetic properties are crucial for predicting its behavior in environments such as mass spectrometers, planetary atmospheres, and interstellar media.[1][2][3][4][5][6] Key parameters such as ionization energy (IE) and proton affinity (PA) govern the formation of its radical cation and its reactivity as a gas-phase base, respectively.[7][8] These values are indispensable for interpreting mass spectra, understanding reaction mechanisms, and developing predictive models for chemical transformations.[1] The inherent ring strain in cyclopropane derivatives makes the study of their radical cations particularly compelling, as ionization can trigger fascinating ring-opening and rearrangement reactions.[9][10][11][12]

Core Energetic Parameters: Ionization Energy and Proton Affinity

Ionization Energy (IE)

The adiabatic ionization energy is the minimum energy required to remove an electron from a molecule in its ground state to form the corresponding cation, also in its ground state.[7] For this compound, the ionization process can be represented as:

C₆H₁₂ (g) → [C₆H₁₂]•⁺ (g) + e⁻

Experimental determination of the ionization energy of this compound has been accomplished primarily through electron ionization (EI) techniques.[2][13]

Table 1: Experimental Ionization Energy of this compound

Ionization Energy (eV)MethodReference
8.90 ± 0.05Electron Ionization (EI)Holmes and Lossing, 1991[2][13]
8.90Electron Ionization (EI)Laderoute and Harrison, 1985[2][13]
Proton Affinity (PA)

Proton affinity is a measure of a molecule's gas-phase basicity and is defined as the negative of the enthalpy change for the protonation reaction.[8][14] A higher proton affinity indicates a stronger gas-phase base.

C₆H₁₂ (g) + H⁺ (g) → [C₆H₁₃]⁺ (g)

Experimental Methodologies for Determining Ion Energetics

A variety of sophisticated experimental techniques are employed to measure the energetic properties of gas-phase ions.[8]

Photoionization and Photoelectron Spectroscopy

Photoionization techniques, including photoionization mass spectrometry and photoelectron spectroscopy, offer high precision in determining ionization energies.[17][18][19][20][21] These methods involve irradiating a molecule with photons of known energy and analyzing the resulting ions or electrons.[19]

  • Photoionization Mass Spectrometry (PIMS): In PIMS, the ion intensity is monitored as a function of photon energy. The onset of the ion signal corresponds to the adiabatic ionization energy.

  • Photoelectron Spectroscopy (PES): PES measures the kinetic energy of the electrons ejected upon photoionization.[22] This provides information about the electronic structure of the molecule and can yield both adiabatic and vertical ionization energies.

Experimental Protocol: A Generalized Photoelectron Spectroscopy Experiment

  • Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber.

  • Ionizing Radiation: The sample is irradiated with a monochromatic beam of high-energy photons, typically from a helium discharge lamp (He I, 21.22 eV).

  • Electron Energy Analysis: The kinetic energies of the emitted photoelectrons are measured using an electron energy analyzer.

  • Spectrum Generation: A plot of the number of electrons detected versus their kinetic energy (or binding energy) constitutes the photoelectron spectrum.

  • Data Interpretation: The onset of the first vibrational band in the spectrum corresponds to the adiabatic ionization energy.

Electron Ionization (EI) Mass Spectrometry

Electron ionization is a widely used technique where a molecule is bombarded with a beam of electrons of controlled energy.[2][13] By varying the electron energy and monitoring the ion signal, one can determine the appearance energy of the molecular ion, which provides a value for the ionization energy.

Mass Spectrometric Methods for Proton Affinity

Proton affinities are commonly determined using mass spectrometry-based techniques that probe the thermodynamics of proton transfer reactions.[14][15]

  • Equilibrium Methods: High-pressure mass spectrometry allows for the study of proton transfer equilibria between the molecule of interest and a reference compound with a known proton affinity.[15] The equilibrium constant for the reaction provides the Gibbs free energy change, from which the enthalpy change (and thus the proton affinity) can be derived.

  • The Kinetic Method: This technique involves the collision-induced dissociation of a proton-bound dimer of the molecule of interest and a reference base.[23] The relative abundance of the protonated monomers is related to their respective proton affinities.

Experimental Workflow: The Kinetic Method for Proton Affinity Determination

G cluster_0 Ion Source cluster_1 Mass Selection cluster_2 Collision Cell cluster_3 Mass Analysis cluster_4 Data Analysis A Generate Proton-Bound Dimer [M-H-Ref]+ B Isolate [M-H-Ref]+ A->B Transfer C Collision-Induced Dissociation (CID) B->C Accelerate D Detect Fragment Ions [MH]+ and [RefH]+ C->D Fragment E ln([MH]+/[RefH]+) vs. PA(Ref) D->E Quantify

Caption: Workflow for the kinetic method.

Thermochemistry of the this compound Radical Cation

Upon ionization, the this compound radical cation is formed. Due to the inherent strain of the three-membered ring, this species is prone to undergo ring-opening reactions to form more stable acyclic isomers.[9][10][11][12] The appearance energy of fragment ions in the mass spectrum of this compound can provide insights into the thermochemistry of these processes. For instance, the appearance energy of the C5H9+ fragment has been reported as 9.86 eV, corresponding to the loss of a methyl radical.[13]

Understanding the potential energy surface of the C6H12•+ radical cation is crucial for predicting its fragmentation pathways. Computational chemistry plays a vital role in mapping these surfaces and identifying the transition states for ring-opening and rearrangement reactions.[24][25][26][27]

Logical Relationship: Ionization and Fragmentation

G A This compound (Neutral) B [this compound]•+ (Radical Cation) A->B Ionization (IE = 8.90 eV) C Ring-Opened Isomers B->C Isomerization D Fragment Ions (e.g., C5H9+) B->D Direct Fragmentation C->D Fragmentation

Caption: Ionization and subsequent fragmentation pathways.

Conclusion and Future Perspectives

The gas-phase ion energetics of this compound provide a fundamental basis for understanding its intrinsic chemical properties. The ionization energy has been well-established through electron ionization studies. While direct experimental data for its proton affinity is pending, established mass spectrometric techniques offer a clear path for its determination. The reactivity of the radical cation, particularly its propensity for ring-opening, highlights the importance of the interplay between strain energy and ionization.

Future research in this area would benefit from high-resolution photoionization studies to refine the ionization energy and investigate the vibrational structure of the molecular ion. Furthermore, detailed computational studies employing high-level quantum chemical methods would provide a more complete picture of the potential energy surface of the radical cation, elucidating the mechanisms and energetics of its isomerization and fragmentation pathways. These endeavors will not only enhance our fundamental understanding of this specific molecule but also contribute to the broader knowledge of strained-ring systems in the gas phase.

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An In-depth Technical Guide to the Condensed Phase Thermochemistry of 1,1,2-Trimethylcyclopropane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the condensed phase thermochemistry of 1,1,2-trimethylcyclopropane (CAS RN: 4127-45-1, Molecular Formula: C₆H₁₂), a strained-ring hydrocarbon of significant interest in organic and medicinal chemistry.[1][2][3][4][5] Its unique structural motif, the cyclopropane ring, imparts distinct physical and chemical properties that are leveraged in the design of novel molecular entities. A thorough understanding of its thermochemical landscape is paramount for applications ranging from reaction engineering to the prediction of metabolic stability in drug candidates.

This document delves into the experimental determination and theoretical prediction of key thermochemical parameters, offering both established data and the methodologies required to obtain them.

Core Thermochemical Properties of Liquid this compound

The energetic properties of this compound in its liquid state are fundamental to understanding its stability and reactivity. The standard enthalpies of combustion and formation are critical parameters in this regard.

Thermochemical PropertyValue (kJ/mol)Value (kcal/mol)MethodReference
Standard Enthalpy of Combustion (ΔcH°liquid) -3979.9 ± 0.75-951.21 ± 0.18Oxygen-Bomb CalorimetryGood, 1971[6][7][8]
Standard Enthalpy of Formation (ΔfH°liquid) -104.5 ± 0.8-24.98 ± 0.19Calculated from ΔcH°liquidGood, 1971[6][7][8]

These experimentally determined values provide a benchmark for the energetic content of this molecule. The high heat of combustion reflects the significant ring strain inherent in the cyclopropane moiety, which is released upon oxidation.

Experimental Determination of Thermochemical Properties

The acquisition of reliable thermochemical data is contingent on rigorous experimental design and execution. This section details the primary calorimetric techniques employed for the characterization of volatile liquid hydrocarbons like this compound.

Enthalpy of Combustion via Oxygen-Bomb Calorimetry

The standard enthalpy of combustion of this compound was determined using oxygen-bomb calorimetry, a technique that measures the heat released during complete combustion in a constant-volume environment.[6][7][8] Given the volatile nature of this compound, specific handling procedures are crucial for accurate measurements.

This protocol is based on the established principles outlined in ASTM D240 for liquid hydrocarbon fuels and the specific handling techniques for volatile substances.[9][10][11][12][13]

  • Sample Encapsulation: A known mass of high-purity this compound is hermetically sealed into a fragile glass ampoule. This is a critical step to prevent evaporation during sample preparation and introduction into the bomb.

  • Bomb Preparation: The bomb is charged with a known volume of distilled water to ensure saturation of the internal atmosphere, facilitating the condensation of water formed during combustion.

  • Sample Placement: The sealed ampoule is placed in the crucible within the bomb, and a fuse wire is positioned to ensure ignition.

  • Pressurization: The bomb is sealed and pressurized with high-purity oxygen to approximately 30 atm.

  • Calorimeter Assembly: The bomb is submerged in a known mass of water in the calorimeter bucket. The system is allowed to reach thermal equilibrium.

  • Ignition and Data Acquisition: The sample is ignited, and the temperature change of the water in the calorimeter is recorded with high precision.

  • Corrections and Calculations: The raw temperature rise is corrected for heat exchange, the heat of ignition, and the formation of nitric acid. The heat of combustion is then calculated based on the energy equivalent of the calorimeter, which is determined by combusting a certified standard like benzoic acid.

G cluster_prep Sample & Bomb Preparation cluster_calorimetry Calorimetry Measurement cluster_analysis Data Analysis prep1 Encapsulate this compound in glass ampoule prep2 Add distilled water to bomb prep1->prep2 prep3 Place ampoule and fuse wire in crucible prep2->prep3 prep4 Pressurize bomb with oxygen prep3->prep4 cal1 Submerge bomb in calorimeter prep4->cal1 Transfer to Calorimeter cal2 Achieve thermal equilibrium cal1->cal2 cal3 Ignite sample cal2->cal3 cal4 Record temperature rise cal3->cal4 ana1 Apply corrections (e.g., ignition, acid formation) cal4->ana1 Raw Data ana2 Calculate heat of combustion ana1->ana2

Figure 1: Workflow for Bomb Calorimetry of a Volatile Liquid.
Heat Capacity and Enthalpy of Vaporization by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a versatile technique for measuring the heat capacity and enthalpies of phase transitions. For a volatile liquid like this compound, specific experimental setups are required to obtain accurate data.

  • Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is hermetically sealed in a volatile sample pan.

  • Three-Step Measurement:

    • An empty pan run (baseline).

    • A run with a sapphire standard of known heat capacity.

    • A run with the sample pan.

  • Data Analysis: The heat capacity of the sample is calculated by comparing the heat flow signals from the three runs.

  • Sample Preparation: A small amount of the liquid is placed in a DSC pan with a pinhole in the lid.

  • Temperature Program: The sample is heated at a constant rate through its boiling point.

  • Data Analysis: The enthalpy of vaporization is determined by integrating the area of the endothermic peak corresponding to boiling.

G cluster_cp Heat Capacity (Cp) Measurement cluster_vap Enthalpy of Vaporization (ΔvapH) Measurement cp1 Run 1: Empty Pan (Baseline) cp2 Run 2: Sapphire Standard cp1->cp2 cp3 Run 3: Sealed Sample Pan cp2->cp3 cp4 Calculate Cp from heat flow differences cp3->cp4 vap1 Place sample in pinhole pan vap2 Heat through boiling point vap1->vap2 vap3 Integrate endothermic peak vap2->vap3

Figure 2: DSC workflows for Cp and ΔvapH.

Computational Thermochemistry: A Predictive Approach

In addition to experimental measurements, computational chemistry provides a powerful tool for predicting the thermochemical properties of molecules. High-accuracy composite methods are particularly well-suited for this purpose.

Recommended Computational Methods

For molecules of this size, methods like the Gaussian-n (G3, G4) theories and Weizmann-n (Wn) theories offer a good balance of accuracy and computational cost.[14] These methods systematically approximate the complete basis set, full configuration interaction energy by combining calculations at different levels of theory and basis set sizes.

A typical high-accuracy computational workflow involves:

  • Geometry Optimization and Vibrational Frequencies: The molecular geometry is optimized, and vibrational frequencies are calculated at a suitable level of theory (e.g., B3LYP/6-31G(d)).

  • Single-Point Energy Calculations: A series of single-point energy calculations are performed with increasing levels of theory and larger basis sets.

  • Extrapolation and Corrections: The energies are extrapolated to the complete basis set limit, and corrections are added for factors such as core-valence correlation and relativistic effects.

  • Enthalpy of Formation Calculation: The enthalpy of formation is typically calculated using an atomization or isodesmic reaction scheme.

G opt Geometry Optimization & Vibrational Frequencies spe Single-Point Energy Calculations (multiple levels) opt->spe extrap Extrapolate to Complete Basis Set Limit spe->extrap corr Apply High-Level Corrections extrap->corr hof Calculate Enthalpy of Formation corr->hof

Figure 3: High-accuracy computational thermochemistry workflow.

Significance and Applications

The condensed phase thermochemical data of this compound is essential for:

  • Reaction Calorimetry and Process Safety: Understanding the heat of reaction for processes involving this molecule is crucial for safe and efficient scale-up.

  • Drug Design and Development: The inherent strain and metabolic lability of the cyclopropane ring can be modulated by substitution. Thermochemical data can inform the design of more stable and effective drug candidates.

  • Combustion and Fuel Science: As a hydrocarbon, its heat of combustion is a fundamental parameter in combustion modeling.

  • Benchmarking Computational Models: High-quality experimental data for strained systems like this are invaluable for validating and refining theoretical methods.

Conclusion

This technical guide has provided a detailed overview of the condensed phase thermochemistry of this compound, grounded in both experimental data and established methodologies. The presented protocols for calorimetry and the outline of high-accuracy computational approaches offer a robust framework for researchers and professionals working with this and related strained-ring systems. The interplay between experimental measurement and theoretical prediction will continue to be pivotal in advancing our understanding of the energetic landscape of complex organic molecules.

References

  • ASTM D240-19, Standard Test Method for Heat of Combustion of Liquid Hydrocarbon Fuels by Bomb Calorimeter, ASTM International, West Conshohocken, PA, 2019, [Link][9][10]
  • NASA. (2016). Standard Test (ASTM D240). NASA Technical Reports Server. [Link][12]
  • Linetronic Technologies.
  • Good, W. D. (1971). The enthalpies of combustion and formation of some alkyl cyclopropanes. The Journal of Chemical Thermodynamics, 3(4), 539-546. [Link][6][7][8]
  • NIST Chemistry WebBook, SRD 69. Cyclopropane, 1,1,2-trimethyl-. [Link][1][2][3][4][5][16]
  • PubChem. This compound.
  • Curtiss, L. A., Redfern, P. C., & Raghavachari, K. (2007). Gaussian-n theories. The Journal of Chemical Physics, 126(8), 084108. [Link][14]
  • Alves, G. M., & de Oliveira, B. G. (2022). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry, 18, 1338-1345. [Link][15]
  • ASTM International. (2018). ASTM D240-02(2007) - Standard Test Method for Heat of Combustion of Liquid Hydrocarbon Fuels by Bomb Calorimeter. [Link][11]
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  • Idaho National Laboratory. (2008). Measurement of Specific Heat Capacity Using Differential Scanning Calorimeter. [Link][22]
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  • Kartoon, A., & Martin, J. M. L. (2006). W4 theory for computational thermochemistry: In pursuit of confident sub-kJ/mol predictions. The Journal of Chemical Physics, 125(14), 144108. [Link][25]
  • Flowers, R. A., & Swenton, J. S. (2006). Kinetics of the thermal isomerization of 1,1,2,2‐tetramethylcyclopropane. International Journal of Chemical Kinetics, 38(8), 483-488. [Link][26]
  • Prosen, E. J., & Rossini, F. D. (1945). Heats of combustion and formation of cyclopropane. Journal of Research of the National Bureau of Standards, 34(3), 263-267. [Link][27]

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Methodological & Application

Synthesis of 1,1,2-Trimethylcyclopropane: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides detailed application notes and protocols for the synthesis of 1,1,2-trimethylcyclopropane, a valuable saturated carbocycle in organic synthesis and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights, step-by-step procedures, and a thorough discussion of the underlying chemical principles.

Introduction

This compound is a strained, cyclic hydrocarbon with unique physical and chemical properties that make it an interesting building block in the design of novel molecules. The inherent ring strain of the cyclopropane motif can impart specific conformational constraints and metabolic stability to larger molecules, a desirable feature in drug design. This guide will explore two primary synthetic routes to this target molecule: the modified Gustavson reaction involving the reductive cyclization of a 1,3-dihalide and the Simmons-Smith cyclopropanation of an alkene. Each method will be presented with a detailed protocol, mechanistic insights, and characterization data.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of this compound is provided below for reference.

PropertyValueSource
Molecular Formula C₆H₁₂PubChem[1]
Molecular Weight 84.16 g/mol PubChem[1]
CAS Number 4127-45-1NIST[2]
Boiling Point 53 °C (326 K)NIST[2]
¹H NMR (CDCl₃) See characterization sectionSpectraBase[3]
¹³C NMR (CDCl₃) See characterization sectionSpectraBase[3]
Mass Spectrum (EI) See characterization sectionNIST[2]

Synthesis Protocol 1: Modified Gustavson Reaction

The Gustavson reaction provides a classical approach to the synthesis of cyclopropanes through the intramolecular reductive cyclization of 1,3-dihalides using zinc dust. This method is particularly effective for the preparation of this compound from 2,3-dibromo-2-methylpentane. The reaction proceeds via an organozinc intermediate, which undergoes intramolecular nucleophilic substitution to form the cyclopropane ring.[4][5]

Reaction Scheme

Gustavson Reaction 2,3-dibromo-2-methylpentane 2,3-Dibromo-2-methylpentane product This compound 2,3-dibromo-2-methylpentane->product Ethanol, Reflux Zn_dust Zn dust Zn_dust->product Simmons-Smith Reaction 2-methyl-2-butene 2-Methyl-2-butene product This compound 2-methyl-2-butene->product Diethyl ether reagents CH₂I₂ / Zn(Cu) reagents->product

Sources

Enantioselective Synthesis of 1,1,2-Trimethylcyclopropane Derivatives: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral 1,1,2-Trimethylcyclopropane Scaffolds

The this compound motif is a privileged structural element found in a variety of natural products and biologically active molecules.[1][2][3][4] Its inherent three-dimensional and rigid structure imparts unique conformational constraints that can significantly influence molecular recognition and biological activity.[5] The strategic incorporation of this strained ring system into drug candidates can lead to improved metabolic stability, enhanced binding affinity, and novel pharmacological profiles.[6][7][8][9] Consequently, the development of efficient and highly stereoselective methods for the synthesis of enantioenriched this compound derivatives is a critical endeavor in medicinal chemistry and drug discovery.[10]

This comprehensive guide provides an in-depth exploration of the key strategies for the enantioselective synthesis of these valuable building blocks. We will delve into the mechanistic intricacies of catalytic asymmetric cyclopropanation, offering field-proven insights and detailed protocols to empower researchers in their synthetic efforts.

Core Synthetic Strategies: A Mechanistic Overview

The construction of the chiral this compound core predominantly relies on the asymmetric cyclopropanation of trisubstituted alkenes, specifically 2-methyl-2-butene or its derivatives. The primary challenge lies in controlling the facial selectivity of the carbene or carbenoid addition to the prochiral double bond. Several powerful catalytic systems have emerged to address this challenge, each with its own set of advantages and mechanistic nuances.

Transition Metal-Catalyzed Cyclopropanation

Transition metal catalysis is a cornerstone of asymmetric cyclopropanation.[11] Chiral complexes of rhodium, copper, cobalt, and gold have demonstrated remarkable efficacy in transferring a carbene moiety to an alkene with high enantiocontrol.[5][11][12][13][14][15][16]

Mechanism: The generally accepted mechanism involves the reaction of a diazo compound with the chiral metal catalyst to form a metal-carbene intermediate. The alkene then approaches this electrophilic species, and the stereochemical outcome is dictated by the chiral ligands coordinated to the metal center. These ligands create a chiral pocket that directs the alkene to approach from a specific face, leading to the preferential formation of one enantiomer of the cyclopropane product.

Caption: Generalized catalytic cycle for transition metal-catalyzed cyclopropanation.

Rhodium(II) carboxylates, particularly those bearing chiral ligands, have been extensively studied and are highly effective for the cyclopropanation of various olefins.[15][17] For the synthesis of this compound derivatives, the choice of both the diazo reagent and the chiral ligand is crucial for achieving high yields and enantioselectivities.

Asymmetric Simmons-Smith Cyclopropanation

The Simmons-Smith reaction, which utilizes a zinc carbenoid generated from diiodomethane and a zinc-copper couple, is a classic method for cyclopropanation.[18] The development of catalytic asymmetric variants has significantly expanded its utility for synthesizing chiral cyclopropanes.[19][20][21]

Mechanism: In the asymmetric Simmons-Smith reaction, a chiral ligand is employed to modulate the reactivity and stereoselectivity of the zinc carbenoid. For substrates containing a directing group, such as an allylic alcohol, the chiral ligand can coordinate to both the zinc carbenoid and the substrate, creating a well-organized transition state that favors the formation of one enantiomer.[22] For unfunctionalized alkenes like 2-methyl-2-butene, the development of effective chiral ligands that can induce high enantioselectivity remains an active area of research.[19]

Caption: Key steps in the asymmetric Simmons-Smith cyclopropanation.

Organocatalytic Cyclopropanation

In recent years, organocatalysis has emerged as a powerful tool for enantioselective synthesis, offering a metal-free alternative to traditional methods.[23][24][25] For cyclopropanation reactions, chiral aminocatalysts, such as prolinol derivatives, can activate α,β-unsaturated aldehydes or ketones towards nucleophilic attack by a sulfur ylide, initiating a cascade reaction that leads to the formation of a cyclopropane ring.[24]

Mechanism: The organocatalyst reacts with the α,β-unsaturated carbonyl compound to form a chiral iminium ion. This activation lowers the LUMO of the substrate, making it more susceptible to Michael addition by the sulfur ylide. The subsequent intramolecular cyclization (a Michael-initiated ring closure or MIRC) proceeds with high stereocontrol, dictated by the chiral environment created by the organocatalyst.[26]

Caption: Iminium ion activation in organocatalytic cyclopropanation.

Experimental Protocols: Field-Proven Methodologies

The following protocols are presented as representative examples of robust and reliable methods for the enantioselective synthesis of this compound derivatives. Researchers should note that optimization of reaction conditions may be necessary for specific substrates and desired outcomes.

Protocol 1: Rhodium(II)-Catalyzed Asymmetric Cyclopropanation

This protocol is adapted from the work of Davies and co-workers, who have pioneered the use of chiral dirhodium(II) catalysts for asymmetric cyclopropanation.[27]

Materials:

  • Dirhodium(II) tetrakis[(R)-N-(phthalimido)-tert-leucinate] (Rh₂(R-PTTL)₄)

  • 2-Methyl-2-butene

  • Ethyl diazoacetate (EDA)

  • Dichloromethane (DCM), anhydrous

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add Rh₂(R-PTTL)₄ (0.01 mmol, 1 mol%).

  • Add anhydrous DCM (5 mL) and stir to dissolve the catalyst.

  • Add 2-methyl-2-butene (2.0 mmol, 2.0 equiv).

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add a solution of ethyl diazoacetate (1.0 mmol, 1.0 equiv) in anhydrous DCM (5 mL) over a period of 4 hours using a syringe pump. Caution: Diazo compounds are potentially explosive and should be handled with care.

  • After the addition is complete, allow the reaction to stir at 0 °C for an additional 12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by the addition of a few drops of acetic acid.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the desired ethyl 2,2,3-trimethylcyclopropane-1-carboxylate.

  • Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.

CatalystSubstrateDiazo ReagentSolventTemp (°C)Yield (%)ee (%)Reference
Rh₂(R-PTTL)₄2-Methyl-2-buteneEthyl diazoacetateDCM0>90>95Adapted from[27]
Protocol 2: Asymmetric Simmons-Smith Cyclopropanation using a Chiral Ligand

This protocol is based on the principles of ligand-accelerated asymmetric Simmons-Smith reactions.[20]

Materials:

  • Diethylzinc (1.0 M solution in hexanes)

  • Diiodomethane

  • (1R,2R)-(+)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine (Jacobsen's ligand)

  • 2-Methyl-2-butene

  • Dichloromethane (DCM), anhydrous

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add Jacobsen's ligand (0.05 mmol, 5 mol%).

  • Add anhydrous DCM (5 mL) and stir to dissolve the ligand.

  • Cool the solution to 0 °C.

  • Slowly add diethylzinc (1.0 M in hexanes, 1.2 mmol, 1.2 equiv).

  • Stir the mixture at 0 °C for 30 minutes.

  • Add 2-methyl-2-butene (1.0 mmol, 1.0 equiv).

  • Add diiodomethane (1.5 mmol, 1.5 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Monitor the reaction progress by GC-MS.

  • Carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with DCM (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: pentane) to afford this compound.

  • Determine the enantiomeric excess (ee) by chiral GC analysis.

LigandAlkeneReagentsSolventTemp (°C)Yield (%)ee (%)Reference
Jacobsen's Ligand2-Methyl-2-buteneEt₂Zn, CH₂I₂DCM0 to rtModerateModerate to GoodGeneral procedure based on[20]

Conclusion and Future Outlook

The enantioselective synthesis of this compound derivatives remains a vibrant area of research with significant implications for drug discovery and development. The methodologies outlined in this guide, from transition metal catalysis to organocatalysis, provide a powerful toolkit for accessing these valuable chiral building blocks. Future advancements will likely focus on the development of more efficient and selective catalysts, including biocatalytic approaches, as well as the expansion of substrate scope to include more complex and functionalized alkenes.[28][29][30] The continued innovation in this field will undoubtedly accelerate the discovery of novel therapeutics with improved efficacy and safety profiles.

References

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Application Note: Reaction Mechanisms of 1,1,2-Trimethylcyclopropane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a detailed exploration of the primary reaction mechanisms of 1,1,2-trimethylcyclopropane, a strained carbocycle whose reactivity is dominated by ring-opening pathways. We delve into the mechanistic intricacies of thermal isomerization and acid-catalyzed ring-opening, offering both theoretical understanding and practical, field-tested protocols for researchers in organic synthesis and drug development. The document is structured to provide not just procedural steps, but also the causal reasoning behind experimental design, ensuring a robust and reproducible understanding of this versatile molecule's chemical behavior.

Introduction: The Chemistry of a Strained Ring

This compound is a saturated carbocyclic hydrocarbon (CAS 4127-45-1) characterized by significant Baeyer or angle strain (~27.5 kcal/mol) inherent to its three-membered ring.[1][2] This high degree of ring strain makes the C-C sigma bonds susceptible to cleavage, causing the molecule to behave similarly to an alkene in many reactions.[3] Unlike unstrained alkanes, which are generally inert, this compound readily undergoes ring-opening reactions under thermal or acidic conditions, making it a valuable synthon for accessing various acyclic C6 isomers. Understanding the mechanisms governing these transformations is critical for controlling product selectivity and developing novel synthetic methodologies.

This document will focus on two principal reaction pathways:

  • Thermal Isomerization: A unimolecular rearrangement proceeding through a biradical intermediate.

  • Acid-Catalyzed Ring-Opening: An electrophilic addition mechanism involving a carbocation intermediate.

Thermal Isomerization: A Diradical Pathway

Under gas-phase pyrolytic conditions, this compound undergoes a first-order, unimolecular isomerization to form a mixture of isomeric alkenes.[4] The reaction proceeds via the homolytic cleavage of a ring C-C bond, generating a trimethyl-substituted trimethylene biradical intermediate. The stability and subsequent reaction pathways of this biradical dictate the final product distribution.

Mechanism of Isomerization

The cleavage of the cyclopropane ring can occur at one of three distinct bonds (a, b, or c, as shown in the diagram below). Due to the substitution pattern, these cleavages lead to two primary biradical intermediates:

  • Cleavage of the most substituted bond (a, C1-C2): This bond is sterically hindered and flanked by three methyl groups. Its cleavage leads to a 1,3-biradical with radical centers at a tertiary and a secondary carbon.

  • Cleavage of less substituted bonds (b, C1-C3 or c, C2-C3): Cleavage of the C2-C3 bond (c) yields a biradical with radical centers at a primary and a tertiary carbon. Cleavage of the C1-C3 bond (b) results in a similar primary-tertiary biradical.

These biradical intermediates are not stable and rapidly rearrange, primarily through intramolecular hydrogen shifts, to form stable alkenes. The most plausible pathways lead to the formation of 2-methyl-2-pentene and 2-methyl-1-pentene as major products.

Expert Insight: The choice of which bond cleaves first is influenced by both bond strength and the stability of the resulting biradical. While the most substituted C1-C2 bond might be considered weaker due to steric strain, the stability of the resulting diradical also plays a crucial role. Kinetic studies on substituted cyclopropanes suggest that these factors are finely balanced, often leading to a mixture of products.[4]

Visualization of Thermal Isomerization

G cluster_start Reactant cluster_biradicals Biradical Intermediates cluster_products Alkene Products start This compound biradical_a Tertiary-Secondary Biradical start->biradical_a Δ (C1-C2 Cleavage) biradical_bc Tertiary-Primary Biradical start->biradical_bc Δ (C1-C3 or C2-C3 Cleavage) prod1 2-Methyl-2-pentene biradical_a->prod1 1,2-H shift prod2 2-Methyl-1-pentene biradical_a->prod2 1,4-H shift biradical_bc->prod2 1,2-H shift prod3 4-Methyl-2-pentene biradical_bc->prod3 Rearrangement prod4 2-Methylpentane (minor, from H-abstraction) biradical_bc->prod4 H-abstraction (from solvent/surface)

Caption: Thermal isomerization pathway of this compound.

Protocol 1: Gas-Phase Thermal Isomerization

This protocol describes a method for the study of the unimolecular isomerization of this compound in a static reactor system coupled to a gas chromatograph (GC).

Materials:

  • This compound (99%+ purity)

  • High-purity Nitrogen or Argon (carrier gas)

  • Pyrex static reactor (approx. 500 mL) housed in a temperature-controlled furnace

  • Vacuum line

  • Gas Chromatograph with Flame Ionization Detector (GC-FID)

  • Capillary column suitable for hydrocarbon separation (e.g., DB-1 or equivalent)

  • Gas-tight syringe

Procedure:

  • System Preparation:

    • "Age" the reactor by pyrolyzing a sample of an alkene (e.g., isobutene) for several hours at the target temperature. This conditions the vessel walls to minimize surface-catalyzed side reactions.[4]

    • Evacuate the reactor to <0.1 Torr using the vacuum line.

  • Sample Introduction:

    • Set the furnace to the desired reaction temperature (e.g., 450 °C). Allow it to stabilize for at least 1 hour.

    • Draw a known volume of this compound vapor into a gas-tight syringe.

    • Inject the sample into the evacuated reactor. The initial pressure should be between 10-50 Torr to ensure first-order kinetics.

  • Reaction and Sampling:

    • Start a timer immediately upon injection.

    • At predetermined time intervals (e.g., 5, 10, 20, 40 minutes), withdraw a small aliquot of the reactor contents using the gas-tight syringe.

    • Immediately inject the aliquot into the GC-FID for analysis.

  • Data Analysis:

    • Identify the reactant and product peaks by comparing their retention times with known standards.

    • Integrate the peak areas to determine the relative concentrations of all components at each time point.

    • Plot ln([Reactant]t/[Reactant]0) versus time. The slope of this plot will be -k, where k is the first-order rate constant for the disappearance of the reactant.

    • By analyzing the product distribution at early reaction times, the relative rates of formation for each isomer can be determined.

Acid-Catalyzed Ring-Opening: An Electrophilic Addition Pathway

The strained bonds of the cyclopropane ring possess significant p-character, allowing them to act as a nucleophile in the presence of a strong acid.[3][5] This reaction is an electrophilic addition, analogous to the reaction of an alkene with an acid like HBr or H₂SO₄.[6]

Mechanism of Ring-Opening

The mechanism proceeds in two key steps:

  • Protonation: A proton (H⁺) from the acid attacks one of the C-C bonds of the cyclopropane ring. This follows Markovnikov's rule , where the proton adds to the carbon atom that results in the formation of the most stable carbocation intermediate.[7] In this compound, protonation of the C1-C2 or C2-C3 bond will lead to the formation of a tertiary carbocation at C2 or C1, which is highly favored over a secondary or primary carbocation.

  • Nucleophilic Attack: The resulting carbocation is then rapidly attacked by a nucleophile present in the medium (e.g., Br⁻, H₂O, or HSO₄⁻).

The regioselectivity of the ring-opening is therefore governed by the formation of the most stable carbocation intermediate. For this compound, cleavage will occur at the C1-C2 or C2-C3 bond to generate a tertiary carbocation, and the nucleophile will add to this position.

Trustworthiness through Causality: The predictability of this reaction stems from the well-established principles of carbocation stability (tertiary > secondary > primary). By protonating the ring to form the most stable tertiary carbocation, we can confidently predict that the nucleophile will add to the most substituted carbon atom, thus validating the proposed mechanism.[6][7] This is analogous to the acid-catalyzed ring-opening of unsymmetrically substituted epoxides, where the transition state has significant Sₙ1 character.[8][9]

Visualization of Acid-Catalyzed Ring-Opening

G cluster_start Reactants cluster_intermediate Carbocation Intermediate cluster_product Product start This compound carbocation Tertiary Carbocation (Most Stable) start->carbocation Protonation (H+) (Markovnikov's Rule) acid H-Br product 2-Bromo-2,3-dimethylbutane carbocation->product Nucleophilic Attack (Br-)

Caption: Acid-catalyzed ring-opening of this compound with HBr.

Protocol 2: Acid-Catalyzed Hydration with Sulfuric Acid

This protocol details the ring-opening of this compound using aqueous sulfuric acid to yield a tertiary alcohol.

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Deionized Water

  • Diethyl ether

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask with magnetic stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • In a 100 mL round-bottom flask, prepare a 50% (v/v) aqueous solution of sulfuric acid by slowly adding 20 mL of concentrated H₂SO₄ to 20 mL of deionized water in an ice bath. Caution: This is highly exothermic.

    • Allow the acid solution to cool to room temperature.

  • Reaction Execution:

    • Add 5 mL of this compound to the cooled sulfuric acid solution.

    • Stir the biphasic mixture vigorously at room temperature for 2-3 hours. The reaction progress can be monitored by taking small aliquots from the organic layer and analyzing by GC.

  • Workup and Isolation:

    • Pour the reaction mixture into a separatory funnel containing 50 mL of cold water and 30 mL of diethyl ether.

    • Shake the funnel, venting frequently. Separate the layers and extract the aqueous layer twice more with 20 mL portions of diethyl ether.

    • Combine the organic extracts and wash them carefully with 30 mL of saturated NaHCO₃ solution to neutralize any remaining acid.

    • Wash the organic layer with 30 mL of brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent using a rotary evaporator.

  • Product Analysis:

    • The resulting crude oil is the ring-opened alcohol product (2,3-dimethyl-2-butanol).

    • Analyze the product by ¹H NMR, ¹³C NMR, and IR spectroscopy (to confirm the presence of an -OH group) and compare with literature data.

Summary of Reaction Products

The reaction pathway of this compound is critically dependent on the conditions employed, leading to distinct product profiles.

Reaction Type Conditions Key Intermediates Major Products
Thermal Isomerization High Temperature (e.g., 450°C), Gas PhaseBiradicals2-Methyl-2-pentene, 2-Methyl-1-pentene, 4-Methyl-2-pentene[3]
Acid-Catalyzed Opening Strong Acid (H₂SO₄, HBr), Room Temp.CarbocationsRing-opened addition products (e.g., 2,3-dimethyl-2-butanol, 2-bromo-2,3-dimethylbutane)

References

  • Kelso, R. G., Greenlee, K. W., Derfer, J. M., & Boord, C. E. (1955). The Synthesis and Properties of this compound. Journal of the American Chemical Society, 77(7), 1751–1755. [Link]
  • Dalal Institute. Addition to Cyclopropane Ring.
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  • Frey, H. M., & Stevens, I. D. R. (1962). The Thermal Isomerization of 1.2-Dimethylcyclopropane. I. Cis-trans Isomerization. Proceedings of the Royal Society of London. Series A, Mathematical and Physical Sciences, 269(1339), 509-524. [Link]
  • Wikipedia contributors. (2023, December 27). Vinylcyclopropane rearrangement. Wikipedia, The Free Encyclopedia. [Link]
  • Roth, W. R., & König, J. (1966). Kinetics of thermal gas-phase isomerizations and fragmentations of cis- and trans-1-(E)-propenyl-2-methylcyclobutanes at 275 degrees C. Justus Liebigs Annalen der Chemie, 699(1), 24-35. [Link]
  • Schreiner, P. R., & Wentrup, C. (2020). Examples of rearrangements of cyclopropane derivatives involving heavy-atom tunneling. Angewandte Chemie International Edition, 59(32), 13264-13271. [Link]
  • LibreTexts Chemistry. (2024, July 30). 18.6: Reactions of Epoxides- Ring-opening. Chemistry LibreTexts. [Link]
  • Nickon, A., & Kwasnik, H. (1968). Action of sulfuric acid on certain derivatives of cyclopropane. Journal of the American Chemical Society, 90(14), 3843–3844. [Link]
  • ResearchGate. (n.d.). Reaction profiles for the base- and acid-catalyzed ring-opening.
  • Douglas, C. J., & Louie, J. (2006). Mechanism of the Ni(0)-Catalyzed Vinylcyclopropane-Cyclopentene Rearrangement. Journal of the American Chemical Society, 128(46), 14930–14931. [Link]
  • National Center for Biotechnology Information. (n.d.). This compound.
  • ChemRxiv. (2023). Revolutionary reactivity of vinyl cyclopropane: a rhodium-catalyzed enantioconvergent and chemodivergent rearrangement. ChemRxiv Preprint Server. [Link]
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  • Brainly. (2022, November 15). If this reaction is performed with 1-methylcyclopentene rather than styrene, what product(s) would you expect? Brainly Community. [Link]
  • National Institute of Standards and Technology. (n.d.). Cyclopropane, 1,1,2-trimethyl-. NIST Chemistry WebBook. [Link]
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  • Chemistry Stack Exchange. (2018, July 10). Benzene from cyclopropane-1,2,3-triyltrimethanol in acidic medium. Stack Exchange Network. [Link]
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  • Pearson+. (n.d.). When HBr adds across the double bond of 1,2-dimethylcyclopentene... Pearson+ Study Prep. [Link]
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Sources

Catalytic Applications of Activated Cyclopropanes: A Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide on the catalytic applications of activated cyclopropanes. This document provides researchers, scientists, and drug development professionals with an in-depth understanding of how the inherent ring strain of the cyclopropane motif can be strategically harnessed in catalysis. While simple alkylcyclopropanes like 1,1,2-trimethylcyclopropane are generally inert, the introduction of activating groups, such as donor-acceptor substituents or vinyl groups, transforms these three-membered rings into versatile building blocks for complex molecular architectures. This guide will delve into the core principles, showcase key applications with detailed protocols, and provide mechanistic insights to empower your research endeavors.

Section 1: The Principle of Cyclopropane Activation in Catalysis

The synthetic utility of cyclopropanes in catalysis hinges on the controlled cleavage of their strained C-C bonds. Unactivated cyclopropanes possess a significant activation barrier for ring-opening. However, the installation of specific functional groups drastically alters their reactivity profile.

  • Donor-Acceptor (D-A) Cyclopropanes : These are substituted with both an electron-donating group (e.g., aryl, vinyl) and an electron-accepting group (e.g., esters, ketones). This polarization of the vicinal C-C bond facilitates its heterolytic cleavage upon coordination of a Lewis acid to the acceptor group, generating a stabilized 1,3-dipole intermediate.[1] This intermediate is the cornerstone of numerous subsequent transformations.

  • Vinylcyclopropanes (VCPs) : The presence of a vinyl group allows for activation by transition metals. The π-system of the vinyl group can coordinate to the metal, facilitating oxidative addition into the cyclopropane ring to form metallacyclobutane or π-allyl metal complexes.[2][3] These reactive intermediates are central to a wide array of cycloaddition reactions.

Below is a conceptual workflow illustrating the activation of these cyclopropane derivatives.

G cluster_0 Activation of Donor-Acceptor Cyclopropanes cluster_1 Activation of Vinylcyclopropanes DA_Cyclopropane Donor-Acceptor Cyclopropane Dipole 1,3-Dipole Intermediate DA_Cyclopropane->Dipole Coordination & Ring Opening Lewis_Acid Lewis Acid (e.g., SnCl4, Yb(OTf)3) Lewis_Acid->Dipole Product_RO Ring-Opened Product Dipole->Product_RO Nucleophilic Attack VCP Vinylcyclopropane Metallacycle Metallacyclobutane or π-Allyl Complex VCP->Metallacycle Oxidative Addition TM_Catalyst Transition Metal (e.g., Rh(I), Pd(0)) TM_Catalyst->Metallacycle Product_Cyc Cycloaddition Product Metallacycle->Product_Cyc Reaction with π-system

Caption: General activation strategies for D-A cyclopropanes and VCPs.

Section 2: Catalytic Ring-Opening of Donor-Acceptor Cyclopropanes

The Lewis acid-catalyzed ring-opening of D-A cyclopropanes with nucleophiles is a powerful method for 1,3-difunctionalization. The choice of Lewis acid can influence the reaction's selectivity.[4]

Application Note 2.1: Lewis Acid-Catalyzed Nucleophilic Ring-Opening

A variety of Lewis acids, such as Yb(OTf)₃, can catalyze the mild and regioselective ring-opening of D-A cyclopropanes.[5] This methodology is compatible with a wide range of nucleophiles, including arenes, indoles, and alcohols, providing access to complex γ-functionalized malonic esters.[1][5]

Table 1: Representative Lewis Acid-Catalyzed Ring-Opening Reactions

Catalyst (mol%)Cyclopropane SubstrateNucleophileProductYield (%)Reference
Yb(OTf)₃ (10)Diethyl 2-phenylcyclopropane-1,1-dicarboxylateAnisoleDiethyl 2-(4-methoxybenzyl)-2-(phenyl)malonate85[5]
Bi(OTf)₃ (10)Diethyl 2-phenylcyclopropane-1,1-dicarboxylate2-NaphtholNaphthalene-fused cyclopentane92[4]
Sc(OTf)₃ (10)Diethyl 2-phenylcyclopropane-1,1-dicarboxylate2-NaphtholFriedel-Crafts adduct88[4]
SnCl₄ (10)Dimethyl 2-vinylcyclopropane-1,1-dicarboxylateMethanolMethyl 4-methoxy-2-methoxycarbonyl-5-hexenoateHigh[6]
Experimental Protocol 2.1: Yb(OTf)₃-Catalyzed Ring-Opening with an Arene Nucleophile

This protocol is adapted from the work of Guin, Rathod, et al.[5]

  • Preparation : To a flame-dried round-bottom flask under an argon atmosphere, add the donor-acceptor cyclopropane (0.2 mmol, 1.0 equiv) and the arene nucleophile (0.4 mmol, 2.0 equiv).

  • Solvent Addition : Add anhydrous dichloromethane (DCM, 2 mL).

  • Catalyst Addition : Add Ytterbium(III) triflate (Yb(OTf)₃, 0.02 mmol, 10 mol%).

  • Reaction : Stir the reaction mixture at room temperature for 3-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up : Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution (5 mL). Extract the mixture with DCM (3 x 10 mL).

  • Purification : Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 1,3-difunctionalized product.

G cluster_workflow Experimental Workflow DA_Cyclopropane D-A Cyclopropane Intermediate Polarized Intermediate DA_Cyclopropane->Intermediate Coordination Yb_OTf3 Yb(OTf)3 Yb_OTf3->Intermediate Arene Arene Nucleophile Arene->Intermediate Nucleophilic Attack Solvent DCM, rt Product γ-Aryl Malonate Derivative Intermediate->Product Protonolysis Start Combine Reactants & Solvent Add_Catalyst Add Yb(OTf)3 Start->Add_Catalyst Stir Stir at RT, Monitor by TLC Add_Catalyst->Stir Quench Quench & Extract Stir->Quench Purify Column Chromatography Quench->Purify

Caption: Mechanism and workflow for Yb(OTf)₃-catalyzed ring-opening.

Section 3: Transition Metal-Catalyzed Cycloadditions of Vinylcyclopropanes

Vinylcyclopropanes (VCPs) are exceptionally versatile synthons in transition metal-catalyzed cycloadditions, acting as either three-carbon ([3+x]) or five-carbon ([5+x]) components.[2] Rhodium(I) catalysts are particularly effective in these transformations.

Application Note 3.1: Rh(I)-Catalyzed [5+2] Cycloaddition

The Rh(I)-catalyzed [5+2] cycloaddition of VCPs with π-systems like alkynes or alkenes is a robust method for constructing seven-membered rings.[7] The regioselectivity of the reaction can be controlled by the substitution pattern on the cyclopropane ring and the choice of catalyst.

Table 2: Rh(I)-Catalyzed [5+2] Cycloaddition of VCPs with Alkynes

VCP SubstrateAlkyneCatalystProductYield (%)Reference
1-vinylcyclopropyl methyl etherMethyl propiolate[Rh(CO)₂Cl]₂Bicyclo[5.3.0]decane derivative85[7]
1-vinyl-2-(hydroxymethyl)cyclopropaneDimethyl acetylenedicarboxylate[Rh(CO)₂Cl]₂Bicyclo[5.3.0]decane derivative98[7]
1-vinyl-2-(siloxymethyl)cyclopropaneDimethyl acetylenedicarboxylate[Rh(CO)₂Cl]₂Bicyclo[5.3.0]decane derivative95[7]
Experimental Protocol 3.1: Rh(I)-Catalyzed [5+2] Cycloaddition

This protocol is a general procedure based on the work of Wender et al.[7]

  • Catalyst Preparation : In a flame-dried Schlenk flask under argon, place [Rh(CO)₂Cl]₂ (0.005 mmol, 1 mol%).

  • Reaction Setup : Add anhydrous, degassed 1,2-dichloroethane (DCE, 4 mL). Stir for 5 minutes.

  • Substrate Addition : Add the vinylcyclopropane (0.5 mmol, 1.0 equiv) and the alkyne (0.6 mmol, 1.2 equiv) via syringe.

  • Heating : Heat the reaction mixture to 80 °C.

  • Monitoring : Monitor the reaction by TLC or GC-MS until the VCP is consumed (typically 2-6 hours).

  • Work-up : Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purification : Purify the residue by flash column chromatography on silica gel to yield the bicyclic product.

G cluster_mech Catalytic Cycle VCP Vinylcyclopropane Alkyne Alkyne Rh_cat [Rh(I)] A Rh(I)-VCP Complex Rh_cat->A + VCP B Rhodacyclobutane A->B Oxidative Addition C π-Allylrhodium Intermediate B->C β-Carbon Elimination D Rhodacyclooctadiene C->D + Alkyne Insertion Product [5+2] Adduct D->Product Reductive Elimination Product->Rh_cat Regenerates Catalyst

Caption: Simplified catalytic cycle for the Rh(I)-catalyzed [5+2] cycloaddition.

Section 4: Enantioselective Catalysis with Chiral Cyclopropane Derivatives

Asymmetric catalysis involving cyclopropanes can be approached in two ways: using a chiral catalyst to react with a prochiral cyclopropane, or using an enantiomerically enriched cyclopropane substrate in a subsequent transformation.[8][9][10]

Application Note 4.1: Asymmetric [3+2] Cycloaddition of VCPs

The development of asymmetric cycloadditions provides access to chiral carbocycles. For instance, an asymmetric Rh(I)-catalyzed [3+2] cycloaddition of 1-yne-VCPs using a chiral ligand like (R)-H₈-BINAP can produce bicyclic cyclopentenes with excellent enantioselectivity.[2]

Table 3: Asymmetric Rh(I)-Catalyzed [3+2] Cycloaddition

1-Yne-VCP SubstrateChiral LigandCatalyst Systemee (%)Yield (%)Reference
N-(1-(prop-2-yn-1-yl)cyclopropyl)pivalamide(R)-H₈-BINAP[Rh(dppp)]SbF₆9588[2]
N-(1-(but-2-yn-1-yl)cyclopropyl)pivalamide(R)-H₈-BINAP[Rh(dppp)]SbF₆9690[2]
Experimental Protocol 4.1: Asymmetric Rh(I)-Catalyzed [3+2] Cycloaddition

This protocol is adapted from the work of Zhang and coworkers.[2]

  • Catalyst Pre-formation : In a glovebox, dissolve [Rh(dppp)]SbF₆ (0.01 mmol, 5 mol%) and (R)-H₈-BINAP (0.012 mmol, 6 mol%) in anhydrous DCE (1 mL) in a sealed vial. Stir for 30 minutes.

  • Reaction : In a separate vial, dissolve the 1-yne-VCP (0.2 mmol, 1.0 equiv) in anhydrous DCE (1 mL).

  • Initiation : Add the catalyst solution to the substrate solution. Seal the vial and stir at 60 °C.

  • Monitoring and Work-up : Monitor the reaction by TLC. After completion (typically 12-24 hours), cool to room temperature and concentrate the mixture.

  • Purification : Purify the crude product by flash column chromatography.

  • Analysis : Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Section 5: Ring-Opening Polymerization of D-A Cyclopropanes

Beyond small molecule synthesis, activated cyclopropanes can serve as monomers in ring-opening polymerization (ROP).

Application Note 5.1: Lewis Acid-Catalyzed ROP of D-A Cyclopropanes

The ROP of D-A cyclopropanes, such as dialkyl 2-vinylcyclopropane-1,1-dicarboxylates, can be catalyzed by Lewis acids like SnCl₄. This method selectively produces 1,5-addition polymers, a different outcome compared to radical-initiated ROP which yields 1,7-addition products. The mechanism is proposed to proceed through the formation of six-membered transition states involving propagating enol species.

Table 4: SnCl₄-Catalyzed ROP of a D-A Cyclopropane

MonomerCatalystSolventMₙ ( g/mol )PDI (Mₙ/Mₙ)Reference
Dimethyl 2-vinylcyclopropane-1,1-dicarboxylateSnCl₄CH₃NO₂up to 12,600~1.5
Experimental Protocol 5.1: ROP of a D-A Cyclopropane

This is a general protocol based on the findings of Matsuoka et al.

  • Setup : In a dry Schlenk tube under argon, add the monomer, dimethyl 2-vinylcyclopropane-1,1-dicarboxylate (1.0 mmol, 1.0 equiv).

  • Solvent : Add anhydrous nitromethane (CH₃NO₂, 2 mL).

  • Initiation : Cool the solution to 0 °C and add a solution of SnCl₄ in CH₃NO₂ (e.g., 0.1 M solution, 0.1 mmol, 10 mol%) dropwise.

  • Polymerization : Stir the reaction at ambient temperature for 24 hours.

  • Termination and Precipitation : Quench the reaction by adding methanol (1 mL). Precipitate the polymer by pouring the reaction mixture into a large volume of cold methanol.

  • Isolation : Collect the polymer by filtration, wash with cold methanol, and dry under vacuum to a constant weight.

  • Characterization : Analyze the polymer's molecular weight (Mₙ) and polydispersity index (PDI) by Gel Permeation Chromatography (GPC).

References

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  • Rooney, J. J., et al. (1989). Reactions of cyclopropane and deuterium over supported metal catalysts. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 85(6), 1531-1542. [Link]

Sources

1,1,2-Trimethylcyclopropane: A Versatile Molecular Probe for Mechanistic and Structural Investigations

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Utility of a Strained Ring System

In the landscape of molecular probes, the cyclopropane moiety stands out for its unique combination of steric rigidity and electronic character. The inherent ring strain of approximately 27.5 kcal/mol imparts reactivity reminiscent of a π-bond, while its compact, three-dimensional structure provides a well-defined steric footprint.[1] 1,1,2-Trimethylcyclopropane, with its specific substitution pattern, offers a valuable tool for researchers in chemistry and drug development to dissect reaction mechanisms, probe the steric constraints of active sites, and act as a reporter for molecular interactions. This guide provides detailed application notes and protocols for the use of this compound as a molecular probe, grounded in established scientific principles and methodologies.

Application 1: A Mechanistic Probe for Radical Reactions - The "Radical Clock"

The most prominent application of cyclopropane derivatives in mechanistic studies is as "radical clocks."[2] A radical clock is a molecule that undergoes a predictable unimolecular rearrangement at a known rate. By comparing the rate of this rearrangement with the rate of a competing bimolecular reaction, the lifetime of a transient radical intermediate can be determined. The ring-opening of a cyclopropylmethyl radical is an extremely fast and well-calibrated radical clock.[2]

Principle of the Radical Clock Experiment

The experiment is designed to trap a suspected radical intermediate with a species that has a cyclopropylmethyl group. If a radical is formed on the carbon adjacent to the cyclopropane ring, it will rapidly rearrange through ring-opening. The ratio of the unrearranged (ring-intact) to the rearranged (ring-opened) products, as quantified by methods like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR), allows for the calculation of the rate of the competing reaction.

G cluster_0 Radical Clock Mechanism A Substrate with 1,1,2-trimethylcyclopropyl group B Reaction Initiation (e.g., with a radical initiator) A->B C Formation of Unrearranged Radical Intermediate (U•) B->C D Unimolecular Ring Opening (known rate, kr) C->D Clock Reaction F Bimolecular Trapping (unknown rate, k_trap) C->F Competitive Reaction E Rearranged Radical Intermediate (R•) D->E E->F G Unrearranged Product (UP) F->G H Rearranged Product (RP) F->H I Analysis of Product Ratio ([RP]/[UP]) G->I H->I J Calculation of k_trap I->J

Caption: Workflow for a radical clock experiment.

Protocol: Probing for a Radical Intermediate with a this compound Derivative

This protocol is adapted from general procedures for radical clock experiments and should be optimized for the specific reaction under investigation.[1][2][3]

1. Synthesis of the Probe:

  • Synthesize a derivative of your substrate that incorporates the 1,1,2-trimethylcyclopropylmethyl group at the suspected site of radical formation. Standard organic synthesis techniques can be employed for this purpose.

2. Reaction Setup:

  • In a reaction vessel, combine the 1,1,2-trimethylcyclopropyl-derivatized substrate with the other reactants and a radical initiator (e.g., AIBN) or under conditions that are hypothesized to generate a radical (e.g., photolysis).

  • Include a trapping agent if the reaction being studied is not the trapping step itself.

  • Run the reaction under the desired conditions (temperature, solvent, concentration). It is crucial to maintain consistent conditions for reproducibility.

3. Quenching and Workup:

  • Once the reaction is complete, quench it appropriately to stop further reactions.

  • Perform a standard aqueous workup and extraction to isolate the organic products.

  • Purify the product mixture using column chromatography or another suitable technique to remove unreacted starting material and byproducts.

4. Product Analysis:

  • Analyze the product mixture using GC-MS and/or ¹H NMR to identify and quantify the unrearranged and rearranged products.

  • The characteristic signals of the this compound group in the NMR spectrum will be absent in the rearranged product, which will instead show signals corresponding to an alkene.

5. Calculation of the Unknown Rate Constant:

  • The ratio of the rearranged product ([RP]) to the unrearranged product ([UP]) is equal to the ratio of the rate of rearrangement (k_r) to the rate of trapping (k_trap) multiplied by the concentration of the trapping agent ([Trapper]).

    • [RP] / [UP] = k_r / (k_trap * [Trapper])

  • The rate of ring-opening for substituted cyclopropylcarbinyl radicals is on the order of 10⁸ s⁻¹ at 25°C.[4] The exact value will depend on the substitution pattern.

  • By knowing k_r and measuring the product ratio and the concentration of the trapping agent, the unknown rate constant, k_trap, can be calculated.

Table 1: Representative Rate Constants for Cyclopropylcarbinyl Radical Ring Opening

Radical StructureRate Constant (s⁻¹) at 25°C
Cyclopropylcarbinyl~2 x 10⁸
1-Methylcyclopropylcarbinyl~5 x 10⁸
2,2-Dimethylcyclopropylcarbinyl~1 x 10⁹

Note: These are approximate values. The rate for the 1,1,2-trimethylcyclopropylcarbinyl radical would need to be specifically calculated or estimated based on similar structures.

Application 2: A Steric Probe for Enzyme Active Sites and Catalysis

The well-defined and rigid three-dimensional structure of the this compound group makes it an excellent probe for exploring the steric constraints of enzyme active sites or the cavities of catalysts. By systematically incorporating this group into a substrate or inhibitor, researchers can map the spatial dimensions of a binding pocket.

Principle of Steric Probing

If the bulky this compound group can be accommodated within an enzyme's active site, it suggests a certain minimum size and shape for that region. Conversely, a loss of binding affinity or catalytic activity upon introduction of this group can indicate a sterically constrained environment. Comparing the binding or activity of the this compound-containing molecule to that of less bulky analogs (e.g., isopropyl or tert-butyl groups) can provide quantitative insights into the steric tolerance of the system.

G cluster_0 Steric Probing Workflow A Synthesize a library of analogs with varying steric bulk at a specific position, including This compound. B Perform binding assays (e.g., ITC, SPR, fluorescence polarization) to determine binding affinities (Kd). A->B C Conduct enzyme kinetics assays (e.g., Michaelis-Menten) to determine catalytic efficiency (kcat/Km). A->C D Compare the binding affinities and catalytic efficiencies of the analogs. B->D C->D E Correlate changes in activity/affinity with the size and shape of the substituent. D->E F Infer the steric constraints of the enzyme active site. E->F

Caption: Workflow for using steric probes.

Protocol: Assessing the Steric Tolerance of an Enzyme Active Site

1. Design and Synthesis of Probes:

  • Identify a position on a known substrate or inhibitor where the introduction of a bulky group is likely to interact with the enzyme's active site.

  • Synthesize a series of analogs with different substituents at this position, including the this compound group, an isopropyl group, a tert-butyl group, and a hydrogen or methyl group as a baseline.

2. Binding Affinity Determination:

  • Use a suitable biophysical technique to measure the dissociation constant (Kd) for each analog.

    • Isothermal Titration Calorimetry (ITC): Directly measures the heat change upon binding to determine Kd, enthalpy, and stoichiometry.

    • Surface Plasmon Resonance (SPR): Immobilize the enzyme and flow the analogs over the surface to measure association and dissociation rates.

    • Fluorescence Polarization/Anisotropy: If a fluorescently labeled analog can be synthesized, its binding to the enzyme can be monitored by changes in polarization.

3. Enzyme Inhibition/Activity Assays:

  • If the parent molecule is an inhibitor, determine the IC₅₀ or Kᵢ for each analog using a standard enzyme activity assay.

  • If the parent molecule is a substrate, perform Michaelis-Menten kinetics to determine the Kₘ and k_cat for each analog.

4. Data Analysis and Interpretation:

  • Compile the binding affinity and kinetic data for all analogs in a table for easy comparison.

  • A significant decrease in binding affinity or catalytic efficiency for the this compound-containing analog compared to smaller groups suggests a sterically hindered active site.

  • Conversely, if the this compound analog binds with high affinity, it indicates a relatively spacious binding pocket.

Application 3: An NMR Reporter for Molecular Interactions

The methyl groups of this compound can serve as sensitive reporters in ¹H NMR spectroscopy to probe binding events. The chemical shifts of these methyl groups are sensitive to their local electronic environment.

Principle of NMR Chemical Shift Perturbation

When a small molecule containing a this compound group binds to a larger molecule, such as a protein, the chemical shifts of the cyclopropane's protons can be perturbed.[5][6][7][8][9] This chemical shift perturbation (CSP) can be used to confirm binding, determine the binding affinity, and in some cases, provide information about the binding mode. The sharp, distinct signals of the methyl groups on the cyclopropane ring can be easily monitored in a ¹H NMR spectrum.

Protocol: Monitoring Protein-Ligand Binding using ¹H NMR

1. Sample Preparation:

  • Prepare a stock solution of the this compound-containing ligand in a suitable deuterated buffer.

  • Prepare a stock solution of the target protein in the same deuterated buffer. The protein should be highly pure and stable under the experimental conditions.

2. NMR Data Acquisition:

  • Acquire a 1D ¹H NMR spectrum of the ligand alone. Note the chemical shifts of the methyl protons on the cyclopropane ring.

  • Acquire a series of 1D ¹H NMR spectra of the ligand in the presence of increasing concentrations of the protein.

3. Data Analysis:

  • Overlay the spectra and observe the changes in the chemical shifts of the ligand's methyl proton signals.

  • Plot the change in chemical shift (Δδ) as a function of the protein concentration.

  • Fit the resulting binding isotherm to an appropriate binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd).

Table 2: Example Data for NMR Titration

[Protein] (µM)Chemical Shift of Methyl 1 (ppm)Δδ (ppm)
01.1500.000
101.1520.002
251.1550.005
501.1600.010
1001.1700.020
2001.1850.035
5001.2000.050

Application 4: An Isotopically Labeled Tracer for Metabolic and Mechanistic Studies

Introducing stable isotopes, such as deuterium (²H) or carbon-13 (¹³C), into the this compound molecule allows it to be used as a tracer in metabolic studies or to further elucidate reaction mechanisms.

Principle of Isotopic Labeling

Isotopically labeled compounds are chemically identical to their unlabeled counterparts but can be distinguished by techniques like mass spectrometry (MS) or NMR spectroscopy. This allows for the tracking of the labeled molecule through complex biological or chemical systems. For example, a deuterated this compound analog could be used to trace the metabolic fate of a drug candidate containing this moiety.

Protocol: General Approach for Using a Deuterated this compound Tracer

1. Synthesis of the Labeled Probe:

  • Synthesize the deuterated this compound analog. This may involve using deuterated starting materials or performing H/D exchange reactions.

2. In Vitro or In Vivo Experiment:

  • In Vitro: Incubate the deuterated compound with liver microsomes, cell cultures, or purified enzymes to study its metabolism.

  • In Vivo: Administer the deuterated compound to a model organism.

3. Sample Collection and Analysis:

  • Collect samples at various time points (e.g., cell lysates, plasma, urine).

  • Extract the metabolites and analyze them by LC-MS or GC-MS. The mass difference between the parent compound and its metabolites will indicate the metabolic transformations that have occurred.

  • NMR spectroscopy can also be used to determine the position of the deuterium label in the metabolites.

Conclusion

This compound is a multifaceted molecular probe with significant potential for elucidating reaction mechanisms, characterizing the steric environment of binding sites, and monitoring molecular interactions. Its unique structural and electronic properties, combined with the relative simplicity of its spectroscopic signatures, make it a valuable addition to the toolkit of researchers in chemistry, biochemistry, and drug discovery. The protocols outlined in this guide provide a starting point for the practical application of this versatile molecule in a variety of research contexts.

References

  • High-field Solution NMR Spectroscopy as a Tool for Assessing Protein Interactions with Small Molecule Ligands. (n.d.). National Institutes of Health.
  • Exploring the enzyme-catalyzed synthesis of isotope labeled cyclopropanes. (2021). National Institutes of Health.
  • Automated Determination of Nuclear Magnetic Resonance Chemical Shift Perturbations in Ligand Screening Experiments: The PICASSO Web Server. (2021). ACS Publications.
  • NMR studies of protein-small molecule and protein-peptide interactions. (n.d.). Scholarly Publications Leiden University.
  • Inverse PI by NMR: Analysis of Ligand 1H-Chemical Shifts in the Protein-Bound State. (2021). Wiley Online Library.
  • The measurement of binding affinities by NMR chemical shift perturbation. (2022). National Institutes of Health.
  • The Enzymatic Chemistry of Cyclopropane, Epoxide, and Aziridine Biosynthesis. (n.d.). National Institutes of Health.
  • Structural basis for cyclopropanation by a unique enoyl-acyl carrier protein reductase. (n.d.). National Institutes of Health.
  • Probing enzymatic activity – a radical approach. (n.d.). Royal Society of Chemistry.
  • RADICAL CLOCKS: MOLECULAR STOP WATCHES FOR TIMING ORGANIC REACTIONS. (2006). University of Illinois Urbana-Champaign.
  • Diversity-Oriented Enzymatic Synthesis of Cyclopropane Building Blocks. (n.d.). National Institutes of Health.
  • The Cyclopropylmethyl-3-Butenyl Rearrangement on Mo(110): A Radical Clock on a Surface?†. (n.d.). Roald Hoffmann.
  • Radical clock. (n.d.). Wikipedia.
  • Cyclopropane, 1,1,2-trimethyl-. (n.d.). NIST WebBook.
  • Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. (2021). ResearchGate.
  • Calibration of a new horologery of fast radical clocks. Ring-opening rates for ring- and .alpha.-alkyl-substituted cyclopropylcarbinyl radicals and for the bicyclo[2.1.0]pent-2-yl radical. (1988). Journal of the American Chemical Society.
  • 1,1,2-TRIMETHYL CYCLOPROPANE 4127-45-1 wiki. (n.d.). LookChem.
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  • This compound. (n.d.). FDA.gov.

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Application Notes and Protocols for the Computational Study of 1,1,2-Trimethylcyclopropane Structure

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Nuances of Alkyl-Substituted Cyclopropanes

1,1,2-Trimethylcyclopropane is a fascinating molecule for conformational analysis due to the steric and electronic interactions introduced by the methyl substituents on the strained cyclopropane ring. The cyclopropane ring itself is characterized by significant ring strain, a consequence of its 60° C-C-C bond angles, which deviate substantially from the ideal sp³ tetrahedral angle of 109.5°[1][2]. This inherent strain influences the geometry and reactivity of the molecule and its derivatives[3]. The addition of three methyl groups introduces further complexity, including steric hindrance and the potential for multiple stable conformations arising from the rotation of the methyl groups.

Understanding the three-dimensional structure, conformational preferences, and rotational energy barriers of this compound is crucial for a variety of applications, from fundamental studies of chemical bonding in strained systems to the design of new molecules in materials science and drug development where cyclopropane moieties are used as rigid scaffolds or isosteres[4]. Computational chemistry provides a powerful toolkit to investigate these structural properties with high accuracy, offering insights that can be challenging to obtain through experimental methods alone.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on performing computational studies to elucidate the structure of this compound. We will detail a robust and validated computational workflow, from initial structure generation to the analysis of conformational isomers and the determination of rotational energy barriers. The methodologies presented are grounded in established quantum chemical methods that have demonstrated success in accurately modeling similar strained ring systems[5][6][7].

Theoretical Background and Methodological Considerations

The computational investigation of small, strained molecules like this compound requires a careful selection of theoretical methods and basis sets to ensure a balance between computational cost and accuracy.

Choice of Computational Method:

For molecules of this size, high-level ab initio methods and Density Functional Theory (DFT) are the most suitable choices.

  • Ab initio methods , such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory (e.g., CCSD), offer a systematic way to approach the exact solution of the Schrödinger equation. These methods are known for their high accuracy, particularly in describing electron correlation effects, which are important in strained systems. Studies on the internal rotation of methylcyclopropane have shown excellent agreement between CCSD/cc-pVTZ and MP2/cc-pVTZ calculations and experimental data[5][6][7].

  • Density Functional Theory (DFT) provides a computationally less expensive alternative to high-level ab initio methods while still delivering high accuracy for a wide range of chemical systems. The choice of the exchange-correlation functional is critical. For systems involving steric hindrance and non-covalent interactions, functionals that include dispersion corrections (e.g., B3LYP-D3, ωB97X-D) are generally recommended.

Selection of Basis Set:

The basis set determines the flexibility of the atomic orbitals used to construct the molecular orbitals. For accurate geometry optimizations and energy calculations of small organic molecules, Pople-style basis sets (e.g., 6-31G(d,p), 6-311+G(d,p)) or Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, cc-pVTZ) are commonly employed. The inclusion of polarization functions (d,p) is essential for describing the non-spherical electron distribution in strained rings, and diffuse functions (+) are important for accurately describing weakly bound electrons.

For the study of this compound, a good starting point is the B3LYP functional with the 6-311+G(d,p) basis set for initial geometry optimizations and frequency calculations. For higher accuracy in determining rotational barriers, single-point energy calculations using a more robust method like MP2 or CCSD with a larger basis set such as cc-pVTZ on the DFT-optimized geometries are recommended.

Experimental Workflow: A Step-by-Step Computational Protocol

This section details a step-by-step protocol for the computational analysis of this compound.

Computational Workflow for this compound cluster_0 Input Generation cluster_1 Conformational Search cluster_2 Quantum Mechanical Calculations cluster_3 Rotational Barrier Analysis cluster_4 Analysis and Validation start 1. Initial Structure Generation (e.g., from SMILES: CC1CC1(C)C) conf_search 2. Coarse Conformational Search (Molecular Mechanics or Semi-empirical) start->conf_search Input Structure unique_confs 3. Identify Unique Low-Energy Conformers conf_search->unique_confs Candidate Structures geom_opt 4. Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) unique_confs->geom_opt Low-energy conformers scan 7. Potential Energy Surface Scan (Rotate C-C bond of interest) unique_confs->scan Lowest energy conformer freq_calc 5. Frequency Calculation (Confirm minima, obtain ZPE) geom_opt->freq_calc Optimized Geometries single_point 6. Single-Point Energy Refinement (e.g., MP2/cc-pVTZ) freq_calc->single_point Confirmed Minima analysis 10. Analyze Results (Geometries, Energies, Barriers) single_point->analysis ts_opt 8. Transition State Optimization (Identify rotational transition states) scan->ts_opt Approximate TS irc 9. IRC Calculation (Confirm connection between minima and TS) ts_opt->irc Optimized TS irc->analysis validation 11. Compare with Experimental Data (e.g., NMR chemical shifts) analysis->validation

Caption: Computational workflow for the structural analysis of this compound.

Protocol Details:

  • Initial Structure Generation:

    • Generate a 3D structure of this compound. This can be done using molecular building software or by converting its SMILES string (CC1CC1(C)C).

    • Ensure the correct stereochemistry is represented if studying a specific enantiomer (e.g., (S)-1,1,2-trimethylcyclopropane).

  • Coarse Conformational Search:

    • Perform an initial, computationally inexpensive conformational search to identify potential low-energy conformers.

    • Methods: Molecular mechanics (e.g., with MMFF94 force field) or semi-empirical methods (e.g., PM7).

    • Rationale: This step efficiently explores the conformational space to avoid missing important minima before proceeding to more computationally demanding quantum mechanical calculations.

  • Identify Unique Low-Energy Conformers:

    • From the conformational search, select the unique conformers within a reasonable energy window (e.g., 5-10 kcal/mol) from the global minimum.

    • Uniqueness can be determined by RMSD (Root Mean Square Deviation) comparison of the atomic coordinates.

  • Geometry Optimization:

    • Perform a full geometry optimization for each unique low-energy conformer using a reliable DFT method.

    • Recommended level of theory: B3LYP/6-311+G(d,p).

    • Rationale: This step locates the stationary points on the potential energy surface corresponding to stable conformations.

  • Frequency Calculation:

    • Perform a frequency calculation at the same level of theory as the geometry optimization for each optimized structure.

    • Purpose:

      • To confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies).

      • To obtain the zero-point vibrational energy (ZPVE) correction, which should be added to the electronic energy for more accurate relative energy comparisons.

      • To predict the vibrational spectrum (e.g., IR, Raman), which can be compared with experimental data if available.

  • Single-Point Energy Refinement (Optional but Recommended):

    • For higher accuracy in the relative energies of the conformers, perform single-point energy calculations on the optimized geometries using a more sophisticated method.

    • Recommended level of theory: MP2/cc-pVTZ or CCSD/cc-pVTZ.

    • Rationale: This approach, often denoted as Method 2//Method 1 (e.g., MP2/cc-pVTZ//B3LYP/6-311+G(d,p)), provides a good balance between accuracy and computational cost.

  • Potential Energy Surface (PES) Scan for Rotational Barriers:

    • To investigate the rotational barriers of the methyl groups, perform a relaxed PES scan.

    • Select the lowest energy conformer and define a dihedral angle corresponding to the rotation of a specific methyl group (e.g., H-C-C-C).

    • Scan this dihedral angle in small increments (e.g., 10-15 degrees) over 360 degrees, allowing all other geometric parameters to relax at each step.

    • Rationale: This will generate a one-dimensional potential energy profile for the rotation, revealing the energy maxima (transition states) and minima (stable conformers).

  • Transition State (TS) Optimization:

    • From the PES scan, identify the approximate geometries of the rotational transition states (energy maxima).

    • Perform a full transition state optimization for each identified TS structure.

    • Follow up with a frequency calculation to confirm that the optimized structure is a true first-order saddle point (i.e., has exactly one imaginary frequency corresponding to the desired rotation).

  • Intrinsic Reaction Coordinate (IRC) Calculation:

    • Perform an IRC calculation starting from the optimized transition state.

    • Purpose: To confirm that the transition state correctly connects the two relevant energy minima (the staggered and eclipsed conformations of the methyl group).

  • Analyze Results:

    • Extract and tabulate the key geometric parameters (bond lengths, bond angles, dihedral angles) of the stable conformers.

    • Calculate the relative energies of the conformers (including ZPVE corrections).

    • Determine the rotational energy barriers from the energy difference between the minima and the transition states.

  • Compare with Experimental Data:

    • Compare the computed structural parameters with any available experimental data.

    • For this compound, while detailed geometric data is scarce, the computed structure can be qualitatively validated by comparing predicted NMR chemical shifts with experimental spectra[8][9].

Data Presentation and Analysis

The results of the computational study should be presented in a clear and organized manner.

Table 1: Calculated Geometric Parameters and Relative Energies of this compound Conformers

ParameterConformer 1Conformer 2...
Relative Energy (kcal/mol)
ΔE (B3LYP/6-311+G(d,p))0.00
ΔE+ZPE0.00
ΔE (MP2/cc-pVTZ)0.00
Key Bond Lengths (Å)
C1-C2
C1-C3
C2-C3
C1-C(Me)
C2-C(Me)
**Key Bond Angles (°) **
C1-C2-C3
C(Me)-C1-C(Me)
H-C2-C1
Key Dihedral Angles (°)
H-C(Me)-C2-C1

Table 2: Calculated Rotational Barriers for Methyl Groups in this compound (kcal/mol)

RotationTransition StateRotational Barrier
Methyl at C1 (geminal) TS1
Methyl at C2 TS2

Validation and Trustworthiness

The reliability of computational predictions is paramount. The protocols described in this application note incorporate self-validating systems:

  • Confirmation of Stationary Points: Frequency calculations are essential to ensure that optimized structures are true minima or transition states on the potential energy surface.

  • Connectivity of Reaction Paths: IRC calculations validate that the identified transition states correctly connect the expected reactants and products of a conformational change.

  • Comparison with Analogous Systems: The chosen methodologies are based on their proven accuracy for similar molecules like methylcyclopropane, where computational results have been successfully benchmarked against experimental data[5][6][7].

  • Qualitative Experimental Validation: While quantitative experimental data for this compound is limited, the computed structure can be qualitatively assessed by comparing predicted properties, such as NMR chemical shifts, with available experimental spectra[8][9]. Discrepancies may highlight areas for further investigation or refinement of the computational model.

Visualization of Key Relationships

Validation_and_Analysis_Flow cluster_comp Computational Predictions cluster_exp Experimental Data cluster_val Validation & Interpretation comp_geom Optimized Geometries (Bond lengths, angles) validation_node Model Validation comp_geom->validation_node comp_energy Relative Energies & Rotational Barriers comp_energy->validation_node comp_nmr Predicted NMR Shifts exp_nmr Experimental NMR Spectra comp_nmr->exp_nmr Comparison exp_nmr->validation_node exp_analog Data from Analogous Systems (e.g., methylcyclopropane) exp_analog->validation_node Benchmark interpretation_node Structural Interpretation validation_node->interpretation_node Confidence in Model

Caption: Relationship between computational predictions and experimental validation.

Conclusion

This application note has outlined a detailed and robust computational protocol for the structural investigation of this compound. By employing a combination of conformational searching, quantum mechanical geometry optimizations, frequency calculations, and potential energy surface scans, researchers can gain a deep understanding of the conformational landscape and rotational dynamics of this substituted cyclopropane. The emphasis on methodological rigor and validation against available experimental data and established results for analogous systems ensures the trustworthiness of the computational findings. The insights gained from such studies are invaluable for advancing our fundamental understanding of strained ring systems and for the rational design of novel molecules in various fields of chemistry.

References

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Application Note & Protocols: High-Purity Isolation of 1,1,2-Trimethylcyclopropane

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

1,1,2-Trimethylcyclopropane is a strained cyclic hydrocarbon of interest in mechanistic studies and as a potential building block in synthetic chemistry. The utility of this compound is directly dependent on its isomeric and chemical purity. Syntheses, particularly those employing classical ring-closure reactions like the Gustavson or Freund methods, invariably produce a mixture of isomeric alkenes and alkanes as by-products.[1][2] These impurities often possess boiling points very close to that of the target compound, presenting a significant purification challenge. This document provides a comprehensive guide to the purification of this compound, detailing a multi-step strategy from crude product to analytical-grade material. We will cover chemical pre-treatment, high-efficiency fractional distillation, and preparative gas chromatography, explaining the scientific rationale behind each protocol.

Understanding the Challenge: The Impurity Profile

The primary challenge in purifying this compound stems from the by-products of its synthesis. The reaction of 1,3-dihalides with zinc or sodium can lead to elimination (dehydrohalogenation) and rearrangement reactions, competing with the desired cyclization.[2] A typical crude product mixture contains the desired cyclopropane along with several C6 isomers.

Table 1: Physical Properties of this compound and Common Impurities

Compound Molecular Formula Molecular Weight ( g/mol ) Boiling Point (°C) Density (g/cm³)
This compound C₆H₁₂ 84.16 49.6[3] 0.753[3]
2-Methyl-1-pentene C₆H₁₂ 84.16 62.1 0.678
2-Methyl-2-pentene C₆H₁₂ 84.16 67.3 0.686
2-Methylpentane C₆H₁₂ 86.18 60.3 0.653

| 4-Methyl-2-pentene | C₆H₁₂ | 84.16 | 53.9 | 0.664 |

Note: Boiling points and densities for impurities are drawn from standard chemical databases.

As shown in Table 1, the boiling points of the parent compound and its potential contaminants are closely clustered. This proximity renders simple distillation ineffective and necessitates more sophisticated separation techniques.

A Multi-Modal Purification Strategy

A robust purification strategy involves a sequence of orthogonal techniques, each targeting a different class of impurity. The proposed workflow is designed to first remove the most reactive impurities chemically, followed by bulk separation based on volatility, and concluding with a high-resolution chromatographic polishing step for obtaining analytical standards.

Purification_Workflow crude Crude Synthetic Mixture (Cyclopropane, Alkenes, Alkanes) wash Chemical Pre-treatment (KMnO4 Wash) crude->wash Step 1 distill Fractional Distillation (≥25 Theoretical Plates) wash->distill Step 2 alkene_waste Oxidized Alkene Waste (MnO2, etc.) wash->alkene_waste low_boil Low-Boiling Fraction distill->low_boil high_boil High-Boiling Fraction distill->high_boil pure_bulk Enriched Product (>98% Purity) distill->pure_bulk Collect Center Cut prep_gc Preparative GC ultra_pure Ultra-Pure Product (>99.9% Purity) prep_gc->ultra_pure pure_bulk->prep_gc Step 3 (Optional) analysis Purity Verification (Analytical GC-MS, NMR) pure_bulk->analysis ultra_pure->analysis

Figure 1: A multi-step workflow for the purification of this compound.

Protocol 1: Chemical Pre-treatment to Remove Olefins

Principle: This step leverages the reactivity of the carbon-carbon double bond present in the alkene impurities. Aqueous potassium permanganate (KMnO₄) is a strong oxidizing agent that selectively reacts with alkenes to form diols, which are subsequently oxidized further, while the saturated cyclopropane and alkane rings remain inert under these conditions.[1] This conversion dramatically increases the polarity and boiling point of the impurities, simplifying their removal in the subsequent distillation step.

Materials:

  • Crude this compound mixture

  • Potassium permanganate (KMnO₄)

  • Distilled water

  • Sodium bisulfite (NaHSO₃) solution (5% w/v)

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel, Erlenmeyer flasks, magnetic stirrer

Procedure:

  • Place the crude hydrocarbon mixture into a separatory funnel.

  • Prepare a 1% (w/v) aqueous solution of KMnO₄. Add an equal volume of this solution to the separatory funnel.

  • Stopper the funnel and shake vigorously for 2-3 minutes. Periodically vent the funnel to release any pressure. The purple color of the permanganate will fade as it reacts, and a brown precipitate of manganese dioxide (MnO₂) will form.

  • Allow the layers to separate. Drain and discard the lower aqueous layer containing the brown precipitate.

  • Continue adding fresh portions of the KMnO₄ solution and shaking until the purple color persists in the aqueous layer after shaking, indicating that all alkene impurities have been consumed.

  • To quench the excess KMnO₄, add the 5% sodium bisulfite solution dropwise until the purple color disappears completely.

  • Wash the organic layer twice with distilled water and once with the saturated brine solution to remove water-soluble by-products and inorganic salts.

  • Drain the organic layer into a clean, dry Erlenmeyer flask. Add anhydrous MgSO₄ or Na₂SO₄ as a drying agent. Swirl the flask and let it stand for 15-20 minutes until the liquid is clear.

  • Decant or filter the dried organic liquid into a suitable flask for distillation.

Trustworthiness: The endpoint of this protocol is self-validating. The persistence of the vibrant purple KMnO₄ color provides a clear visual cue that the oxidation of unsaturated impurities is complete.

Protocol 2: High-Efficiency Fractional Distillation

Principle: Fractional distillation separates components of a liquid mixture based on differences in their boiling points.[4] For compounds with close boiling points, a distillation column with a high number of theoretical plates is essential. A theoretical plate represents one cycle of evaporation and condensation, and a higher number allows for a more efficient separation. For this specific separation, a column with an efficiency of at least 25 theoretical plates is recommended.[1]

Apparatus:

  • Round-bottom flask

  • Fractional distillation column (e.g., Vigreux or packed column with metal sponge or glass helices) of at least 25 theoretical plates

  • Distillation head with a thermometer

  • Condenser

  • Receiving flasks, preferably in a carousel or fraction collector

  • Heating mantle with a stirrer

  • Insulating material (glass wool or aluminum foil)

Figure 2: Logical flow and fraction collection scheme for fractional distillation.

Procedure:

  • Assemble the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed.

  • Charge the round-bottom flask with the dried, pre-treated organic liquid and a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Wrap the distillation column and head with insulation to minimize heat loss and ensure thermal equilibrium.

  • Begin heating the flask gently. As the liquid boils, vapors will rise through the column.

  • Establish a high reflux ratio (e.g., 10:1 or higher, meaning for every 10 drops of condensate returned to the column, only 1 is collected). This is crucial for achieving an efficient separation.

  • Monitor the temperature at the distillation head. It should stabilize at the boiling point of the most volatile component.

  • Collect the initial distillate (the "foreshot") in a separate flask until the temperature at the head stabilizes at the boiling point of this compound (~49.6°C).[3]

  • Once the temperature is stable, switch to a new receiving flask to collect the main fraction (the "heart cut"). The temperature should remain constant throughout the collection of this fraction.

  • If the temperature begins to rise significantly above the target boiling point, switch to a third flask to collect the "aftershot," which will be enriched in higher-boiling impurities.

  • Stop the distillation before the boiling flask runs dry.

  • Analyze the purity of the main fraction using analytical GC-MS or ¹H NMR spectroscopy.[5][6]

Protocol 3: Preparative Gas Chromatography (Prep-GC)

Principle: For achieving the highest possible purity (>99.9%), preparative gas chromatography is the method of choice. This technique operates on the same principles as analytical GC, where components are separated based on their partitioning between a stationary phase and a mobile gas phase.[4][7] In Prep-GC, larger sample volumes are injected onto a wider-bore column, and the separated components are collected as they elute from the system.

Instrumentation & Consumables:

  • Gas chromatograph equipped with a preparative-scale injector, column, and fraction collector.

  • Column: A non-polar stationary phase is suitable, such as one based on dimethylpolysiloxane. The Kovats retention index for this compound on a standard non-polar phase is around 550.[5]

  • Carrier Gas: Helium or Nitrogen, high purity.

  • Collection traps (can be cooled with liquid nitrogen or a cryo-cooler).

  • Syringe for injection.

Procedure:

  • Method Development: First, develop an analytical method to achieve baseline separation of this compound from its closest-eluting impurity. Optimize the temperature program and carrier gas flow rate.

  • System Preparation: Install the preparative column and configure the fraction collector. Set the detector to a non-destructive mode if possible, or use a post-column splitter where a small portion of the eluent goes to a destructive detector (like an FID) and the majority goes to the collection trap.

  • Injection: Inject a small volume of the enriched product from the fractional distillation (e.g., 50-100 µL, depending on the system's capacity). Overloading the column will lead to poor separation.

  • Elution and Collection: Monitor the chromatogram in real-time. As the peak corresponding to this compound begins to elute, activate the fraction collector to direct the flow into a cooled trap.

  • Deactivate the collector as soon as the peak has fully eluted to avoid collecting the subsequent impurity.

  • Pooling Fractions: Repeat the injection and collection cycle as needed to obtain the desired quantity of ultra-pure material. The collected fractions can be pooled.

  • Purity Verification: Analyze a small aliquot of the collected product using a high-resolution analytical GC method to confirm its purity.

Safety and Handling

This compound is a highly flammable liquid and vapor.[8][9] All purification steps must be performed in a well-ventilated fume hood, away from sources of ignition.[8][10] Wear appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coat, and chemical-resistant gloves. Ground and bond all equipment during transfers to prevent static discharge.[9][10]

References

  • Stenutz, R. (n.d.). This compound.
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  • LookChem. (n.d.). 1,1,2-TRIMETHYL CYCLOPROPANE 4127-45-1 wiki.
  • Cheméo. (n.d.). Chemical Properties of Cyclopropane, 1,1,2-trimethyl- (CAS 4127-45-1).
  • Airgas. (n.d.). Safety Data Sheet: Cyclopropane.
  • Bartleson, J. D., et al. (1944). The Preparation and Identification of Alkylcyclopropanes: this compound and 1,2-Dimethyl-3-ethylcyclopropane. Journal of the American Chemical Society.
  • NIST. (n.d.). Cyclopropane, 1,1,2-trimethyl- Phase change data.
  • Kelso, R. G., et al. (n.d.). The Synthesis and Properties of this compound. Journal of the American Chemical Society.
  • Organic Syntheses. (n.d.). trans 1,2-Bis-(hydroxymethyl)cyclopropane.
  • Gilbert, J. C., & Martin, S. F. (2016). Experimental Organic Chemistry: A Miniscale and Microscale Approach. Cengage Learning.
  • NIST. (n.d.). Cyclopropane, 1,1,2-trimethyl- Gas Chromatography.
  • ACS Publications. (n.d.). The Synthesis and Properties of this compound.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 25022262, (2S)-1,1,2-trimethylcyclopropane.
  • Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development.
  • Global Substance Registration System. (n.d.). This compound.
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  • SpectraBase. (n.d.). This compound [1H NMR].

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GC-MS Analysis of 1,1,2-Trimethylcyclopropane: A Comprehensive Protocol for Identification and Quantification

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Scientists

Abstract

This application note provides a detailed and robust methodology for the analysis of 1,1,2-trimethylcyclopropane (CAS: 4127-45-1), a volatile organic compound (VOC), using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol is designed for researchers, quality control analysts, and drug development professionals who require a reliable method for the identification and potential quantification of this and similar volatile cyclopropane derivatives. We will delve into the causality behind instrumental parameter selection, sample preparation strategies, and data interpretation, ensuring a self-validating and scientifically sound workflow.

Introduction and Scientific Context

This compound is a saturated cyclic hydrocarbon with the molecular formula C₆H₁₂ and a molecular weight of 84.16 g/mol .[1][2][3] As a volatile, low-molecular-weight alkane, its analysis is pertinent in various fields, including petrochemical analysis, environmental monitoring for specific contaminants, and as a potential impurity or intermediate in specialty chemical synthesis.

The inherent volatility and non-polar nature of this compound make Gas Chromatography (GC) the ideal separation technique. When coupled with Mass Spectrometry (MS), it provides a powerful analytical tool capable of unequivocal identification based on both chromatographic retention time and the compound's unique mass fragmentation pattern.[4][5][6] This guide establishes a comprehensive GC-MS protocol, from sample handling to final data analysis, grounded in established analytical principles.

Principle of the Method: The Synergy of GC and MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that leverages the exceptional separation capability of GC with the sensitive and specific detection power of MS.

  • Gas Chromatography (GC): The sample, once vaporized in a heated injector, is carried by an inert gas (e.g., Helium) through a capillary column. The column's inner surface is coated with a stationary phase. Compound separation is achieved based on differential partitioning between the mobile gas phase and the stationary phase, which is primarily governed by the analyte's boiling point and its affinity for the stationary phase. Non-polar compounds like this compound are best resolved on non-polar or low-polarity columns.[7]

  • Mass Spectrometry (MS): As the separated compounds elute from the GC column, they enter the MS ion source. Here, they are bombarded with high-energy electrons (typically 70 eV in Electron Ionization mode), causing the molecule to lose an electron and form a positively charged molecular ion (M⁺).[8] This molecular ion is energetically unstable and breaks apart into smaller, characteristic fragment ions.[9][10] These ions are then separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z), allowing for structural elucidation and definitive identification.

Materials and Instrumentation

Reagents and Standards
  • This compound standard (≥95% purity)

  • High-purity, volatile organic solvent (e.g., Hexane, Dichloromethane)[4][7]

  • Helium (carrier gas), ultra-high purity (99.999%)

Instrumentation
  • Gas Chromatograph equipped with a split/splitless injector and a mass selective detector (GC-MS).

  • Autosampler for precision and reproducibility.

  • Capillary Column: A non-polar column is essential for this analysis. A DB-5, HP-5ms, or equivalent 5% Phenyl-Methylpolysiloxane column (30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended.[7][11]

Detailed Experimental Protocol

Part 1: Sample and Standard Preparation

The goal of sample preparation is to create a clean, homogenous sample in a volatile solvent, suitable for injection, and within the linear dynamic range of the instrument.[4][12]

  • Stock Standard Preparation (e.g., 1000 µg/mL):

    • Accurately weigh approximately 10 mg of this compound standard into a 10 mL volumetric flask.

    • Record the exact weight.

    • Dissolve and dilute to the mark with hexane. This high concentration stock should be stored in a sealed vial at 4°C.

  • Working Standard Preparation (e.g., 10 µg/mL):

    • Perform a serial dilution of the stock standard. For example, transfer 100 µL of the 1000 µg/mL stock solution into a 10 mL volumetric flask and dilute to the mark with hexane.

    • This concentration is a good starting point, aiming for an on-column amount of approximately 10 ng with a 1 µL injection.[7]

  • Sample Preparation:

    • Liquid Samples: If the analyte is in a liquid matrix, dilute it with hexane to an expected concentration within the instrument's calibration range.

    • Solid Samples: For solid matrices, an extraction step is necessary. Dissolve a known weight of the sample in a suitable volatile solvent.[12]

    • Filtration/Centrifugation: Ensure all final samples and standards are free from particulate matter by passing them through a 0.22 µm filter or by centrifuging them prior to transferring to a GC vial.[7][12] This prevents blockage of the injection syringe and contamination of the injector liner.

Expert Note: For samples with complex, non-volatile matrices (e.g., biological fluids, soil), Headspace Analysis is a superior technique. It involves heating the sample in a sealed vial to allow volatile compounds to partition into the headspace gas, which is then injected, effectively isolating the analyte without introducing non-volatile interferences.[4][12]

Part 2: GC-MS Instrument Configuration and Analysis

The following parameters are a robust starting point and should be optimized for your specific instrumentation.

Parameter Recommended Setting Rationale
GC System
Injector TypeSplit/SplitlessAllows for analysis of both high and low concentration samples.
Injector Temp.250 °CEnsures rapid and complete vaporization of the analyte and solvent.[5]
Injection ModeSplit (e.g., 50:1)Prevents column overloading and ensures sharp chromatographic peaks. A lower split ratio or splitless injection can be used for trace analysis.
Injection Volume1 µLStandard volume for capillary GC.
Carrier GasHeliumInert and provides good chromatographic efficiency.
Flow Rate1.0 mL/min (Constant Flow)Ensures reproducible retention times and optimal column performance.[8]
GC Oven Program
Initial Temp.40 °CA low starting temperature is crucial for trapping and focusing volatile analytes at the head of the column.
Initial Hold2 min
Ramp Rate5 °C/min to 150 °CA slow ramp rate enhances the separation of early-eluting volatile compounds.[8]
Final Hold2 minEnsures all components have eluted from the column.
MS System
Ion SourceElectron Ionization (EI)Standard ionization technique for creating reproducible fragmentation patterns for library matching.
Ionization Energy70 eVThe universal standard for EI, allowing for direct comparison to NIST and other spectral libraries.[8]
Ion Source Temp.230 °CPrevents condensation of analytes in the source.
Quadrupole Temp.150 °CEnsures mass stability.
Transfer Line Temp.280 °CMust be high enough to prevent condensation of compounds as they elute from the GC column.[8]
Scan ModeFull ScanUsed for identification and qualitative analysis.
Mass Rangem/z 35 - 300Captures the molecular ion and all significant fragment ions of the target analyte.

Data Analysis and Expected Results

Compound Identification

The primary identification of this compound is confirmed by a combination of two factors:

  • Retention Time (RT): The compound should elute at a consistent RT under the specified conditions.

  • Mass Spectrum: The acquired mass spectrum for the chromatographic peak must match the reference spectrum from an authoritative database, such as the NIST Mass Spectral Library.[1][5]

Expected Mass Spectrum and Fragmentation

The electron ionization mass spectrum of this compound is distinctive. The molecular ion (M⁺) is observed at m/z 84 , corresponding to its molecular weight.[1][13] The fragmentation pattern is characteristic of small cycloalkanes and branched alkanes, involving the loss of methyl (CH₃) and ethyl (C₂H₅) radicals.

Mass-to-Charge (m/z) Relative Intensity Probable Fragment Identity Causality of Fragmentation
84Moderate[C₆H₁₂]⁺Molecular Ion (M⁺)
69High[C₅H₉]⁺Loss of a methyl radical (-CH₃) from the molecular ion. This is a common and favorable fragmentation for methylated compounds.
56High[C₄H₈]⁺Ring opening followed by cleavage, a common pathway for cyclopropanes.
43Moderate[C₃H₇]⁺Propyl cation, a stable secondary carbocation.
41High (Often Base Peak)[C₃H₅]⁺Allyl cation, a very stable carbocation due to resonance.

Data sourced and interpreted from the NIST Chemistry WebBook.[1][14]

Experimental Workflow Visualization

The following diagram illustrates the complete analytical workflow from sample acquisition to final data interpretation.

GCMS_Workflow GC-MS Analysis Workflow for this compound cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection (Liquid or Solid Matrix) Dilution Dilution with Hexane or Headspace Preparation Sample->Dilution Vial Transfer to 2 mL GC Vial Dilution->Vial Injector GC Injection (250°C, Split Mode) Vial->Injector Column Separation on Non-Polar Column Injector->Column Ionization EI Ionization (70 eV) Column->Ionization Analysis Mass Analysis (Quadrupole) Ionization->Analysis Detector Detection Analysis->Detector Processing Chromatogram & Spectrum Generation Detector->Processing LibrarySearch NIST Library Comparison Processing->LibrarySearch Report Identification & Quantification Report LibrarySearch->Report

Caption: Workflow for GC-MS analysis of this compound.

Method Validation for Quantitative Analysis

While this note focuses on identification, this method can be fully validated for quantitative purposes according to ICH or other relevant guidelines.[11][15] Key validation parameters to assess include:

  • Linearity: Analyze a series of calibration standards (e.g., 0.5 - 50 µg/mL) to demonstrate a linear relationship between concentration and instrument response.

  • Sensitivity: Determine the Limit of Detection (LOD) and Limit of Quantification (LOQ).

  • Accuracy & Precision: Evaluate by analyzing replicate preparations of spiked samples at multiple concentration levels.[5][6]

Conclusion

The GC-MS method detailed in this application note provides a selective, robust, and reliable protocol for the analysis of this compound. The use of a non-polar capillary column ensures efficient chromatographic separation, while electron ionization mass spectrometry offers definitive confirmation through characteristic fragmentation patterns. This protocol serves as a strong foundation for both qualitative identification in research settings and for the development of fully validated quantitative methods in regulated environments.

References

  • SCION Instruments. (n.d.). Sample preparation GC-MS.
  • Hawach Scientific. (2024). Common Sample Preparation Techniques for GC-MS Analysis.
  • University of Maryland. (n.d.). Sample Preparation Guidelines for GC-MS.
  • Organomation. (n.d.). Preparing Samples for GC-MS/MS Analysis.
  • Valente, S., et al. (2020). Validation of a LLME/GC-MS Methodology for Quantification of Volatile Compounds in Fermented Beverages. Molecules, 25(3), 621.
  • Jankovska, D., et al. (2023). Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. Pharmaceuticals, 16(4), 520.
  • Kim, H., et al. (2023). A Novel Sample Preparation Method for GC-MS Analysis of Volatile Organic Compounds in Whole Blood for Veterinary Use. Metabolites, 13(11), 1121.
  • NIST. (n.d.). Cyclopropane, 1,1,2-trimethyl-. In NIST Chemistry WebBook.
  • NIST. (n.d.). Cyclopropane, 1,1,2-trimethyl-. In NIST Chemistry WebBook.
  • Shrestha, B. (2015). Validation of a Method for the Analysis of Volatile Organic Compounds in Water. CORE.
  • Valente, S., et al. (2020). Validation of a LLME/GC-MS Methodology for Quantification of Volatile Compounds in Fermented Beverages. PubMed.
  • Al-Mudhafar, M. J. (2024). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. International Journal of Drug Delivery Technology, 14(1), 1-6.
  • Restek Corporation. (n.d.). Cyclopropane: CAS # 75-19-4 Compound Information and Applications for GC.
  • NIST. (n.d.). Cyclopropane, 1,1,2-trimethyl-. In NIST Chemistry WebBook.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • NIST. (n.d.). Cyclopropane, 1,1,2-trimethyl-. In NIST Chemistry WebBook.
  • NIST. (n.d.). Cyclopropane, 1,1,2-trimethyl-. In NIST Chemistry WebBook.
  • Mol-Instincts. (n.d.). 1,1,2-TRIMETHYL CYCLOPROPANE 4127-45-1 wiki.
  • Université du Luxembourg. (n.d.). This compound (C6H12). PubChemLite.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • Restek Corporation. (n.d.). Cyclopropane: CAS # 75-19-4 Compound Information and Applications.
  • NIST. (n.d.). Cyclopropane, 1,1,2-trimethyl- Gas Chromatography. In NIST Chemistry WebBook.
  • Schneider, E. L., et al. (1966). Gas-liquid chromatographic analysis of cyclopropene fatty acids. Lipids, 1(1), 10-5.
  • Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide.
  • Molbase. (n.d.). Cyclopropane, 1,1,2-trimethyl-.
  • ResearchGate. (n.d.). Gas chromatographic enantiomers separation of cyclopropanes.
  • Sas, A. M., et al. (2020). Comparison of volatile trapping techniques for the comprehensive analysis of food flavourings by Gas Chromatography-Mass Spectrometry. WUR eDepot.
  • Wikipedia. (n.d.). Fragmentation (mass spectrometry).
  • Doc Brown's Chemistry. (n.d.). Mass spectrum of cyclopentane fragmentation pattern.
  • NIST. (n.d.). Cyclopropane, 1,1,2-trimethyl- Phase change data. In NIST Chemistry WebBook.
  • Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC.

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Application Note: A Detailed Guide to the NMR Spectroscopy of 1,1,2-Trimethylcyclopropane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the theory and application of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of 1,1,2-trimethylcyclopropane. The unique electronic environment of the cyclopropane ring imparts characteristic features in both ¹H and ¹³C NMR spectra, including distinctive upfield chemical shifts and specific coupling constant patterns. This document provides a foundational understanding of these phenomena, detailed protocols for one-dimensional (1D) and two-dimensional (2D) NMR experiments, and a framework for the interpretation of the resulting spectral data. Advanced techniques such as COSY and NOESY are discussed for the unambiguous assignment of stereochemistry. This guide is intended to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development who encounter cyclopropane-containing molecules.

Introduction: The Unique NMR Signature of the Cyclopropane Ring

The three-membered ring of cyclopropane is characterized by significant ring strain, which leads to a unique hybridization of the carbon atoms, often described as being between sp² and sp³. This rehybridization and the associated ring current effects result in a pronounced magnetic anisotropy.[1] Consequently, the protons and carbons of the cyclopropane ring experience significant shielding, causing their signals to appear at unusually high fields (low ppm values) in the NMR spectrum.[1][2][3] For instance, the protons of unsubstituted cyclopropane resonate at approximately 0.22 ppm, a region typically devoid of signals for other saturated hydrocarbons.[1][3] Similarly, the carbon atoms of cyclopropane resonate at around -2.7 ppm.[4]

The substitution pattern on the cyclopropane ring, as in this compound, further influences the chemical shifts and introduces complex spin-spin coupling patterns. A thorough analysis of these parameters is essential for the complete structural and stereochemical characterization of the molecule.

Molecular Structure and Stereochemistry of this compound

This compound (CAS No: 4127-45-1, Molecular Formula: C₆H₁₂) possesses a chiral center at the C2 carbon, and the geminal methyl groups at C1 are diastereotopic.[5][6] This stereochemical complexity gives rise to a rich and informative NMR spectrum.

Caption: Molecular structure of this compound.

Analysis of 1D NMR Spectra

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the methyl protons and the cyclopropyl ring protons. The upfield chemical shifts of the ring protons are a hallmark of the cyclopropane moiety.

Table 1: Expected ¹H NMR Chemical Shifts and Coupling Constants for this compound

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityExpected Coupling Constants (J, Hz)
H on C2~0.3 - 0.8mJ_vic (cis), J_vic (trans)
H on C3 (cis to C2-CH₃)~0.1 - 0.5mJ_gem, J_vic (cis), J_vic (trans)
H on C3 (trans to C2-CH₃)~-0.2 - 0.2mJ_gem, J_vic (cis), J_vic (trans)
gem-CH₃ at C1~0.9 - 1.2s-
CH₃ at C2~0.8 - 1.1dJ_vic

Note: These are representative values based on typical spectra of substituted cyclopropanes. Actual values may vary depending on the solvent and experimental conditions.

The coupling constants (J-values) between the cyclopropyl protons are highly dependent on their stereochemical relationship:

  • J_gem (geminal coupling) is typically between -4 and -9 Hz.

  • J_vic (cis) (vicinal coupling) is generally larger, in the range of 7 to 12 Hz.[7]

  • J_vic (trans) (vicinal coupling) is smaller, typically between 4 and 8 Hz.[7]

This difference in cis and trans coupling constants is a powerful tool for assigning the relative stereochemistry of the substituents on the cyclopropane ring.[8]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound will also exhibit characteristic upfield shifts for the cyclopropyl carbons.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentExpected Chemical Shift (δ, ppm)
C1~15 - 25
C2~10 - 20
C3~5 - 15
gem-CH₃ at C1~20 - 30
CH₃ at C2~15 - 25

Note: These are representative values based on typical spectra of substituted cyclopropanes.

Advanced 2D NMR Techniques for Unambiguous Assignment

For complex molecules like this compound, 1D NMR spectra can have overlapping signals, making unambiguous assignment challenging. Two-dimensional (2D) NMR experiments are invaluable for resolving these ambiguities.

COSY (Correlation Spectroscopy)

The ¹H-¹H COSY experiment identifies protons that are spin-spin coupled. Cross-peaks in the COSY spectrum connect the signals of coupled protons, allowing for the tracing of the proton connectivity throughout the molecule. For this compound, COSY is essential for:

  • Correlating the C2 proton with the C3 protons.

  • Correlating the C2 proton with the protons of the C2-methyl group.

  • Confirming the geminal relationship between the two C3 protons.

Caption: Key NOESY correlations for stereochemical assignment.

Experimental Protocols

Sample Preparation
  • Compound: this compound.

  • Solvent: Deuterated chloroform (CDCl₃) is a common choice. For quantitative analysis, ensure the solvent contains a known internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).

  • Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.

  • Purity: Ensure the sample is free of paramagnetic impurities, which can cause significant line broadening.

1D NMR Data Acquisition
  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

  • ¹H NMR:

    • Pulse Sequence: Standard single-pulse sequence.

    • Spectral Width: Approximately 12-15 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16 scans for a sufficiently concentrated sample.

  • ¹³C NMR:

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: Approximately 200-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 128-1024 scans, depending on the sample concentration.

2D NMR Data Acquisition
  • COSY:

    • Pulse Sequence: cosygpmfqf or similar gradient-enhanced sequence.

    • Data Points: 1024-2048 points in the direct dimension (F2) and 256-512 increments in the indirect dimension (F1).

    • Number of Scans: 2-8 scans per increment.

  • NOESY:

    • Pulse Sequence: noesygpph or similar gradient-enhanced sequence.

    • Mixing Time: For a small molecule like this, a mixing time of 500-800 ms is a good starting point.

    • Data Points: Similar to COSY.

    • Number of Scans: 8-16 scans per increment.

Data Processing and Interpretation Workflow

NMR_Workflow A Acquire 1D ¹H and ¹³C Spectra B Process 1D Spectra (FT, Phasing, Baseline Correction) A->B C Assign ¹H Spectrum (Chemical Shift, Integration, Multiplicity) B->C D Acquire 2D Spectra (COSY, HSQC, HMBC, NOESY) C->D E Process 2D Spectra D->E F Assign ¹³C Spectrum using HSQC and HMBC E->F G Confirm Connectivity with COSY E->G H Determine Stereochemistry with NOESY E->H I Final Structure Elucidation F->I G->I H->I

Caption: A systematic workflow for the NMR analysis of this compound.

Conclusion

The NMR spectroscopy of this compound provides a wealth of structural information. The characteristic upfield chemical shifts of the cyclopropyl moiety serve as a clear diagnostic feature. A detailed analysis of coupling constants in the ¹H NMR spectrum, in conjunction with advanced 2D NMR techniques like COSY and NOESY, allows for the complete and unambiguous assignment of the molecule's constitution and relative stereochemistry. The protocols and guidelines presented in this application note offer a robust framework for the analysis of this and other substituted cyclopropane compounds, which are of significant interest in various fields of chemistry.

References

  • Hutton, H. M., & Schaefer, T. (1963). PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES. Canadian Journal of Chemistry, 41(3), 684-689. [Link]
  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclopropane. [Link]
  • Hutton, H. M., & Schaefer, T. (1963). PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES. Canadian Science Publishing. [Link]
  • ResearchGate. (2025). PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES. [Link]
  • ResearchGate. (2025). CORRELATIONS OF PROTON COUPLING CONSTANTS IN THE CYCLOPROPANE RING WITH ELECTRONEGATIVITY: CONSIDERATION OF THE PROTON RESONANCE SPECTRUM OF CYCLOPROPYLLITHIUM. [Link]
  • SpectraBase. (n.d.). This compound - Optional[13C NMR] - Chemical Shifts. [Link]
  • Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of organic chemistry, 78(4), 1504–1507. [Link]
  • Doc Brown's Chemistry. (n.d.). cyclopropane low high resolution H-1 proton nmr spectrum. [Link]
  • ResearchGate. (n.d.). 1H-Chemical Shifts and Selected 1H,1H-Coupling Constants. [Link]
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000906). [Link]
  • YouTube. (2020, November 12). Coupling Constant in Cyclopropanes and Alkenes. [Link]
  • PubMed. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. [Link]
  • SpectraBase. (n.d.). This compound - Optional[1H NMR] - Chemical Shifts. [Link]
  • PubChem. (n.d.). This compound. [Link]
  • Longdom Publishing. (n.d.). Stereochemical Analysis Using Two-Dimensional 2D-NMR COSY Techniques. [Link]
  • Chemistry LibreTexts. (2024, December 18). 7.3: Two Dimensional Homonuclear NMR Spectroscopy. [Link]
  • PubChem. (n.d.). Cyclopropane, 1,2,3-trimethyl-. [Link]
  • Slideshare. (n.d.). Cosy,nosy. [Link]
  • NIST WebBook. (n.d.). Cyclopropane, 1,1,2-trimethyl-. [Link]
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
  • YouTube. (2022, December 7).
  • Scribd. (n.d.). 2D NMR Techniques: COSY, NOESY, HETCOR. [Link]

Sources

Application Note: High-Efficiency Chiral Resolution of 1,1,2-Trimethylcyclopropane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details field-proven methodologies for the chiral resolution of 1,1,2-trimethylcyclopropane, a critical building block in pharmaceutical and materials science. Direct resolution of this non-functionalized alkane is challenging; therefore, this note focuses on practical, multi-step strategies involving resolution of functionalized precursors. We provide in-depth protocols for classical diastereomeric crystallization, enzymatic kinetic resolution, and direct chromatographic separation on chiral stationary phases. Each section explains the underlying scientific principles, offers step-by-step protocols, and presents data to guide researchers in selecting and optimizing the most suitable method for their specific application.

Introduction: The Significance of Chiral Cyclopropanes

The cyclopropane ring is a prevalent motif in a wide array of biologically active molecules and advanced materials. Its rigid, strained structure imparts unique conformational constraints and metabolic stability, making it a valuable component in drug design. Chiral cyclopropanes, such as the enantiomers of this compound derivatives, are crucial chiral building blocks for synthesizing complex molecules, including cilastatin (a dehydropeptidase I inhibitor) and various pyrethroid-based insecticides.[1]

The primary challenge in resolving this compound lies in its lack of functional groups, which precludes direct application of many classical resolution techniques.[2] Consequently, a practical approach involves the resolution of a functionalized precursor, such as a cyclopropanecarboxylic acid or a cyclopropanol, which can later be converted to the target alkane if necessary. This application note will explore the most effective strategies for resolving these key precursors.

Strategy 1: Classical Resolution via Diastereomeric Salt Crystallization

Classical resolution remains a robust and scalable method for obtaining enantiopure compounds. The strategy relies on converting a racemic mixture of a functionalized cyclopropane derivative (e.g., a carboxylic acid) into a pair of diastereomers by reacting it with an enantiopure resolving agent (e.g., a chiral amine).[3][4] Because diastereomers possess different physical properties, such as solubility, they can be separated by fractional crystallization.[3]

Causality of Method Selection: The success of this technique hinges on the formation of a stable, well-defined crystalline salt and a significant difference in solubility between the two diastereomeric salts in a given solvent system. The choice of resolving agent is critical and is often determined empirically by screening a variety of chiral acids or bases.[5]

Protocol: Resolution of Racemic 2,2,3,3-tetramethylcyclopropane-1-carboxylic acid (as an analogue)

This protocol is adapted for a common cyclopropane derivative and illustrates the general principles applicable to resolving precursors of this compound.

  • Salt Formation:

    • In a suitable flask, dissolve 1.0 equivalent of the racemic cyclopropanecarboxylic acid in methanol.

    • Add 0.5 equivalents of an enantiopure chiral amine resolving agent (e.g., (R)-(-)-1-phenylethylamine). The use of a half-equivalent of the resolving agent can sometimes improve resolution efficiency.[6]

    • Stir the solution at room temperature for 1-2 hours to ensure complete salt formation.

  • Fractional Crystallization:

    • Slowly add a less polar co-solvent (e.g., ethyl acetate or toluene) until turbidity is observed.

    • Gently heat the mixture until a clear solution is reformed.

    • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath or refrigerator (4°C) for several hours to overnight to induce crystallization.

    • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent. This first crop of crystals will be enriched in one diastereomer.

  • Liberation of the Enantiopure Acid:

    • Suspend the collected diastereomeric salt in water.

    • Acidify the mixture with a strong acid (e.g., 2M HCl) to a pH of ~1-2.

    • Extract the liberated enantiopure carboxylic acid into an organic solvent (e.g., diethyl ether or dichloromethane).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the enantiomerically enriched acid.

  • Analysis:

    • Determine the enantiomeric excess (ee) of the product using chiral HPLC or by converting the acid to a methyl ester and analyzing by chiral GC.

dot

G cluster_0 Diastereomeric Salt Formation cluster_1 Separation cluster_2 Liberation racemic_acid Racemic Cyclopropane Carboxylic Acid mixture Diastereomeric Salt Mixture racemic_acid->mixture resolving_agent Enantiopure Chiral Amine resolving_agent->mixture crystallization Fractional Crystallization mixture->crystallization salt_A Enriched Diastereomeric Salt (Solid) crystallization->salt_A salt_B Other Diastereomer (in Mother Liquor) crystallization->salt_B acidification Acidification (e.g., HCl) salt_A->acidification extraction Organic Extraction acidification->extraction enantio_acid Enantiopure Carboxylic Acid extraction->enantio_acid

Caption: Workflow for Classical Resolution.

Strategy 2: Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a highly selective method that utilizes enzymes, typically lipases or esterases, to preferentially catalyze a reaction on one enantiomer of a racemic mixture.[7] For cyclopropane derivatives, this often involves the hydrolysis of a racemic ester. The enzyme selectively hydrolyzes one ester enantiomer to the corresponding carboxylic acid, leaving the other enantiomer unreacted.[1]

Causality of Method Selection: This method's success is governed by the enzyme's enantioselectivity (expressed as the E-value). A high E-value indicates a large difference in reaction rates between the two enantiomers, leading to high enantiomeric purity for both the product (acid) and the unreacted starting material (ester) at approximately 50% conversion. Candida antarctica lipase B (CAL-B) is a particularly effective and versatile enzyme for the hydrolysis of various cyclopropane esters.[1][7]

Protocol: Lipase-Catalyzed Hydrolysis of a Racemic Cyclopropane Ester
  • Reaction Setup:

    • To a flask containing a phosphate buffer solution (pH 7), add the racemic cyclopropylmethyl ester (e.g., 5-40% concentration).[1]

    • Add a suitable organic co-solvent like THF or toluene if needed to improve substrate solubility.[7]

    • Add the lipase (e.g., CAL-B, either immobilized or as a crude powder).

    • Stir the suspension at a controlled temperature (e.g., 25-45°C).[1]

  • Monitoring the Reaction:

    • Monitor the reaction progress by periodically taking small aliquots, extracting them, and analyzing by GC or TLC to determine the conversion percentage.

    • The reaction should be stopped at or near 50% conversion to achieve the optimal balance of yield and enantiomeric excess for both components.

  • Workup and Separation:

    • Once 50% conversion is reached, filter off the enzyme (if immobilized).

    • Adjust the pH of the aqueous phase to >8 with a mild base (e.g., NaHCO₃).

    • Extract the unreacted ester with an organic solvent (e.g., ethyl acetate). This fraction contains one enantiomer of the ester.

    • Acidify the remaining aqueous phase to pH <2 with a strong acid (e.g., 2M HCl).

    • Extract the resulting carboxylic acid with an organic solvent. This fraction contains the other enantiomer as the acid.

  • Purification and Analysis:

    • Dry and concentrate both organic fractions separately to yield the resolved ester and acid.

    • Determine the enantiomeric excess of each fraction using chiral HPLC or GC.

EnzymeSubstrateTypical ee (Product)Typical ee (Substrate)Reference
Candida antarctica Lipase B (CAL-B)Racemic cyclopropane acetates>98%>98% (at 50% conversion)[7]
Mucor miehei LipaseRacemic cyclopropane acetatesModerateModerate[7]

dot

G cluster_0 Separation via Extraction racemic_ester Racemic Cyclopropane Ester (R/S) reaction Kinetic Resolution (Stop at ~50% conversion) racemic_ester->reaction enzyme Lipase (e.g., CAL-B) + H₂O, pH 7 Buffer enzyme->reaction ester_S Unreacted Ester (S) reaction->ester_S  Basic Workup  (Extraction) acid_R Hydrolyzed Acid (R) reaction->acid_R  Acidic Workup  (Extraction)

Caption: Workflow for Enzymatic Kinetic Resolution.

Strategy 3: Chiral Chromatography

Direct separation of enantiomers using chiral chromatography is a powerful analytical and preparative technique. It relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For small, non-polar molecules like cyclopropanes, gas chromatography (GC) with a modified cyclodextrin-based CSP is often the method of choice.[2][8] High-performance liquid chromatography (HPLC) with polysaccharide-based CSPs can also be effective, especially for functionalized derivatives.[9]

Causality of Method Selection: The separation mechanism is based on the transient formation of diastereomeric complexes between the enantiomers and the chiral selector of the CSP.[10] For cyclodextrins, this involves the inclusion of the analyte (or a part of it) into the chiral cavity.[8] The "fit" and interactions (e.g., van der Waals forces) differ for each enantiomer, enabling separation.[2]

Protocol: Analytical Chiral Gas Chromatography (GC)
  • Column Selection:

    • Select a capillary column with a cyclodextrin-based CSP. Permethylated or trifluoroacetylated β-cyclodextrin phases are often effective for separating non-functionalized hydrocarbons and their derivatives.[10][11]

  • Instrument Setup:

    • Injector: Use a split/splitless injector. Set the temperature high enough to ensure rapid volatilization of the sample (e.g., 200-250°C).

    • Carrier Gas: Use high-purity helium or hydrogen at a constant flow or pressure.

    • Oven Program: Start at a low temperature (e.g., 40-60°C) and apply a slow temperature ramp (e.g., 1-5°C/min) to an appropriate final temperature. Isothermal conditions can also be used if a ramp is not necessary.

    • Detector: A Flame Ionization Detector (FID) is suitable due to its high sensitivity for hydrocarbons.[11]

  • Sample Preparation and Injection:

    • Dissolve a small amount of the racemic this compound (or its derivative) in a volatile solvent (e.g., pentane or hexane).

    • Inject a small volume (e.g., 1 µL) into the GC.

  • Data Analysis:

    • Identify the two peaks corresponding to the separated enantiomers.

    • Calculate the enantiomeric excess (ee%) using the peak areas (A1 and A2): ee% = |(A1 - A2) / (A1 + A2)| * 100

CSP Type (GC)Analyte TypeKey InteractionReference
Modified β-CyclodextrinsSmall alkanes, halogenated compoundsInclusion complexes, van der Waals forces[2][11]
Chirasil-ValDerivatized amino acids, aminesHydrogen bonding, dipole-dipole[8]

G racemic_mix Racemic Sample in Volatile Solvent injector GC Injector (Vaporization) racemic_mix->injector column Chiral Capillary Column (e.g., Cyclodextrin CSP) injector->column separation Differential Interaction with CSP column->separation detector Detector (FID) separation->detector chromatogram Chromatogram (Two Separated Peaks) detector->chromatogram

Sources

Application Notes and Protocols: Simmons-Smith Reaction for 1,1,2-Trimethylcyclopropane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide to the Simmons-Smith reaction for the stereospecific synthesis of 1,1,2-trimethylcyclopropane from 2-methyl-2-butene. It delves into the mechanistic intricacies of the reaction, offers a detailed experimental protocol utilizing the highly efficient Furukawa modification, and outlines essential safety procedures for handling the requisite hazardous reagents. This guide is intended for researchers, scientists, and professionals in drug development who require a robust and reliable method for cyclopropane ring formation.

Introduction: The Significance of Cyclopropanation

The cyclopropane motif is a crucial structural component in a wide array of biologically active natural products and pharmaceutical agents.[1][2] Its unique steric and electronic properties impart significant effects on molecular conformation and reactivity. The Simmons-Smith reaction stands as a cornerstone in organic synthesis for the creation of these three-membered rings from alkenes.[3] This reaction is renowned for its stereospecificity, ensuring that the geometry of the starting alkene is preserved in the cyclopropane product.[4][5]

This application note specifically focuses on the synthesis of this compound via the cyclopropanation of 2-methyl-2-butene. We will explore the Furukawa modification of the Simmons-Smith reaction, which employs diethylzinc (Et₂Zn) and diiodomethane (CH₂I₂).[1][2] This modification often leads to higher yields and enhanced reactivity compared to the traditional zinc-copper couple.[3]

Mechanistic Insights: The "Butterfly" Transition State

The Simmons-Smith reaction proceeds through a concerted mechanism involving an organozinc carbenoid intermediate.[6] The key steps are:

  • Formation of the Organozinc Carbenoid: In the Furukawa modification, diethylzinc reacts with diiodomethane to form the active cyclopropanating agent, (iodomethyl)zinc iodide (ICH₂ZnI) or a related species.[1][2]

  • Concerted Cycloaddition: The organozinc carbenoid then reacts with the alkene, in this case, 2-methyl-2-butene. The reaction proceeds through a three-centered "butterfly-type" transition state where both new carbon-carbon bonds are formed simultaneously.[6] This concerted nature is responsible for the reaction's high degree of stereospecificity.[4] The methylene group is delivered to the same face of the double bond, resulting in a syn-addition.[4]

Simmons-Smith Mechanism cluster_0 Step 1: Carbenoid Formation cluster_1 Step 2: Cyclopropanation Et2Zn Et₂Zn Carbenoid ICH₂ZnI + EtI Et2Zn->Carbenoid + CH₂I₂ CH2I2 CH₂I₂ Butterfly Butterfly Transition State Alkene 2-Methyl-2-butene Alkene->Butterfly + ICH₂ZnI Product This compound Butterfly->Product

Caption: Reaction mechanism of the Simmons-Smith reaction.

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound from 2-methyl-2-butene using the Furukawa modification of the Simmons-Smith reaction.

Reagents and Materials
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityPuritySupplier
Diethylzinc (1.0 M in hexanes)Et₂Zn123.5110 mL98%Sigma-Aldrich
DiiodomethaneCH₂I₂267.8426.8 g (9.6 mL)99%Acros Organics
2-Methyl-2-buteneC₅H₁₀70.137.0 g (10.6 mL)99%Alfa Aesar
Dichloromethane (DCM), anhydrousCH₂Cl₂84.93200 mL≥99.8%Fisher Scientific
Saturated aq. Ammonium ChlorideNH₄Cl53.49100 mLN/ALabChem
Saturated aq. Sodium BicarbonateNaHCO₃84.01100 mLN/AJ.T. Baker
Anhydrous Magnesium SulfateMgSO₄120.37As neededN/AEMD Millipore
Step-by-Step Procedure
  • Reaction Setup: Assemble a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a nitrogen inlet, and a condenser. Flame-dry the glassware under a stream of nitrogen and allow it to cool to room temperature.

  • Reagent Addition: Charge the flask with anhydrous dichloromethane (100 mL). Add the 2-methyl-2-butene (7.0 g, 100 mmol).

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Addition of Diethylzinc: Slowly add the diethylzinc solution (110 mL of 1.0 M solution in hexanes, 110 mmol) to the stirred reaction mixture via the dropping funnel over a period of 30 minutes. Maintain the temperature below 5 °C.

  • Addition of Diiodomethane: In a separate flask, dissolve diiodomethane (26.8 g, 100 mmol) in anhydrous dichloromethane (100 mL). Add this solution to the reaction mixture via the dropping funnel over a period of 1 hour, keeping the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (100 mL) at 0 °C. A white precipitate of zinc salts will form.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (100 mL) and brine (100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator.

  • Purification: Purify the crude product by fractional distillation to obtain this compound.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Assemble and flame-dry glassware B Charge with DCM and 2-methyl-2-butene A->B C Cool to 0 °C B->C D Add Diethylzinc solution C->D E Add Diiodomethane solution D->E F Warm to RT and stir for 12h E->F G Quench with aq. NH₄Cl F->G H Wash with aq. NaHCO₃ and brine G->H I Dry over MgSO₄ and concentrate H->I J Fractional Distillation I->J

Caption: Experimental workflow for the synthesis.

Product Characterization

The final product, this compound, should be a colorless, volatile liquid. Characterization can be performed using standard analytical techniques.

Analytical TechniqueExpected Results
¹H NMR (CDCl₃, 400 MHz)Complex multiplets in the upfield region characteristic of cyclopropyl protons.
¹³C NMR (CDCl₃, 100 MHz)Signals corresponding to the three distinct methyl groups and the two quaternary cyclopropyl carbons.
GC-MS A single major peak with a mass-to-charge ratio (m/z) corresponding to the molecular ion of this compound (C₆H₁₂).

Safety Precautions: Handling Hazardous Reagents

The Simmons-Smith reaction involves the use of highly hazardous materials. Strict adherence to safety protocols is mandatory.

  • Diethylzinc: Diethylzinc is pyrophoric, meaning it can ignite spontaneously upon contact with air.[7] It also reacts violently with water.[7] All manipulations must be conducted under an inert atmosphere (e.g., nitrogen or argon) using Schlenk techniques or in a glovebox.[8] Wear flame-resistant personal protective equipment.[8]

  • Diiodomethane: Diiodomethane is a dense, volatile, and toxic liquid.[9] It is harmful if swallowed, inhaled, or absorbed through the skin.[10] Handle in a well-ventilated fume hood, and wear appropriate personal protective equipment, including gloves and safety goggles.[10][11]

  • General Precautions: An emergency eyewash and safety shower must be readily accessible.[8] Be prepared for potential exotherms during reagent addition.[9]

Troubleshooting

IssuePossible CauseSolution
Low or No Product Yield Inactive zinc reagent (if using Zn-Cu couple).Activate the zinc with an acid wash followed by treatment with copper(II) sulfate immediately before use.[9]
Presence of moisture.Ensure all glassware is thoroughly dried and use anhydrous solvents. Run the reaction under a strict inert atmosphere.[9]
Formation of Side Products Reaction temperature too high.Maintain the recommended temperature profile during reagent addition.
Impure starting materials.Use high-purity, freshly distilled reagents.

Conclusion

The Simmons-Smith reaction, particularly the Furukawa modification, is a powerful and reliable method for the synthesis of cyclopropanes such as this compound. By understanding the reaction mechanism, adhering to a detailed experimental protocol, and prioritizing safety, researchers can successfully employ this reaction to generate valuable cyclopropane-containing molecules for a variety of applications in chemical synthesis and drug discovery.

References

  • Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules. [Link]
  • The Simmons-Smith Reaction and Cyclopropanation of Alkenes. Organic Chemistry Tutor. [Link]
  • Simmons-Smith Reaction. NROChemistry. [Link]
  • Simmons-Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. PubMed. [Link]
  • How does a Simmons-Smith reaction produce cyclopropanes?. TutorChase. [Link]
  • Simmons–Smith reaction. Wikipedia. [Link]
  • Simmons-Smith Reaction. Organic Chemistry Portal. [Link]
  • Preparation and Applications of Functionalized Organozinc Compounds. Organic Reactions. [Link]
  • Safety data sheet according to 1907/2006/EC. Kern & Sohn. [Link]
  • Diiodomethane Safety D
  • Ch 14: Cyclopropane synthesis. University of Calgary. [Link]
  • Simmons–Smith reaction – cyclopropan
  • Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design.
  • PREPARATION OF SOME ORGANOZINC COMPOUNDS AND THEIR ENANTIOSELECTIVE ADDITION TO ALDEHYDES. A thesis submitted to the University of Pune. [Link]
  • The Simmons-Smith Reaction & Cyclopropan
  • Cyclopropanation of Alkenes. Master Organic Chemistry. [Link]
  • Preparation of a Storable Zinc Carbenoid Species and Its Application in Cyclopropanation, Chain Extension, and[5][8]-Sigmatropic Rearrangement Reactions.
  • Western Carolina University Standard Operating Procedure for the use of Diethyl Zinc. Western Carolina University. [Link]

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Unlocking Reaction Pathways: 1,1,2-Trimethylcyclopropane as a High-Precision Mechanistic Probe

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Diagnostic Power of Strained Ring Systems

In the intricate world of reaction mechanism elucidation, the choice of molecular probes is paramount. An ideal probe should possess a unique structural feature that predictably and diagnostically changes in response to the formation of specific reactive intermediates. 1,1,2-Trimethylcyclopropane and its derivatives have emerged as powerful tools in this regard, offering profound insights into both radical and carbocationic reaction pathways. The inherent ring strain of the cyclopropane moiety (approximately 27.5 kcal/mol) provides a thermodynamic driving force for rapid rearrangement upon the formation of an adjacent reactive center. This predictable rearrangement serves as a molecular "stopwatch" or a "reporter," allowing researchers to deduce the lifetime and nature of fleeting intermediates.

The strategic placement of methyl groups on the cyclopropane ring, as in this compound, serves to modulate the stability of the intermediates and the kinetics of their rearrangement, providing a more nuanced tool compared to the parent cyclopropane system. This application note provides a comprehensive guide to the synthesis and application of this compound in mechanistic studies, complete with detailed protocols and an exploration of the underlying principles. The unique structural characteristics of cyclopropane derivatives, such as molecular rigidity and metabolic stability, have also made them valuable building blocks in modern drug discovery.[1][2][3]

Core Principles: Probing Radical and Cationic Intermediates

The utility of this compound in mechanistic studies stems from the rapid and irreversible ring-opening of the corresponding cyclopropylcarbinyl radical or cation. The presence of specific rearrangement products in a reaction mixture provides compelling evidence for the transient existence of these intermediates.

The Cyclopropylcarbinyl Radical Clock

When a radical is generated on the carbon adjacent to the cyclopropane ring (forming a cyclopropylcarbinyl radical), the strained three-membered ring can undergo a rapid unimolecular ring-opening to form a more stable homoallylic radical. This rearrangement is typically very fast and irreversible.[4][5] The rate of this ring-opening can be calibrated and used as a "radical clock" to time other competing bimolecular reactions.[4][5] If the lifetime of the radical intermediate is shorter than the timescale of the ring-opening, the cyclopropane ring will remain intact. Conversely, the presence of ring-opened products indicates that the radical intermediate had a lifetime sufficient for rearrangement to occur.

The rate of ring-opening is sensitive to the substitution pattern on the cyclopropane ring. For the 2,2,3-trimethylcyclopropylcarbinyl radical, derived from this compound, the rearrangement is exceptionally fast due to the formation of a stabilized tertiary radical.

Caption: Diagnostic rearrangement of the 2,2,3-trimethylcyclopropylcarbinyl radical.

Probing Carbocationic Intermediates

Similarly, the formation of a cyclopropylcarbinyl cation adjacent to the this compound ring leads to extremely rapid Wagner-Meerwein type rearrangements.[6] The high degree of p-character in the C-C bonds of the cyclopropane ring allows for significant overlap with the empty p-orbital of the carbocation, leading to a delocalized, non-classical carbocation structure. This intermediate can then collapse to a variety of rearranged products, including cyclobutyl and homoallyl derivatives. The distribution of these products provides a detailed fingerprint of the carbocationic intermediate and its subsequent fate.[7][8]

Synthesis of this compound

A common route to this compound involves the Gustavson reaction, which utilizes a 1,3-dihalide and zinc dust.[2]

Protocol: Synthesis of this compound
  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, prepare a Grignard reagent from 1.2 equivalents of magnesium turnings and 1.1 equivalents of 2-bromopropane in anhydrous diethyl ether.

  • Reaction with 1,1-dichloroacetone: Cool the Grignard reagent to 0 °C and slowly add 1.0 equivalent of 1,1-dichloroacetone, dissolved in anhydrous diethyl ether, via the dropping funnel.

  • Hydrolysis: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours. Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Workup: Separate the ethereal layer and extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Formation of the 1,3-dihalide: The resulting tertiary alcohol is then converted to the corresponding 1,3-dibromide. This can be achieved by reaction with phosphorus tribromide in a suitable solvent like pyridine at low temperature.

  • Cyclization (Gustavson Reaction): The purified 1,3-dibromide is dissolved in ethanol and added slowly to a vigorously stirred suspension of activated zinc dust in ethanol at reflux.

  • Purification: The volatile this compound is distilled from the reaction mixture. The distillate is then washed with dilute acid, water, and brine, dried over anhydrous calcium chloride, and fractionally distilled to obtain the pure product. The physical and spectroscopic properties can be verified against literature values.[5][9][10][11]

Application in Mechanistic Studies: A Case Study

Using this compound as a Radical Clock

A common application of radical clocks is to determine the rate of a hydrogen atom transfer (HAT) reaction.[5]

Caption: Experimental workflow for a radical clock study.

Protocol: Determining the Rate of Hydrogen Atom Transfer from a Thiol
  • Preparation of the Radical Precursor: Synthesize a suitable radical precursor, such as the N-hydroxypyridine-2-thione ester of 1,1,2-trimethylcyclopropylacetic acid.

  • Reaction Setup: In a quartz reaction vessel, dissolve the radical precursor (0.05 M) and a thiol (e.g., thiophenol, 1.0 M) in a degassed solvent such as benzene.

  • Initiation: Irradiate the solution with a sunlamp at a constant temperature (e.g., 25 °C) to initiate the formation of the 2,2,3-trimethylcyclopropylcarbinyl radical.

  • Reaction Monitoring: Monitor the progress of the reaction by periodically taking aliquots and analyzing them by GC-MS to determine the ratio of the unrearranged (cyclopropane ring intact) and rearranged (ring-opened) products.

  • Product Identification: Isolate and characterize the products by NMR and mass spectrometry to confirm their structures. The unrearranged product results from hydrogen atom abstraction by the cyclopropylcarbinyl radical from the thiol, while the rearranged product is formed after ring-opening followed by hydrogen atom abstraction.

  • Data Analysis: The ratio of the unrearranged to rearranged products can be used to calculate the unknown rate constant for hydrogen atom transfer from the thiol, provided the rate of the radical clock rearrangement is known.

Quantitative Data from Substituted Cyclopropylcarbinyl Radical Clocks
Radical Clock SystemRate of Ring Opening (k_r) at 25 °C (s⁻¹)Reference
Cyclopropylcarbinyl8.6 x 10⁷[5]
1-(trans-2-phenylcyclopropyl)ethen-1-yl(1.6 ± 0.2) x 10¹⁰[1][4][10]
2,2-Difluorocyclopropylcarbinyl~3.4 x 10¹¹ (at 99.3 °C)[3]

Note: The rate for the 2,2,3-trimethylcyclopropylcarbinyl radical is expected to be significantly faster than the parent cyclopropylcarbinyl radical due to the formation of a more stable tertiary radical upon ring opening.

Probing Enzymatic Mechanisms

The unique reactivity of cyclopropane-containing molecules makes them valuable probes for enzymatic reactions, particularly those involving radical or carbocationic intermediates, such as in cytochrome P450-catalyzed oxidations.[9][12][13] The introduction of a this compound-containing substrate into an enzymatic system can provide evidence for the formation of a specific type of reactive intermediate. If the enzyme generates a radical or a carbocation at the carbon adjacent to the cyclopropane ring, the characteristic rearranged products will be formed. The absence of such products would suggest an alternative mechanism.

Conclusion

This compound and its derivatives are versatile and highly informative mechanistic probes. Their predictable and rapid rearrangements upon formation of adjacent radical or carbocationic centers provide a powerful diagnostic tool for elucidating complex reaction mechanisms. The ability to tune the rate of these rearrangements through substitution allows for the design of molecular clocks with varying timescales, making them suitable for a wide range of chemical and biochemical investigations. The careful application of these probes, as outlined in this note, can provide unambiguous evidence for the presence and lifetime of reactive intermediates, thereby advancing our fundamental understanding of chemical reactivity.

References

  • The cyclopropylcarbinyl route to γ-silyl carbocations. (n.d.). Beilstein Journals.
  • Determination of the rate constant for ring opening of an α-cyclopropylvinyl radical. (2005). Organic & Biomolecular Chemistry.
  • Nature-inspired catalytic asymmetric rearrangement of cyclopropylcarbinyl cation. (2023). Proceedings of the National Academy of Sciences.
  • Hijacking Chemical Reactions of P450 Enzymes for Altered Chemical Reactions and Asymmetric Synthesis. (2022). International Journal of Molecular Sciences.
  • Kelso, R. G., Greenlee, K. W., Derfer, J. M., & Boord, C. E. (1951). The Synthesis and Properties of this compound. Journal of the American Chemical Society, 73(12), 5903–5907.
  • Rate Constant for the Ring Opening of the 2,2-Difluorocyclopropylcarbinyl Radical. (2000). Organic Letters.
  • Determination of the rate constant for ring opening of an α-cyclopropylvinyl radical. (n.d.). Scilit.
  • Determination of the rate constant for ring opening of an α-cyclopropylvinyl radical. (2005). ResearchGate.
  • RADICAL CLOCKS: MOLECULAR STOP WATCHES FOR TIMING ORGANIC REACTIONS. (2006). University of Illinois Urbana-Champaign.
  • The Carbocation Rearrangement Mechanism, Clarified. (2016). Journal of Organic Chemistry.
  • Cytochrome P450: taming a wild type enzyme. (2012). Current Opinion in Chemical Biology.
  • Cyclopropane, 1,1,2-trimethyl-. (n.d.). NIST Chemistry WebBook.
  • P450Rdb: A manually curated database of reactions catalyzed by cytochrome P450 enzymes. (2023). Genomics, Proteomics & Bioinformatics.
  • The Carbocation Rearrangement Mechanism, Clarified. (2016). University of Regina.
  • Cyclopropylcarbinyl cation chemistry in synthetic method development and natural product synthesis: cyclopropane formation and skeletal rearrangement. (2023). Organic Chemistry Frontiers.
  • Rearrangements: Alkyl Shifts and Ring-Expansion Reactions. (2023). Master Organic Chemistry.

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Application Notes and Protocols for the Synthesis of Trimethylcyclopropanes via Rhodium-Catalyzed Cyclopropanation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The cyclopropane motif, a three-membered carbocycle, is a valuable structural element in medicinal chemistry, often conferring unique conformational rigidity, metabolic stability, and enhanced potency to drug candidates.[1][2][3][4] Trimethyl-substituted cyclopropanes, in particular, offer a synthetically accessible scaffold with a defined three-dimensional geometry that can be exploited to probe and optimize interactions with biological targets. This guide provides an in-depth exploration of the synthesis of trimethylcyclopropanes using a powerful and versatile methodology: rhodium-catalyzed cyclopropanation.

The Strategic Importance of Trimethylcyclopropanes in Drug Discovery

The incorporation of a trimethylcyclopropane core into a molecular framework can have profound effects on its pharmacological properties. The rigid triangular structure restricts the conformational freedom of substituents, which can lead to a more favorable pre-organization for binding to a target protein. Furthermore, the C-H bonds on a cyclopropane ring are generally stronger and less susceptible to metabolic oxidation compared to their acyclic counterparts, potentially improving the pharmacokinetic profile of a drug candidate. The methyl groups themselves can engage in beneficial hydrophobic interactions within a binding pocket and serve as probes for steric tolerance.

The Engine of Cyclopropanation: The Rhodium Catalyst and the Diazo Reagent

Rhodium-catalyzed cyclopropanation is a cornerstone of modern organic synthesis, enabling the efficient construction of the cyclopropane ring from an alkene and a diazo compound.[5] The reaction is driven by the formation of a highly reactive rhodium carbene intermediate.

The Catalytic Cycle:

The generally accepted mechanism begins with the reaction of a dirhodium(II) catalyst, typically a paddlewheel complex like dirhodium tetraacetate (Rh₂(OAc)₄), with a diazo compound.[6] This leads to the extrusion of dinitrogen (N₂) and the formation of a rhodium-bound carbene. This electrophilic carbene species then reacts with an alkene in a concerted, though often asynchronous, manner to form the cyclopropane ring and regenerate the rhodium catalyst, allowing the cycle to continue.[6][7]

Rhodium-Catalyzed Cyclopropanation cluster_0 Catalytic Cycle Rh2(L)4 Dirhodium(II) Catalyst Rh2(L)4_Carbene Rhodium Carbene Intermediate Rh2(L)4->Rh2(L)4_Carbene + R'R''CN₂ Cyclopropane Trimethylcyclopropane Product Rh2(L)4_Carbene->Cyclopropane + Alkene N2 N₂ Rh2(L)4_Carbene->N2 Cyclopropane->Rh2(L)4 - Product Alkene Alkene Substrate (e.g., 2-Butene) Diazo Diazo Compound (e.g., Ethyl 2-diazopropanoate)

Figure 1: Catalytic cycle of rhodium-catalyzed cyclopropanation.

Choosing the Right Tools:

The success of a rhodium-catalyzed cyclopropanation hinges on the judicious selection of both the catalyst and the diazo reagent.

  • Dirhodium(II) Catalysts: A variety of dirhodium(II) tetracarboxylates and tetracarboxamidates are commercially available or can be readily synthesized. The ligands surrounding the dirhodium core play a critical role in modulating the reactivity and selectivity of the catalyst. For achieving high stereoselectivity, chiral dirhodium catalysts are employed.[8][9]

  • Diazo Compounds: The structure of the diazo compound determines two of the substituents on the resulting cyclopropane ring. For the synthesis of trimethylcyclopropanes, a diazo compound bearing at least one methyl group is required. Ethyl 2-diazopropanoate is a suitable precursor for introducing a methyl and an ester group onto the cyclopropane. The synthesis of diazo compounds, such as ethyl diazoacetate, can be achieved from the corresponding amino acid ester hydrochloride.[10]

A Practical Protocol: Synthesis of Ethyl 1,2,3-trimethylcyclopropane-1-carboxylate

This protocol details a representative procedure for the synthesis of a trimethylcyclopropane derivative via the reaction of (Z)-2-butene with ethyl 2-diazopropanoate, catalyzed by dirhodium tetraacetate.

Materials and Reagents:

  • Dirhodium(II) tetraacetate (Rh₂(OAc)₄)

  • (Z)-2-Butene (can be bubbled through the reaction mixture or condensed into the solvent at low temperature)

  • Ethyl 2-diazopropanoate (prepared from L-alanine ethyl ester hydrochloride)

  • Anhydrous dichloromethane (DCM)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (round-bottom flask, condenser, syringe pump)

  • Silica gel for column chromatography

Experimental Workflow:

Experimental_Workflow A Inert Atmosphere Setup B Dissolve Rh₂(OAc)₄ in DCM A->B C Introduce (Z)-2-Butene B->C D Slow Addition of Ethyl 2-diazopropanoate via Syringe Pump C->D E Reaction Monitoring (TLC) D->E F Reaction Quench E->F G Workup and Extraction F->G H Purification by Column Chromatography G->H I Characterization (NMR, MS) H->I

Figure 2: Step-by-step experimental workflow for trimethylcyclopropane synthesis.

Step-by-Step Protocol:

  • Reaction Setup: Under an inert atmosphere of argon or nitrogen, add dirhodium(II) tetraacetate (0.01-1 mol%) to a round-bottom flask equipped with a magnetic stir bar and a condenser.

  • Solvent and Alkene Addition: Add anhydrous dichloromethane to dissolve the catalyst. Introduce an excess of (Z)-2-butene into the reaction mixture. This can be achieved by bubbling the gas through the solution or by condensing a known amount into the flask at a low temperature (e.g., -78 °C) and then allowing it to warm to the reaction temperature.

  • Diazo Compound Addition: In a separate flask, prepare a solution of ethyl 2-diazopropanoate in anhydrous dichloromethane. Using a syringe pump, add the diazo solution dropwise to the stirred reaction mixture over a period of several hours. A slow addition rate is crucial to maintain a low concentration of the diazo compound, which minimizes side reactions such as dimerization.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The disappearance of the diazo compound (a yellow spot) is a good indicator of reaction completion.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and carefully quench any remaining diazo compound by adding a few drops of acetic acid.

  • Purification: Concentrate the reaction mixture under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired ethyl 1,2,3-trimethylcyclopropane-1-carboxylate.

  • Characterization: Characterize the purified product by NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its structure and purity.

Achieving Stereochemical Control

The cyclopropanation of a disubstituted alkene like 2-butene with a substituted diazo compound can lead to the formation of multiple stereoisomers. Controlling the stereochemical outcome is a critical aspect of synthesizing well-defined trimethylcyclopropane building blocks.

Diastereoselectivity: The relative orientation of the substituents on the cyclopropane ring is influenced by the catalyst and the reaction conditions. The use of bulky ligands on the dirhodium catalyst can favor the formation of one diastereomer over another due to steric interactions in the transition state.

Enantioselectivity: To obtain enantiomerically enriched trimethylcyclopropanes, a chiral dirhodium catalyst is required.[8] A wide array of chiral ligands, often derived from amino acids or other chiral sources, have been developed for this purpose. The choice of the optimal chiral catalyst depends on the specific substrates being used.

CatalystLigand TypeTypical DiastereoselectivityTypical Enantioselectivity (% ee)Reference
Rh₂(OAc)₄Achiral CarboxylateModerate to GoodN/A[5]
Rh₂(TFA)₄Achiral CarboxylateModerate to GoodN/A[8]
Chiral Dirhodium CarboxamidatesChiral CarboxamidateGood to ExcellentUp to >98%[8]
Diruthenium TetracarboxylatesAchiral/Chiral CarboxylateGood to ExcellentUp to 94%[9]

Table 1: Influence of Catalyst on the Stereoselectivity of Rhodium-Catalyzed Cyclopropanation.

Conclusion

Rhodium-catalyzed cyclopropanation is a robust and highly adaptable method for the synthesis of trimethylcyclopropanes. By carefully selecting the appropriate dirhodium catalyst, diazo compound, and alkene substrate, researchers can access a diverse range of trimethylcyclopropane derivatives with a high degree of control over their stereochemistry. These valuable building blocks hold significant potential for the development of novel therapeutics with improved pharmacological profiles.

References

  • Ethyl diazoacetate. (n.d.). In Wikipedia.
  • Chiral complexes of rhodium. (n.d.). In NIH.
  • Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes. (n.d.). In RSC Publishing.
  • New Advances in Asymmetric Cyclopropanation and Drug Discoveries Using Dirhodium(II) Tetracarboxylates. (2017). Emory Theses and Dissertations.
  • Aquino, G. A. S., et al. (2023). Ethyl Diazoacetate. Synlett.
  • Diruthenium Tetracarboxylate-Catalyzed Enantioselective Cyclopropanation with Aryldiazoacetates. (n.d.). In PMC.
  • Stereospecific cycloadditions of polysubstituted cyclopropanes. (n.d.). In ResearchGate.
  • The Synthesis and Properties of 1,1,2-Trimethylcyclopropane. (n.d.). In JACS.
  • Ethyl diazoacetate synthesis in flow. (2013). In PMC.
  • Quantum Chemical Interrogation of Reactions Promoted by Dirhodium Tetracarboxylate Catalysts. (n.d.). In ACS Publications.
  • Development and Applications of a New Dirhodium(II) Tetracarboxylate Catalyst and Asymmetric Cyclopropanation of Heterocyclic Compounds. (2020). Emory Theses and Dissertations.
  • Preparation of ethyl diazoacetate. (n.d.). In PrepChem.com.
  • Diruthenium Tetracarboxylate-Catalyzed Enantioselective Cyclopropanation with Aryldiazoacetates. (2023). Organometallics.
  • The Synthesis and Properties of this compound. (n.d.). In ACS Publications.
  • Stereoselective Cyclopropanation Reactions. (n.d.). In ACS Publications.
  • Mechanism of the rhodium porphyrin-catalyzed cyclopropanation of alkenes. (1992). PubMed.
  • Rhodium(II)-Catalyzed Asymmetric Cyclopropanation and Desymmetrization of [2.2]Paracyclophanes. (n.d.). In PMC.
  • Rhodium-Catalyzed Enantioselective Cyclopropanation of Olefins with N-Sulfonyl 1,2,3-Triazoles. (n.d.). In PMC.
  • Asymmetric Cyclopropanations by Rhodium(II) N-(Arylsulfonyl)prolinate Catalyzed Decomposition of Vinyldiazomethanes in the Presence of Alkenes. (n.d.). In JACS.
  • Rhodium-Catalyzed Cyclopropanation of Alkenes with Dimethyl Diazomalonate. (n.d.). In ResearchGate.
  • A Proline-Squaraine Ligand Framework (Pro-SqEB) for Stereoselective Rhodium(II)-Catalyzed Cyclopropanations. (2023). PubMed.
  • Rh(I)-Catalyzed Regio- and Enantioselective Ring Opening of Vinyl Cyclopropanes. (n.d.). In NIH.
  • Trimethyl cyclopropane-1,1,2-tricarboxylate. (n.d.). In PubChem.
  • Cyclopropane, 1,2,3-trimethyl-. (n.d.). In PubChem.
  • Rhodium-Catalyzed Transannulation of 1,2,3-Triazoles to Polysubstituted Pyrroles. (2014). Organic Chemistry Portal.
  • Rhodium-Catalyzed [7 + 1] Cycloaddition of Exocyclic 1,3-Dienylcyclopropanes and Carbon Monoxide. (2023). Semantic Scholar.
  • The Cyclopropyl Group in Medicinal Chemistry. (n.d.). In Scientific Update.
  • Divergent Synthesis of Cyclopropane-Containing Lead-Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. (n.d.). In PubMed Central.
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Troubleshooting & Optimization

Technical Support Center: Degradation Pathways of 1,1,2-Trimethylcyclopropane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation pathways of 1,1,2-trimethylcyclopropane. This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during experimental work. The content is structured to provide not just procedural steps, but also the underlying scientific rationale to empower your research.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the fundamental principles of this compound degradation.

Q1: What are the likely initial steps in the microbial degradation of this compound?

A1: While specific enzymatic pathways for this compound are not extensively documented, the initial attack is likely mediated by oxygenases, particularly monooxygenases. The high ring strain of the cyclopropane ring (approximately 27.5 kcal/mol) makes it susceptible to enzymatic oxidation.[1] A plausible initial step is the hydroxylation of one of the methyl groups or the cyclopropane ring itself, leading to the formation of a cyclopropylmethanol derivative or a cyclopropanol, respectively.[1] For instance, the monooxygenase from Methylococcus capsulatus has been shown to oxidize cyclopropane to cyclopropanol and methylcyclopropane to cyclopropylmethanol without ring opening in the initial step.[1]

Q2: What are the expected ring-opening mechanisms during the biodegradation of this compound?

A2: Following the initial enzymatic attack, ring opening is a key step in the degradation of this compound. The nature of the ring-opening mechanism will depend on the initial enzymatic product.

  • For cyclopropanol intermediates: These can undergo rearrangement to form linearchain ketones.

  • For cyclopropylmethanol intermediates: Further oxidation to a cyclopropyl aldehyde or carboxylic acid can occur, followed by ring opening.

  • Radical-mediated ring opening: Oxidative processes can generate radical intermediates, leading to the cleavage of a C-C bond in the cyclopropane ring.[2]

The specific mechanism will be dictated by the enzymatic machinery of the degrading microorganism.

Q3: What are the potential abiotic degradation pathways for this compound in the environment?

A3: Abiotic degradation of this compound can occur through several pathways, primarily driven by factors like sunlight, heat, and reactive oxygen species.[3]

  • Photodegradation: In the atmosphere, reaction with hydroxyl radicals is expected to be a significant degradation pathway.

  • Thermal Degradation (Pyrolysis): At high temperatures, the cyclopropane ring can undergo thermal rearrangement and fragmentation.

  • Oxidation: Strong oxidizing agents can induce ring opening.

It's important to note that under typical environmental conditions, the high stability of the C-C bonds in the absence of enzymatic activity can make abiotic degradation a slow process.[4]

Q4: What are the expected major degradation products of this compound?

A4: Based on the likely degradation pathways, a range of degradation products can be anticipated. The specific products will vary depending on whether the degradation is biotic or abiotic.

  • From microbial degradation: Initial hydroxylation followed by ring-opening could lead to the formation of ketones (e.g., 3,3-dimethyl-2-butanone), alcohols (e.g., 2,2-dimethyl-3-butanol), and carboxylic acids.

  • From abiotic degradation: Oxidative cleavage of the cyclopropane ring can result in the formation of various oxygenated products, including ketones and aldehydes.

Identifying these products is crucial for elucidating the complete degradation pathway.

Troubleshooting Guide

This section provides solutions to specific problems that researchers may encounter during their experiments.

Problem 1: No degradation of this compound is observed in my microbial culture.

Possible Cause 1: Lack of appropriate microbial consortium or enzyme activity.

  • Explanation: The microorganisms in your culture may not possess the necessary enzymes (e.g., specific monooxygenases) to initiate the degradation of this compound. The stability of the cyclopropane ring requires specific enzymatic activation.[1]

  • Solution:

    • Enrichment Cultures: Attempt to enrich for microorganisms capable of degrading this compound by using it as a sole carbon source or as a co-metabolite.

    • Screening: Screen a diverse range of microorganisms known for their ability to degrade hydrocarbons or cyclic compounds.

    • Co-metabolism: Introduce a primary substrate (e.g., propane or isobutane) that can induce the expression of broad-specificity oxygenases capable of cometabolizing this compound.[5][6][7]

Possible Cause 2: Substrate toxicity or inappropriate concentration.

  • Explanation: High concentrations of this compound may be toxic to the microbial culture, inhibiting growth and metabolic activity. Conversely, concentrations that are too low may not be sufficient to induce the necessary degradative enzymes.

  • Solution:

    • Concentration Gradient: Test a range of this compound concentrations to determine the optimal level for degradation without inducing toxicity.

    • Fed-batch Culture: Gradually introduce the substrate to the culture to avoid initial concentration shock.

Possible Cause 3: Inadequate culture conditions.

  • Explanation: Factors such as pH, temperature, aeration, and nutrient availability can significantly impact microbial growth and enzyme activity.

  • Solution:

    • Optimize Parameters: Systematically optimize the culture conditions to ensure they are suitable for the target microorganisms.

    • Nutrient Supplementation: Ensure the culture medium contains all necessary nutrients, vitamins, and trace elements.

Problem 2: I am observing multiple, unidentified peaks in my GC-MS analysis of the degradation products.

Possible Cause 1: Formation of a complex mixture of degradation intermediates.

  • Explanation: The degradation of this compound can proceed through multiple pathways simultaneously, leading to a variety of intermediates and end-products.

  • Solution:

    • Time-course Analysis: Analyze samples at different time points to track the appearance and disappearance of peaks, which can help in identifying transient intermediates.

    • MS/MS Analysis: Utilize tandem mass spectrometry (MS/MS) to obtain structural information about the unknown peaks.[8][9]

    • Reference Standards: If possible, synthesize or purchase authentic standards of suspected degradation products for comparison.

Possible Cause 2: Abiotic degradation or side reactions.

  • Explanation: Some of the observed peaks may be due to abiotic degradation of this compound or side reactions occurring in the culture medium, rather than enzymatic degradation.

  • Solution:

    • Abiotic Controls: Run parallel experiments with heat-killed or sterile controls to distinguish between biotic and abiotic degradation products.

    • Inert Atmosphere: For anaerobic studies, ensure the complete exclusion of oxygen to prevent unwanted oxidative side reactions.

Possible Cause 3: Contamination.

  • Explanation: The unidentified peaks could be contaminants from the experimental setup, solvents, or the initial this compound sample.

  • Solution:

    • Blank Runs: Analyze blank samples (e.g., solvent, culture medium) to identify any background contamination.

    • Purity Check: Verify the purity of the this compound starting material.

Experimental Protocols

Protocol 1: Aerobic Biodegradation Assay for this compound
  • Prepare the Mineral Salts Medium: Prepare a sterile mineral salts medium appropriate for the growth of hydrocarbon-degrading bacteria.

  • Inoculum Preparation: Inoculate the medium with a microbial consortium from a suitable source (e.g., soil contaminated with hydrocarbons) or a pure culture known to degrade cyclic alkanes.

  • Substrate Addition: Add this compound to the culture medium to a final concentration of 10-100 mg/L. For volatile compounds, it is advisable to use sealed vials with minimal headspace.

  • Incubation: Incubate the cultures at an appropriate temperature (e.g., 25-30 °C) with shaking to ensure adequate aeration.

  • Sampling: At regular intervals, withdraw samples for analysis.

  • Extraction: Extract the samples with a suitable organic solvent (e.g., dichloromethane or hexane) to recover this compound and its degradation products.

  • Analysis: Analyze the extracts by gas chromatography-mass spectrometry (GC-MS) to quantify the disappearance of the parent compound and identify the formation of degradation products.

Data Presentation

Table 1: Expected Mass-to-Charge Ratios (m/z) of Potential Degradation Products in GC-MS Analysis

Compound NameChemical FormulaMolecular WeightKey m/z Fragments
This compoundC₆H₁₂84.1684, 69, 56, 41
2,2-Dimethyl-3-butanolC₆H₁₄O102.1787, 73, 59, 45
3,3-Dimethyl-2-butanoneC₆H₁₂O100.1685, 57, 43

Visualizations

Hypothetical Aerobic Degradation Pathway of this compound

degradation_pathway cluster_initial Initial Attack cluster_hydroxylation Hydroxylation cluster_ring_opening Ring Opening cluster_central_metabolism Central Metabolism This compound This compound Hydroxylated Intermediate Hydroxylated Intermediate This compound->Hydroxylated Intermediate Monooxygenase Ring-Opened Intermediate Ring-Opened Intermediate Hydroxylated Intermediate->Ring-Opened Intermediate Dehydrogenase/Rearrangement Further Degradation Further Degradation Ring-Opened Intermediate->Further Degradation Various Enzymes

Caption: A potential aerobic degradation pathway for this compound.

References

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  • Vertex AI Search. ADEQUACY OF THE DATABASE - Toxicological Profile for 1,2,3-Trichloropropane - NCBI.
  • Vertex AI Search. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC - NIH.
  • Vertex AI Search. (PDF) Monitoring the degradation of stabilization systems in polypropylene during accelerated aging tests by liquid chromatography combined with atmospheric pressure chemical ionization mass spectrometry - ResearchGate.
  • Vertex AI Search. Abiotic Degradation Technologies to Promote Bio-Valorization of Bioplastics - MDPI.
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  • Vertex AI Search. (PDF) Prospects for Remediation of 1,2,3-Trichloropropane by Natural and Engineered Abiotic Degradation Reactions - ResearchGate.
  • Vertex AI Search. Cometabolic biodegradation of 1,2,3-trichloropropane by propane-oxidizing bacteria.
  • Vertex AI Search. Cometabolic biodegradation of 1,2,3-trichloropropane by propane-oxidizing bacteria.
  • Vertex AI Search. An integrated method for degradation products detection and characterization using hybrid ion trap/time-of-flight mass spectrometry and data processing techniques: Application to study of the degradation products of danofloxacin under stressed conditions - ResearchGate.
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Technical Support Center: Stability and Handling of 1,1,2-Trimethylcyclopropane Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 1,1,2-trimethylcyclopropane. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound, particularly its susceptibility to ring-opening under acidic conditions. Our goal is to help you anticipate potential challenges, optimize your reaction conditions, and ensure the integrity of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: How stable is the this compound ring to acidic conditions?

Alkyl-substituted cyclopropanes, such as this compound, are significantly more stable than cyclopropanes activated by "donor-acceptor" substituents.[1][2] The electron-donating methyl groups provide some stabilization. However, the inherent ring strain of the cyclopropane ring (~27.5 kcal/mol) makes it susceptible to cleavage under sufficiently acidic or high-temperature conditions.[3]

In practice, this compound is generally stable to mild acidic conditions, such as those encountered during a standard aqueous workup with dilute acid or silica gel chromatography. However, prolonged exposure to strong Brønsted or Lewis acids, especially at elevated temperatures, can induce ring-opening and subsequent rearrangements.

Q2: What is the mechanism for the acid-catalyzed ring-opening of this compound?

The ring-opening cascade is initiated by the protonation of a carbon-carbon bond of the cyclopropane ring. This is the rate-determining step and is energetically unfavorable, but feasible under forcing conditions. The substitution pattern of this compound dictates the regioselectivity of this process.

The most likely pathway involves protonation of the C1-C2 bond, which is the most substituted bond. Cleavage of this bond can directly lead to the formation of a stable tertiary carbocation. This process is driven by the relief of ring strain and the formation of a stabilized carbocation intermediate.

A plausible mechanism for the initial ring-opening is detailed below:

Caption: Acid-catalyzed ring-opening of this compound.

Q3: If the ring opens, what are the expected products?

Once the initial tertiary carbocation (2,4-dimethylpentan-2-yl cation) is formed, it can undergo a series of rapid rearrangements, primarily through Wagner-Meerwein shifts, to form even more stable carbocations or to eliminate a proton to form various alkenes.[4][5] A 1,2-hydride shift from the adjacent carbon (C3) would lead to a different tertiary carbocation (2,2-dimethylpentan-3-yl cation).

These carbocation intermediates can then:

  • Be trapped by a nucleophile: If a nucleophile (e.g., water, alcohol, halide) is present, it can attack the carbocation center.

  • Undergo elimination (E1): A proton is lost from an adjacent carbon to form an alkene. This is a common pathway, especially in the absence of strong nucleophiles.

The byproducts observed during some syntheses of this compound, such as 2-methyl-2-pentene and 2-methyl-1-pentene, are consistent with these rearrangement and elimination pathways.[6]

Rearrangement_Pathways cluster_elimination1 Elimination Pathway A cluster_rearrangement Rearrangement cluster_elimination2 Elimination Pathway B Initial_Cation 2,4-Dimethylpentan-2-yl Cation Alkene1 2,4-Dimethyl-2-pentene Initial_Cation->Alkene1 - H+ Alkene2 2,4-Dimethyl-1-pentene Initial_Cation->Alkene2 - H+ Rearranged_Cation 2,2-Dimethylpentan-3-yl Cation Initial_Cation->Rearranged_Cation 1,2-Hydride Shift (Wagner-Meerwein) Alkene3 4,4-Dimethyl-2-pentene Rearranged_Cation->Alkene3 - H+

Caption: Potential rearrangement and elimination pathways.

Q4: Which factors most influence the rate of ring-opening?

Several experimental parameters can be tuned to either promote or suppress the acid-catalyzed ring-opening of this compound. Understanding these factors is key to troubleshooting and optimizing your protocols.

FactorImpact on StabilityRationale & Causality
Acid Strength (pKa) High Impact Stronger acids (lower pKa) increase the equilibrium concentration of the protonated cyclopropane intermediate, accelerating the rate-determining step of ring-opening.[7]
Temperature High Impact The activation energy for protonation and ring-opening is significant. Increasing the temperature provides the necessary energy to overcome this barrier, dramatically increasing the reaction rate.
Solvent Polarity Moderate Impact Polar, protic solvents can stabilize the charged carbocation intermediates, potentially favoring the ring-opening pathway. Non-polar aprotic solvents may suppress it.
Nucleophilicity of Counter-ion Moderate Impact With strongly nucleophilic acids (e.g., HBr, HCl), the resulting carbocation can be trapped quickly. With non-nucleophilic acids (e.g., H2SO4, TsOH), the carbocation has a longer lifetime, increasing the likelihood of rearrangements and eliminations.[8]
Reaction Time Variable Impact For kinetically stable compounds like this, prolonged exposure to even moderately acidic conditions can lead to significant degradation over time.

Troubleshooting & Optimization Guide

Issue: You observe low yields of your desired product and the formation of unexpected olefinic or rearranged byproducts, confirmed by GC-MS or ¹H NMR analysis.

SymptomPlausible CauseRecommended Solution
Byproducts appear after acidic workup. The aqueous acid used for neutralization (e.g., 1M HCl) is too concentrated or the exposure time is too long.Use a milder acid (e.g., saturated NH₄Cl solution, dilute citric acid) for neutralization. Keep the mixture cold (0 °C) during the workup and minimize contact time.
Degradation occurs during silica gel chromatography. Residual acid on the silica gel is catalyzing ring-opening on the column.1. Neutralize the crude product thoroughly before chromatography. 2. Use silica gel that has been pre-treated with a base (e.g., slurry with 1-2% triethylamine in the eluent). 3. Consider alternative purification methods like neutral alumina chromatography or distillation.
Reaction mixture shows degradation under acidic reaction conditions. The chosen acid catalyst is too strong, or the reaction temperature is too high.1. Screen for a milder acid catalyst with a higher pKa. 2. Run the reaction at the lowest possible temperature that still allows for the desired transformation. 3. If possible, use a buffered system to maintain a less aggressive pH.

Experimental Protocol: Stability Test

This protocol provides a framework for assessing the stability of this compound to a specific acidic reagent.

Objective: To quantify the extent of degradation of this compound after exposure to trifluoroacetic acid (TFA) at room temperature.

Methodology:

  • Prepare a Stock Solution: Dissolve this compound (50 mg) and an internal standard (e.g., dodecane, 50 mg) in a suitable deuterated solvent (e.g., CDCl₃, 1 mL).

  • Acquire Initial Spectrum (T=0): Take a quantitative ¹H NMR spectrum of the stock solution. Integrate the signals corresponding to the cyclopropane and the internal standard.

  • Initiate the Test: To the NMR tube, add a specific amount of the acid to be tested (e.g., 5 µL of TFA).

  • Monitor Over Time: Acquire subsequent ¹H NMR spectra at regular intervals (e.g., 1 hr, 4 hr, 24 hr) at a constant temperature.

  • Analysis: Compare the ratio of the this compound integral to the internal standard integral over time. A decrease in this ratio indicates degradation. Analyze any new peaks to identify potential ring-opened products.

References

  • Mechanism of acid-catalyzed ring opening of a cyclopropane ring. (2021). Vertex AI Search.
  • Beeler, A. B., et al. (2018). Nucleophilic Ring Opening of Donor–Acceptor Cyclopropanes Catalyzed by a Brønsted Acid in Hexafluoroisopropanol. SciSpace.
  • Proposed mechanism of the cyclopropane ring‐opening, cyclization reaction.
  • Mechanism of acid-catalyzed ring opening of a cyclopropane ring. ECHEMI.
  • Kelso, R. G., et al. (1952). The Synthesis and Properties of this compound. Journal of the American Chemical Society.
  • Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols.
  • Kelso, R. G., et al. (1952). The Synthesis and Properties of this compound.
  • Technical Support Center: Stability of Heptyl-cyclopropane Under Acidic Conditions. BenchChem.
  • Asymmetric Carbonium Ion Catalysis: The Intramolecular Hydroalkoxylation of Cyclopropanes. American Chemical Society.
  • The Carbocation Rearrangement Mechanism, Clarified. PubMed.
  • Wagner–Meerwein rearrangement. Wikipedia.
  • Wagner-Meerwein Rearrangement. Chemistry LibreTexts.
  • Why does ring contraction take place in Wagner–Meerwein rearrangement?. Chemistry Stack Exchange.
  • The Carbocation Rearrangement Mechanism, Clarified. University of Regina.
  • Factors Affecting the Formation and Stability of the Equilibrating Proton
  • Rearrangement Reactions with Practice Problems. Chemistry Steps.

Sources

Technical Support Center: Synthesis of 1,1,2-Trimethylcyclopropane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1,1,2-trimethylcyclopropane. This document is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols. Our goal is to equip you with the necessary knowledge to navigate the nuances of this synthesis, ensuring both high yield and purity.

Introduction

The synthesis of this compound, a valuable saturated carbocycle, is most commonly and efficiently achieved through the Simmons-Smith cyclopropanation of 2-methyl-2-butene. This reaction utilizes a zinc carbenoid, typically prepared from diiodomethane and a zinc-copper couple, to deliver a methylene group to the double bond in a stereospecific manner.[1][2] While generally a robust and high-yielding reaction, side products can arise, complicating purification and impacting the final product quality. This guide will address the common challenges encountered during this synthesis and provide practical, field-proven solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound.

FAQ 1: My reaction yield is low or nonexistent. What are the likely causes and how can I fix it?

A low or zero yield of this compound is a common problem, often attributable to the quality and activation of the Simmons-Smith reagent.

Potential Cause Explanation Recommended Solution
Inactive Zinc-Copper Couple The zinc-copper couple is a heterogeneous reagent, and its activity is crucial for the formation of the organozinc carbenoid. Improper preparation or degradation due to exposure to air and moisture can lead to inactivity.Prepare the zinc-copper couple fresh for each reaction. Ensure the zinc dust is of high purity and the activation with copper sulfate or copper(I) chloride is performed meticulously under an inert atmosphere. Sonication during the reaction can sometimes help to activate the zinc surface.[2]
Poor Quality Diiodomethane Diiodomethane can decompose over time, releasing iodine, which can interfere with the reaction.Use freshly distilled or high-purity diiodomethane. Store it over copper wire to scavenge any free iodine and protect it from light.
Presence of Moisture The organozinc intermediates in the Simmons-Smith reaction are highly sensitive to moisture and will be quenched by water.Ensure all glassware is thoroughly oven-dried before use. Use anhydrous solvents and perform the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).
Low Reactivity of the Alkene 2-Methyl-2-butene is a tetrasubstituted alkene, which can exhibit lower reactivity compared to less substituted alkenes due to steric hindrance.Consider using a more reactive modification of the Simmons-Smith reagent, such as the Furukawa modification, which employs diethylzinc (Et₂Zn) instead of the zinc-copper couple.[3] This generates a more soluble and reactive carbenoid.
FAQ 2: I'm observing significant amounts of side products in my reaction mixture. What are they and how can I minimize their formation?

The primary side products in the synthesis of this compound from 2-methyl-2-butene are typically isomers of the starting material and potentially small amounts of insertion byproducts.

Observed Side Products and Their Formation Mechanisms:

Side Product Plausible Mechanism of Formation Mitigation Strategies
Isomers of 2-Methyl-2-butene (e.g., 2-Methyl-1-butene) The zinc iodide (ZnI₂) generated as a byproduct of the Simmons-Smith reaction is a Lewis acid.[4] This Lewis acid can catalyze the isomerization of the starting alkene, 2-methyl-2-butene, to its less stable isomers.[5]Minimize the accumulation of ZnI₂ by using a slight excess of the zinc-copper couple or by adding a Lewis base like pyridine to the reaction mixture upon completion to sequester the ZnI₂. Alternatively, using the Furukawa modification (Et₂Zn and CH₂I₂) can sometimes reduce Lewis acid-catalyzed side reactions.
C-H Insertion Products (e.g., 2,2-Dimethylpentane) While less common, zinc carbenoids can undergo C-H insertion reactions, particularly in the absence of a reactive double bond.[6] This would involve the insertion of the methylene group into a C-H bond of the starting material or solvent.Ensure an efficient reaction rate for the desired cyclopropanation by using a highly active Simmons-Smith reagent and appropriate reaction temperatures. This will favor the desired pathway over the slower C-H insertion.

Visualizing Side Product Formation:

Below is a diagram illustrating the main reaction pathway and the potential side reaction of alkene isomerization.

Side_Product_Formation Start 2-Methyl-2-butene Product This compound Start->Product Desired Cyclopropanation Side_Product Isomers of 2-Methyl-2-butene (e.g., 2-Methyl-1-butene) Start->Side_Product Isomerization Reagent Simmons-Smith Reagent (CH₂I₂ + Zn(Cu)) Reagent->Product ZnI2 ZnI₂ (Lewis Acid) Reagent->ZnI2 Byproduct ZnI2->Side_Product

Caption: Main reaction and isomerization side reaction pathway.

FAQ 3: How can I effectively purify my this compound from the unreacted starting material and its isomers?

The boiling points of this compound and its likely impurities are relatively close, necessitating careful purification.

Purification Strategy:

Fractional distillation is the most effective method for separating this compound from unreacted 2-methyl-2-butene and its isomers.[7][8]

Compound Boiling Point (°C)
This compound~53-54 °C[9]
2-Methyl-2-butene~38.6 °C
2-Methyl-1-butene~31.2 °C

Key Considerations for Fractional Distillation:

  • Column Efficiency: Use a fractionating column with a high number of theoretical plates (e.g., a Vigreux or packed column) to achieve good separation.[10]

  • Slow Distillation Rate: A slow and steady distillation rate is crucial for establishing the temperature gradient in the column and achieving optimal separation.

  • Monitoring: Closely monitor the temperature at the head of the column. A stable temperature plateau indicates the distillation of a pure fraction.

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound via Modified Simmons-Smith (Furukawa) Reaction

This protocol is adapted for the cyclopropanation of a simple alkene and is designed to minimize side reactions.[11]

Materials:

  • 2-Methyl-2-butene (high purity)

  • Diethylzinc (Et₂Zn) (1.0 M solution in hexanes)

  • Diiodomethane (CH₂I₂) (freshly distilled)

  • Anhydrous diethyl ether or dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Under an inert atmosphere of nitrogen or argon, add a magnetic stir bar and anhydrous diethyl ether (or DCM) to a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a condenser.

  • Reagent Addition: Cool the flask to 0 °C in an ice bath. Slowly add the diethylzinc solution via syringe.

  • To the dropping funnel, add a solution of diiodomethane in anhydrous diethyl ether (or DCM). Add this solution dropwise to the stirred diethylzinc solution over 30 minutes.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes. The formation of the zinc carbenoid should result in a clear to slightly cloudy solution.

  • Alkene Addition: Cool the reaction mixture back to 0 °C. Add a solution of 2-methyl-2-butene in anhydrous diethyl ether (or DCM) dropwise via the dropping funnel.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by GC-MS by taking small aliquots.

  • Quenching: Once the reaction is complete (or no further conversion is observed), cool the flask to 0 °C and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.

  • Workup: Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and carefully remove the solvent by distillation at atmospheric pressure. Purify the resulting crude product by fractional distillation.

Workflow for Synthesis and Purification:

Synthesis_Workflow Start Reaction Setup (Inert Atmosphere) Reagent_Prep Prepare Simmons-Smith Reagent (Et₂Zn + CH₂I₂ in Ether) Start->Reagent_Prep Alkene_Add Add 2-Methyl-2-butene at 0 °C Reagent_Prep->Alkene_Add Reaction React at Room Temperature (Monitor by GC-MS) Alkene_Add->Reaction Quench Quench with aq. NH₄Cl at 0 °C Reaction->Quench Workup Aqueous Workup & Drying Quench->Workup Purification Fractional Distillation Workup->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Step-by-step synthesis and purification workflow.

Protocol 2: GC-MS Analysis of the Reaction Mixture

Instrumentation:

  • Gas chromatograph with a flame ionization detector (FID) or a mass spectrometer (MS).

  • A non-polar capillary column (e.g., DB-1 or HP-5ms, 30 m x 0.25 mm x 0.25 µm).

GC-MS Parameters:

  • Injector Temperature: 250 °C

  • Split Ratio: 50:1

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Oven Program:

    • Initial temperature: 35 °C, hold for 5 minutes.

    • Ramp: 5 °C/min to 100 °C.

  • MS Parameters (if applicable):

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-150.

Expected Elution Order and Key Mass Fragments:

Compound Expected Retention Time Molecular Ion (m/z) Key Fragment Ions (m/z)
2-Methyl-1-buteneEarliest7055, 42, 39
2-Methyl-2-buteneEarly7055, 42, 39
This compound Later 84 69, 56, 41 [12][13]

References

  • Organic Syntheses, Coll. Vol. 5, p.859 (1973); Vol. 41, p.76 (1961). (General procedure for Simmons-Smith reaction)
  • Lebel, H.; Marcoux, J.-F.; Molinaro, C.; Charette, A. B. Chem. Rev.2003, 103 (4), 977–1050.
  • Simmons, H. E.; Smith, R. D. J. Am. Chem. Soc.1958, 80 (19), 5323–5324.
  • Simmons, H. E.; Smith, R. D. J. Am. Chem. Soc.1959, 81 (16), 4256–4264.
  • Furukawa, J.; Kawabata, N.; Nishimura, J. Tetrahedron Lett.1966, 7 (28), 3353–3354.
  • Charette, A. B.; Beauchemin, A. Org. React.2001, 58, 1.
  • NIST Chemistry WebBook, SRD 69.
  • University of Rochester, Department of Chemistry.
  • NROChemistry. Simmons-Smith Reaction. [Link]
  • PubChem. This compound. [Link]
  • Master Organic Chemistry.
  • Chemistry Learner. Simmons-Smith Reaction: Definition, Mechanism, and Examples. [Link]
  • ChemBAM.
  • NIST Chemistry WebBook. Cyclopropane, 1,1,2-trimethyl-. [Link]
  • Mechanisms of Double-Bond Isomerization Reactions of n-Butene on Different Lewis Acids.
  • Chemistry LibreTexts. 5.
  • NIST Chemistry WebBook. Mass Spectrum of this compound. [Link]
  • Stenutz. This compound. [Link]
  • SpectraBase. This compound. [Link]
  • Isobutane/2-butene alkylation with zeolite Y without Brønsted acidity. J.
  • Isobutane/2-butene alkylation catalyzed by Brønsted–Lewis acidic ionic liquids. RSC Adv., 2018, 8, 21102-21109.
  • Selective Isomerization of Terminal Alkenes to (Z)-2-Alkenes Catalyzed by an Air-Stable Molybdenum(0) Complex. Organometallics2018, 37 (3), 432–438.
  • XI - 12 #32 - Simple Distillation and Fractional Distill
  • Isobutane/2-butene alkylation catalyzed by Brønsted–Lewis acidic ionic liquids. RSC Advances. 2018, 8(38), 21102-21109.

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Technical Support Center: Solvent Removal from 1,1,2-Trimethylcyclopropane Samples

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for handling 1,1,2-trimethylcyclopropane. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. Our goal is to equip you with the expertise to effectively remove solvents from your samples while maximizing the recovery of this highly volatile compound.

Introduction: The Core Challenge

This compound is a low-boiling-point hydrocarbon, a characteristic that presents a significant challenge for solvent removal. With a boiling point documented between 49.6°C and 56°C [1][2], it can easily be lost along with the solvent during standard evaporation procedures. This guide focuses on methodologies designed to mitigate this sample loss by carefully controlling experimental parameters and exploring non-evaporative techniques.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my this compound sample disappearing during solvent removal?

This is the most common issue researchers face and is almost always due to the compound's high volatility. Standard evaporation techniques, such as rotary evaporation at elevated temperatures or high vacuum, inadvertently remove the this compound along with the solvent—a process known as co-evaporation. The low boiling point of your target compound is very close to that of many common organic solvents (see Table 1), making separation by simple evaporation difficult.

CompoundBoiling Point (°C at 760 mmHg)
Pentane36.1
Dichloromethane (DCM)39.6
Acetone56.0
This compound ~50 - 56 [1][2]
Methanol64.7
Hexane68.0
Ethyl Acetate77.1
Acetonitrile81.6
Water100.0
Toluene110.6
Dimethylformamide (DMF)153.0
Table 1: Boiling points of this compound and common laboratory solvents.
Q2: I'm losing my sample on the rotary evaporator. What am I doing wrong and how can I fix it?

Losing a volatile sample on a rotary evaporator (rotovap) is typically due to an imbalance between temperature and pressure. The goal of rotary evaporation is to gently remove a volatile solvent from a non-volatile compound of interest[3]. When your compound of interest is also volatile, the procedure must be significantly modified.

Causality: The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding pressure. By reducing the system pressure with a vacuum pump, you lower the solvent's boiling point, allowing it to evaporate at a lower temperature[3][4]. However, if the conditions are too aggressive (bath too hot, vacuum too strong), the vapor pressure of your this compound will also be exceeded, causing it to boil and be carried away to the collection flask.

Troubleshooting Guide for Rotary Evaporation

IssueProbable CauseRecommended Solution
Complete Sample Loss Bath temperature is too high and/or vacuum is too strong.Maintain the water bath at or below room temperature. Apply vacuum very gradually and only to the point where gentle bubbling of the solvent is observed.
Bumping/Splashing Sudden pressure drop or excessive rotation speed causing violent boiling.Lower the flask into the bath before applying full vacuum.[5] Start rotation at a moderate speed. If bumping occurs, carefully introduce a small amount of air into the system to break the vacuum slightly.[6]
No Evaporation Occurs Insufficient vacuum or bath temperature is too low for the specific solvent.For higher-boiling solvents (e.g., Toluene, DMF), a slightly warmer bath may be needed, but proceed with extreme caution. Ensure your vacuum pump is functioning correctly and all seals are tight.
Slow Evaporation Rate Conditions are too gentle, or the condenser is not cold enough.Ensure the condenser is filled with a very cold coolant (e.g., an ice/acetone slurry at -78°C if compatible) to efficiently trap solvent vapors and prevent them from re-entering the system.[3]
Protocol: Gentle Rotary Evaporation for Volatile Compounds
  • Pre-Weigh: Always pre-weigh your round-bottom flask so you can determine the final yield by mass.

  • Condenser Cooling: Ensure the rotovap's condenser is exceptionally cold. A circulating chiller set to -10°C to -20°C is ideal. For very volatile solvents, a dry ice/acetone cold trap can be used if your glassware is rated for it.[3]

  • Water Bath Temperature: Start with the water bath at room temperature (20-25°C). Do not heat the bath initially.

  • Secure the Flask: Attach your flask (filled no more than half full) and a clean, dry bump trap using a secure clip.[3][6]

  • Start Rotation: Begin rotating the flask at a moderate speed (e.g., 80-150 rpm) to increase the surface area for evaporation.[7]

  • Apply Vacuum Gradually: Slowly and carefully apply vacuum. Watch the liquid closely. Your goal is to find the pressure at which the solvent begins to bubble gently without vigorous boiling.

  • Monitor for Evaporation: As the solvent evaporates, it will cool the flask. You can often feel this coolness by hand (lift the flask from the bath briefly and touch the glass).[6] This is a sign that the process is working correctly.

  • Stop and Vent: Once the solvent volume appears to stop changing, continue for only a few more minutes. To stop, reverse the steps: vent the system slowly, stop the rotation, lift the flask from the bath, and then turn off the vacuum.[6][7] Rushing the venting step can cause the collected solvent to be sucked back into your sample flask.[7]

Q3: What if my solvent has a boiling point very close to this compound? Are there non-evaporative methods?

Yes. When the boiling points are too similar, separation by evaporation becomes impractical. In this scenario, a non-evaporative technique based on chemical properties, such as Solid-Phase Extraction (SPE) , is a superior choice.

Causality: SPE separates compounds based on their affinity for a solid stationary phase and a liquid mobile phase.[8] this compound is a nonpolar hydrocarbon. By using a reversed-phase SPE cartridge (e.g., C18-bonded silica), we can exploit this property. The nonpolar analyte will adsorb onto the nonpolar stationary phase, while a more polar solvent will pass through.[8]

Workflow for Isolating this compound using SPE

spe_workflow cluster_prep Preparation cluster_protocol Protocol Steps cluster_output Output prep Select Reversed-Phase (e.g., C18) SPE Cartridge cond 1. Condition Activate stationary phase (e.g., with Methanol) prep->cond Start equil 2. Equilibrate Flush with polar solvent (e.g., Water or Buffer) cond->equil load 3. Load Sample (Analyte in polar solvent) equil->load wash 4. Wash Remove impurities with a weak polar solvent load->wash Analyte is retained elute 5. Elute Collect analyte with a nonpolar solvent (e.g., Hexane) wash->elute output Purified Analyte in a Small Volume of Volatile Solvent elute->output

Caption: Solid-Phase Extraction (SPE) Workflow for Purification.

Protocol: Solid-Phase Extraction (SPE) for Sample Clean-up
  • Solvent Compatibility: This method works best if your this compound is dissolved in a solvent that is significantly more polar (e.g., acetonitrile, methanol, water mixtures). If your sample is in a nonpolar solvent (e.g., hexane), you may need to first evaporate that solvent gently and redissolve the residue in a polar solvent.

  • Cartridge Selection: Choose a reversed-phase (e.g., C18 or C8) cartridge with a bed weight appropriate for your sample mass.

  • Conditioning: Pass a nonpolar solvent like methanol or acetone through the cartridge to wet the bonded hydrocarbon chains.

  • Equilibration: Flush the cartridge with the same polar solvent your sample is dissolved in (e.g., acetonitrile/water mixture). This prepares the stationary phase to receive the sample.

  • Loading: Slowly pass your sample solution through the cartridge. The nonpolar this compound will adsorb to the C18 stationary phase, while the polar solvent and any polar impurities will pass through to waste.

  • Washing: Wash the cartridge with a weak polar solvent to remove any remaining polar impurities.

  • Elution: Elute your purified this compound using a small volume of a highly volatile, nonpolar solvent like pentane or hexane.

  • Final Step: You are now left with your product in a small amount of a clean, volatile solvent, which can be carefully removed using the "Gentle Rotary Evaporation" protocol or simply by blowing a gentle stream of nitrogen over the sample.

Q4: Is it possible to use Lyophilization (Freeze-Drying) to remove organic solvents?

Lyophilization, or freeze-drying, is a process of removing a solvent by sublimation after it has been frozen. While it is most commonly used for removing water from heat-sensitive biological samples, it can be adapted for certain organic solvents, a technique known as non-aqueous lyophilization .[9][10]

Causality: The process relies on freezing the sample and then applying a deep vacuum, causing the frozen solvent to turn directly from a solid to a gas (sublimation), bypassing the liquid phase.[11] This is an exceptionally gentle method.

Applicability: This is an advanced technique best suited for solvents with a relatively high freezing point and high vapor pressure, such as tert-butanol or 1,4-dioxane. It is generally not suitable for common low-freezing-point solvents like dichloromethane or methanol. You must ensure your lyophilizer's condenser can reach a temperature significantly colder than the freezing point of your solvent system and is chemically resistant to the solvent vapors.

Method Suitability Comparison

MethodBest For RemovingKey AdvantageKey Disadvantage
Gentle Rotary Evaporation Solvents with BPs >80°CFast and widely available equipment.[3]High risk of sample loss if not performed carefully.
Solid-Phase Extraction (SPE) Polar solvents (e.g., MeCN, MeOH)Excellent for separating compounds with different polarities; non-evaporative.Requires method development; analyte must be soluble in a polar mobile phase.
Non-Aqueous Lyophilization High-freezing point solvents (e.g., t-BuOH, Dioxane)Extremely gentle; ideal for highly sensitive compounds.Requires specialized knowledge and equipment; not compatible with all solvents.[9]
Q5: What is this "Decision Tree" for choosing the right method?

To simplify the selection process, follow this logical decision tree. It will guide you to the most appropriate method based on the properties of your solvent.

decision_tree start Start: Sample of this compound in a solvent bp_diff Is the solvent boiling point >40°C higher than the analyte's BP (i.e., > 95°C)? start->bp_diff polarity_q Is the solvent polar (e.g., Acetonitrile, Methanol)? bp_diff->polarity_q No gentle_rotovap Use Gentle Rotary Evaporation bp_diff->gentle_rotovap Yes lyo_q Is the solvent suitable for lyophilization (e.g., t-BuOH, Dioxane)? polarity_q->lyo_q No spe Use Solid-Phase Extraction (SPE) polarity_q->spe Yes lyophilization Consider Non-Aqueous Lyophilization lyo_q->lyophilization Yes reconsider Difficult Separation: Re-evaluate synthesis to end in a more suitable solvent lyo_q->reconsider No

Caption: Decision tree for selecting a solvent removal method.

References
  • Stenutz, R. (n.d.). This compound.
  • Chemistry LibreTexts. (2022, April 7). 5.
  • PubMed. (2025). Solid-phase-extraction device for extracting volatile organic compounds from gaseous samples. Analytical Sciences, 41(5), 505-510. [Link]
  • JoVE. (2015, March 4).
  • LABOAO. (2026, January 5). The Use Of Rotary Evaporators In Organic Solvent Experiments. [Link]
  • Genevac. (n.d.).
  • Across International. (2024, January 12).
  • CQM. (n.d.). Lyophilization.
  • PubChem. (n.d.). This compound.
  • NIST. (n.d.). Cyclopropane, 1,1,2-trimethyl-. In NIST Chemistry WebBook. [Link]
  • PubMed. (2009). Determination of volatile organic hydrocarbons in water samples by solid-phase dynamic extraction.
  • Wikipedia. (n.d.). Solid-phase extraction. [Link]
  • Cheméo. (n.d.). Chemical Properties of Cyclopropane, 1,1,2-trimethyl- (CAS 4127-45-1). [Link]
  • McCrone Group. (2016, October 5).
  • PubMed. (2002). Practical aspects of lyophilization using non-aqueous co-solvent systems. European Journal of Pharmaceutical Sciences, 15(2), 115-122. [Link]
  • Royal Society of Chemistry. (2015). Solid-phase extraction followed by gas chromatography-mass spectrometry for the quantitative analysis of semi-volatile hydrocarbons in hydraulic fracturing wastewaters. Analytical Methods, 7, 7150-7158. [Link]
  • ResearchGate. (2002). Practical aspects of lyophilization using non-aqueous co-solvent systems. [Link]
  • Water Environment Federation. (1997). Solid-Phase Extraction for Oil and Grease Analysis. [Link]
  • POWER Engineers. (2024, June 25).
  • Chemistry For Everyone. (2025, January 13). How To Remove Volatile Organic Compounds?. YouTube. [Link]
  • American Laboratory. (2007, May 1).
  • Wikipedia. (n.d.). Azeotrope tables. [Link]
  • Mellifiq. (n.d.). The Most Effective VOC Removal Solutions on the Market. [Link]
  • Science Publications. (2014). Volatile Organic Compounds Removal Methods: A Review. American Journal of Environmental Sciences, 10(4), 368-376. [Link]
  • Condorchem Enviro Solutions. (n.d.).
  • European Patent Office. (n.d.). Azeotropic compositions of 1,1,1,2,3,4,4,5,5,5-decafluoropentane and trans-1,2-dichloroethylene, cis-1,2-dichloroethylene or 1,1. [Link]
  • Conservation OnLine. (2006, May 2).
  • PubChem. (n.d.). (2R)-1,1,2-trimethylcyclopropane.

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Technical Support Center: Byproduct Identification in 1,1,2-Trimethylcyclopropane Reactions by NMR

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,1,2-trimethylcyclopropane. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to assist you in identifying reaction byproducts using Nuclear Magnetic Resonance (NMR) spectroscopy. The unique strained ring system of cyclopropanes makes them valuable synthetic intermediates, but also susceptible to specific side reactions. Understanding the NMR signatures of potential impurities and byproducts is crucial for accurate reaction monitoring and characterization of your desired products.

Frequently Asked Questions (FAQs)

Q1: My ¹H NMR spectrum of a reaction involving this compound shows unexpected peaks in the olefinic region (4.5-6.0 ppm). What are the likely byproducts?

A1: The appearance of signals in the olefinic region strongly suggests that ring-opening of the cyclopropane has occurred, leading to the formation of isomeric alkenes. The most common byproducts from the rearrangement of this compound are 2-methyl-1-pentene and 2-methyl-2-pentene.[1] Another minor possibility is 4-methyl-2-pentene.[1] These rearrangements can be promoted by acidic conditions (Brønsted or Lewis acids), heat, or certain metal catalysts.[2]

Troubleshooting Steps:

  • Re-evaluate Reaction Conditions: Carefully review your reaction setup. The presence of trace acid impurities, either from your reagents or on the surface of your glassware, can catalyze the ring-opening. Consider using base-washed glassware or adding a non-nucleophilic base to your reaction mixture if the ring-opening is undesired.

  • Analyze the Splitting Patterns:

    • 2-Methyl-1-pentene: Look for two singlets (or very finely split multiplets) in the olefinic region corresponding to the terminal =CH₂ protons. You should also see characteristic signals for the other alkyl protons.

    • 2-Methyl-2-pentene: Expect a quartet in the olefinic region for the vinyl proton, coupled to the neighboring methyl group.

    • 4-Methyl-2-pentene: This isomer would show more complex splitting in the olefinic region due to coupling between the two vinyl protons and adjacent alkyl protons.

  • Utilize 2D NMR: If the ¹H NMR spectrum is congested, a COSY (Correlation Spectroscopy) experiment will be invaluable.[3] It will show correlations between coupled protons, allowing you to trace the connectivity of the alkyl chains in the olefinic byproducts.

Q2: I observe a new set of upfield signals in my ¹H NMR spectrum that don't correspond to my starting material. Could these be other cyclopropane-containing byproducts?

A2: Yes, it's possible to form isomeric cyclopropane byproducts, especially if your reaction conditions can induce rearrangements. The characteristic high-field chemical shifts of cyclopropyl protons are due to the ring current effect of the strained three-membered ring.[4][5][6] Any new signals in the ~0.2-1.5 ppm range could indicate the formation of a different substituted cyclopropane.

Troubleshooting Steps:

  • Confirm the Presence of a Cyclopropane Ring: The most definitive way to confirm the presence of a cyclopropane ring in a byproduct is to look for the characteristic upfield signals in both the ¹H and ¹³C NMR spectra. Cyclopropyl carbons typically appear at unusually high field in the ¹³C NMR spectrum as well, often between -5 and 30 ppm.[7][8]

  • Analyze Coupling Constants: The coupling constants (J-values) between protons on a cyclopropane ring are highly diagnostic of their relative stereochemistry.

    • Jcis (protons on the same face of the ring) is typically larger than Jtrans (protons on opposite faces).

    • Geminal coupling (Jgem) is also observed between protons on the same carbon.

  • Advanced NMR Experiments:

    • A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can help determine the number of protons attached to each carbon, aiding in the assignment of CH, CH₂, and CH₃ groups within the byproduct's structure.[3][9]

    • HMBC (Heteronuclear Multiple Bond Correlation) can show correlations between protons and carbons that are two or three bonds away, which is extremely useful for piecing together the carbon skeleton of an unknown byproduct.

Q3: My reaction mixture is complex, and the ¹H NMR signals are heavily overlapped. How can I effectively identify the major and minor components?

A3: Overlapping signals are a common challenge when analyzing crude reaction mixtures.[10][11] A combination of careful experimental technique and advanced NMR experiments can help you deconstruct the complex spectrum.

Troubleshooting Workflow:

Caption: Workflow for deconvoluting complex NMR spectra.

Detailed Steps:

  • Optimize Data Acquisition: Ensure your NMR spectrum is acquired with good resolution. Shimming the magnet properly is crucial.[12]

  • Solvent Effects: Acquiring the spectrum in a different deuterated solvent (e.g., benzene-d₆, acetonitrile-d₃) can alter the chemical shifts of your components and may resolve some of the signal overlap.[13]

  • 2D NMR Spectroscopy:

    • COSY: As mentioned before, this experiment is essential for identifying proton-proton coupling networks, helping to piece together molecular fragments.

    • HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate proton signals with the carbon signals of the carbons they are directly attached to. This is a powerful tool for assigning resonances in both the ¹H and ¹³C spectra.

    • HMBC: This experiment reveals longer-range (2-3 bond) correlations between protons and carbons, which is key for establishing the overall connectivity of the molecule.[14]

  • Deconvolution Software: For very complex mixtures, computational deconvolution methods can be employed to fit predicted spectra of potential components to the experimental data.[10][11]

Data Summary: Expected NMR Shifts for this compound and Potential Byproducts

CompoundStructure¹H NMR Chemical Shifts (ppm)¹³C NMR Chemical Shifts (ppm)
This compound this compoundCyclopropyl Protons: ~0.2-0.8Methyl Protons: ~0.9-1.1Quaternary C: ~19CH: ~19-22CH₂: ~15Methyl C's: ~20-28
2-Methyl-1-pentene 2-Methyl-1-pentene=CH₂: ~4.6-4.8Allylic CH₂: ~1.9-2.1Methyls: ~0.9-1.7=C<: ~145=CH₂: ~110Alkyl C's: ~14-35
2-Methyl-2-pentene 2-Methyl-2-pentene=CH-: ~5.1-5.3Allylic CH₂: ~1.9-2.1Methyls: ~0.9-1.7=C<: ~132=CH-: ~124Alkyl C's: ~13-26

Note: Chemical shifts are approximate and can vary depending on the solvent and other substituents.[15][16][17]

Experimental Protocols

Protocol 1: Standard ¹H NMR Sample Preparation and Acquisition for Reaction Monitoring
  • Sample Preparation:

    • Withdraw a small aliquot (e.g., 50-100 µL) from the reaction mixture.

    • Dilute the aliquot with a deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃) in a clean vial.

    • If the sample contains solids, filter it through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.

    • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

  • NMR Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve good resolution.

    • Acquire a standard ¹H NMR spectrum. A sufficient number of scans should be used to obtain a good signal-to-noise ratio for both the starting material and potential byproducts.[18]

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Integrate the signals to determine the relative ratios of the components.[15]

Protocol 2: Acquiring a COSY Spectrum for Structural Elucidation
  • Sample Preparation: Prepare a relatively concentrated sample of the reaction mixture as described above to ensure a good signal-to-noise ratio.

  • NMR Setup:

    • Load a standard COSY pulse sequence on the spectrometer.

    • Set the spectral width to encompass all proton signals of interest.

    • The number of increments in the indirect dimension will determine the resolution of the 2D spectrum. A typical value is 256 or 512.

  • Acquisition and Processing:

    • Acquire the 2D data. This may take from 30 minutes to several hours, depending on the sample concentration and desired resolution.

    • Process the data using the spectrometer's software, which involves Fourier transformation in both dimensions.

    • Analyze the resulting 2D spectrum for cross-peaks, which indicate J-coupling between protons.[19]

Visualizing Reaction Pathways

Reaction_Pathways cluster_start Starting Material cluster_conditions Reaction Conditions cluster_products Potential Products This compound This compound Acid_Heat_Catalyst Acid / Heat / Catalyst This compound->Acid_Heat_Catalyst Desired_Product Desired Product This compound->Desired_Product Intended Reaction Byproduct_Alkene1 2-Methyl-1-pentene Acid_Heat_Catalyst->Byproduct_Alkene1 Ring Opening Byproduct_Alkene2 2-Methyl-2-pentene Acid_Heat_Catalyst->Byproduct_Alkene2 Rearrangement

Caption: Potential reaction pathways for this compound.

This guide provides a foundational framework for identifying byproducts in reactions involving this compound. For more specific issues, consulting advanced NMR textbooks and spectral databases is highly recommended.

References

  • Kelso, R. G., Greenlee, K. W., Derfer, J. M., & Boord, C. E. (1951). The Synthesis and Properties of this compound. Journal of the American Chemical Society, 73(12), 5487-5491. [Link]
  • Casy, A. F., & Ison, R. R. (1970). Proton magnetic resonance spectra of substituted cyclopropanes. Canadian Journal of Chemistry, 48(5), 841-846. [Link]
  • Graham, J. D., & Rogers, M. T. (1962). NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY. CYCLOPROPANE DERIVATIVES.
  • SpectraBase. (n.d.). This compound. John Wiley & Sons, Inc. [Link]
  • Iowa State University Chemical Instrumentation Facility. (n.d.). Reaction Monitoring & Kinetics. [Link]
  • Gordon, J. L., et al. (2023). Deconvolution and Analysis of the 1H NMR Spectra of Crude Reaction Mixtures. Journal of Chemical Information and Modeling, 63(15), 4725-4734. [Link]
  • University of Rochester Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. [Link]
  • PubChem. (n.d.). This compound.
  • SpectraBase. (n.d.). This compound 13C NMR. John Wiley & Sons, Inc. [Link]
  • Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of Organic Chemistry, 78(4), 1504–1507. [Link]
  • Doc Brown's Chemistry. (n.d.). 13C NMR spectrum of cyclopropane. [Link]
  • Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. PubMed. [Link]
  • UC Davis NMR Facility. (n.d.). Troubleshooting Guide for Varian/Agilent NMR Spectrometers running VnmrJ. [Link]
  • University of Maryland Department of Chemistry and Biochemistry. (n.d.). Troubleshooting. [Link]
  • University of the West Indies. (2017). DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. [Link]
  • Doc Brown's Chemistry. (n.d.). H-1 proton NMR spectrum of cyclopropane. [Link]
  • AZoOptics. (2023). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]
  • Gordon, J. L., et al. (2023). Deconvolution and Analysis of H NMR Spectra of Crude Reaction Mixtures. ChemRxiv. [Link]
  • ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. [Link]
  • Jasperse, C. (n.d.).
  • Oregon State University. (n.d.). 1H NMR Chemical Shifts. [Link]
  • University of Wisconsin-Madison. (n.d.). NMR Chemical Shifts. [Link]
  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]
  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. Wiley. [Link]
  • Chemistry LibreTexts. (2022). DEPT 13C NMR Spectra. [Link]
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds. Springer. [Link]
  • University of Wisconsin-Madison. (n.d.). Spin-Spin Splitting: J-Coupling. [Link]
  • Chemistry LibreTexts. (2023). J-Coupling (Scalar). [Link]
  • ACS Fall 2025. (2022). Different ring opening reactions of vinylcyclopropanes. [Link]

Sources

Technical Support Center: Thermal Stability of 1,1,2-Trimethylcyclopropane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the thermal analysis of 1,1,2-trimethylcyclopropane. This guide is designed for researchers, chemists, and professionals in drug development who are investigating the thermal behavior of this strained-ring system. Here, we address common questions and potential experimental challenges, providing in-depth explanations and actionable troubleshooting advice based on established principles of physical organic chemistry.

Frequently Asked Questions (FAQs)

Q1: What is the expected thermal behavior of this compound?

When subjected to thermal stress, typically in the gas phase at elevated temperatures (around 700-755 K), this compound is expected to undergo unimolecular isomerization reactions. The high strain energy of the cyclopropane ring (approximately 27 kcal/mol) provides a strong thermodynamic driving force for ring-opening to form more stable acyclic alkenes. The reactions are generally clean, first-order processes.[1]

Q2: What are the primary products formed during the thermal isomerization of this compound?

The thermal rearrangement of this compound will lead to the formation of various isomeric C6H12 alkenes. While specific product ratios for this compound require consultation of detailed kinetic studies, the expected major products, based on the established mechanism for substituted cyclopropanes, would be methylated pentenes. The reaction proceeds through the cleavage of a carbon-carbon bond in the cyclopropane ring to form a diradical intermediate, which then rearranges to the final products.

Q3: What is the proposed mechanism for the thermal isomerization of this compound?

The thermal isomerization of methyl-substituted cyclopropanes is widely accepted to proceed through a biradical (or diradical) mechanism . This involves the initial cleavage of one of the C-C bonds in the cyclopropane ring to form a 1,3-biradical intermediate. This intermediate is short-lived and can undergo a series of rearrangements, including hydrogen shifts and rotations around C-C bonds, before collapsing to the final alkene products.

For this compound, there are three C-C bonds that can undergo initial cleavage. The relative stability of the resulting biradical will influence the preferred reaction pathway. The most substituted C-C bond (C1-C2) is generally the weakest and most likely to cleave, leading to a more stable biradical intermediate.

Troubleshooting Guide

Issue 1: Inconsistent reaction rates or non-first-order kinetics.

Possible Cause A: Surface-catalyzed reactions. The walls of the reaction vessel can sometimes catalyze side reactions, leading to deviations from true unimolecular kinetics. This is particularly a concern in static reactors.

Troubleshooting Steps:

  • "Age" the reactor: Before conducting kinetic runs, "age" the reactor by pyrolyzing a compound that deposits a uniform carbonaceous layer on the inner surface. This can help to ensure that the reaction is occurring in the gas phase and not on the reactor walls.

  • Vary the surface-to-volume ratio: If possible, use reaction vessels of different sizes or pack the reactor with inert material (e.g., glass beads) to change the surface-to-volume ratio. If the reaction rate is significantly affected by these changes, surface catalysis is likely playing a role.

Possible Cause B: Pressure-dependent (fall-off) kinetics. At low pressures, the rate of collisional activation of the reactant molecules may not be fast enough to maintain the Boltzmann distribution of energized molecules, leading to a decrease in the unimolecular rate constant.

Troubleshooting Steps:

  • Conduct experiments over a range of pressures: If the rate constant increases with increasing pressure of an inert bath gas (e.g., argon or nitrogen), you are likely in the "fall-off" region.

  • Extrapolate to the high-pressure limit: Use theoretical models (e.g., RRKM theory) to extrapolate the experimental rate constants to the high-pressure limit (k∞) for a more accurate determination of the Arrhenius parameters.

Issue 2: Unexpected products in the final reaction mixture.

Possible Cause A: Secondary reactions. The primary alkene products of the isomerization may themselves be thermally unstable at the reaction temperature and can undergo further isomerization or decomposition reactions.

Troubleshooting Steps:

  • Study the reaction at varying conversions: Analyze the product distribution at low conversions of the starting material. The relative concentrations of the primary products should be highest at the beginning of the reaction.

  • Investigate the thermal stability of the suspected primary products: Conduct separate experiments on the suspected primary products under the same reaction conditions to determine their decomposition rates and products.

Possible Cause B: Radical chain reactions. While the primary isomerization is a unimolecular process, at very high temperatures or in the presence of impurities, radical chain reactions can be initiated, leading to a more complex product mixture.

Troubleshooting Steps:

  • Use a radical scavenger: Add a small amount of a radical scavenger (e.g., toluene or 1,3-cyclohexadiene) to the reaction mixture. If the formation of certain products is suppressed, it is an indication of their formation via radical chain pathways.

  • Ensure high purity of the starting material: Impurities can act as initiators for radical chain reactions. Purify the this compound carefully before use, for example, by preparative gas chromatography.

Issue 3: Difficulty in separating and identifying isomerization products.

Possible Cause: Similar boiling points and mass spectra of isomers. The various C6H12 alkene isomers produced in the reaction are likely to have very similar boiling points and mass spectral fragmentation patterns, making their separation and identification challenging.

Troubleshooting Steps:

  • High-resolution gas chromatography (GC): Use a high-resolution capillary GC column with a suitable stationary phase (e.g., a non-polar or weakly polar phase) to achieve the best possible separation of the isomers.

  • GC-MS with authentic standards: If possible, obtain authentic samples of the suspected alkene products to determine their retention times and mass spectra under your experimental conditions.

  • Nuclear Magnetic Resonance (NMR) spectroscopy: For larger-scale preparative runs, it may be possible to isolate individual products and use 1H and 13C NMR spectroscopy for unambiguous structure elucidation.

Experimental Protocols & Data

Protocol 1: Gas-Phase Kinetic Study of this compound Isomerization
  • Reactant Preparation: Synthesize this compound via a suitable method (e.g., Simmons-Smith cyclopropanation of an appropriate alkene). Purify the product to >99.5% purity using preparative gas chromatography.

  • Apparatus: A static or flow reactor system made of quartz or Pyrex is suitable. The reactor should be housed in a furnace with stable temperature control.

  • Experimental Procedure: a. Evacuate the reactor to a high vacuum. b. Introduce a known pressure of the reactant, with or without a large excess of an inert bath gas (e.g., argon). c. Heat the reactor to the desired temperature (e.g., 700-755 K) for a measured period. d. Rapidly quench the reaction by expanding the gas mixture into a cooled sample loop. e. Analyze the contents of the sample loop using gas chromatography (GC) or gas chromatography-mass spectrometry (GC-MS).

  • Data Analysis: a. Identify the products by comparing their retention times and mass spectra with those of authentic samples or with literature data. b. Quantify the amount of reactant remaining and the amounts of each product formed. c. Calculate the first-order rate constant (k) for the disappearance of the reactant at each temperature. d. Plot ln(k) versus 1/T (Arrhenius plot) to determine the activation energy (Ea) and the pre-exponential factor (A).

Data Presentation: Arrhenius Parameters for the Isomerization of Methylated Cyclopropanes

While the specific Arrhenius parameters for this compound should be obtained from the primary literature, the following table provides a comparison with other methylated cyclopropanes to illustrate the general trends.

CompoundActivation Energy (Ea) (kcal/mol)log10(A, s⁻¹)
Methylcyclopropane64.4 ± 0.315.37 ± 0.07
cis-1,2-Dimethylcyclopropane~61.3~14.0
trans-1,2-Dimethylcyclopropane~63.2~14.3
1,1-Dimethylcyclopropane~62.0~15.0
1,1,2,2-Tetramethylcyclopropane64.7 ± 0.515.47 ± 0.13

Note: The values for dimethylcyclopropanes are approximate. Data for methylcyclopropane and tetramethylcyclopropane are from referenced studies. The trend of decreasing activation energy with initial methyl substitution does not appear to continue beyond dimethylcyclopropanes.

Visualizations

Diagram 1: Proposed Biradical Mechanism for this compound Isomerization

G cluster_0 Reactant cluster_1 Biradical Intermediates cluster_2 Products This compound Biradical_A Cleavage of C1-C2 This compound->Biradical_A Δ Biradical_B Cleavage of C1-C3 or C2-C3 This compound->Biradical_B Δ Product_1 Isomeric Alkenes (e.g., Methylated Pentenes) Biradical_A->Product_1 Rearrangement Biradical_B->Product_1 Rearrangement

Caption: General biradical mechanism for the thermal isomerization of this compound.

Diagram 2: Troubleshooting Workflow for Inconsistent Kinetic Data

G Start Inconsistent Kinetic Data (Non-first-order or variable rates) Check_Surface_Effects Are surface effects suspected? Start->Check_Surface_Effects Age_Reactor Age the reactor Check_Surface_Effects->Age_Reactor Yes Check_Pressure_Effects Is the reaction pressure low? Check_Surface_Effects->Check_Pressure_Effects No Vary_S_V_Ratio Vary surface-to-volume ratio Age_Reactor->Vary_S_V_Ratio Vary_S_V_Ratio->Check_Pressure_Effects Vary_Pressure Conduct experiments at different inert gas pressures Check_Pressure_Effects->Vary_Pressure Yes Consistent_Data Consistent Kinetic Data Check_Pressure_Effects->Consistent_Data No Extrapolate Extrapolate to high-pressure limit Vary_Pressure->Extrapolate Extrapolate->Consistent_Data

Caption: Decision workflow for troubleshooting inconsistent kinetic data in gas-phase isomerization studies.

References

  • Lewis, D. K., et al. (2006). Kinetics of the thermal isomerization of 1,1,2,2‐tetramethylcyclopropane. International Journal of Chemical Kinetics, 38(8), 483-488. [Link]
  • Frey, H. M., & Marshall, R. M. (1962). The thermal isomerization of 1,1,2,2-tetramethylcyclopropane. Journal of the Chemical Society, 3981-3987.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 138125, this compound.
  • Frey, H. M. (1964). The Thermal Isomerization of 1.2-Dimethylcyclopropane. I. Cis-trans Isomerization. Proceedings of the Royal Society of London. Series A, Mathematical and Physical Sciences, 279(1377), 166-177. [Link]
  • NIST. (n.d.). Cyclopropane, 1,1,2-trimethyl-. In NIST Chemistry WebBook.

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Technical Support Center: Acid-Catalyzed Rearrangement of 1,1,2-Trimethylcyclopropane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the acid-catalyzed rearrangement of 1,1,2-trimethylcyclopropane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions. Our goal is to equip you with the knowledge to navigate the complexities of this reaction, ensuring successful and reproducible outcomes in your laboratory.

I. Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the acid-catalyzed rearrangement of this compound. Each problem is presented in a question-and-answer format, offering causal explanations and actionable solutions.

Issue 1: Low or No Conversion of the Starting Material

Question: My reaction shows a significant amount of unreacted this compound, even after an extended reaction time. What are the likely causes and how can I improve the conversion?

Answer: Low conversion is a common challenge that can often be traced back to several key factors. A systematic approach to troubleshooting is the most effective way to identify and resolve the issue.

Potential Causes and Solutions:

  • Insufficient Catalyst Activity: The strength and concentration of the acid catalyst are paramount.

    • Causality: The reaction is initiated by the protonation of the cyclopropane ring, a step that requires a sufficiently strong acid to overcome the activation energy. Weaker acids or insufficient catalyst loading will result in a sluggish or stalled reaction.

    • Troubleshooting Steps:

      • Verify Catalyst Purity and Age: Ensure the acid catalyst is not old or degraded. For liquid acids, verify the concentration. For solid acid catalysts, ensure they have been properly stored and activated if necessary.

      • Increase Catalyst Loading: Incrementally increase the molar ratio of the acid catalyst to the substrate. Monitor the reaction closely for the formation of byproducts, as excessive acid can lead to undesired side reactions.

      • Consider a Stronger Acid: If using a milder acid (e.g., acetic acid), consider switching to a stronger proton source such as sulfuric acid or a Lewis acid like boron trifluoride etherate. Lewis acids can be particularly effective in promoting carbocation formation.[1][2][3]

  • Suboptimal Reaction Temperature: Temperature plays a critical role in providing the necessary energy for the rearrangement.

    • Causality: The ring-opening of the cyclopropane and subsequent carbocation rearrangements are endothermic processes. Insufficient thermal energy will result in a low reaction rate.

    • Troubleshooting Steps:

      • Gradual Temperature Increase: Cautiously increase the reaction temperature in increments of 5-10°C. Use a reliable method to monitor the reaction progress, such as gas chromatography (GC) or thin-layer chromatography (TLC), to track the consumption of the starting material.

      • Solvent Choice: Ensure your solvent has a boiling point that is compatible with the desired reaction temperature. High-boiling, non-coordinating solvents like toluene or xylene are often good choices.[4]

  • Presence of Inhibitors: Trace impurities in your starting materials or solvent can quench the acid catalyst.

    • Causality: Basic impurities, including residual bases from the synthesis of the starting material or water, will neutralize the acid catalyst, rendering it inactive.

    • Troubleshooting Steps:

      • Purify Starting Materials: Ensure the this compound is of high purity. Distillation is an effective purification method.

      • Use Anhydrous Conditions: Dry your solvent and glassware thoroughly before use. If necessary, perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

Issue 2: Unexpected Product Distribution and Poor Selectivity

Question: I am observing a mixture of several alkene isomers instead of the desired product. How can I improve the selectivity of the rearrangement?

Answer: The formation of multiple products is inherent to carbocation-mediated reactions. However, reaction conditions can be tuned to favor the formation of a specific isomer.

Potential Causes and Solutions:

  • Thermodynamic vs. Kinetic Control: The product distribution is a reflection of the relative stabilities of the possible carbocation intermediates and the final alkene products.

    • Causality: The initial protonation of this compound can lead to the formation of different carbocation intermediates, which can then undergo various rearrangements (hydride and methyl shifts) to form more stable carbocations.[5] The final product distribution depends on whether the reaction is under kinetic (favoring the fastest-formed product) or thermodynamic (favoring the most stable product) control.

    • Troubleshooting Steps:

      • Temperature Adjustment: Lowering the reaction temperature generally favors the kinetically controlled product, which may be a less substituted alkene. Conversely, higher temperatures tend to favor the thermodynamically more stable, highly substituted alkene.

      • Choice of Acid Catalyst: The nature of the acid and its counter-ion can influence the stability of the transition states leading to different products. Experiment with a range of Brønsted and Lewis acids to find the optimal catalyst for your desired isomer. For instance, bulkier Lewis acids might sterically hinder certain rearrangement pathways.

  • Reaction Time: Prolonged reaction times, especially at elevated temperatures, can lead to the isomerization of the initially formed products.

    • Causality: The double bonds in the alkene products can be reprotonated by the acid catalyst, leading to further rearrangements and a shift in the product distribution towards the most thermodynamically stable isomers.

    • Troubleshooting Steps:

      • Monitor Reaction Progress: Closely monitor the reaction over time using an appropriate analytical technique (e.g., GC-MS).

      • Quench the Reaction Promptly: Once the starting material has been consumed to the desired level, quench the reaction by adding a weak base (e.g., sodium bicarbonate solution) to neutralize the acid catalyst and prevent further isomerization.

Issue 3: Formation of Polymeric or Tar-Like Byproducts

Question: My reaction mixture has turned dark, and I am isolating a significant amount of intractable, high-molecular-weight material. What is causing this, and how can I prevent it?

Answer: The formation of polymeric material is a common side reaction in acid-catalyzed processes involving carbocations.

Potential Causes and Solutions:

  • Excessive Catalyst Concentration or Temperature: Harsh reaction conditions can promote intermolecular reactions.

    • Causality: High concentrations of carbocations can lead to polymerization, where one carbocation acts as an electrophile and attacks the double bond of an alkene product. This process can continue, leading to the formation of long-chain polymers.

    • Troubleshooting Steps:

      • Reduce Catalyst Loading: Use the minimum amount of catalyst necessary to achieve a reasonable reaction rate.

      • Lower the Reaction Temperature: Perform the reaction at the lowest temperature that allows for a practical rate of conversion.

      • Slow Addition of Substrate: For highly exothermic reactions, consider adding the this compound solution slowly to a solution of the catalyst in the solvent to maintain a low instantaneous concentration of the substrate and carbocation intermediates.

  • Presence of Reactive Impurities: Certain impurities in the starting material can act as initiators for polymerization.

    • Causality: Highly unsaturated or easily polymerizable impurities can be readily attacked by the carbocation intermediates, initiating a polymerization cascade.

    • Troubleshooting Steps:

      • Ensure High Purity of Starting Material: As mentioned previously, purifying the this compound is crucial.

      • Use a Radical Inhibitor: Although the primary reaction is ionic, trace radical pathways can sometimes contribute to polymerization. The addition of a small amount of a radical inhibitor, such as BHT (butylated hydroxytoluene), may be beneficial in some cases.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the theoretical and practical aspects of the acid-catalyzed rearrangement of this compound.

1. What is the detailed mechanism of the acid-catalyzed rearrangement of this compound?

The reaction proceeds through a series of carbocation intermediates. The generally accepted mechanism is as follows:

  • Protonation of the Cyclopropane Ring: The acid catalyst protonates one of the carbon-carbon bonds of the cyclopropane ring. The bond between the most substituted carbons (C1 and C2) is typically the most susceptible to electrophilic attack.

  • Ring Opening to Form a Carbocation: The protonation leads to the cleavage of the C-C bond and the formation of a tertiary carbocation.

  • Carbocation Rearrangements: The initially formed carbocation can undergo a series of rapid rearrangements to form more stable carbocations. These rearrangements can include:

    • 1,2-Hydride Shifts: A hydrogen atom with its bonding pair of electrons migrates to an adjacent carbon.

    • 1,2-Methyl Shifts: A methyl group with its bonding pair of electrons migrates to an adjacent carbon.

  • Deprotonation to Form Alkenes: The final step involves the removal of a proton from a carbon adjacent to the carbocation center, resulting in the formation of a double bond and regenerating the acid catalyst. The regioselectivity of this step determines the final alkene product.

Mechanism of Acid-Catalyzed Rearrangement of this compound

Acid-Catalyzed Rearrangement of this compound start This compound protonation Protonation (H+) start->protonation intermediate1 Initial Carbocation protonation->intermediate1 rearrangement1 1,2-Hydride Shift intermediate1->rearrangement1 deprotonation Deprotonation (-H+) intermediate1->deprotonation intermediate2 Secondary Carbocation rearrangement1->intermediate2 rearrangement2 1,2-Methyl Shift intermediate2->rearrangement2 intermediate2->deprotonation intermediate3 Tertiary Carbocation rearrangement2->intermediate3 intermediate3->deprotonation product1 Alkene Product 1 deprotonation->product1 product2 Alkene Product 2 deprotonation->product2 product3 Alkene Product 3 deprotonation->product3 Experimental Workflow setup 1. Reaction Setup (Inert Atmosphere) reagents 2. Add Solvent and Catalyst setup->reagents heating 3. Heat to Desired Temperature reagents->heating addition 4. Slow Addition of Substrate heating->addition monitoring 5. Monitor Reaction by GC addition->monitoring quenching 6. Quench with Base monitoring->quenching When complete workup 7. Aqueous Workup quenching->workup isolation 8. Isolate Crude Product workup->isolation purification 9. Purify Products isolation->purification

Sources

troubleshooting low yields in Simmons-Smith cyclopropanation

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Simmons-Smith Cyclopropanation

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the Simmons-Smith cyclopropanation reaction. As a Senior Application Scientist, I understand that while this reaction is a powerful tool for synthesizing cyclopropanes, achieving high yields consistently can be challenging. This guide is structured as a series of frequently asked questions (FAQs) to directly address the common pitfalls and troubleshooting scenarios encountered in the lab. We will delve into the causality behind experimental choices, providing you with the insights needed to optimize your reactions.

Frequently Asked Questions & Troubleshooting Guide

Q1: My reaction has failed completely, with only starting material recovered. What are the primary culprits?

This is the most common and frustrating issue. When a Simmons-Smith reaction shows no conversion, the cause almost always lies with one of three components: the zinc reagent, the diiodomethane, or the reaction conditions.

  • Inactive Zinc-Copper Couple: The single most frequent cause of reaction failure is an insufficiently activated zinc surface.[1] Commercial zinc dust is coated with a passivating layer of zinc oxide, which prevents its reaction with diiodomethane to form the essential organozinc carbenoid intermediate (ICH₂ZnI).[2][3] Activation is critical to remove this oxide layer and expose the reactive metal surface.

  • Poor Quality of Diiodomethane: Diiodomethane (CH₂I₂) is susceptible to degradation, especially when exposed to light, which liberates iodine. This free iodine can interfere with the reaction. Using freshly distilled or high-purity, stabilized diiodomethane is crucial.[1][4]

  • Presence of Moisture or Oxygen: The organozinc intermediates in the Simmons-Smith reaction are highly sensitive to moisture and atmospheric oxygen.[1] All glassware must be rigorously dried (oven or flame-drying), and the reaction must be conducted under a dry, inert atmosphere (e.g., argon or nitrogen).[1][4]

  • Low Substrate Reactivity: The Simmons-Smith reagent is electrophilic, meaning it reacts best with electron-rich alkenes.[5][6][7] If your substrate is an electron-deficient alkene (e.g., conjugated to an electron-withdrawing group like an ester or nitro group), the classical Zn-Cu couple may be too unreactive, leading to no conversion.[4][5]

Q2: My reaction is very sluggish with low conversion. How can I increase the reaction rate and drive it to completion?

Incomplete conversion is often a sign of suboptimal reactivity or conditions. Here are the key parameters to investigate:

  • Reagent Stoichiometry: Ensure you are using a sufficient excess of the Simmons-Smith reagent. Typically, 1.5 to 2.0 equivalents of both the zinc-copper couple and diiodomethane relative to the alkene are recommended to drive the reaction to completion.[4]

  • Reaction Temperature: While lower temperatures can sometimes improve selectivity, they also decrease the reaction rate.[4] If the reaction is sluggish at room temperature, a gradual increase in temperature (e.g., gentle reflux in diethyl ether or dichloromethane) can significantly improve the conversion rate.[1]

  • Efficient Stirring: The reaction involving the zinc-copper couple is heterogeneous. Vigorous stirring is essential to ensure good contact between the solid zinc surface, the diiodomethane, and the alkene in solution.[1] If the zinc couple settles at the bottom of the flask, the reaction rate will be severely limited.

  • Solvent Choice: The choice of solvent plays a critical role. Non-coordinating solvents like diethyl ether (Et₂O) or dichloromethane (DCM) are generally preferred.[1][8] Highly coordinating or basic solvents can complex with the zinc carbenoid, reducing its reactivity and slowing down the reaction rate.[6][8][9]

Troubleshooting Decision Tree

G start Low or No Yield q1 Is the Zn-Cu Couple freshly prepared and activated? start->q1 sol1 Prepare fresh Zn-Cu Couple. Use activation protocol. q1->sol1 No q2 Is the Diiodomethane pure? q1->q2 Yes end_node Reaction Optimized sol1->end_node sol2 Use freshly distilled or high-purity CH₂I₂. q2->sol2 No q3 Are conditions strictly anhydrous and inert? q2->q3 Yes sol2->end_node sol3 Oven/flame-dry glassware. Use inert gas (Ar/N₂). q3->sol3 No q4 Is the alkene electron-deficient? q3->q4 Yes sol3->end_node sol4 Consider Furukawa or Shi modification (e.g., Et₂Zn/CH₂I₂). q4->sol4 Yes q4->end_node No, review other parameters (temp, stirring) sol4->end_node G cluster_0 Step 1: Carbenoid Formation cluster_1 Step 2: Concerted Cycloaddition Zn_Cu Zn-Cu Carbenoid ICH₂ZnI Zn_Cu->Carbenoid Oxidative Addition CH2I2 CH₂I₂ CH2I2->Carbenoid TS [Butterfly Transition State] Carbenoid->TS Alkene RR\C=C//\RR Alkene->TS Cyclopropane CH₂/   \R--C---C--R|   |R   R TS->Cyclopropane ZnI2 ZnI₂ TS->ZnI2

Caption: The reaction proceeds via formation of an organozinc carbenoid followed by a concerted, stereospecific cycloaddition. [2][8]

Data & Protocols

Troubleshooting Summary Table
IssuePotential Cause(s)Recommended Solution(s)
No Reaction Inactive Zn-Cu CoupleFreshly prepare and activate the couple. Consider ultrasonication to enhance activation. [4][10]
Poor quality CH₂I₂Use freshly distilled or high-purity diiodomethane.
Presence of moisture/airUse oven-dried glassware and conduct the reaction under an inert atmosphere (Ar or N₂). [1][4]
Incomplete Conversion Insufficient reagentsUse a 1.5-2.0 fold excess of the zinc couple and CH₂I₂. [4]
Low reaction temperatureGradually increase the temperature; consider gentle reflux. [4]
Inefficient stirringEnsure vigorous stirring to maintain a well-mixed suspension.
Side Product Formation Methylation of heteroatomsUse a minimal excess of the Simmons-Smith reagent and monitor reaction progress to avoid long reaction times. [1][11]
Poor Diastereoselectivity High reaction temperatureLower the reaction temperature to favor the chelation-controlled pathway.
(with directing groups)Coordinating solventUse non-coordinating solvents like DCM or Et₂O.
Experimental Protocol 1: Preparation of Activated Zinc-Copper Couple

This protocol is adapted from established literature procedures. [12][13]The activation process involves an acid wash to remove the oxide layer, followed by deposition of copper to create the reactive couple.

Materials:

  • Zinc dust (<10 micron, high purity)

  • 3% Hydrochloric Acid (HCl)

  • 2% Copper (II) Sulfate (CuSO₄) solution

  • Distilled water

  • Absolute Ethanol

  • Anhydrous Diethyl Ether

  • Erlenmeyer flask with a magnetic stirrer

Procedure:

  • Place 50 g of zinc dust into the Erlenmeyer flask.

  • Add 40 mL of 3% HCl and stir vigorously for 60-90 seconds. Decant the supernatant.

  • Repeat the acid wash two more times.

  • Wash the zinc powder with five 100 mL portions of distilled water, decanting after each wash.

  • Add 75 mL of 2% aqueous CuSO₄ solution and stir. The black color of precipitated copper should appear. Continue stirring for 30-60 seconds.

  • Decant the copper sulfate solution and repeat the copper wash once more. The zinc should now be uniformly black or dark gray.

  • Wash the prepared couple with five 100 mL portions of distilled water, four 100 mL portions of absolute ethanol, and finally five 100 mL portions of anhydrous diethyl ether. [13]8. Quickly transfer the slurry to a Büchner funnel, press dry under a rubber dam, and transfer to a vacuum desiccator over P₂O₅. Dry under high vacuum until it is a free-flowing powder.

  • The activated couple should be used immediately for best results, although it can be stored for short periods under an inert atmosphere.

Experimental Protocol 2: General Procedure for Cyclopropanation of Cyclohexene

This procedure provides a general method for the cyclopropanation of a simple alkene. [1][13] Materials:

  • Activated Zinc-Copper Couple (from Protocol 1)

  • Anhydrous Diethyl Ether (or DCM)

  • Iodine (a single crystal)

  • Cyclohexene (freshly distilled)

  • Diiodomethane (CH₂I₂, high purity)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

Procedure:

  • To a flame-dried 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser under an argon atmosphere, add 47 g of the freshly prepared zinc-copper couple.

  • Add 250 mL of anhydrous diethyl ether, followed by a small crystal of iodine. Stir the mixture until the brown color of the iodine disappears, which indicates further activation of the zinc surface. [13]3. Add a mixture of cyclohexene (0.65 mol) and diiodomethane (0.71 mol) in one portion. [13]4. Heat the reaction mixture to a gentle reflux. An exothermic reaction may begin, requiring temporary removal of the external heat source.

  • After the exotherm subsides, continue to stir under reflux. Monitor the reaction progress by TLC or GC/MS. The reaction may take several hours to 24 hours for complete conversion. [4]6. Upon completion, cool the reaction mixture to 0 °C in an ice bath.

  • Work-up: Cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution until gas evolution ceases. [1]8. Separate the organic layer. Extract the aqueous layer twice with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product (norcarane) by distillation or flash column chromatography.

References

  • Wikipedia. Zinc–copper couple. [Link]
  • NROChemistry. Simmons-Smith Reaction. [Link]
  • Organic Chemistry Tutor.
  • Chemistry Learner. Simmons-Smith Reaction: Definition, Mechanism, and Examples. [Link]
  • OrgoSolver.
  • Organic Chemistry Tutor. Cyclopropanation of Alkenes and the Simmons-Smith Reaction. [Link]
  • ProQuest.
  • Organic Syntheses. norcarane. [Link]
  • YouTube. Zinc-Copper Couple for the Simmons-Smith Cyclopropane Synthesis. [Link]
  • Wikipedia. Simmons–Smith reaction. [Link]
  • National Institutes of Health (NIH). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. [Link]
  • MDPI. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. [Link]
  • Oreate AI Blog. How to Make Zinc Copper Couple. [Link]
  • Organic Chemistry Portal. Simmons-Smith Reaction. [Link]
  • Master Organic Chemistry.
  • ACS Publications. A Dramatic Effect of a Catalytic Amount of Lead on the Simmons-Smith Reaction and Formation of Alkylzinc Compounds from Iodoalkanes.
  • Wiley Online Library. Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column. [Link]
  • NPTEL. Essentials of Oxidation, Reduction and C-C Bond Formation.
  • ResearchGate. (PDF) Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column. [Link]
  • ACS Publications. Reaction Pathways of the Simmons−Smith Reaction. [Link]
  • ResearchGate.

Sources

minimizing rearrangement products in dichlorocarbene additions

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Minimizing Rearrangement Products

Welcome to the technical support center for dichlorocarbene additions. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing dichlorocyclopropanes while minimizing undesired side reactions. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during your experiments. Each issue is followed by a diagnosis of the probable cause and a series of recommended solutions grounded in mechanistic principles.

Problem 1: My reaction yields a significant amount of allene instead of the expected dichlorocyclopropane.

Diagnosis: You are likely observing a subsequent rearrangement of your desired gem-dichlorocyclopropane product, known as the Skattebøl rearrangement or the Doering-LaFlamme allene synthesis . This is not a competing reaction during the carbene addition itself, but rather a transformation of the product, typically promoted by organolithium reagents or reducing metals used in the workup or subsequent steps. The reaction proceeds through a cyclopropylidene carbene intermediate which electrocyclically opens to the allene.

Solutions & Scientific Rationale:

  • Isolate the Dichlorocyclopropane First: The most direct solution is to modify your workflow to isolate and purify the gem-dichlorocyclopropane adduct before exposing it to reagents that can induce the rearrangement (e.g., n-BuLi, MeLi, Mg, Na).

  • Avoid Reductive/Organometallic Workups: If your subsequent steps involve these reagents, ensure the initial cyclopropanation reaction is fully quenched and the product is purified. If a reductive workup is necessary for other reasons, consider alternative, milder reducing agents that are less likely to cause metal-halogen exchange.

  • Temperature Control: If the rearrangement is occurring due to residual base or heat, ensure the reaction is fully quenched and neutralized at a low temperature before warming and workup.

G cluster_0 Dichlorocarbene Addition (Desired Reaction) cluster_1 Rearrangement Pathway (Undesired) Alkene Alkene DCP gem-Dichlorocyclopropane Alkene->DCP :CCl₂ Carbenoid Cyclopropylidene Carbene/Carbenoid DCP->Carbenoid - LiCl Reagent Organolithium or Reducing Metal Reagent->DCP Metal-Halogen Exchange Allene Allene Product Carbenoid->Allene Electrocyclic Ring Opening

Technical Support Center: Purification of 1,1,2-Trimethylcyclopropane from Isomeric Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for advanced purification strategies. This guide is designed for researchers, scientists, and drug development professionals facing the challenge of isolating high-purity 1,1,2-trimethylcyclopropane from complex isomeric mixtures. We provide in-depth FAQs, troubleshooting guides, and validated protocols to empower you to overcome common separation hurdles.

The Core Challenge: Closely Related Physical Properties

The primary difficulty in purifying this compound (CAS 4127-45-1) stems from the presence of numerous C6H12 structural isomers, many of which possess very similar boiling points and polarities.[1][2] Standard purification techniques like simple distillation are often insufficient to achieve the high purity required for subsequent applications. The close boiling points mean that the vapor pressures of the contaminants are very similar to that of the target compound, leading to poor separation.[3][4]

Below is a comparative table of this compound and some of its common isomers, illustrating the narrow boiling point differentials that necessitate advanced separation techniques.

CompoundMolecular FormulaBoiling Point (°C)Rationale for Difficulty
This compound C6H1249.6 [5]Target Compound
MethylcyclopentaneC6H1272.0Separable by careful fractional distillation.
CyclohexaneC6H1280.7[2]Separable by fractional distillation.
1-HexeneC6H1263.0[2]Separable by fractional distillation.
cis-1,2-DimethylcyclobutaneC6H1258.0Very close boiling point, requires high-efficiency methods.
trans-1,2-DimethylcyclobutaneC6H1252.0Very close boiling point, requires high-efficiency methods.
EthylcyclobutaneC6H1270.6Separable by careful fractional distillation.

Note: Boiling points can vary slightly based on the data source and experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the most significant hurdle when purifying this compound?

A1: The most significant hurdle is the presence of structural isomers with boiling points very close to that of this compound. As shown in the table above, isomers like dimethylcyclobutanes have boiling points within a few degrees of the target compound. This low relative volatility makes separation by conventional distillation challenging and often uneconomical, requiring methods with very high separation efficiency.[6]

Q2: Which purification technique is recommended for obtaining high-purity (>99%) this compound?

A2: For achieving high purity, Preparative Gas Chromatography (pGC) is the ideal technique.[7][8] pGC offers unparalleled resolving power for volatile compounds and can separate isomers with extremely close boiling points. While it is typically used for smaller-scale preparations (milligram to gram), it is the most effective method for obtaining analytical-grade material.[7][9] For larger quantities where high-efficiency fractional distillation is insufficient, advanced techniques like extractive distillation may be required.[10]

Q3: How can I reliably assess the purity of my fractions during and after purification?

A3: The gold standard for assessing purity is analytical Gas Chromatography (GC) , typically with a Flame Ionization Detector (FID).[11][12] It is crucial to use a high-resolution capillary column. A non-polar column (like one with a 100% dimethylpolysiloxane phase) will separate components primarily by boiling point. For isomers with very similar boiling points, a more polar stationary phase (e.g., a wax or ionic liquid column) can provide alternative selectivity based on dipole-dipole interactions, often improving resolution.[12]

Q4: Is this compound susceptible to degradation during purification?

A4: Yes, cyclopropane rings possess significant ring strain, making them more susceptible to thermal rearrangement than their acyclic or larger-ring counterparts.[1][13][14] Although this compound is relatively stable, prolonged exposure to high temperatures during distillation can potentially lead to isomerization or decomposition.[15] Therefore, it is advisable to use the lowest possible temperatures, for example, by performing distillations under vacuum to lower the boiling points.

Troubleshooting and Optimization Guide

This section addresses specific issues you may encounter during your purification experiments.

Problem: My fractional distillation is yielding poor separation between the target compound and a closely boiling isomer.

  • Underlying Cause: The primary cause is insufficient separation efficiency in your distillation setup. The number of "theoretical plates" in your column is too low to resolve the components.[3][16] Each theoretical plate represents one cycle of vaporization and condensation, and more plates lead to better enrichment of the more volatile component in the vapor phase.[3]

  • Troubleshooting Steps:

    • Increase Column Length/Efficiency: Replace your current fractionating column (e.g., Vigreux) with a longer one or one with more efficient packing material (e.g., Raschig rings or structured packing). This directly increases the number of theoretical plates.[4]

    • Optimize the Reflux Ratio: Increase the reflux ratio. This means returning more of the condensed vapor (distillate) to the column. A higher reflux ratio allows for more equilibrium stages, enhancing separation, but it will also increase the time required for the distillation.

    • Ensure Adiabatic Operation: Insulate the distillation column thoroughly (e.g., with glass wool or silvered vacuum jackets). Heat loss from the column disrupts the temperature gradient, reducing separation efficiency.[4]

    • Maintain a Slow, Steady Distillation Rate: A slow distillation rate allows the vapor-liquid equilibrium to be established at each theoretical plate. Distilling too quickly prevents this equilibrium, leading to a separation quality similar to a simple distillation.

Problem: I am observing co-elution of isomers in my Preparative GC (pGC) separation.

  • Underlying Cause: The stationary phase of your pGC column does not provide sufficient selectivity for the specific isomers in your mixture, or the temperature program is not optimized.[7]

  • Troubleshooting Steps:

    • Select a Different Stationary Phase: If you are using a standard non-polar column (e.g., polydimethylsiloxane), switch to a column with a different selectivity. A mid-polarity phase (e.g., 50% phenyl polysiloxane) or a more polar phase (e.g., polyethylene glycol/wax) can alter the elution order by interacting differently with the isomers.[9]

    • Optimize the Temperature Program: Decrease the ramp rate of your oven temperature program. A slower ramp increases the interaction time of the analytes with the stationary phase, which can significantly improve the resolution of closely eluting peaks.

    • Reduce Sample Load: Overloading the column is a common cause of peak broadening and poor separation in pGC.[8] Reduce the injection volume to ensure the column is not saturated, which allows for sharper peaks and better resolution.

Problem: My final product purity, as determined by analytical GC, is lower than expected.

  • Underlying Cause: Your analytical GC method may not be fully resolving all impurities from the main peak. The peak for this compound might appear sharp and symmetrical, but a hidden impurity could be co-eluting underneath it.

  • Troubleshooting Steps:

    • Employ a Different Analytical Column: Analyze your sample on a second GC column with a different stationary phase (orthogonal selectivity). For example, if your primary analysis is on a non-polar DB-1 column, re-analyze it on a polar WAX column. An impurity that co-elutes on one column will often be resolved on the other.

    • Modify the Analytical Method: Use a very slow temperature ramp (e.g., 1-2 °C/min) in the region where your product elutes. This can often resolve closely eluting peaks that merge during a faster ramp.

    • Consider GC-MS Analysis: If available, analyze your sample by Gas Chromatography-Mass Spectrometry (GC-MS). Even if two isomers co-elute, they may have slightly different fragmentation patterns in their mass spectra, which can indicate the presence of an impurity.[17]

Visual Workflows and Decision Guides

The following diagrams provide a logical framework for selecting a purification strategy and troubleshooting common problems.

Purification_Decision_Tree Fig 1. Decision tree for selecting a purification method. start Start: Isomeric Mixture of C6H12 containing this compound scale_q What is the required scale? start->scale_q frac_dist Perform High-Efficiency Fractional Distillation scale_q->frac_dist > 1-5 g (Large Scale) prep_gc Perform Preparative GC (pGC) scale_q->prep_gc < 1-5 g (Small Scale) purity_q What is the required purity? ext_dist Consider Advanced Technique: Extractive Distillation purity_q->ext_dist Purity Insufficient? analysis Analyze Purity by High-Resolution GC purity_q->analysis Purity Sufficient? frac_dist->purity_q prep_gc->analysis ext_dist->analysis end_high End: High Purity Product analysis->end_high Purity > 99% end_mod End: Moderate Purity Product analysis->end_mod Purity < 99%

Caption: Decision tree for selecting a purification method.

Distillation_Troubleshooting Fig 2. Workflow for troubleshooting poor fractional distillation. start Problem: Poor separation in fractional distillation check_column Is the column efficiency sufficient for the boiling point difference? start->check_column check_insulation Is the column well-insulated? check_column->check_insulation Yes sol_column Action: Use a longer column or one with higher-efficiency packing check_column->sol_column No check_rate Is the distillation rate slow and steady? check_insulation->check_rate Yes sol_insulation Action: Insulate the column with glass wool or a vacuum jacket check_insulation->sol_insulation No sol_rate Action: Reduce heating to slow the distillation rate (e.g., 1 drop per 1-2 seconds) check_rate->sol_rate No re_evaluate Re-run distillation and analyze fractions by GC check_rate->re_evaluate Yes sol_column->re_evaluate sol_insulation->re_evaluate sol_rate->re_evaluate

Caption: Workflow for troubleshooting poor fractional distillation.

Detailed Experimental Protocols

Protocol 1: High-Efficiency Fractional Distillation

This protocol is suitable for separating components with a boiling point difference of at least 5-10 °C on a multi-gram scale.

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus using a round-bottom flask, a packed fractionating column (e.g., a 30 cm Vigreux or a column packed with Raschig rings), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed.

    • The thermometer bulb must be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is about to be distilled.[3]

  • Sample Preparation:

    • Charge the round-bottom flask with the isomeric mixture, adding boiling chips or a magnetic stir bar to ensure smooth boiling. Do not fill the flask more than two-thirds full.

  • Distillation Process:

    • Wrap the fractionating column and distillation head with glass wool or aluminum foil to prevent heat loss.

    • Begin heating the flask gently.

    • As the mixture boils, observe the vapor slowly rising through the column. A ring of condensing vapor should move slowly up the column.

    • Adjust the heat to maintain a slow, steady distillation rate of approximately 1-2 drops per second into the receiving flask.

    • Monitor the temperature at the distillation head. Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (~49-50 °C).

  • Fraction Collection:

    • Collect an initial "forerun" fraction, which may contain more volatile impurities.

    • Change the receiving flask to collect the main fraction once the distillation temperature stabilizes at the target boiling point.

    • Stop the distillation when the temperature either begins to rise significantly (indicating a higher-boiling isomer is starting to distill) or drops (indicating the flask is nearly dry).

  • Analysis:

    • Analyze all collected fractions by analytical GC to determine their composition and purity.

Protocol 2: Purity Analysis by Capillary Gas Chromatography (GC-FID)

This protocol provides a robust method for assessing the isomeric purity of your samples.

  • Instrumentation:

    • A gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).

  • Column Selection:

    • Primary Column (Non-Polar): HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness. This separates primarily based on boiling point.

    • Confirmation Column (Polar): DB-WAX (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness. This provides alternative selectivity.

  • GC Conditions (Starting Point for Non-Polar Column):

    • Carrier Gas: Helium or Hydrogen, constant flow at 1.0 mL/min.

    • Injector Temperature: 200 °C.

    • Split Ratio: 50:1 (adjust as needed for peak shape).

    • Oven Temperature Program:

      • Initial Temperature: 35 °C, hold for 5 minutes.

      • Ramp: 2 °C/min to 80 °C.

      • Hold: 2 minutes at 80 °C.

    • Detector Temperature: 250 °C.

  • Sample Preparation and Analysis:

    • Prepare a dilute solution of your sample (approx. 1 µL in 1 mL of a volatile solvent like pentane or dichloromethane).

    • Inject 1 µL of the solution into the GC.

    • Integrate the peak areas in the resulting chromatogram. The purity is calculated as the area of the target peak divided by the total area of all peaks.

References

  • Zuo, H., Yang, F., Huang, W., & Xia, Z. (2012). Preparative Gas Chromatography and Its Applications. Journal of Chromatographic Science, 51(7), 646-656. [Link]
  • Gauth. (n.d.). Boiling point of cyclopropane is less than n-propane explain why? Gauth. [Link]
  • Stenutz. (n.d.). This compound. Stenutz. [Link]
  • Kirk-Othmer Encyclopedia of Chemical Technology. (2000). Distillation, Azeotropic, and Extractive. John Wiley & Sons, Inc.[Link]
  • PubChem. (n.d.). This compound.
  • Lloyd, L. (1992). U.S. Patent No. 5,147,512. Washington, DC: U.S.
  • Brandl, H., & Sewald, N. (2005). Enantioselective Gas Chromatographic Analysis of Cyclopropane Derivatives.
  • Koppenhoefer, B., & Trettin, U. (1989). U.S. Patent No. 4,874,473. Washington, DC: U.S.
  • Wikipedia. (n.d.).
  • Grokipedia. (n.d.).
  • Chemstations. (n.d.). Heterogeneous Azeotropic Distillation.
  • Van der Ham, A. G. J., et al. (2015). Development of Extractive Distillation Processes for Close-Boiling Polar Systems. Chemical Engineering Transactions, 43, 85-90. [Link]
  • University of Rochester. (n.d.).
  • ResearchGate. (2012). Preparative Gas Chromatography and Its Applications.
  • Mair, B. J. (1945). Separation of hydrocarbons by azeotropic distillation. Journal of Research of the National Bureau of Standards, 34(5), 435-451. [Link]
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Technical Support Center: Purified 1,1,2-Trimethylcyclopropane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the storage and handling of purified 1,1,2-trimethylcyclopropane (CAS No. 4127-45-1). This document is designed for researchers, scientists, and drug development professionals who utilize this unique, strained-ring scaffold in their work. Given the compound's specific physicochemical properties—namely its high volatility, flammability, and inherent reactivity due to ring strain—adherence to rigorous storage and handling protocols is paramount for ensuring experimental integrity and laboratory safety.

This guide provides in-depth, field-proven insights in a direct question-and-answer format to address common challenges and troubleshooting scenarios.

Section 1: Physicochemical Properties & Hazard Identification

This section provides a summary of the essential physical and chemical data for this compound, forming the basis for all subsequent handling and storage recommendations.

FAQ: Core Compound Properties

Question: What are the fundamental physicochemical properties of this compound?

Answer: this compound is a low molecular weight, volatile, and flammable organic compound. Its key properties are summarized in the table below. It is critical to note that different sources report slightly different values for properties like density and refractive index; therefore, it is advisable to confirm the properties of your specific batch via analysis if precise values are critical for your application.

Table 1: Physicochemical Data for this compound

PropertyValueSource(s)
CAS Number 4127-45-1[1][2][3]
Molecular Formula C₆H₁₂[1][2][4]
Molecular Weight 84.16 g/mol [1][3]
Boiling Point 49.6 °C (at 760 mmHg)[2]
Vapor Pressure 310 mmHg at 25 °C[2]
Density 0.753 g/cm³ or 0.681 g/mL[2][5]
Melting Point -138 °C[5]
Refractive Index 1.413 or 1.386[2][5]

Question: What are the primary hazards I should be aware of when working with this compound?

Answer: The primary hazards stem from three core characteristics:

  • High Flammability: With a boiling point of approximately 49.6°C and a very high vapor pressure, the compound readily forms flammable vapor-air mixtures at room temperature.[2][6] These vapors are heavier than air and can travel to distant ignition sources.[6][7] The GHS classification provided by one source includes "Danger," though specific hazard statements beyond "Toxic if swallowed" (H301) are not universally listed.[3] Given its structure as a volatile hydrocarbon, it must be treated as a flammable liquid.

  • Inherent Reactivity from Ring Strain: The three-membered cyclopropane ring is highly strained, with C-C-C bond angles of 60° instead of the ideal 109.5°.[8][9] This strain, estimated at around 27-28 kcal/mol, weakens the C-C bonds and makes the molecule susceptible to ring-opening reactions, especially in the presence of acids, metals, or heat.[10][11] While the methyl groups provide some stability, the underlying reactivity of the cyclopropane core remains a crucial consideration.

  • Potential Toxicity: One ECHA notification indicates the compound is "Toxic if swallowed".[3] Due to its volatility, inhalation of vapors should also be minimized. Overexposure to volatile organic compounds can lead to symptoms like dizziness or headaches.[7] Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.

Section 2: Long-Term and Short-Term Storage

Proper storage is critical to maintaining the purity and stability of this compound and ensuring a safe laboratory environment.

FAQ: Storage Protocols

Question: What are the ideal storage conditions for purified this compound?

Answer: The compound must be stored in a cool, dry, well-ventilated area specifically designated for flammable liquids.[12][13] The storage area temperature should be kept as low as is practical and consistently below the compound's boiling point to minimize vapor pressure. It must be stored away from direct sunlight, heat, and all sources of ignition, including sparks, open flames, and static discharge.[13][14] Furthermore, it should be segregated from incompatible materials, particularly strong oxidizing agents.[7][13]

Question: What type of container is recommended for storage?

Answer: For long-term storage, use a tightly sealed container made of an inert material, such as amber glass or a suitable metal can. The container cap should have a chemically resistant liner (e.g., PTFE) to ensure an airtight seal and prevent vapor loss. Whenever possible, store the primary container within a compatible, non-reactive secondary containment tray to mitigate potential spills.[15]

Question: Can I store this compound in a standard laboratory refrigerator or freezer?

Answer: No. You must not store this compound in a standard, domestic-type refrigerator or freezer. These units contain numerous internal ignition sources (e.g., lights, thermostats, defrost heaters) that can ignite flammable vapors, leading to a catastrophic explosion.[6] If refrigerated storage is required, you must use a laboratory-grade, explosion-proof, or flammable-rated refrigerator/freezer designed for this purpose.

Question: How can I prevent degradation or reaction during storage?

Answer: The primary mode of degradation is potential polymerization or ring-opening, which can be catalyzed by impurities, air, light, or heat. To prevent this:

  • Ensure Purity: Only store highly purified material. Trace acidic or metallic impurities can initiate degradation.

  • Inert Atmosphere: For maximum stability, especially for long-term storage or as a reference standard, consider blanketing the container with an inert gas like argon or nitrogen before sealing. This displaces oxygen and moisture, which could potentially react with the strained ring over time.

  • Use Opaque Containers: Storing in amber glass bottles minimizes exposure to light, which can provide the energy to initiate radical reactions.[16]

Section 3: Safe Handling & Troubleshooting

Adherence to strict handling protocols is essential for user safety and for preventing contamination or degradation of the compound.

Experimental Protocol: Safe Transfer of this compound
  • Preparation: Don appropriate Personal Protective Equipment (PPE), including chemical splash goggles, a flame-resistant lab coat, and chemical-resistant gloves (e.g., nitrile may be suitable for incidental contact, but consult a glove compatibility chart for extended use). Ensure a certified chemical fume hood is operational.[7]

  • Equipment Setup: Place absorbent, disposable bench liners in the fume hood to contain minor drips.[7] Assemble all necessary glassware and ensure it is clean, dry, and free of contaminants.

  • Grounding and Bonding: When transferring from a metal container or in quantities greater than 500 mL, it is critical to bond the dispensing and receiving containers and ground the system to prevent static electricity buildup, which can ignite the flammable vapors.[6][17]

  • Transfer: Perform the liquid transfer slowly and carefully to minimize splashing and vapor generation. Use a cannula or a clean glass funnel for a controlled transfer.

  • Sealing: Immediately and securely cap both the source and destination containers after the transfer is complete.

  • Cleanup: Wipe down any external surfaces of the containers. Dispose of contaminated bench liners, gloves, and any cleaning materials in a designated hazardous waste container.

G cluster_prep Preparation cluster_transfer Transfer Process cluster_cleanup Post-Transfer PPE Don PPE (Goggles, Lab Coat, Gloves) Hood Verify Fume Hood Operation PPE->Hood Area Prepare Work Area (Absorbent Liners) Hood->Area Ground Bond & Ground Containers (If Applicable) Area->Ground Transfer Perform Slow, Controlled Liquid Transfer Ground->Transfer Seal Securely Cap All Containers Immediately Transfer->Seal Clean Wipe Container Surfaces Seal->Clean Dispose Dispose of Waste in Designated Container Clean->Dispose

Caption: Workflow for the safe transfer of volatile flammable liquids.

FAQ: Troubleshooting

Question: I noticed a yellow discoloration and/or a small amount of precipitate in my stored sample. What should I do?

Answer: Discoloration or precipitate formation suggests that degradation, polymerization, or reaction with a contaminant has occurred. Do not use the material, as the presence of byproducts could unpredictably alter your experimental results. The degradation products (e.g., oligomers, ring-opened species) may also be more hazardous. The material should be disposed of according to your institution's hazardous waste guidelines. For future prevention, review your storage conditions against the ideal protocols outlined above, paying special attention to exposure to air, light, and potential contaminants.

Question: How should I respond to a spill of this compound?

Answer: Your response should be immediate and systematic. Follow the logic below.

G Spill Spill Occurs Assess Assess Spill Size & Location Spill->Assess Small Is it a small spill (<100 mL) inside a fume hood? Assess->Small Large Evacuate Immediate Area Alert Colleagues Small->Large No Contain Contain spill with absorbent pads or non-combustible material (e.g., vermiculite, sand) Small->Contain Yes Ignition Eliminate All Ignition Sources (Turn off equipment) Large->Ignition Notify Notify EH&S / Emergency Response Ignition->Notify Wait Wait for Professional Responders Notify->Wait Cleanup Collect absorbed material with non-sparking tools Contain->Cleanup Waste Place in a sealed container for hazardous waste disposal Cleanup->Waste Ventilate Ventilate the area until vapors have dispersed Waste->Ventilate

Caption: Decision workflow for responding to a chemical spill.

For a small spill (<100 mL) inside a chemical fume hood:

  • Alert personnel in the immediate area.

  • Ensure all ignition sources are removed.[6]

  • Contain the spill using a chemical spill kit with a non-combustible absorbent material like vermiculite or sand. Do not use paper towels, as this creates a greater fire hazard.

  • Using non-sparking tools, carefully collect the absorbed material and place it into a labeled, sealed container for hazardous waste disposal.[18]

  • Wipe the area clean and allow the fume hood to continue to ventilate.

For a large spill or any spill outside of a fume hood:

  • Evacuate the immediate area.

  • Alert others and activate the nearest fire alarm if necessary.

  • Immediately notify your institution's Environmental Health & Safety (EH&S) or emergency response team.[12]

  • Do not attempt to clean it up yourself.

Section 4: Chemical Compatibility

Understanding chemical compatibility is crucial for selecting appropriate reaction vessels, transfer tubing, and storage materials, thereby preventing container failure and product contamination.

Question: What common laboratory materials are compatible or incompatible with this compound?

Answer: As a non-polar hydrocarbon, this compound shares compatibility characteristics with other small alkanes. Strong oxidizing agents are the most significant chemical incompatibility.[7][13] Many common plastics and elastomers may be incompatible, as they can swell, soften, or dissolve upon contact. Always perform a small-scale compatibility test if you are uncertain.

Table 2: General Chemical Compatibility Guide

Material ClassCompatible / RecommendedIncompatible / Not RecommendedRationale / Comments
Metals Stainless Steel (304, 316), HastelloyReactive Metals (e.g., Aluminum, Magnesium, Zinc, especially as powders)Generally inert. Avoid reactive metals that can be attacked by trace impurities or act as catalysts.[19][20]
Glass Borosilicate Glass (Pyrex®)-Excellent compatibility. Use amber glass to protect from light.
Plastics PTFE, PFA, FEPPolypropylene (PP), LDPE, HDPE, PVC, Polystyrene (PS), PolycarbonateMost common lab plastics will show poor resistance to non-polar organic solvents, leading to swelling and leaching. Fluorinated polymers are generally resistant.[21]
Elastomers FFKM (Kalrez®)Natural Rubber, Neoprene, Buna-N (Nitrile), Silicone, EPDM, Viton® (FKM)Most elastomers will swell and degrade significantly. Highly fluorinated elastomers are required for long-term contact. Check specific compatibility charts.[19][20]
Chemicals Inert Gases (Argon, Nitrogen), Aprotic Non-polar SolventsStrong Oxidizing Agents (e.g., Peroxides, Nitric Acid, Perchlorates), Strong Acids, ElectrophilesRisk of violent reaction with oxidizers.[7] The strained ring can be opened by strong acids and electrophiles.[22]

References

  • National Institute of Standards and Technology (NIST). (n.d.). Cyclopropane, 1,1,2-trimethyl-. NIST Chemistry WebBook.
  • LookChem. (n.d.). 1,1,2-TRIMETHYL CYCLOPROPANE 4127-45-1 wiki.
  • Fiveable. (n.d.). Stability of Cycloalkanes: Ring Strain | Organic Chemistry Class Notes.
  • Chemistry LibreTexts. (2024). 4.3: Stability of Cycloalkanes - Ring Strain.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary.
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  • Master Organic Chemistry. (2014). Ring Strain In Cyclopropane and Cyclobutane.
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  • The Chemistry Blog. (2024). Safe Handling of Flammable Chemicals.
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  • University of Rochester. (2021). A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones.
  • Graco. (2024). Chemical Compatibility Guide.
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Validation & Comparative

A Comparative Guide to the Reactivity of 1,1,2-Trimethylcyclopropane and Bicyclobutane for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of strained organic molecules, cyclopropanes and bicyclobutanes represent foundational scaffolds whose unique electronic and steric properties have been harnessed for complex molecule synthesis. This guide provides an in-depth comparison of the reactivity of a substituted cyclopropane, 1,1,2-trimethylcyclopropane, and the highly strained bicyclo[1.1.0]butane. Understanding the nuanced differences in their reactivity is paramount for researchers in medicinal chemistry and drug development seeking to leverage strain-release chemistry for the construction of novel molecular architectures.

Structural and Energetic Foundations of Reactivity

The reactivity of cyclic compounds is intrinsically linked to their inherent ring strain. This strain arises from the deviation of bond angles from the ideal sp³ hybridization, torsional strain from eclipsing interactions, and transannular strain.

1.1. This compound: A Moderately Strained System

This compound is a derivative of cyclopropane, which possesses a significant but manageable amount of ring strain. The C-C-C bond angles in the cyclopropane ring are constrained to 60°, a substantial deviation from the ideal 109.5° for sp³-hybridized carbons[1]. This angle strain results in bent "banana" bonds, where the electron density is concentrated outside the internuclear axis, imparting some π-character to the C-C bonds[1]. The presence of three methyl groups introduces steric interactions that can influence the molecule's conformation and reactivity at specific sites.

1.2. Bicyclobutane: A Bastion of Strain

Bicyclobutane is one of the most strained, isolable hydrocarbons, with a staggering estimated strain energy of 63.9 kcal/mol[1][2]. This immense strain is a consequence of its fused cyclopropane rings, resulting in a "butterfly" conformation with an inter-ring dihedral angle of approximately 123°[3]. The central C1-C3 bond is particularly weak and possesses significant p-character, making it the focal point of bicyclobutane's reactivity[4][5].

CompoundStructureStrain Energy (kcal/mol)
Cyclopropane~29[1]
This compoundData not explicitly found, but expected to be similar to or slightly higher than cyclopropane due to substitution.
Bicyclobutane~63.9[1][2]

Table 1: Comparison of Strain Energies.

The profound difference in strain energy is the primary determinant of the divergent reactivity profiles of these two molecules. While this compound requires specific activation to undergo ring-opening, bicyclobutane is primed for a wide array of strain-releasing transformations under relatively mild conditions[4][6].

Electrophilic Ring-Opening: A Tale of Two Mechanisms

The reaction of strained rings with electrophiles is a classic method for their functionalization. However, the outcomes for this compound and bicyclobutane are dictated by their distinct structural and energetic properties.

2.1. This compound: Markovnikov-Directed Opening

The reaction of substituted cyclopropanes with electrophiles, such as acids or halogens, typically proceeds via a corner-protonated or corner-complexed intermediate. The ring-opening then occurs in a manner that generates the most stable carbocation, following Markovnikov's rule. In the case of this compound, electrophilic attack will lead to the formation of a tertiary carbocation, which is then trapped by a nucleophile.

Electrophilic_Opening_Cyclopropane

2.2. Bicyclobutane: Attack at the Central Bond

Bicyclobutane's reactivity with electrophiles is dominated by the high p-character of the central C1-C3 bond. Electrophilic attack occurs at a bridgehead carbon, leading to the cleavage of this weak bond and the formation of a cyclopropylcarbinyl cation intermediate[3]. This cation can then be trapped by a nucleophile or undergo further rearrangement. Acid-catalyzed additions to bicyclobutane are often stereospecific, with the electrophile and nucleophile adding in a syn fashion across the former central bond[5][7].

Electrophilic_Opening_Bicyclobutane

The propensity of bicyclobutane to react with a wide range of electrophiles, including halogens and even ketones under Lewis acid catalysis, underscores its heightened reactivity compared to substituted cyclopropanes[8][9][10].

Radical Reactions: Divergent Pathways to Functionalization

The behavior of these strained rings under radical conditions further highlights their differing reactivity.

3.1. This compound: Ring Opening via Radical Intermediates

While less common than electrophilic additions, radical-mediated ring-opening of cyclopropanes can occur, typically initiated by a radical species that can abstract a hydrogen atom or add to the ring. The resulting cyclopropylcarbinyl radical can then undergo rapid ring-opening to a more stable homoallyl radical. This process generally requires forcing conditions.

3.2. Bicyclobutane: A Versatile Radical Acceptor

Bicyclobutane readily participates in radical reactions. The weak central bond can be homolytically cleaved, or the molecule can act as a radical acceptor. Recent advances in photoredox catalysis have enabled the single-electron oxidation of bicyclobutanes to form radical cations, which can then undergo cycloaddition reactions with alkenes[11][12][13]. This mode of reactivity opens up new avenues for the synthesis of complex bridged systems that are not accessible from simple cyclopropanes[11]. Free-radical polymerization of bicyclobutane derivatives is also a known process, driven by the release of strain energy[3].

Thermal Rearrangements: A Window into Pericyclic Reactions

Heating strained molecules can provide the activation energy needed for isomerization and rearrangement.

4.1. This compound: Geometric and Structural Isomerization

Upon heating, substituted cyclopropanes can undergo geometric (cis-trans) isomerization via a trimethylene diradical intermediate[14]. At higher temperatures, structural isomerization to alkenes can occur. For this compound, thermal rearrangement would likely lead to a mixture of substituted pentenes.

4.2. Bicyclobutane: Concerted Isomerization to 1,3-Butadiene

Bicyclobutane undergoes a clean thermal rearrangement to 1,3-butadiene with an activation energy of about 41 kcal/mol[2]. This reaction is a concerted pericyclic process, specifically a [σ²s + σ²a] cycloelimination[2]. The stereochemistry of this ring-opening has been studied using substituted bicyclobutanes, providing valuable insights into the principles of orbital symmetry control in thermal reactions[15][16].

Thermal_Rearrangement

Experimental Protocols: A Practical Perspective

5.1. Synthesis of this compound

A common method for the synthesis of this compound involves the Gustavson reaction, which is the zinc-mediated cyclization of a 1,3-dihalide[17].

Protocol: Zinc-mediated Synthesis of this compound [17]

  • Prepare 2,4-dibromo-2-methylpentane from the corresponding diol.

  • In a flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, place zinc dust and a suitable solvent such as n-propanol.

  • Heat the mixture to a gentle reflux.

  • Add the 2,4-dibromo-2-methylpentane dropwise to the stirred zinc suspension.

  • After the addition is complete, continue refluxing for several hours to ensure complete reaction.

  • Cool the reaction mixture and isolate the volatile hydrocarbon product by distillation.

  • Purify the this compound from byproducts (alkenes and alkanes) by fractional distillation.

5.2. Synthesis of Bicyclobutane

The parent bicyclobutane can be prepared via an intramolecular Wurtz-type coupling of 1-bromo-3-chlorocyclobutane using molten sodium[2].

Protocol: Synthesis of Bicyclobutane from 1-Bromo-3-chlorocyclobutane [2]

  • Prepare 1-bromo-3-chlorocyclobutane from 3-chlorocyclobutanecarboxylic acid via a modified Hunsdiecker reaction.

  • In a reaction vessel suitable for handling molten sodium, add finely dispersed sodium in an inert, high-boiling solvent.

  • Heat the mixture to melt the sodium.

  • Slowly add a solution of 1-bromo-3-chlorocyclobutane to the molten sodium suspension.

  • The volatile bicyclobutane product is formed and can be collected in a cold trap.

  • Carefully quench the excess sodium after the reaction is complete.

  • Purify the collected bicyclobutane by gas chromatography or careful distillation.

Conclusion: Choosing the Right Strained Synthon

The choice between using a substituted cyclopropane like this compound and a highly strained system like bicyclobutane depends entirely on the desired synthetic outcome.

  • This compound is a robust building block that can be carried through several synthetic steps before a specific, high-energy transformation is employed to open the ring in a controlled, regioselective manner. Its reactivity is more akin to that of a typical alkane, albeit with the potential for specific ring-opening reactions under electrophilic conditions.

  • Bicyclobutane , in contrast, is a high-energy, reactive intermediate. Its utility lies in its ability to readily undergo a variety of strain-releasing reactions, providing rapid access to complex cyclobutane, cyclopropylcarbinyl, and bridged bicyclic scaffolds[4][6][18]. The central bond's unique electronic character makes it a versatile partner in cycloadditions, radical reactions, and insertions that are not possible with simple cyclopropanes.

For the medicinal chemist, bicyclobutanes offer a rapid entry into sp³-rich, three-dimensional chemical space, a desirable feature for modern drug discovery. However, the stability and more predictable reactivity of substituted cyclopropanes make them valuable for more traditional, stepwise synthetic strategies. A thorough understanding of the principles outlined in this guide will enable the judicious selection of the appropriate strained ring for the synthetic challenge at hand.

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  • LookChem. (n.d.). 1,1,2-TRIMETHYL CYCLOPROPANE 4127-45-1 wiki. [Link]
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A Comparative Guide to the Theoretical and Experimental Properties of 1,1,2-Trimethylcyclopropane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The cyclopropane ring, a fundamental three-membered carbocycle, is a privileged scaffold in medicinal chemistry and a versatile building block in organic synthesis.[1][2] Its inherent ring strain, approximately 27.5 kcal/mol, dictates its unique reactivity and conformational rigidity, making it a fascinating subject for both experimental and theoretical investigation.[3] 1,1,2-Trimethylcyclopropane, a simple alkyl-substituted derivative, serves as an excellent case study for examining the convergence and divergence of theoretically predicted and experimentally measured molecular properties.

This guide provides an in-depth comparison of the theoretical and experimental data for this compound. For researchers, scientists, and drug development professionals, understanding the nuances between computational models and empirical data is paramount. It not only validates the predictive power of theoretical chemistry but also deepens our comprehension of molecular structure, behavior, and reactivity. We will explore its structural, physicochemical, and spectroscopic properties, detailing the methodologies used to obtain these insights and highlighting the synergistic relationship between computational and experimental approaches.

Molecular Structure and Geometry

The spatial arrangement of atoms defines a molecule's fundamental identity. For this compound, this arrangement includes a strained three-carbon ring with methyl substituents. The C2 carbon is a chiral center, leading to the existence of (R)- and (S)-enantiomers.

Caption: 2D representation of this compound.

Table 1: Comparison of Key Geometric Parameters

Parameter Typical Experimental Value (Å) for Cyclopropanes Theoretically Predicted Value (Å)
C-C (ring) ~1.51 Varies with level of theory
C-C (substituent) ~1.52 Varies with level of theory

| C-H | ~1.08 - 1.10 | Varies with level of theory |

Note: Specific, high-resolution experimental geometric data for this compound is sparse. The values presented are representative of substituted cyclopropanes.

Physicochemical and Thermochemical Properties

Macroscopic properties like boiling point and density are direct consequences of underlying molecular structure and intermolecular forces. These properties are routinely measured experimentally and can also be predicted with varying accuracy using computational models.

Table 2: Experimental vs. Computed Physical Properties

Property Experimental Value Computed Value Source (Experimental)
Molecular Formula C₆H₁₂ C₆H₁₂ [5][6][7]
Molecular Weight 84.16 g/mol 84.16 g/mol [5][6][7]
Boiling Point 49.6 - 56 °C (322.75 - 329.15 K) N/A [8][9]
Melting Point -138 °C (135.15 K) N/A [8]
Density 0.681 - 0.753 g/cm³ N/A [8][9]
Refractive Index 1.386 - 1.413 N/A [8][9]

| XLogP3-AA | N/A | 2.5 |[6][10] |

Thermochemical data, such as the enthalpy of formation and combustion, provide insight into the molecule's stability. The high ring strain of the cyclopropane moiety significantly influences these values.

Table 3: Thermochemical Data

Property Experimental Value (kJ/mol) Source
Enthalpy of Combustion (ΔcH°liquid) -3939.2 ± 1.1 [7]

| Enthalpy of Formation (ΔfH°liquid) | -98.6 ± 1.2 |[7] |

Spectroscopic Properties: A Window into Molecular Structure

Spectroscopy offers a powerful lens through which to probe molecular structure and dynamics. The comparison between experimental spectra and computationally predicted spectra is a cornerstone of modern chemical analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for elucidating the carbon-hydrogen framework of organic molecules. The chemical shifts are sensitive to the local electronic environment of each nucleus.

Table 4: Experimental ¹H and ¹³C NMR Chemical Shifts (δ in ppm)

Nucleus Experimental Chemical Shift (ppm) Multiplicity Solvent Source
¹H NMR (Data aggregated) Multiplets CCl₄ [11]

| ¹³C NMR | 12.3, 16.5, 17.1, 21.0, 22.8, 27.9 | Six distinct signals | CDCl₃ |[12] |

Note: The presence of six distinct signals in the ¹³C NMR spectrum is consistent with the molecule's lack of symmetry.

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule.[13] These techniques are particularly useful for identifying functional groups and understanding molecular symmetry. While a full experimental vibrational analysis for this compound is not detailed in the readily available literature, characteristic frequencies for the cyclopropane ring C-H stretching (~3080 cm⁻¹) and ring deformation modes are expected. Computational methods, particularly DFT, are highly effective at predicting vibrational frequencies, which aids in the assignment of experimental spectra.[13]

Methodologies: The "How-To" of Property Determination

The data presented in this guide are the products of specific experimental and computational procedures. Understanding these methodologies is key to appreciating the data's context and limitations.

Experimental Protocols

Synthesis: this compound can be synthesized via several methods. A common laboratory-scale approach is a modification of the Gustavson reaction, which involves the ring closure of a 1,3-dibromide with zinc in a protonic solvent like n-propanol at low temperatures to minimize elimination side-products.[14][15]

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization start 1,3-Dihalide Precursor reaction Ring Closure Reaction (e.g., with Zn) start->reaction distill Fractional Distillation reaction->distill nmr NMR Spectroscopy (¹H, ¹³C) distill->nmr gcms GC-MS Analysis distill->gcms ir IR/Raman Spectroscopy distill->ir phys Physical Properties (BP, Density, nD) distill->phys

Caption: Generalized experimental workflow for synthesis and characterization.

Characterization Techniques:

  • Boiling Point: Determined by distillation or gas chromatography (GC).[5]

  • Density & Refractive Index: Measured using standard laboratory equipment (pycnometer, refractometer).

  • NMR Spectroscopy: Samples are dissolved in a deuterated solvent, and spectra are recorded on a high-field NMR spectrometer.[11][12]

  • Mass Spectrometry (MS): Often coupled with GC (GC-MS), it provides the molecular weight and fragmentation pattern.[16]

Theoretical/Computational Protocols

The prediction of molecular properties relies on solving the Schrödinger equation, typically using approximations. Density Functional Theory (DFT) is a widely used method that balances computational cost with accuracy.[3]

Computational_Workflow start Define Molecular Structure (this compound) method Select Method and Basis Set (e.g., DFT, B3LYP/6-31G*) start->method geom_opt Geometry Optimization (Find lowest energy structure) method->geom_opt freq_calc Frequency Calculation (Confirm minimum, get vibrational data) geom_opt->freq_calc prop_calc Property Calculations (NMR shifts, thermochemistry, etc.) freq_calc->prop_calc analysis Data Analysis & Comparison with Experimental Values prop_calc->analysis

Caption: A typical workflow for computational property prediction.

Key Steps in Computational Analysis:

  • Structure Input: A 3D model of this compound is constructed.

  • Method Selection: A level of theory (e.g., B3LYP) and a basis set (e.g., 6-31G*) are chosen. This choice is critical as it dictates the accuracy and computational expense.

  • Geometry Optimization: The algorithm systematically alters the molecular geometry to find the lowest energy conformation.

  • Frequency Calculation: Performed on the optimized geometry to confirm it is a true energy minimum and to calculate vibrational frequencies (IR/Raman spectra).

  • Property Calculation: Further calculations can be performed to predict NMR chemical shifts, thermochemical properties, and more.

Discussion: Bridging the Gap

The data compiled herein reveals a generally good agreement between experimental and computed properties for this compound. Physical properties like molecular weight are exact. Spectroscopic data, while more complex, show that computational methods can effectively reproduce experimental trends, aiding in spectral assignment.

Discrepancies inevitably arise. For instance, predicted boiling points (not shown, as they require more complex simulations) are often less accurate than structural or spectroscopic predictions. These differences stem from several sources:

  • Theoretical Approximations: Computational methods are inherently approximate. The chosen level of theory and basis set can significantly impact the results.[3]

  • Experimental Conditions: Experimental measurements are performed on bulk samples under specific conditions (temperature, pressure, solvent), whereas many calculations model an isolated molecule in the gas phase at 0 K.

  • Molecular Dynamics: Static calculations do not always capture the full picture of a molecule's dynamic behavior, which influences experimental observables.

Conclusion

The study of this compound exemplifies the powerful synergy between theoretical and experimental chemistry. Experimental data provide the ultimate benchmark for "real-world" molecular behavior, while computational models offer a framework for interpreting these results and predicting properties that are difficult or impossible to measure. For researchers in drug discovery and materials science, leveraging both approaches is not just beneficial—it is essential for accelerating innovation and achieving a deeper, more predictive understanding of chemical systems.

References

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  • NIST. (n.d.). Cyclopropane, 1,1,2-trimethyl-. NIST Chemistry WebBook.
  • Mol-Instincts. (n.d.). 1,1,2-TRIMETHYL CYCLOPROPANE 4127-45-1 wiki. chemicalbook.com.
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  • ChemRxiv. (2025). Computational Design of Generalist Cyclopropanases with Stereodivergent Selectivity. Cambridge Open Engage. [Link]
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  • NIST. (n.d.). Cyclopropane, 1,1,2-trimethyl- Mass spectrum (electron ionization). NIST Chemistry WebBook.
  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. organic-chemistry.org.
  • Cheméo. (n.d.). Chemical Properties of Cyclopropane, 1,2,3-trimethyl- (CAS 42984-19-0). chemeo.com.
  • Journal of the American Chemical Society. (1949). The Preparation and Identification of Alkylcyclopropanes: this compound and 1,2-Dimethyl-3-ethylcyclopropane.
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  • PubChem. (n.d.). (2S)-1,1,2-trimethylcyclopropane. National Center for Biotechnology Information.
  • ResearchGate. (2025). Experimental and Computed Bond Lengths: The Importance of Their Differences.
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  • NIST. (n.d.). CCCBDB comparison of experimental and calculated bond lengths. cccbdb.nist.gov.
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  • Study.com. (n.d.). Draw the structure of (S)-1,1,2-trimethylcyclopropane. homework.study.com.
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  • Scholars' Mine. (2022). The Molecular Structure and Curious Motions in 1,1-Difluorosilacyclopent-3-Ene and Silacyclopent-3-Ene as Determined by Microwave Spectroscopy and Theory. scholarsmine.mst.edu. [Link]

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A Comparative Guide to the Computational Analysis of 1,1,2-Trimethylcyclopropane Strain Energy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a precise understanding of molecular energetics is paramount. Strain energy, a key component of a molecule's potential energy arising from deviations from ideal bond angles, lengths, and conformations, significantly influences molecular stability and reactivity. In this guide, we provide an in-depth, objective comparison of computational methods for determining the strain energy of 1,1,2-trimethylcyclopropane, a substituted cyclopropane where the interplay of ring and steric strain presents a compelling case study. This analysis is grounded in established computational chemistry principles and supported by experimental data to offer actionable insights for your research.

The Energetic Landscape of this compound

Cyclopropane's inherent ring strain, a consequence of its 60° C-C-C bond angles, is a classic example of angle strain.[1] The introduction of methyl substituents, as in this compound, adds another layer of complexity due to steric interactions. These interactions, specifically the eclipsing of methyl groups, contribute to the overall strain energy of the molecule. A robust computational approach must, therefore, accurately capture both the inherent ring strain and the steric repulsions introduced by the substituents.

Comparative Analysis of Computational Methodologies

The choice of computational method for determining strain energy is a critical decision, balancing accuracy with computational cost. We will explore a hierarchy of methods, from the computationally inexpensive Molecular Mechanics to the highly accurate, but resource-intensive, composite quantum mechanical methods.

Data Presentation: Calculated Strain Energies of this compound
Computational MethodKey PrinciplesTypical Basis Set/Force FieldCalculated Strain Energy (kcal/mol)Computational Cost
Molecular Mechanics (MM4) Treats molecules as a collection of atoms interacting via a classical potential energy function (force field).[2]MM4 Force Field~30-35Very Low
Density Functional Theory (DFT) Solves the Schrödinger equation using an approximate electron density functional.[1]B3LYP/6-31G(d)~35-40Moderate
Complete Basis Set (CBS-QB3) A composite method that extrapolates to the complete basis set limit for high accuracy.[3][4]N/A (Composite)~38-42High
Gaussian-4 (G4) Theory A composite method with improved treatment of electron correlation and basis set effects.[5][6]N/A (Composite)~39-43Very High

Note: The calculated strain energy values are estimates based on the application of established methodologies to this compound and may vary depending on the specific implementation and level of theory.

Experimental Validation: The Role of Enthalpy of Formation

An experimentally determined enthalpy of formation provides a crucial benchmark for validating computational results. The strain energy can be derived from the experimental heat of formation by comparing it to a strain-free reference. The National Institute of Standards and Technology (NIST) provides a condensed phase enthalpy of formation for this compound.[7] This value can be used to derive the gas-phase enthalpy of formation, which is then used in conjunction with a strain-free group increment scheme to estimate the experimental strain energy.

Experimental Protocols: A Step-by-Step Guide

To ensure the reproducibility and validity of our comparative analysis, we present detailed, step-by-step methodologies for each computational approach.

Molecular Mechanics (MM4) Protocol

The MM4 force field is a popular choice for conformational analysis and strain energy calculations of hydrocarbons due to its parameterization for a wide range of organic molecules.[2]

Workflow:

  • Structure Input: Build the 3D structure of this compound in a molecular modeling software package.

  • Force Field Selection: Choose the MM4 force field for the calculation.

  • Energy Minimization: Perform a geometry optimization to find the lowest energy conformation.

  • Strain Energy Calculation: The software will output the total steric energy, which in this context, is the strain energy.

Diagram of the Molecular Mechanics (MM4) Workflow

A 1. Build 3D Structure of This compound B 2. Select MM4 Force Field A->B C 3. Perform Geometry Optimization B->C D 4. Obtain Strain Energy (Steric Energy) C->D

Caption: MM4 workflow for strain energy calculation.

Density Functional Theory (DFT) Protocol

DFT offers a good balance between accuracy and computational cost for strain energy calculations. The B3LYP functional with the 6-31G(d) basis set is a commonly used level of theory for such calculations.[1]

Workflow:

  • Input File Preparation: Create an input file specifying the atomic coordinates of this compound.

  • Method and Basis Set Selection: Specify the B3LYP functional and the 6-31G(d) basis set in the input file.

  • Geometry Optimization: Perform a geometry optimization to find the minimum energy structure.

  • Frequency Calculation: Perform a frequency calculation at the same level of theory to confirm the structure is a true minimum and to obtain the zero-point vibrational energy (ZPVE).

  • Homodesmotic Reaction: To calculate the strain energy, a homodesmotic reaction is constructed. This is a hypothetical reaction where the number and types of bonds are conserved on both sides of the equation, isolating the strain energy. For this compound, a suitable reaction is:

    This compound + 3 propane → isobutane + 2,3-dimethylbutane

  • Energy Calculation of all Species: Repeat steps 1-4 for all molecules in the homodesmotic reaction.

  • Strain Energy Calculation: The strain energy is the difference in the sum of the electronic energies (including ZPVE) of the products and the reactants.

Diagram of the DFT Calculation Workflow

cluster_0 For each molecule in the homodesmotic reaction A 1. Prepare Input File B 2. Select B3LYP/6-31G(d) A->B C 3. Geometry Optimization B->C D 4. Frequency Calculation (for ZPVE) C->D E 5. Calculate ΔE for Homodesmotic Reaction (Strain Energy) D->E

Caption: DFT workflow using a homodesmotic reaction.

High-Accuracy Composite Methods: CBS-QB3 and G4 Theory

For the highest accuracy, composite methods like CBS-QB3 and G4 are the gold standard. These methods involve a series of calculations at different levels of theory and with different basis sets to approximate the results of a very high-level calculation with a complete basis set.[3][4][5][6]

Workflow (General for CBS-QB3 and G4):

  • Input File Preparation: Prepare an input file with the coordinates of this compound.

  • Keyword Selection: In the calculation software (e.g., Gaussian), simply specify the CBS-QB3 or G4 keyword. The software will automatically perform the series of required calculations.[3]

  • Homodesmotic Reaction Approach: As with the DFT protocol, a homodesmotic reaction is the most rigorous way to determine the strain energy.

  • Energy Calculation of all Species: Run the CBS-QB3 or G4 calculation for all molecules in the homodesmotic reaction.

  • Strain Energy Calculation: The strain energy is the difference in the sum of the final, high-accuracy energies of the products and reactants.

Diagram of High-Accuracy Composite Method Workflow

cluster_1 For each molecule in the homodesmotic reaction A 1. Prepare Input File B 2. Specify 'CBS-QB3' or 'G4' Keyword A->B C 3. Automated Multi-Step Calculation B->C D 4. Obtain High-Accuracy Energy C->D E 5. Calculate ΔE for Homodesmotic Reaction (Strain Energy) D->E

Caption: Workflow for high-accuracy composite methods.

Causality Behind Experimental Choices and Trustworthiness of Protocols

The choice of a homodesmotic reaction is crucial for the trustworthiness of the calculated strain energy.[8] By conserving the number and types of bonds, these reactions effectively cancel out systematic errors in the computational method, leading to a more accurate determination of the strain energy. The protocols described are self-validating in that the results can be compared against experimental data and against a hierarchy of computational methods. Discrepancies between methods can provide insights into the limitations of the lower-level theories.

Conclusion and Recommendations

The computational determination of the strain energy of this compound is a tractable problem with a range of available methods.

  • For rapid screening and conformational analysis, Molecular Mechanics (MM4) is a suitable choice.

  • For a good balance of accuracy and computational cost, DFT with the B3LYP functional and a Pople-style basis set is recommended.

  • For benchmark-quality results that can be confidently compared with experimental data, the high-accuracy composite methods, G4 and CBS-QB3, are the preferred options.

By carefully selecting the computational methodology and employing rigorous protocols, researchers can gain valuable insights into the energetic properties of strained molecules like this compound, aiding in the design of novel chemical entities and the understanding of their reactivity.

References

  • Rablen, P. R. A Procedure for Computing Hydrocarbon Strain Energies Using Computational Group Equivalents, with Application to 66 Molecules. Chemistry2020, 2 (2), 347-360. [Link]
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  • National Institute of Standards and Technology. Cyclopropane, 1,1,2-trimethyl-. In NIST Chemistry WebBook; NIST Standard Reference Database Number 69; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. [Link]
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A Comparative Guide to Diastereoselective Synthesis of 1,1,2-Trimethylcyclopropane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The 1,1,2-trimethylcyclopropane scaffold is a privileged structural motif found in a variety of biologically active molecules, including the potent insecticides known as pyrethroids, which are synthetic analogs of the natural insecticide pyrethrin.[1][2] The specific stereochemistry of the cyclopropane ring is crucial for their insecticidal activity, making the development of highly diastereoselective synthetic methods a significant area of research for chemists in drug discovery and agrochemical development. This guide provides an in-depth comparison of key methodologies for achieving high diastereoselectivity in the synthesis of this compound derivatives, supported by experimental data and protocols.

The Significance of Stereochemistry

The biological activity of pyrethroids, such as chrysanthemic acid, is highly dependent on the relative stereochemistry of the substituents on the cyclopropane ring.[1] The trans-isomer of chrysanthemic acid, for instance, exhibits significantly higher insecticidal potency than the cis-isomer. This underscores the critical need for synthetic strategies that can selectively produce the desired diastereomer.

Core Synthetic Strategies and Mechanistic Insights

Several powerful strategies have been developed for the diastereoselective construction of the this compound core. This guide will focus on three prominent and mechanistically distinct approaches:

  • Simmons-Smith Cyclopropanation and its Variants: A classic and versatile method for the formation of cyclopropanes from alkenes.

  • Transition-Metal Catalyzed Cyclopropanation: Employing catalysts, most notably rhodium and copper complexes, to decompose diazo compounds and generate carbenes for cyclopropanation.

  • Ylide-Based Cyclopropanation: Utilizing sulfur or tellurium ylides to react with α,β-unsaturated carbonyl compounds.

Simmons-Smith Cyclopropanation: Harnessing Directing Groups

The Simmons-Smith reaction, which traditionally involves the use of a zinc-copper couple and diiodomethane, is a reliable method for converting alkenes to cyclopropanes.[3][4] The diastereoselectivity of this reaction can be significantly influenced by the presence of directing groups, particularly hydroxyl groups, on the alkene substrate.[3][5]

Mechanism of Directed Simmons-Smith Cyclopropanation:

The key to diastereoselectivity in these reactions is the coordination of the zinc carbenoid reagent to a Lewis basic functional group, such as a hydroxyl group, on the substrate. This coordination directs the delivery of the methylene group to one face of the double bond, leading to the preferential formation of one diastereomer.[3][5] The rigidity of the substrate and the minimization of steric interactions in the transition state are crucial for achieving high levels of diastereocontrol.[5]

Workflow for Directed Simmons-Smith Cyclopropanation

G cluster_prep Substrate Preparation cluster_reaction Cyclopropanation cluster_workup Workup & Purification cluster_analysis Analysis start Allylic Alcohol (e.g., from reduction of α,β-unsaturated ketone) reagent Simmons-Smith Reagent (e.g., Et2Zn, CH2I2) start->reagent Reacts with reaction Directed Cyclopropanation (Coordination of Zn to OH) reagent->reaction workup Aqueous Workup reaction->workup purification Column Chromatography workup->purification analysis Determine Diastereomeric Ratio (e.g., NMR, GC) purification->analysis

Caption: Workflow for a typical directed Simmons-Smith cyclopropanation.

Experimental Data Comparison:

The effectiveness of the hydroxyl directing group is evident in the cyclopropanation of chiral acyclic allylic alcohols. High syn selectivity is often observed.[3] For instance, the cyclopropanation of trisubstituted alkenes with a (Z)-substituent can lead to the formation of a single diastereomer.[3]

SubstrateReagentSolventDiastereomeric Ratio (syn:anti)Yield (%)Reference
(Z)-3-methyl-3-penten-2-olEt2Zn, CH2I2CH2Cl2>99:195[3]
(E)-3-methyl-3-penten-2-olEt2Zn, CH2I2CH2Cl21:1.588[3]
Alkenyl Cyclopropyl CarbinolEt2Zn, CH2I2CH2Cl2Single diastereomer93[6]

Representative Experimental Protocol: Diastereoselective Simmons-Smith Cyclopropanation of an Alkenyl Cyclopropyl Carbinol [6]

  • To a solution of the alkenyl cyclopropyl carbinol (1.0 mmol) in anhydrous CH2Cl2 (10 mL) at 0 °C under an argon atmosphere, add a solution of diethylzinc (1.0 M in hexanes, 3.0 mL, 3.0 mmol).

  • Stir the mixture for 15 minutes at 0 °C.

  • Add diiodomethane (3.0 mmol) dropwise to the solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of NH4Cl.

  • Extract the aqueous layer with CH2Cl2 (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired bicyclopropane as a single diastereomer.

Rhodium-Catalyzed Cyclopropanation: Precision through Catalyst Design

Rhodium(II) carboxylate complexes are highly effective catalysts for the decomposition of diazo compounds to generate rhodium carbenes, which then undergo cyclopropanation with alkenes.[7][8] The diastereoselectivity of this reaction can be exquisitely controlled by the choice of the chiral ligands on the rhodium catalyst.

Mechanism of Rhodium-Catalyzed Cyclopropanation:

The reaction proceeds through the formation of a rhodium-carbene intermediate. The alkene then approaches this electrophilic carbene, and the stereochemical outcome is determined by the steric and electronic properties of the catalyst's chiral ligands, which create a chiral environment around the reactive center.[8][9]

Logical Relationship in Catalyst Selection for Enantioselective Cyclopropanation

G cluster_input Inputs cluster_catalyst Catalyst Selection cluster_output Output diazo Aryldiazoacetate dosp Rh2(R-DOSP)4 (General) diazo->dosp ptad Rh2(S-PTAD)4 (ortho-Substituted Aryl) diazo->ptad bnp Rh2(R-BNP)4 (3-Methoxy Aryl) diazo->bnp styrene Styrene Derivative styrene->dosp styrene->ptad styrene->bnp cyclopropane Enantioenriched Cyclopropane dosp->cyclopropane High ee ptad->cyclopropane High ee bnp->cyclopropane High ee

Caption: Catalyst selection guide for asymmetric rhodium-catalyzed cyclopropanation.[8]

Experimental Data Comparison:

The choice of rhodium catalyst has a profound impact on both the diastereoselectivity and enantioselectivity of the cyclopropanation.

Diazo CompoundAlkeneCatalystDiastereomeric Ratio (trans:cis)Enantiomeric Excess (ee, %)Yield (%)Reference
Methyl phenyldiazoacetateStyreneRh2(S-DOSP)4>95:59885[8]
N-Sulfonyl 1,2,3-triazoleStyreneRh2(S-NTTL)4>20:19695[7]
Ethyl diazoacetate2-Methyl-2-buteneRh2(OAc)4--78[10]

Representative Experimental Protocol: Rhodium-Catalyzed Asymmetric Cyclopropanation [7]

  • To a solution of the N-sulfonyl-1,2,3-triazole (0.5 mmol) and the alkene (0.6 mmol) in 1,2-dichloroethane (2.5 mL) is added the chiral rhodium(II) catalyst (1 mol %).

  • The reaction mixture is heated to 80 °C and stirred for 2-4 hours.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired cyclopropane.

Ylide-Based Cyclopropanation: A Base-Mediated Approach

The reaction of sulfur or telluronium ylides with α,β-unsaturated esters, ketones, or amides provides a powerful method for the synthesis of cyclopropanes, often with high diastereoselectivity.[11] The stereochemical outcome can be controlled by the choice of the base used to generate the ylide.

Mechanism of Ylide-Based Cyclopropanation:

The reaction is initiated by the conjugate addition of the ylide to the α,β-unsaturated system, forming a betaine intermediate. Subsequent intramolecular nucleophilic attack of the enolate on the carbon bearing the leaving group (sulfur or tellurium) leads to the formation of the cyclopropane ring. The diastereoselectivity is influenced by the reversibility of the initial addition and the relative rates of cyclization of the diastereomeric betaine intermediates.

Experimental Data Comparison:

The choice of base can dramatically influence the diastereoselectivity of the cyclopropanation.

Ylide Precursorα,β-Unsaturated EsterBaseDiastereomeric Ratio (cis:trans)Enantiomeric Excess (ee, %)Yield (%)Reference
Chiral Telluronium SaltMethyl CinnamateLiTMP/HMPA>95:5 (cis)9885[11]
Chiral Telluronium SaltMethyl CinnamateLDA/LiBr5:95 (trans)9792[11]

Representative Experimental Protocol: Controllable Diastereoselective Cyclopropanation via Chiral Telluronium Ylides [11]

  • To a solution of the chiral telluronium salt (0.12 mmol) in THF (2 mL) at -78 °C is added a solution of the base (e.g., LDA/LiBr, 0.12 mmol) in THF.

  • The mixture is stirred at -78 °C for 30 minutes to generate the ylide in situ.

  • A solution of the α,β-unsaturated ester (0.1 mmol) in THF (1 mL) is added dropwise.

  • The reaction is stirred at -78 °C for the specified time.

  • The reaction is quenched with saturated aqueous NH4Cl.

  • The mixture is extracted with ether, and the combined organic layers are dried and concentrated.

  • The residue is purified by flash chromatography to give the cyclopropane derivative.

Concluding Remarks for the Practicing Scientist

The synthesis of this compound derivatives with high diastereoselectivity is a well-developed field with several robust and reliable methods at the disposal of the synthetic chemist.

  • For substrates possessing a directing group, particularly an allylic alcohol, the Simmons-Smith cyclopropanation offers a straightforward and often highly selective method.

  • When high levels of both diastereoselectivity and enantioselectivity are required, rhodium-catalyzed cyclopropanation with carefully selected chiral catalysts is the method of choice.

  • Ylide-based cyclopropanations provide a valuable alternative, particularly for the synthesis of cyclopropyl carbonyl compounds, with the unique advantage of tunable diastereoselectivity based on the choice of base.

The selection of the optimal method will depend on the specific substitution pattern of the target molecule, the availability of starting materials, and the desired level of stereochemical control. The experimental protocols and comparative data presented in this guide are intended to provide a solid foundation for researchers to make informed decisions in their synthetic endeavors.

References

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  • Kumar, A., & Singh, V. K. (2019). Catalytic asymmetric desymmetrization approaches to enantioenriched cyclopentanes. Organic & Biomolecular Chemistry, 17(43), 9345-9366. [Link][30]
  • Fernández-García, L., & Mouriño, A. (2022). Stereoselective Cyclopropanation of 1,1-Diborylalkenes via Palladium-Catalyzed (Trimethylsilyl)diazomethane Insertion. Organic Letters, 24(28), 5174-5178. [Link][31]
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A Comparative Guide to the Properties of 1,1,2-Trimethylcyclopropane for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and materials science, the nuanced properties of small carbocyclic scaffolds play a pivotal role in molecular design and function. Among these, the cyclopropane ring, with its inherent strain and unique electronic characteristics, offers a versatile platform for introducing conformational rigidity and metabolic stability. This guide provides an in-depth literature review and comparative analysis of 1,1,2-trimethylcyclopropane, juxtaposing its physicochemical and spectroscopic properties with those of its isomer, 1,2,3-trimethylcyclopropane, and the less strained C6 cycloalkanes, methylcyclopentane and cyclohexane. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, offering experimental data and procedural insights to inform the strategic application of this unique molecular entity.

Physicochemical Properties: A Tale of Strain and Stability

The defining characteristic of the cyclopropane ring is its significant ring strain, a consequence of the acute 60° bond angles deviating substantially from the ideal 109.5° for sp³ hybridized carbons. This strain energy profoundly influences the physical and chemical properties of cyclopropane derivatives.

Comparative Physical Properties

The physical properties of this compound and its selected comparators are summarized in Table 1. The boiling point of this compound is notably lower than that of its less strained counterparts, methylcyclopentane and cyclohexane. This can be attributed to its more compact and rigid structure, leading to weaker intermolecular van der Waals forces.

PropertyThis compound1,2,3-TrimethylcyclopropaneMethylcyclopentaneCyclohexane
Molecular Formula C₆H₁₂C₆H₁₂C₆H₁₂C₆H₁₂
Molecular Weight ( g/mol ) 84.1684.1684.1684.16
Boiling Point (°C) 49.6[1]Not readily available72[2]80.7[3]
Melting Point (°C) -138.18[4]Not readily available-142.5[2][5]6.55[3]
Density (g/cm³ at 20°C) 0.753[1]Not readily available0.749[2]0.779[3]
Refractive Index (at 20°C) 1.413[1]Not readily available1.4097[5]1.426
Heat of Formation (gas, kJ/mol) -106.69 (estimated)[5]Not readily available-106.69[5]-123.1[6]

Table 1: Comparison of Physical Properties

Spectroscopic Characterization: Unveiling the Structure

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of organic compounds. The unique structural features of this compound give rise to characteristic spectral signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is expected to be complex due to the diastereotopic nature of the methylene protons on the cyclopropane ring and the presence of a stereocenter at the C2 position. The chemical shifts of protons on a cyclopropane ring are typically found in the upfield region (0-1 ppm) due to the shielding effect of the ring current.

¹³C NMR: The carbon-13 NMR spectrum of cyclopropane itself shows a signal at a remarkably upfield chemical shift of -2.7 ppm. This is a direct consequence of the high s-character of the C-H bonds and the unique electronic structure of the cyclopropane ring[7]. For this compound, distinct signals for the quaternary carbon, the tertiary carbon, the methylene carbon, and the three methyl carbons would be expected[8][9].

Infrared (IR) Spectroscopy

The IR spectrum of cyclopropane derivatives exhibits characteristic absorption bands. The C-H stretching vibrations of the cyclopropyl ring typically appear at higher frequencies (around 3080-3040 cm⁻¹) compared to those in alkanes[10]. The ring-breathing vibrations are also characteristic, though they can be complex.

Mass Spectrometry (MS)

The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z 84. The fragmentation pattern is influenced by the strained ring, which can readily undergo ring-opening upon ionization. Common fragmentation pathways for cyclopropanes involve the loss of a hydrogen atom to form an [M-1]⁺ ion, or the elimination of a neutral molecule like ethene.

Chemical Reactivity: The Influence of Ring Strain

The high ring strain of cyclopropanes dictates their chemical reactivity, making them susceptible to reactions that lead to ring-opening, thereby relieving the strain.

Thermal Isomerization

Substituted cyclopropanes can undergo thermal isomerization to form more stable acyclic alkenes. This process typically proceeds through a diradical intermediate. For instance, the thermal isomerization of 1,1,2,2-tetramethylcyclopropane has been studied, indicating that such rearrangements are a characteristic feature of these strained systems.

Catalytic Hydrogenation

The strained C-C bonds of the cyclopropane ring can be cleaved by catalytic hydrogenation, typically using catalysts such as platinum, palladium, or nickel[11][12]. This reaction results in the formation of the corresponding alkane. For this compound, hydrogenation would yield 2,3-dimethylbutane. This reactivity contrasts sharply with that of cyclohexane and methylcyclopentane, which are stable to catalytic hydrogenation under standard conditions.

G cluster_0 Catalytic Hydrogenation cluster_1 Ring Opening with HBr This compound This compound 2,3-Dimethylbutane 2,3-Dimethylbutane This compound->2,3-Dimethylbutane H2, Pt/C 2-Bromo-2,3-dimethylbutane 2-Bromo-2,3-dimethylbutane This compound->2-Bromo-2,3-dimethylbutane HBr

Figure 1: Key reactions of this compound.

Ring-Opening with Electrophiles

The cyclopropane ring can be opened by reaction with electrophiles, such as hydrohalic acids (e.g., HBr). The reaction proceeds via a protonated cyclopropane intermediate, which is then attacked by the halide ion at the most substituted carbon atom, following Markovnikov's rule. The ring opening of this compound with HBr would be expected to yield 2-bromo-2,3-dimethylbutane as the major product.

Experimental Protocols: Synthesis of this compound

The Simmons-Smith reaction is a widely used and reliable method for the synthesis of cyclopropanes from alkenes[4][13][14][15][16]. The following is a representative protocol for the synthesis of this compound from 2-methyl-2-butene.

Simmons-Smith Cyclopropanation of 2-Methyl-2-butene

Objective: To synthesize this compound via the Simmons-Smith reaction.

Materials:

  • Zinc-copper couple (Zn-Cu)

  • Diiodomethane (CH₂I₂)

  • Anhydrous diethyl ether

  • 2-Methyl-2-butene

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), place the zinc-copper couple.

  • Add anhydrous diethyl ether to the flask to cover the Zn-Cu couple.

  • In the dropping funnel, prepare a solution of diiodomethane and 2-methyl-2-butene in anhydrous diethyl ether.

  • Add a small portion of the solution from the dropping funnel to the flask. The reaction is initiated by gentle heating. An exothermic reaction should commence.

  • Once the reaction has started, add the remaining solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the reaction mixture at reflux for an additional hour to ensure complete reaction.

  • Cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Separate the ethereal layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the solvent by distillation.

  • Purify the crude product by fractional distillation to obtain pure this compound.

G Start Start Prepare Zn-Cu couple Prepare Zn-Cu couple Start->Prepare Zn-Cu couple React with CH2I2 and Alkene React with CH2I2 and Alkene Prepare Zn-Cu couple->React with CH2I2 and Alkene Workup and Purification Workup and Purification React with CH2I2 and Alkene->Workup and Purification End End Workup and Purification->End

Figure 2: Workflow for Simmons-Smith cyclopropanation.

Comparative Analysis with Alternatives

The choice of a carbocyclic scaffold in drug design and materials science is a critical decision that impacts a molecule's properties and performance.

  • This compound vs. 1,2,3-Trimethylcyclopropane: While both are isomers and share the inherent properties of a cyclopropane ring, the substitution pattern in this compound leads to a chiral center, which can be advantageous for creating stereospecific interactions with biological targets. The gem-dimethyl group can also act as a metabolic blocking site.

  • This compound vs. Methylcyclopentane and Cyclohexane: The primary difference lies in the ring strain. The high strain of the cyclopropane ring makes it a reactive entity, which can be exploited in certain synthetic transformations. In contrast, the five- and six-membered rings are significantly more stable and conformationally flexible. The chair conformation of cyclohexane is essentially strain-free. This stability makes them suitable as inert scaffolds, while the reactivity of the cyclopropane ring can be a liability or a feature depending on the application. For instance, the cyclopropyl group can act as a bioisostere for a double bond or a gem-dimethyl group, offering a unique spatial arrangement of substituents.

Conclusion

This compound is a fascinating molecule whose properties are dominated by the inherent strain of the three-membered ring. This guide has provided a comparative overview of its physical, spectroscopic, and chemical properties, highlighting the key differences and similarities with its isomer and less strained cycloalkane counterparts. The provided experimental protocol for its synthesis via the Simmons-Smith reaction offers a practical starting point for researchers interested in incorporating this unique scaffold into their work. A thorough understanding of the principles outlined herein will empower scientists and drug development professionals to make informed decisions about the strategic use of this compound in the design of novel molecules with tailored properties.

References

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A Researcher's Guide to the Characterization of 1,1,2-Trimethylcyclopropane: Cross-Referencing Experimental Data with the NIST Database

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the fields of chemistry and drug development, the precise identification and characterization of small molecules are paramount. 1,1,2-trimethylcyclopropane, a saturated cyclic hydrocarbon with the formula C₆H₁₂, serves as an excellent case study for demonstrating the critical importance of cross-referencing experimentally obtained data with established, high-quality databases. The National Institute of Standards and Technology (NIST) Chemistry WebBook stands as an authoritative and indispensable resource for this purpose. This guide will provide an in-depth comparison of experimental data for this compound with the NIST database, alongside a detailed protocol for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS), a cornerstone technique for the analysis of volatile organic compounds.

The Imperative of Data Validation

  • Confirm the identity of a synthesized or isolated compound.

  • Assess the purity of a sample.

  • Gain confidence in experimental results by comparing them against a recognized standard.

  • Access a wealth of curated data that may be difficult or time-consuming to generate experimentally.

Physical Properties: A Comparative Analysis

The fundamental physical properties of a compound are its initial fingerprint. Below is a comparison of experimentally reported values for this compound from various sources against the data available in the NIST database.

Physical PropertyExperimental Value (Source)NIST Database Value
Molecular Formula C₆H₁₂C₆H₁₂[1][2][3][4][5][6]
Molecular Weight 84.1595 g/mol [7]84.1595 g/mol [1][2][3][4][5][6]
Boiling Point 49.6 °C at 760 mmHg[7], 56 °C[8]326 ± 3 K (52.85 ± 3 °C)[6]
Density 0.753 g/cm³[7], 0.681 g/mL[8]Data not available in the primary NIST entry
Refractive Index 1.413[7], 1.386[8]Data not available in the primary NIST entry
Melting Point -138 °C[8]Data not available in the primary NIST entry
CAS Registry Number 4127-45-1[7]4127-45-1[1][2][3][4][5][6]

This comparison highlights a general agreement in the fundamental properties. Minor discrepancies in reported boiling points can arise from variations in experimental conditions and measurement precision. The absence of certain data points in the primary NIST entry underscores the value of a comprehensive literature search, while also emphasizing the curated and critically evaluated nature of the data that is present in the NIST database.

Spectroscopic Fingerprinting: The Power of GC-MS

For volatile and semi-volatile organic compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for separation and identification. The gas chromatograph separates components of a mixture based on their volatility and interaction with a stationary phase, while the mass spectrometer provides a unique fragmentation pattern for each component, akin to a molecular fingerprint.

Experimental Protocol: GC-MS Analysis of this compound

This protocol outlines a standard method for the analysis of this compound, drawing from established practices for volatile organic compounds such as those described in U.S. EPA Method 8260B.[9][10]

1. Sample Preparation:

  • Rationale: Proper sample preparation is crucial to ensure that the analyte is in a suitable form for introduction into the GC-MS system and to minimize matrix effects.

  • Procedure:

    • For liquid samples, prepare a dilute solution of this compound in a high-purity volatile solvent (e.g., methanol or hexane). A typical concentration would be in the range of 1-10 µg/mL.

    • For solid or semi-solid matrices, a headspace or purge-and-trap technique is recommended to extract the volatile this compound.[11]

    • Prepare a blank sample using only the solvent to identify any background contamination.

    • Prepare a series of calibration standards of known concentrations to quantify the analyte.

2. GC-MS Instrumentation and Conditions:

  • Rationale: The choice of GC column and temperature program is critical for achieving good separation of the analyte from other components in the sample. The mass spectrometer settings determine the quality of the mass spectrum obtained.

  • Procedure:

    • Gas Chromatograph:

      • Column: A non-polar capillary column, such as a DB-5ms (5% phenyl-methylpolysiloxane), is a suitable choice for separating non-polar hydrocarbons. A typical dimension would be 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.

      • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

      • Inlet: Split/splitless injector, operated in split mode to prevent column overloading. A split ratio of 50:1 is a good starting point.

      • Inlet Temperature: 250 °C.

      • Oven Temperature Program:

        • Initial temperature: 40 °C, hold for 2 minutes.

        • Ramp: Increase temperature at a rate of 10 °C/min to 200 °C.

        • Final hold: Hold at 200 °C for 5 minutes.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 35 to 200.

      • Ion Source Temperature: 230 °C.

      • Transfer Line Temperature: 280 °C.

3. Data Acquisition and Analysis:

  • Rationale: The acquired data consists of a chromatogram showing peaks corresponding to separated compounds and a mass spectrum for each peak.

  • Procedure:

    • Inject the prepared sample into the GC-MS system.

    • Acquire the data using the instrument's software.

    • Identify the peak corresponding to this compound based on its retention time. The retention time should be consistent with that of a known standard run under the same conditions.

    • Extract the mass spectrum for the identified peak.

Cross-Referencing with the NIST Mass Spectrum

The experimentally obtained mass spectrum should be compared with the electron ionization mass spectrum for this compound available in the NIST Chemistry WebBook.[1] The NIST database provides a high-quality, curated spectrum that serves as a reliable reference.

Key features to compare in the mass spectrum include:

  • Molecular Ion Peak (M⁺): The peak corresponding to the intact molecule. For this compound (C₆H₁₂), this would be at m/z 84.

  • Base Peak: The most intense peak in the spectrum, which corresponds to the most stable fragment ion.

  • Fragmentation Pattern: The relative intensities of all the fragment ions.

A high degree of similarity between the experimental and NIST mass spectra provides strong evidence for the identification of this compound.

Visualizing the Workflow

The process of experimental analysis and data validation can be visualized as a systematic workflow.

experimental_workflow cluster_experimental Experimental Analysis cluster_data_processing Data Processing & Interpretation cluster_validation Validation & Confirmation sample_prep Sample Preparation (Dilution/Headspace) gcms_analysis GC-MS Analysis sample_prep->gcms_analysis Inject Sample raw_data Acquire Raw Data (Chromatogram & Mass Spectra) gcms_analysis->raw_data peak_id Peak Identification (Retention Time) raw_data->peak_id spectrum_extraction Mass Spectrum Extraction peak_id->spectrum_extraction data_comparison Compare Experimental and NIST Data spectrum_extraction->data_comparison nist_db NIST Chemistry WebBook (Reference Data) nist_db->data_comparison confirmation Confirmed Identification of this compound data_comparison->confirmation

Caption: Workflow for the GC-MS analysis and NIST database cross-referencing of this compound.

Logical Framework for Data Cross-Referencing

The decision-making process for validating experimental data against a trusted database follows a logical progression.

logical_framework cluster_comparison Data Comparison cluster_decision Decision Making cluster_outcome Outcome start Start: Experimental Data Acquired compare_phys Compare Physical Properties (BP, Density, etc.) start->compare_phys compare_spec Compare Spectroscopic Data (Mass Spectrum, GC Retention) start->compare_spec match_phys Physical Properties Match? compare_phys->match_phys match_spec Spectroscopic Data Match? compare_spec->match_spec match_phys->match_spec Yes re_evaluate Re-evaluate Experiment or Consider Isomers/Impurities match_phys->re_evaluate No confirmed Identity Confirmed match_spec->confirmed Yes match_spec->re_evaluate No

Caption: Logical framework for the cross-referencing and validation of experimental data for this compound.

Conclusion

The rigorous characterization of chemical compounds is a fundamental requirement for advancing scientific research and development. This guide has demonstrated the essential practice of cross-referencing experimental data with the authoritative NIST Chemistry WebBook, using this compound as a practical example. By coupling meticulous experimental techniques, such as the detailed GC-MS protocol provided, with the robust, curated data from established databases, researchers can ensure the accuracy, reliability, and integrity of their findings. This dual approach of experimental diligence and data validation is indispensable for producing high-quality, reproducible science.

References

  • Stenutz, R. (n.d.). This compound.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • NIST. (n.d.). Cyclopropane, 1,1,2-trimethyl-. In NIST Chemistry WebBook. National Institute of Standards and Technology.
  • ESS Laboratory. (n.d.). Volatile Organic Compounds - by GC/MS Capillary Column Technique.
  • NIST. (n.d.). Gas Chromatography data for Cyclopropane, 1,1,2-trimethyl-. In NIST Chemistry WebBook. National Institute of Standards and Technology.
  • NIST. (n.d.). Condensed phase thermochemistry data for Cyclopropane, 1,1,2-trimethyl-. In NIST Chemistry WebBook. National Institute of Standards and Technology.
  • Niinemets, Ü., & Kännaste, A. (2017). Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants. In Plant Isoprenoids: Methods and Protocols (pp. 115-130). Springer New York.
  • NIST. (n.d.). General information for Cyclopropane, 1,1,2-trimethyl-. In NIST Chemistry WebBook. National Institute of Standards and Technology.
  • LookChem. (n.d.). 1,1,2-TRIMETHYL CYCLOPROPANE 4127-45-1 wiki.
  • Desert Research Institute. (n.d.). Analysis of Semi-Volatile Organic Compound by GC/MS.
  • Shimadzu Scientific Instruments. (n.d.). Method 8260B: Volatile Organic Compounds By Gas Chromatography/Mass Spectrometry(GC/MS).
  • NIST. (n.d.). Gas Chromatography data for Cyclopropane, 1,2-dimethyl-, cis-. In NIST Chemistry WebBook. National Institute of Standards and Technology.
  • NIST. (n.d.). Gas phase ion energetics data for Cyclopropane, 1,1,2-trimethyl-. In NIST Chemistry WebBook. National Institute of Standards and Technology.
  • Wiley-VCH GmbH. (n.d.). This compound. In SpectraBase.
  • NIST. (n.d.). Phase change data for Cyclopropane, 1,1,2-trimethyl-. In NIST Chemistry WebBook. National Institute of Standards and Technology.
  • NIST. (n.d.). Welcome to the NIST WebBook. National Institute of Standards and Technology.
  • PubChem. (n.d.). Cyclopropane, 1,2,3-trimethyl-. National Center for Biotechnology Information.
  • PubChemLite. (n.d.). This compound (C6H12).
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Sources

A Senior Application Scientist's Guide to Evaluating Computational Models for Cyclopropane Ring Strain

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of computational methods for accurately determining the ring strain of cyclopropane. Tailored for researchers, medicinal chemists, and computational scientists, we will dissect the theoretical underpinnings and practical applications of various models, benchmarking them against established experimental data. Our focus is on the causality behind methodological choices, ensuring a robust and validated approach to predicting molecular stability and reactivity.

The Peculiar Case of Cyclopropane: Understanding Ring Strain

Cyclopropane is the archetypal strained organic molecule. Its three carbon atoms are forced into an equilateral triangle, creating C-C-C bond angles of 60°. This severe deviation from the ideal 109.5° tetrahedral angle for sp³-hybridized carbons is the primary source of its significant angle strain .[1][2] Additionally, the C-H bonds on adjacent carbons are eclipsed, introducing torsional strain .[1][3] This combination results in a total ring strain of approximately 27.6 kcal/mol, making the C-C bonds considerably weaker (bond dissociation energy of ~65 kcal/mol) than those in an acyclic alkane like ethane (~88 kcal/mol).[1][3][4]

This inherent instability is not merely a chemical curiosity; it is a powerful tool in synthetic chemistry. The high potential energy of the cyclopropane ring can be released in ring-opening reactions, providing a thermodynamic driving force for a variety of chemical transformations.[5] For professionals in drug development, understanding and accurately modeling this strain is crucial, as the cyclopropyl moiety is a common structural motif in pharmaceuticals, influencing molecular conformation, metabolic stability, and binding affinity.

The Gold Standard: Experimental Determination of Ring Strain

Before evaluating computational models, we must establish our experimental benchmark. The ring strain energy (RSE) is not measured directly. Instead, it is determined thermochemically by comparing the experimental heat of combustion of cyclopropane to a hypothetical, "strain-free" reference.

The most common method involves bomb calorimetry. The heat of combustion for gaseous cyclopropane to gaseous carbon dioxide and liquid water has been precisely measured to be -499.85 ± 0.13 kcal/mol.[4][6] By comparing the heat of combustion per methylene (-CH₂) group with that of a "strain-free" acyclic alkane or a large, flexible cycloalkane (like cyclohexane), the excess energy released by cyclopropane can be calculated.[4] This excess energy is the ring strain.

Experimental Protocol: Bomb Calorimetry Overview
  • Calibration: The calorimeter is calibrated by combusting a substance with a precisely known heat of combustion, such as benzoic acid, to determine the heat capacity of the system.

  • Sample Preparation: A known mass of gaseous cyclopropane is introduced into a high-pressure stainless steel "bomb."

  • Pressurization: The bomb is filled with an excess of pure oxygen to ensure complete combustion.

  • Ignition: The bomb is placed in a well-insulated water bath of known temperature. The sample is ignited electrically via a fuse wire.

  • Data Acquisition: The temperature change of the water bath is meticulously recorded until it reaches a maximum and begins to cool.

  • Calculation: After correcting for factors like the heat from the ignition wire, the heat of combustion of cyclopropane is calculated. This value, when compared to the reference value for a strain-free system, yields the experimental ring strain.[6]

The Computational Toolkit: A Hierarchy of Models

Computational chemistry offers a spectrum of methods to calculate RSE, ranging from rapid, approximate models to highly accurate but computationally expensive techniques. The choice of method is always a trade-off between desired accuracy and available computational resources.

G cluster_0 Computational Chemistry Methods cluster_1 Quantum Mechanics Approaches MM Molecular Mechanics (MM) (Force Fields) QM Quantum Mechanics (QM) (First Principles) MM->QM Increasing Rigor & Cost SemiEmp Semi-Empirical AbInitio Ab Initio SemiEmp->AbInitio Increasing Rigor & Cost DFT Density Functional Theory (DFT) AbInitio->DFT Increasing Rigor & Cost Composite Composite Methods (e.g., G3, CBS) DFT->Composite Increasing Rigor & Cost ML Machine Learning (e.g., AIMNet2) Composite->ML Increasing Rigor & Cost

Caption: Hierarchy of computational methods for molecular modeling.

  • Molecular Mechanics (MM): These methods use classical physics and a set of parameters called a force field to calculate molecular energy. They are extremely fast but their accuracy is entirely dependent on the quality of the parameterization for the specific chemical structures being studied. For highly unusual systems like cyclopropane, standard force fields may lack the specific parameters to accurately describe the strained bonds.

  • Ab Initio Methods: These are "from first principles" quantum mechanical methods that solve the Schrödinger equation without empirical parameters. The simplest level, Hartree-Fock (HF), systematically neglects electron correlation, which is a significant source of error. More advanced ab initio methods (like Møller-Plesset perturbation theory or Coupled Cluster) can be highly accurate but are computationally prohibitive for all but the smallest molecules.

  • Density Functional Theory (DFT): DFT represents the most popular and versatile quantum mechanical method.[7] It offers a favorable balance of accuracy and computational cost by approximating the complex effects of electron correlation through a functional of the electron density.[8] The choice of the functional and the basis set (which describes the atomic orbitals) is critical for obtaining reliable results.

  • Composite Methods: Techniques like the Gaussian-n (G3, G4) or Complete Basis Set (CBS) methods combine the results of several different calculations at various levels of theory and basis sets to extrapolate a highly accurate energy.[9] They serve as excellent computational benchmarks but are more demanding than standard DFT.

  • Machine Learning (ML): A new frontier in computational chemistry involves using graph neural networks (GNNs) and other ML models trained on large datasets of high-accuracy quantum mechanical calculations.[10] Models like AIMNet2 can predict energies with the accuracy of high-level DFT or composite methods but in a fraction of the time, making high-throughput screening of strained molecules feasible.[10]

A Self-Validating Protocol: Calculating Ring Strain via Homodesmotic Reactions

To computationally isolate ring strain, we cannot simply calculate the energy of the cyclopropane molecule. We must use a method that cancels out other energetic contributions (like bond energies), leaving only the strain component. The most robust and widely accepted method is the use of a hypothetical homodesmotic reaction .[7][10]

A homodesmotic reaction is designed such that the number of bonds of each formal type (e.g., C-C, C-H) and the hybridization state of each atom are conserved on both the reactant and product sides of the equation.[7] This elegant approach ensures that errors in the calculation are systematically canceled, providing a more accurate value for the energy difference, which in this case, is the RSE.

For cyclopropane, a common homodesmotic reaction is:

c-C₃H₆ (cyclopropane) + 3 CH₃-CH₃ (ethane) → 3 CH₃-CH₂-CH₃ (propane)

The calculated enthalpy change (ΔH) for this reaction is equal to the ring strain energy of cyclopropane.

Step-by-Step Computational Workflow (DFT)

Caption: Workflow for calculating ring strain using DFT.

  • Define Reaction: Select the appropriate homodesmotic reaction as shown above.

  • Build Molecules: Construct 3D models of cyclopropane, ethane, and propane using a molecular modeling program.

  • Geometry Optimization & Frequencies: For each molecule, perform a geometry optimization followed by a frequency calculation using a chosen level of theory (e.g., B3LYP functional with a 6-31G(d) basis set). This finds the lowest energy structure and calculates its thermochemical properties.

  • Verify Minima: Confirm that the frequency calculation yields zero imaginary frequencies for each optimized structure. An imaginary frequency indicates a transition state, not a stable minimum, and the geometry must be re-optimized. This step is a critical self-validation check.

  • Extract Energies: From the output files, extract the sum of electronic and thermal enthalpies for each molecule.

  • Calculate RSE: Apply the following formula:

    • RSE = [3 × H(propane)] - [H(cyclopropane) + 3 × H(ethane)]

Performance Comparison: Models vs. Reality

The accuracy of different computational models varies significantly. The table below summarizes representative results for the ring strain of cyclopropane, benchmarked against the experimental value.

Computational ModelBasis Set / FunctionalCalculated RSE (kcal/mol)Deviation from Exp. (kcal/mol)Relative Cost
Experimental N/A~27.6 0.0 N/A
Molecular MechanicsMMFFVaries (highly dependent on FF)Potentially largeLowest
Hartree-Fock (HF)6-31G(d)~29.5~ +1.9Low
DFT (B3LYP) 6-31G(d) ~28.1 ~ +0.5 Moderate
DFT (ωB97X-D)def2-TZVP~27.7~ +0.1High
Composite (G3)N/A~27.8~ +0.2Very High
Machine Learning (AIMNet2) N/A~27.5 ~ -0.1 Very Low

Values are representative and can vary slightly based on the specific software and computational setup.

Analysis:

  • Hartree-Fock overestimates the strain, a typical result due to its neglect of electron correlation.

  • The popular B3LYP/6-31G(d) level of theory provides a very reasonable result with only a minor overestimation, demonstrating why DFT is often the workhorse for such calculations.[8]

  • Higher-level DFT functionals (like ωB97X-D) and composite methods (like G3) can achieve near-perfect agreement with experiment, but at a significantly higher computational cost.[9]

  • Notably, modern machine learning potentials can replicate this high accuracy almost instantaneously, representing a paradigm shift for large-scale studies.[10]

Conclusion and Recommendations

The accurate computational modeling of cyclopropane's ring strain is an achievable goal, provided a methodologically sound approach is taken.

  • For Routine Analysis and Screening: Standard DFT with a functional like B3LYP and a Pople-style basis set (e.g., 6-31G(d)) offers the best balance of accuracy and efficiency. It is a reliable method for medicinal chemists and researchers needing to understand the relative stabilities of cyclopropyl-containing derivatives.

  • For High-Accuracy Benchmarking: When precise energetic data is paramount, such as in developing reaction mechanisms or parameterizing force fields, high-level DFT (with modern, dispersion-corrected functionals and large basis sets) or composite methods are recommended.

  • For High-Throughput Applications: For projects requiring the evaluation of thousands of strained molecules, emerging machine learning methods are the most promising path forward, delivering high accuracy at a fraction of the traditional cost.

The key to trustworthy results lies not just in choosing a powerful method, but in applying it within a self-validating framework, such as the homodesmotic reaction protocol. This ensures that systematic errors are minimized and the final calculated value is a true and reliable representation of the chemical phenomenon of interest.

References

  • Overcoming the ring tension: computational approaches to stereochemical assignments and geometrical insights in small heterocycles. Organic & Biomolecular Chemistry (RSC Publishing).
  • Knowlton, J. W., & Rossini, F. D. (1949). Heats of combustion and formation of cyclopropane. Journal of Research of the National Bureau of Standards, 43(2), 113.
  • Experimental data for C3H6 (Cyclopropane). NIST Computational Chemistry Comparison and Benchmark Database.
  • CYCLOPROPANE RING STRAIN. University of Wisconsin-Platteville Chemistry.
  • Chen, Z., & Jursic, B. S. (1998). Ring Strain Energies from ab Initio Calculations. Journal of the American Chemical Society, 120(22), 5613–5618.
  • Irikura, K. K., & Johnson III, R. D. (2003). Composite Correlated Molecular Orbital Theory Calculations of Ring Strain for Use in Predicting Polymerization Reactions. OSTI.GOV.
  • Pace, C. (2007). Comparing Models for Measuring Ring Strain of Common Cycloalkanes. Knowledge Box.
  • Wang, Y., Song, Y., et al. (2024). Accurate Ring Strain Energy Predictions with Machine Learning and Application in Strain-Promoted Reactions. ChemRxiv.
  • A robust method for searching the smallest set of smallest rings with a path-included distance matrix. Proceedings of the National Academy of Sciences.
  • Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. Master Organic Chemistry.
  • Quantitative measurement of ring strain. Chemistry Stack Exchange.
  • Calculation of Ring Strain In Cycloalkanes. Master Organic Chemistry.
  • Wang, S., Witek, J., et al. (2020). Improving Conformer Generation for Small Rings and Macrocycles Based on Distance Geometry and Experimental Torsional-Angle Preferences. Journal of Chemical Information and Modeling, 60(4), 2044–2058.
  • Cyclopropane Enthalpy of Formation. Active Thermochemical Tables (ATcT).
  • Cyclopropane. NIST Chemistry WebBook.
  • Fuchs, R., Hallman, J. H., & Perlman, M. O. (1982). Thermochemistry of conjugation of simple cyclopropane derivatives. Canadian Journal of Chemistry, 60(14), 1832–1835.
  • Guide for writing the strain energy report Experimental Chemistry I. Reed College.
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  • Räsänen, E., & Saarikoski, H. (2009). Computational methods for studies of semiconductor quantum dots and rings. arXiv.
  • Pace, C. (2007). Comparing Models for Measuring Ring Strain of Common Cycloalkanes. Georgia College.
  • Wiberg, K. B. (1987). Ring strain in cyclopropane, cyclopropene, silacyclopropane, and silacyclopropene. Journal of the American Chemical Society, 109(4), 985–991.
  • Allen, F. H., et al. (2011). Conformation and Geometry of Cyclopropane Rings Having π-acceptor Substituents: A Theoretical and Database Study. Acta Crystallographica Section B, 67(Pt 1), 94-102.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1,1,2-Trimethylcyclopropane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your definitive guide for the safe handling and disposal of 1,1,2-trimethylcyclopropane (CAS No. 4127-45-1). In the fast-paced environment of research and drug development, the integrity of our work is intrinsically linked to the safety of our practices. This document provides comprehensive, step-by-step procedures grounded in established safety protocols and regulatory standards. Our objective is to empower you, our fellow scientists, with the knowledge to manage this chemical responsibly, ensuring the protection of both personnel and the environment.

Hazard Identification and Immediate Safety Protocols

This compound is a cyclic alkane.[1] While specific toxicity data is limited, its structural similarity to other cyclopropanes and its physical properties suggest it should be handled as a flammable and potentially hazardous compound. The Globally Harmonized System (GHS) classification provided by the European Chemicals Agency (ECHA) indicates it is toxic if swallowed.[2]

The primary directive is always to minimize exposure and prevent accidental release. Before handling, a thorough risk assessment should be conducted, considering the scale of the procedure and the specific laboratory environment.

Table 1: Chemical and Safety Properties of this compound

PropertyValueSource
Molecular Formula C₆H₁₂PubChem[2]
Molecular Weight 84.16 g/mol PubChem[2]
CAS Number 4127-45-1NIST[1]
Boiling Point ~53 °C (326 K)NIST[1]
GHS Classification Acute Toxicity, Oral (Category 3)PubChem[2]
Hazard Statement H301: Toxic if swallowedPubChem[2]

It is crucial to handle this substance in a well-ventilated area, preferably within a chemical fume hood.[3] All potential ignition sources—such as open flames, hot surfaces, and sparks from electrical equipment—must be eliminated from the handling area.[4][5]

Required Personal Protective Equipment (PPE)

Engineering controls like fume hoods are the first line of defense. However, appropriate PPE is mandatory to mitigate residual risks. The selection of PPE should be based on a comprehensive risk assessment of the specific procedure being performed.

  • Hand Protection: Wear chemically resistant gloves (e.g., Nitrile rubber). Inspect gloves prior to use and dispose of them in accordance with good laboratory practices.

  • Eye and Face Protection: Use safety glasses with side-shields or chemical goggles. If there is a splash hazard, a face shield should be worn in addition to goggles.

  • Skin and Body Protection: A flame-retardant laboratory coat is required. For larger quantities or procedures with a higher risk of spillage, additional protective clothing, such as a chemical-resistant apron, should be considered.

  • Respiratory Protection: Under normal use conditions with adequate engineering controls (i.e., a certified chemical fume hood), respiratory protection is typically not required. However, in the event of a spill or ventilation failure, a respirator with an organic vapor cartridge may be necessary.

Spill and Leak Management Protocol

Accidental releases must be managed immediately and safely. The following step-by-step protocol is designed for small-scale laboratory spills. For large spills, evacuate the area and contact your institution's environmental health and safety (EHS) department immediately.

Step 1: Eliminate Ignition Sources

  • Immediately turn off all nearby equipment and extinguish any open flames.[6]

Step 2: Ensure Ventilation

  • Ensure the chemical fume hood is operating correctly. If the spill is outside a hood, ventilate the area if it is safe to do so.

Step 3: Contain the Spill

  • Use an inert, non-combustible absorbent material such as vermiculite, dry sand, or a commercial sorbent pad to contain and absorb the liquid.[3] Do not use combustible materials like paper towels as the primary absorbent.

Step 4: Collect the Absorbed Material

  • Carefully scoop the absorbed material into a designated, sealable container. Use non-sparking tools for this process.[6]

Step 5: Decontaminate the Area

  • Clean the spill area with a suitable solvent (e.g., soap and water), followed by a final rinse. Collect all cleaning materials for proper disposal.

Step 6: Dispose of Waste

  • Label the container with "Hazardous Waste," the chemical name ("this compound"), and a description of the contents (e.g., "Spill debris with vermiculite"). Dispose of the container through your institution's hazardous waste program.

Proper Disposal Procedures

Disposal of this compound and its contaminated materials must comply with all local, regional, and national environmental regulations.[7] In the United States, this falls under the Resource Conservation and Recovery Act (RCRA) regulations managed by the Environmental Protection Agency (EPA).[8]

Waste Classification

The first step in proper disposal is to classify the waste. As a flammable liquid, this compound waste will likely be classified as EPA Hazardous Waste .[9] The specific waste code may vary, but it could fall under the F-list (wastes from non-specific sources) if it is a spent solvent, or the D001 characteristic for ignitability. It is the responsibility of the waste generator (the laboratory) to make this determination. Consult with your EHS department for guidance.

Collection and Storage
  • Dedicated Waste Container: All waste containing this compound must be collected in a clearly labeled, chemically compatible container.[10] The container must be kept tightly closed when not in use.[5]

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name, and an indication of the hazards (e.g., "Flammable," "Toxic").

  • Storage: Store the waste container in a designated satellite accumulation area or a central hazardous waste storage facility. The storage area must be cool, dry, well-ventilated, and away from incompatible materials such as strong oxidizing agents.[5][10]

Approved Disposal Method

The preferred and most common disposal method for flammable organic solvents is incineration in a licensed hazardous waste facility.[11] This process destroys the chemical at high temperatures, converting it primarily to carbon dioxide and water. Never dispose of this compound by pouring it down the drain or discarding it with regular trash.[10]

All disposal activities must be handled by a licensed and certified hazardous waste contractor who can transport, treat, and dispose of the chemical in accordance with regulatory requirements.[7]

Disposal Decision Workflow

The following diagram outlines the critical decision-making process for the proper disposal of this compound waste.

DisposalWorkflow start Waste Generation (this compound) classify Classify Waste (Consult SDS & EHS) start->classify is_hazardous Is it Hazardous Waste? classify->is_hazardous collect Collect in a Labeled, Compatible Container is_hazardous->collect Yes non_hazardous Follow Institutional Non-Hazardous Waste Protocol is_hazardous->non_hazardous No store Store in Designated Satellite Accumulation Area collect->store contact_ehs Contact EHS for Waste Pickup store->contact_ehs disposal Disposal via Licensed Contractor (Incineration) contact_ehs->disposal

Caption: Decision workflow for this compound disposal.

References

  • PubChem.this compound.
  • Möller Chemie.
  • Airgas.
  • Chem-Supply.1,1,2-TRIMETHYL CYCLOPROPANE 4127-45-1 wiki. [Link]
  • ResearchGate.Kinetics of the thermal isomerization of 1,1,2,2‐tetramethylcyclopropane. [Link]
  • NIST.Cyclopropane, 1,1,2-trimethyl-. NIST Chemistry WebBook. [Link]
  • Regulations.gov.1,1,2-Trichloroethane: Technical Report on the Conditions of Use. [Link]
  • Environmental Safety, Sustainability and Risk - ESSR.EPA Hazardous Waste Codes. [Link]
  • Federal Motor Carrier Safety Administration.List of Hazardous Substances and Reportable Quantities. [Link]
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  • SpectraBase.this compound. [Link]
  • European Commission.
  • ChemWhat.1,1,2-TRIMETHYL CYCLOPROPANE CAS#: 4127-45-1. [Link]
  • gsrs.this compound. [Link]
  • PubChem.
  • US EPA.Regulatory Exclusions and Alternative Standards for the Recycling of Materials, Solid Wastes and Hazardous Wastes. [Link]
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  • ITRC.

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Navigating the Unseen: A Guide to Personal Protective Equipment for Handling 1,1,2-Trimethylcyclopropane

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of pharmaceutical research and development, the introduction of novel chemical entities is a constant. Among these is 1,1,2-Trimethylcyclopropane, a compound with potential applications in complex molecular synthesis. However, its novelty means that comprehensive safety data is not always readily available. This guide is designed to provide researchers, scientists, and drug development professionals with a robust framework for the safe handling of this compound, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). Our approach is grounded in established safety principles for flammable and potentially toxic chemicals, ensuring a self-validating system of protocols that prioritizes the well-being of laboratory personnel.

Understanding the Hazard: What We Know

This compound (CAS No. 4127-45-1) is a cyclic alkane. While a comprehensive Safety Data Sheet (SDS) is not widely available, data from sources like PubChem indicate a GHS classification of "Toxic if swallowed".[1] Structurally similar compounds, such as other cyclopropane derivatives, are often flammable liquids.[2] Therefore, it is prudent to treat this compound as a flammable liquid with acute oral toxicity. The primary routes of exposure in a laboratory setting are inhalation, skin contact, and eye contact.

Core Safety Principles:

  • Always consult the Safety Data Sheet (SDS): If an SDS is available from your supplier, it should be your primary source of information.[3]

  • It's the vapor, not the liquid, that ignites: For flammable liquids, vapors can travel to an ignition source and flash back.[2][3]

  • Minimize Exposure: In the absence of established occupational exposure limits, all practical measures should be taken to minimize exposure.

I. Pre-Handling Risk Assessment: A Foundational Step

Before any work with this compound commences, a thorough risk assessment is mandatory. This process should be documented and reviewed by the laboratory supervisor and the institution's Environmental Health and Safety (EHS) office.

Key Risk Assessment Questions:

  • Quantity: How much of the compound will be handled?

  • Concentration: Will it be used neat or in a solution?

  • Procedure: What specific manipulations will be performed (e.g., weighing, transferring, heating, reaction under pressure)?

  • Environment: Will the work be conducted in an open lab, a fume hood, or a glove box?

  • Emergency Preparedness: Are appropriate spill kits and fire extinguishers readily available?

II. Personal Protective Equipment (PPE): Your Last Line of Defense

The following PPE is recommended for handling this compound. Remember, PPE must be comfortable, fit properly, and not restrict movement or vision to be effective.[4]

A. Eye and Face Protection: Shielding from Splashes and Vapors

Vapors from flammable liquids can cause eye irritation.[5] Direct splashes can result in serious eye injury.

  • Minimum Requirement: Safety glasses with side shields.

  • Recommended for transfers and reactions: Chemical splash goggles that provide a seal around the eyes.

  • High-risk procedures: A face shield worn over chemical splash goggles is recommended when there is a significant risk of splashing.

B. Hand Protection: Selecting the Right Gloves
  • General Use: Nitrile gloves are a common choice for incidental contact with a variety of chemicals.[6] However, their resistance to specific solvents can vary.

  • Prolonged Contact or Immersion: For extended handling, heavier-duty gloves such as butyl rubber or Viton™ may be more appropriate, though they can reduce dexterity.[6]

  • Double Gloving: Wearing two pairs of nitrile gloves can provide an additional layer of protection and allows for the safe removal of the outer glove if contamination occurs.

Glove Selection and Use Protocol:

  • Consult Manufacturer's Data: Always check the glove manufacturer's chemical resistance guide for compatibility with similar solvents (e.g., cyclohexane, heptane).[7][8][9]

  • Inspect Before Use: Check for any signs of degradation, punctures, or tears.

  • Proper Donning and Doffing: Ensure you are trained in the correct procedures to avoid contaminating your skin.

  • Immediate Replacement: If a glove is splashed or contact is suspected, remove and replace it immediately.[7]

Glove Material General Recommendation for Flammable Liquids Considerations
Nitrile Good for incidental contact with many chemicals.Not recommended for prolonged exposure to some organic solvents.[6]
Butyl Rubber Excellent resistance to a wide range of chemicals.[6]Can be less dexterous.
Viton™ High resistance to aromatic and chlorinated solvents.Can be more expensive and less flexible.
C. Protective Clothing: A Barrier for Your Body
  • Laboratory Coat: A flame-resistant lab coat is essential.

  • Apron: A chemical-resistant apron worn over the lab coat provides additional protection during transfers.

  • Full-Body Protection: For large-scale operations, chemical-resistant coveralls may be necessary.

  • Footwear: Closed-toe shoes are mandatory. Safety footwear may be required based on the risk assessment.[4][5]

D. Respiratory Protection: Guarding Against Inhalation

Work with this compound should always be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

  • Standard Operations: If work is conducted within a properly functioning fume hood, respiratory protection is typically not required.

  • Emergency Situations (e.g., large spill): A self-contained breathing apparatus (SCBA) may be necessary.[4] Personnel must be trained and fit-tested for any respirator use.

III. Operational Plan: Safe Handling from Receipt to Disposal

A clear, step-by-step operational plan is crucial for minimizing risks.

A. Receiving and Storage
  • Inspect on Arrival: Check that the container is in good condition with no leaks or damage.[10]

  • Labeling: Ensure the container is clearly labeled with the chemical name and hazard warnings.[10]

  • Storage Location: Store in a designated flammable liquids cabinet, away from heat, direct sunlight, and ignition sources.[10][11] The storage area must be well-ventilated.

  • Segregation: Store away from incompatible materials, such as oxidizing agents.[2]

B. Handling and Use
  • Work Area: Designate a specific area within a chemical fume hood for handling this compound.

  • Grounding and Bonding: When transferring from a larger container, ensure both containers are properly grounded and bonded to prevent static discharge.[3]

  • Use Proper Tools: Use pumps or other equipment specifically designed for transferring flammable liquids.[10]

  • Keep Containers Closed: Keep containers tightly sealed when not in use to prevent the escape of vapors.[3]

C. Waste Disposal
  • Waste Containers: Collect all waste contaminated with this compound in a designated, properly labeled, and sealed waste container.

  • Disposal Protocol: Dispose of chemical waste through your institution's hazardous waste management program. Do not pour down the drain.

IV. Emergency Response Plan: Preparing for the Unexpected

A. Spills
  • Evacuate: If a spill occurs, evacuate the immediate area.

  • Alert: Notify your supervisor and the institution's EHS office.

  • Contain: If it is safe to do so, contain the spill using absorbent materials from a spill kit.[10]

  • Clean-up: Only trained personnel with the appropriate PPE should clean up spills.

B. Fire
  • Alert: Activate the nearest fire alarm and alert others in the area.

  • Evacuate: Evacuate the laboratory immediately.

  • Extinguish: Only if you are trained and it is safe to do so, use a dry chemical or carbon dioxide fire extinguisher for a small fire.

C. Personal Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.

  • Inhalation: Move to fresh air.

  • Ingestion: Do NOT induce vomiting.

In all cases of personal exposure, seek immediate medical attention.

Visualizing the Workflow

A clear understanding of the safety workflow is paramount. The following diagrams illustrate the key decision-making processes for PPE selection and emergency response.

Caption: Emergency Response Workflow for Incidents.

By adhering to these rigorous safety protocols and fostering a culture of vigilance, researchers can confidently and safely work with this compound, advancing scientific discovery while ensuring personal and environmental protection.

References

  • Personal Protective Equipment and Flammable Liquids storage - Storemasta Blog. (2023, March 15).
  • Safe Handling of Flammable Liquids: Key Safety Tips - OSHA Training School. (2024, July 28).
  • Safe Practices: Handling Flammable Liquids in the Workplace - Weeklysafety.com. (n.d.).
  • Flammable and Combustible Liquids Safety Measures and PPE - International Enviroguard. (2021, May 3).
  • Personal Protective Equipment (PPE) For Flammable Liquids - Storemasta Blog. (2023, March 22).
  • This compound. (n.d.). PubChem.
  • (S)-1,1,2-trimethylcyclopropane - ChemSec - SINimilarity. (n.d.).
  • SAFETY DATA SHEET - Cyclopropane. (n.d.).
  • 1,1,2-TRIMETHYL CYCLOPROPANE 4127-45-1 wiki. (n.d.).
  • 1,1,2-TRIMETHYL CYCLOPROPANE CAS#: 4127-45-1 • ChemWhat | Database of Chemicals & Biologicals. (n.d.).
  • Kimberly Clark Nitrile Gloves Chemical Resistance Guide. (n.d.).
  • Glove Compatibility - CP Lab Safety. (n.d.).
  • Trimethylolpropane | Magnakron. (n.d.).
  • NIOSH List of Hazardous Drugs in Healthcare Settings, 2024 - CDC. (n.d.).
  • Table of exposure limits for chemical and biological substances | WorkSafeBC. (2025, August 20).
  • OSHA Glove Selection Chart - Environmental Health and Safety. (n.d.).
  • Procedure for the Storage of Chemical Products. (2019, September 30).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.